(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Description
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Properties
IUPAC Name |
(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDRZHVLIRZFQO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363265 | |
| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774178-39-1 | |
| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid basic properties
An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Executive Summary
This compound is a non-proteinogenic, chiral β-amino acid of significant interest in modern medicinal chemistry and pharmaceutical development. Its unique structural architecture, comprising a stereodefined β-amino acid backbone and a phenyl ring functionalized with a trifluoromethyl group, makes it a highly valuable chiral building block. The trifluoromethyl moiety is strategically employed to enhance critical pharmacokinetic properties such as metabolic stability and lipophilicity in derivative drug candidates.[1][2] This guide provides a comprehensive technical overview of its fundamental physicochemical properties, the pharmacological rationale for its use, conceptual synthetic strategies, and key experimental protocols relevant to its application in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][3]
Introduction & Strategic Significance in Medicinal Chemistry
This compound, also known as (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, is distinguished by three core structural features that underpin its utility in drug design:
-
β-Amino Acid Scaffold: Unlike their proteinogenic α-amino acid counterparts, β-amino acids can be incorporated into peptide-based drug candidates to introduce conformational rigidity and confer enhanced resistance to proteolytic degradation, thereby improving in vivo stability.[2]
-
4-Trifluoromethylphenyl Group: The electron-withdrawing trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion on the phenyl ring significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the moiety resistant to oxidative metabolism and enhancing the metabolic stability of the final active pharmaceutical ingredient (API).[1][2]
-
Defined (R)-Stereochemistry: Biological targets, such as enzymes and receptors, are inherently chiral. The presentation of the amino group in the fixed (R)-configuration is essential for achieving precise, stereospecific interactions with the target binding site, which is a prerequisite for potency and selectivity.[2]
Collectively, these features position the compound as a key intermediate for synthesizing novel therapeutics for neurological disorders, metabolic diseases, and other conditions where specific receptor modulation is required.[1]
Physicochemical Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and quality control.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3][4] |
| CAS Number | 774178-39-1 | [1][3][5] |
| Molecular Formula | C10H10F3NO2 | [1][4][5] |
| Molecular Weight | 233.19 g/mol | [1][4][6] |
| Synonyms | (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, H-D-β-Phe(4-CF3)-OH | [1][4] |
Table 2: Physical and Chemical Data
| Property | Value | Significance & Notes | Source(s) |
| Appearance | White to off-white powder/solid | Essential for initial quality assessment. | [1] |
| Density | 1.4 ± 0.1 g/cm³ | Useful for process calculations and formulation. | [5] |
| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg | Indicates high thermal stability. | [5] |
| Solubility | Soluble in DMSO, slightly soluble in water | Guides solvent selection for synthesis and assays. Data is for the 3-CF3 isomer but is expected to be similar. | [7] |
| Optical Rotation | [α]D²⁰ = -10 ± 2° (c=1 in 0.5N NaOH) | A critical, experimentally determined parameter for confirming the (R)-enantiomeric identity and purity. | [1] |
Pharmacological Context: A GABA-B Receptor Pharmacophore
The primary rationale for using this compound as a building block in neurology is its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[8] Specifically, it serves as a pharmacophore for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[9][10]
Mechanism of GABA-B Receptor Activation: Activation of the GABA-B receptor by an agonist initiates a downstream signaling cascade. The receptor's associated Gi/o protein inhibits adenylyl cyclase, reducing intracellular cAMP levels, and more critically, modulates ion channel activity.[8] The Gβγ subunits directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a general dampening of neuronal excitability.[9]
This compound provides a rigid scaffold that correctly orients the key pharmacophoric elements—the amine and carboxylic acid—in a three-dimensional space that mimics the binding pose of endogenous GABA and other known agonists like baclofen. The (R)-enantiomer is often significantly more potent than the (S)-enantiomer, highlighting the stereospecific nature of the receptor's binding pocket.
Synthesis & Stereochemical Control
The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge. The primary goal is to control the formation of the single stereocenter at the C3 position. While numerous strategies exist, a common and conceptually sound approach involves the asymmetric hydrogenation of a pro-chiral precursor using a chiral catalyst.[2][11]
A conceptual workflow is outlined below:
Causality of Experimental Choice: The selection of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) is the cornerstone of this strategy. The catalyst creates a chiral environment around the double bond of the pro-chiral intermediate. The substrate docks onto the metal center in a sterically preferred orientation, causing the hydrogen to be delivered to one face of the double bond preferentially, thus generating an excess of the desired (R)-enantiomer.
Key Experimental Protocols
Protocol 1: Quality Control via Polarimetry
This protocol serves as a self-validating system to confirm the stereochemical identity and assess the enantiomeric purity of a synthesized batch, based on its specific optical rotation.
-
Objective: To measure the optical rotation of the title compound and compare it to the literature value.
-
Materials:
-
This compound sample
-
0.5 N Sodium Hydroxide (NaOH) solution
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (D-line, 589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
-
Procedure:
-
Solution Preparation: Accurately weigh approximately 100 mg of the compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in the 0.5 N NaOH solution and dilute to the mark. This yields a concentration (c) of approximately 1 g/100 mL.
-
Ensure the solution is homogeneous and free of particulates.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (0.5 N NaOH).
-
Measurement: Fill the 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and record the observed rotation (α) at 20°C.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length in dm and c is the concentration in g/100 mL.
-
-
Expected Result: The calculated specific rotation should fall within the range of -10 ± 2°.[1] A significant deviation may indicate chemical or enantiomeric impurity.
Protocol 2: Conceptual Radioligand Binding Assay
This protocol describes a representative method to evaluate the binding affinity of a final drug candidate (derived from the title compound) for the human GABA-B receptor.
-
Objective: To determine the inhibition constant (Ki) of a test compound at the GABA-B receptor.
-
Materials:
-
Cell membranes expressing recombinant human GABA-B receptors.
-
[³H]-CGP54626 (a high-affinity GABA-B antagonist radioligand).
-
Test compound (synthesized using the title building block).
-
Baclofen (as a positive control/non-labeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).
-
96-well plates, scintillation vials, scintillation fluid.
-
Filtration apparatus, glass fiber filters.
-
Liquid scintillation counter.
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of [³H]-CGP54626 (typically at its Kd value), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled baclofen, e.g., 10 µM).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Applications in the Drug Discovery Pipeline
The strategic value of this compound lies in its role as a starting material, enabling the efficient synthesis of more complex and potent drug candidates.
Its applications span several research areas:
-
Pharmaceutical Development: It is a key intermediate for drugs targeting neurological disorders where GABAergic modulation is beneficial, such as anxiety, spasticity, and certain types of pain.[1][3]
-
Neurotransmitter Research: Derivatives are used as tool compounds to probe the structure and function of the GABA-B receptor and to study neurotransmitter systems.[3]
-
Peptidomimetic Scaffolds: Its β-amino acid nature makes it suitable for incorporation into peptide-based drugs to enhance their therapeutic profile.[2]
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that imparts multiple desirable properties to a final drug molecule. Its defined stereochemistry ensures target specificity, while the trifluoromethylphenyl moiety confers enhanced metabolic stability and favorable pharmacokinetics. A thorough understanding of its basic properties, from its optical rotation to its conceptual role as a GABA-B receptor pharmacophore, is essential for medicinal chemists and researchers aiming to accelerate the development of next-generation therapeutics.
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what is (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
An In-Depth Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Executive Summary
This compound is a non-proteinogenic, chiral β-amino acid that has emerged as a cornerstone building block in modern medicinal chemistry. Its structure, featuring a stereochemically defined amine on the β-carbon and a trifluoromethyl (CF3) group on the phenyl ring, imparts a unique combination of biological relevance and advantageous physicochemical properties. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders. We will explore the causality behind its molecular design, its potential as a GABAergic modulator, and provide field-proven experimental frameworks for its evaluation.
Molecular Profile and Physicochemical Properties
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] In this compound, the CF3 group serves as a bioisostere for other groups like chlorine or a methyl group but with profoundly different electronic effects.[1] Its high electronegativity and metabolic stability make it a powerful tool for optimizing a molecule's pharmacokinetic profile.[2][3]
The key physicochemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [1][3] |
| Synonyms | (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, H-D-β-Phe(4-CF3)-OH | [2] |
| CAS Number | 774178-39-1 | [1][3] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |
| Molecular Weight | 233.19 g/mol | [1][4] |
| Appearance | White to off-white powder | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg | [5] |
| PSA (Polar Surface Area) | 63.3 Ų | [1] |
| XLogP3 | 1.52 | [5] |
Enantioselective Synthesis: A Conceptual Framework
The biological activity of this compound is intrinsically linked to its (R)-stereochemistry, as biological targets like receptors and enzymes are chiral.[6] Therefore, achieving high enantiomeric purity is critical. While numerous methods exist for the asymmetric synthesis of β-amino acids, a common and effective strategy involves the asymmetric hydrogenation of a pro-chiral enamine or a related α,β-unsaturated acid precursor.[6][7]
Below is a conceptual workflow for the enantioselective synthesis, which serves as a robust starting point for laboratory-scale synthesis and process development.
Conceptual Synthetic Workflow Diagram
Caption: Conceptual workflow for the enantioselective synthesis.
Detailed Conceptual Protocol
Objective: To synthesize this compound with high enantiomeric excess (ee).
Pillar of Trustworthiness: This protocol is based on well-established methods for asymmetric hydrogenation, a Nobel Prize-winning technology.[6][7] The final product's purity and enantiomeric excess would be validated at each critical step using standard analytical techniques (NMR, HPLC, Chiral HPLC).
-
Step 1: Synthesis of the Pro-chiral Olefin Precursor.
-
Rationale: The Knoevenagel condensation is a reliable method for forming the C=C bond necessary for the subsequent asymmetric hydrogenation.
-
Procedure:
-
To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable malonic acid derivative (e.g., ethyl hydrogen malonate, 1.1 eq) in a solvent like pyridine, add a catalytic amount of piperidine.
-
Heat the reaction mixture under reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
After cooling, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid derivative by recrystallization or column chromatography.
-
-
-
Step 2: Catalytic Asymmetric Hydrogenation.
-
Rationale: This is the key chirality-inducing step. A chiral rhodium complex, for instance, creates a chiral environment for the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer.[6]
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the unsaturated acid precursor (1.0 eq) in a degassed solvent (e.g., methanol).
-
Add a catalytic amount (e.g., 0.1-1 mol%) of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., [((R)-trichickenfootphos)Rh(cod)]BF₄).[6]
-
Pressurize the vessel with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 psi).
-
Stir the reaction at room temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and remove the solvent under reduced pressure. The crude product contains the N-protected or ester-protected (R)-β-amino acid.
-
-
-
Step 3: Deprotection.
-
Rationale: The final step removes any protecting groups from the amine and carboxylic acid functionalities to yield the target compound.
-
Procedure:
-
Dissolve the crude product from Step 2 in a suitable solvent system.
-
For an ester, perform hydrolysis using aqueous acid (e.g., 6N HCl) or base (e.g., LiOH) followed by neutralization.
-
If an N-protecting group is present (e.g., Boc, Cbz), use the appropriate deprotection conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).
-
Isolate the final product, this compound, typically as a solid, which can be purified by recrystallization.
-
Confirm identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Confirm enantiomeric purity via chiral HPLC.
-
-
Strategic Role in Drug Design and Medicinal Chemistry
The utility of this compound extends far beyond its basic structure. It serves as a high-value scaffold due to two key features: the trifluoromethylphenyl moiety and the β-amino acid backbone.
-
The Trifluoromethylphenyl Advantage: The CF3 group is a "pharmacokinetic powerhouse".[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[2][3]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the phenyl ring, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier—a critical feature for drugs targeting the central nervous system (CNS).[1]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities and create favorable dipole or electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[2]
-
-
The β-Amino Acid Backbone:
-
Peptidomimetic Scaffolds: When incorporated into peptide-based drugs, β-amino acids introduce conformational constraints. This can lock the peptide into a bioactive conformation and, critically, makes the peptide backbone resistant to degradation by proteases, overcoming a major hurdle in peptide drug development.[8]
-
GABA Analogue: As a derivative of γ-aminobutyric acid (GABA), it is structurally poised to interact with the GABAergic system.[7] This makes it a compound of interest for developing modulators of GABA receptors, which are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[7][9]
-
Biological Context: A Potential GABA-B Receptor Modulator
Based on its structural similarity to known GABA-B receptor agonists like Baclofen (β-(4-chlorophenyl)-GABA), the primary molecular target for this compound and its derivatives is hypothesized to be the GABA-B receptor.[9][10]
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow, prolonged inhibitory signals in the CNS.[11][12]
GABA-B Receptor Signaling Pathway
Caption: Hypothesized signaling pathway upon GABA-B receptor activation.
Activation of the GABA-B receptor by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits.[12] The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels.[12] The Gβγ subunit directly inhibits presynaptic Ca²⁺ channels (reducing neurotransmitter release) and activates postsynaptic inwardly rectifying K⁺ (GIRK) channels, leading to membrane hyperpolarization and a prolonged inhibitory signal.[11][12]
Application in Research: A Validated Experimental Protocol
To determine the affinity and functional activity of this compound at the GABA-B receptor, a competitive radioligand binding assay is a standard and robust method.
Workflow for GABA-B Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Competitive GABA-B Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Pillar of Expertise: This protocol is adapted from standard methodologies used in pharmacology and drug discovery for characterizing GPCR ligands.[13][14] It provides a direct measure of target engagement.
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue (cortex or cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).
-
Perform differential centrifugation steps to isolate the crude membrane fraction (pellet).
-
Wash the membrane pellet multiple times with a binding assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.
-
Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.
-
-
Binding Assay Setup:
-
Prepare serial dilutions of the test compound, this compound, in the binding buffer.
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + Radioligand + Buffer.
-
Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known GABA-B ligand (e.g., 100 µM GABA).
-
Test Compound: Membrane preparation + Radioligand + each concentration of the test compound.
-
-
The radioligand of choice is typically a high-affinity GABA-B antagonist, such as [³H]CGP54626, used at a concentration near its Kd (e.g., 2-4 nM).[13]
-
-
Incubation:
-
Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 100-200 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[13]
-
-
Termination and Separation:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.
-
Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Outlook
This compound is a testament to the power of strategic molecular design in modern drug discovery. Its value lies not in its intrinsic biological activity alone, but in its capacity as a versatile and highly functionalized building block. The trifluoromethyl group provides a proven method for enhancing the drug-like properties of a lead compound, while the chiral β-amino acid backbone offers a route to improved metabolic stability and novel biological interactions, particularly within the GABAergic system.[2][8] For researchers in neuroscience and drug development, this compound represents a key starting point for the synthesis of next-generation therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles. Continued exploration of its incorporation into diverse molecular scaffolds is warranted and holds significant promise for addressing unmet medical needs in neurology and beyond.
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Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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Organic Letters. (2010). Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. PubMed. [Link]
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An In-depth Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid: Structure, Properties, and Enantioselective Synthesis
Introduction: The Significance of a Fluorinated β-Amino Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a compound, often leading to enhanced binding affinity and bioavailability. When this powerful functional group is integrated into the scaffold of a chiral β-amino acid, the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutics.
This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, a non-proteinogenic β-amino acid of significant interest to researchers and professionals in drug development. Its defined stereochemistry at the β-carbon, coupled with the presence of a trifluoromethyl group on the phenyl ring, makes it an attractive component for the design of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents.[1] This guide will delve into the structural and physicochemical properties of this compound and explore the key enantioselective strategies for its synthesis, providing both theoretical understanding and practical insights for the laboratory setting.
Molecular Structure and Physicochemical Properties
The structure of this compound is characterized by a propionic acid backbone with an amino group and a 4-trifluoromethylphenyl substituent at the C3 (β) position. The "(R)" designation specifies the absolute configuration at the chiral center, which is crucial for its interaction with biological targets.
Figure 1. Chemical Structure of this compound.
The physicochemical properties of this compound are summarized in the table below. Its zwitterionic nature, arising from the presence of both an acidic carboxylic acid and a basic amino group, influences its solubility, which is typically low in water at its isoelectric point but can be increased by adjusting the pH.[2]
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3] |
| CAS Number | 774178-39-1 | [3][4] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3][4] |
| Molecular Weight | 233.19 g/mol | [3][4] |
| Appearance | White to off-white powder | [4] |
| Melting Point | Not definitively reported; a related isomer melts at 174-178 °C.[3] | |
| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in DMSO, slightly soluble in water.[3] | |
| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=1 in 0.5N NaOH) | [4] |
| pKa | Not experimentally reported. |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry. For this compound, several asymmetric strategies can be employed to control the stereochemistry at the β-position. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and the required enantiomeric purity. This section will discuss three prominent approaches: rhodium-catalyzed asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries.
Rhodium-Catalyzed Asymmetric Hydrogenation
Principle: This powerful technique involves the hydrogenation of a prochiral enamine or a β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The chiral ligand coordinated to the rhodium center directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. The selection of the chiral phosphine ligand is critical for achieving high enantioselectivity.
Causality of Experimental Choices: The precursor, a β-aminoacrylate, can be synthesized from the corresponding β-ketoester, which is in turn derived from 4-trifluoromethylacetophenone. The choice of a rhodium catalyst, often with a chiral bisphosphine ligand like BINAP or a related structure, is based on its proven efficacy in the asymmetric hydrogenation of a wide range of substrates. The solvent and pressure are optimized to ensure good solubility of the substrate and catalyst, as well as efficient reaction kinetics.
Figure 2. Conceptual workflow for asymmetric hydrogenation.
Representative Experimental Protocol (Illustrative):
-
Synthesis of the β-Enamino Ester Precursor: 4-Trifluoromethylacetophenone is reacted with a dialkyl carbonate in the presence of a strong base (e.g., sodium hydride) to yield the corresponding β-ketoester. Subsequent reaction with ammonia or an ammonium salt provides the β-enamino ester.
-
Asymmetric Hydrogenation: In a high-pressure reactor, the β-enamino ester is dissolved in an appropriate solvent (e.g., methanol or ethanol). A catalytic amount of a chiral rhodium complex (e.g., [Rh(COD)₂(R)-BINAP]]BF₄) is added. The reactor is purged with hydrogen and pressurized to the desired level (e.g., 10-50 atm). The reaction is stirred at a controlled temperature until the consumption of hydrogen ceases.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting (R)-β-amino ester is purified by chromatography.
-
Hydrolysis: The purified ester is hydrolyzed using either acidic or basic conditions to afford the final product, this compound. The product is then isolated by crystallization or chromatography.
Enzymatic Kinetic Resolution
Principle: This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemic mixture. In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For β-amino acids, this often involves the enantioselective hydrolysis of a racemic ester derivative or the enantioselective acylation of a racemic amine.
Causality of Experimental Choices: Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are frequently used due to their broad substrate tolerance and high enantioselectivity. The reaction is typically carried out in an organic solvent to prevent hydrolysis of the enzyme and to solubilize the substrate. The choice of acylating agent in an acylation reaction is crucial and can influence the reaction rate and enantioselectivity. The separation of the acylated product from the unreacted amine is usually straightforward due to their different chemical properties.
Figure 3. Workflow for enzymatic kinetic resolution via acylation.
Representative Experimental Protocol (Illustrative):
-
Synthesis of Racemic Ester: Racemic 3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of acid (e.g., HCl or H₂SO₄).
-
Enzymatic Resolution: The racemic ester is dissolved in an organic solvent (e.g., tert-butyl methyl ether). An immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., ethyl acetate) are added. The suspension is shaken at a controlled temperature. The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the unreacted (R)-ester and the acylated (S)-ester is separated by column chromatography.
-
Hydrolysis: The isolated (R)-ester is then hydrolyzed under acidic or basic conditions to yield the target (R)-amino acid.
Chiral Auxiliary-Mediated Synthesis
Principle: This diastereoselective approach involves temporarily attaching a chiral auxiliary to a prochiral substrate. The chiral auxiliary directs a subsequent chemical transformation, such as an alkylation or a conjugate addition, to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. After the desired stereocenter is set, the chiral auxiliary is cleaved and can often be recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries for this purpose.
Causality of Experimental Choices: The choice of the chiral auxiliary is paramount and is based on its ability to induce high diastereoselectivity. Evans auxiliaries, derived from readily available amino alcohols, are effective because they form a rigid chelated intermediate with a Lewis acid, which blocks one face of the enolate, allowing the electrophile to attack from the less hindered face. The reaction conditions, including the choice of base and Lewis acid, are critical for forming the correct enolate geometry and achieving high diastereoselectivity.
Figure 4. Conceptual workflow using a chiral auxiliary.
Representative Experimental Protocol (Illustrative):
-
Attachment of Chiral Auxiliary: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with acryloyl chloride to form the corresponding N-enoyl oxazolidinone.
-
Diastereoselective Conjugate Addition: A Gilman cuprate, prepared from 4-trifluoromethylphenyl bromide, is added to a solution of the N-enoyl oxazolidinone at low temperature. The chiral auxiliary directs the addition of the aryl group to one face of the double bond, leading to a high diastereomeric excess of the desired product.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide, to yield this compound. The chiral auxiliary can be recovered from the reaction mixture.
Conclusion
This compound is a valuable chiral building block with significant potential in drug discovery and development. Its synthesis in high enantiomeric purity is a key challenge that can be addressed through several robust and well-established methodologies. Asymmetric hydrogenation offers an efficient route from prochiral precursors, enzymatic resolution provides a classic and often highly selective method for separating enantiomers, and the use of chiral auxiliaries allows for predictable and controlled diastereoselective transformations. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. A thorough understanding of the principles and practical considerations of these synthetic strategies, as outlined in this guide, is essential for any scientist working with this important class of molecules.
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MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]
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The Strategic Incorporation of Trifluoromethyl β-Amino Acids in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Trifluoromethyl Group and β-Amino Acids - A Synergy of Properties for Advanced Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles is a perpetual challenge. Medicinal chemists continuously seek out novel structural motifs and chemical modifications that can confer these desirable attributes. Among the most impactful strategies has been the incorporation of fluorine and, more specifically, the trifluoromethyl (CF₃) group. Concurrently, the use of non-natural amino acids, particularly β-amino acids, has opened new avenues for creating peptidomimetics and small molecules with unique structural and functional properties.
This technical guide delves into the confluence of these two powerful strategies: the use of trifluoromethyl β-amino acid derivatives in medicinal chemistry. We will explore the fundamental rationale behind this combination, from the profound electronic and steric effects of the CF₃ group to the unique conformational and proteolytic resistance offered by the β-amino acid scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks. We will move beyond a simple recitation of facts to an in-depth analysis of the causality behind experimental choices, offering field-proven insights to empower your own research endeavors.
The Physicochemical Impact of the Trifluoromethyl Group: More Than a Bulky Methyl
The trifluoromethyl group is often considered a "super methyl" group, but this moniker belies the nuanced and powerful effects it exerts on a molecule. Its influence extends far beyond simple steric bulk, fundamentally altering electronic properties, lipophilicity, and metabolic stability.[1]
Electronic Properties and pKa Modulation
The three fluorine atoms of the CF₃ group are highly electronegative, creating a strong electron-withdrawing inductive effect. When placed in proximity to an ionizable group, such as the amine of a β-amino acid, this effect can significantly lower its pKa. This increased acidity of the N-H bond can have profound implications for drug-receptor interactions, potentially altering hydrogen bonding capabilities and overall binding affinity.[1]
Lipophilicity and Permeability
While fluorine is the most electronegative element, the CF₃ group is surprisingly lipophilic, with a Hansch π value of +0.88.[1] This property can enhance a drug candidate's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets. However, the relationship between trifluorination and lipophilicity is not always straightforward and is highly dependent on the local chemical environment.[2]
Metabolic Stability
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase a drug's half-life and reduce the formation of potentially toxic metabolites.[1]
A comparative table of the physicochemical properties of a generic β-amino acid and its trifluoromethylated analogue illustrates these key differences.
| Property | Generic β-Amino Acid (e.g., β-Alanine) | Trifluoromethyl β-Amino Acid (e.g., α-Trifluoromethyl-β-alanine) | Rationale for Change |
| pKa (amine) | ~10.2 | ~8.5 - 9.5 (Predicted) | Strong electron-withdrawing effect of the CF₃ group increases the acidity of the amine. |
| Lipophilicity (logP) | -1.1 (β-Alanine) | Higher | The CF₃ group is significantly more lipophilic than a proton. |
| Metabolic Stability | Susceptible to degradation | Highly resistant | The exceptional strength of the C-F bond prevents metabolic oxidation. |
Note: The pKa value for α-trifluoromethyl-β-alanine is predicted based on the known effects of the CF₃ group on amine basicity. Precise experimental values may vary depending on the specific isomer and conditions.
The β-Amino Acid Scaffold: A Gateway to Novel Chemical Space
β-amino acids, with their additional methylene unit in the backbone compared to their α-analogs, offer unique advantages in drug design.
-
Proteolytic Resistance: The altered backbone structure makes β-peptides and molecules containing β-amino acids poor substrates for proteases, which are highly specific for α-peptide bonds. This leads to significantly enhanced in vivo stability.[3]
-
Defined Secondary Structures: β-peptides are known to adopt stable, predictable secondary structures, such as helices and sheets, which can be designed to mimic the bioactive conformations of α-peptides or to present side chains in novel spatial arrangements.[4]
-
Conformational Constraint: The incorporation of β-amino acids can introduce conformational constraints into a molecule, reducing its flexibility and locking it into a bioactive conformation. This can lead to increased potency and selectivity.[5]
The synergy of combining the CF₃ group with the β-amino acid scaffold lies in the ability to fine-tune the physicochemical properties of a proteolytically stable and conformationally defined building block.
Synthetic Strategies for Accessing Trifluoromethyl β-Amino Acid Derivatives
The synthesis of enantiomerically pure trifluoromethyl β-amino acids presents a significant challenge due to the strong electron-withdrawing nature of the CF₃ group and the potential for side reactions. However, several effective strategies have been developed.
Asymmetric Synthesis via Chiral Auxiliaries and Catalysis
A common and powerful approach involves the diastereoselective or enantioselective addition of nucleophiles to chiral precursors containing a trifluoromethyl group.
Caption: Generalized workflow for the asymmetric synthesis of trifluoromethyl β-amino acid derivatives.
This protocol is adapted from a reported practical synthesis of chiral β-trifluoromethyl-β-amino acids.[6]
-
Preparation of the Chiral Michael Acceptor: The chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone is prepared from a suitable chiral auxiliary (e.g., an Evans auxiliary) and a trifluoromethylated building block.
-
Aza-Michael Addition:
-
To a solution of the chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone (1.0 eq) in an aqueous medium at ambient temperature, add the desired aromatic amine (1.2 eq).
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The resulting diastereomeric mixture of the β-amino acid derivative is purified by column chromatography on silica gel to separate the diastereomers.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR or ¹⁹F NMR spectroscopy.
-
The absolute stereochemistry of the major diastereomer is typically confirmed by X-ray crystallography of a suitable derivative.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under standard conditions (e.g., hydrolysis with lithium hydroxide) to yield the desired enantiopure trifluoromethyl β-amino acid.
-
Causality Behind Experimental Choices:
-
Aqueous Medium: The use of water as a solvent can accelerate the reaction rate and improve diastereoselectivity through hydrophobic effects and hydrogen bonding.[6]
-
Chiral Auxiliary: The chiral oxazolidinone auxiliary effectively shields one face of the double bond, directing the incoming nucleophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.
Synthesis from Trifluoromethylated Precursors
Another strategy involves the modification of readily available trifluoromethylated starting materials.
Caption: Synthetic pathway to trifluoromethyl β-amino alcohols via a Henry reaction.
This protocol is based on the synthesis of β-amino-α-trifluoromethyl alcohols, which are versatile precursors to the corresponding β-amino acids.[7]
-
Henry Reaction:
-
In a round-bottom flask, dissolve the trifluoromethyl ketone or aldehyde (1.0 eq) and a nitroalkane (e.g., nitromethane, 1.5 eq) in a suitable solvent.
-
Add a base (e.g., potassium carbonate) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a weak acid and extract the product.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified β-nitro-α-trifluoromethyl alcohol in a solvent like methanol or ethanol.
-
Add a reducing agent such as Raney nickel or perform catalytic hydrogenation with H₂ over a palladium catalyst.
-
After the reduction is complete, filter off the catalyst and concentrate the solution to obtain the β-amino-α-trifluoromethyl alcohol.
-
Causality Behind Experimental Choices:
-
Henry Reaction: The strong electron-withdrawing nature of the CF₃ group activates the adjacent carbonyl for nucleophilic attack by the nitronate anion, making this a favorable reaction.[7]
-
Reduction: Catalytic hydrogenation is often a clean and efficient method for reducing nitro groups to amines without affecting the trifluoromethyl group.[7]
Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships
The unique properties of trifluoromethyl β-amino acids have led to their exploration in various therapeutic areas.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[8] Inhibitors of DPP-4 prolong the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes. β-amino acid derivatives have been investigated as DPP-4 inhibitors due to their ability to mimic the dipeptide substrate and their inherent proteolytic stability.
While specific SAR data for trifluoromethyl β-amino acid-based DPP-4 inhibitors is an emerging area, we can extrapolate from known DPP-4 inhibitor scaffolds. The introduction of a CF₃ group into the P1 or P2 positions of a β-amino acid-based inhibitor could potentially:
-
Enhance Lipophilicity: Improve binding to hydrophobic pockets in the active site.
-
Modulate pKa: Optimize electrostatic interactions with key residues like Glu205 and Glu206.
-
Increase Metabolic Stability: Prolong the duration of action of the inhibitor.
A hypothetical SAR table for a trifluoromethyl β-amino acid-based DPP-4 inhibitor is presented below, based on the known binding modes of gliptins.
| Derivative | R¹ Group | R² Group | DPP-4 IC₅₀ (nM) (Hypothetical) | Rationale |
| 1 | H | H | 500 | Parent β-amino acid scaffold shows baseline activity. |
| 2 | CF₃ | H | 150 | CF₃ at P1 enhances hydrophobic interactions. |
| 3 | H | CF₃ | 200 | CF₃ at P2 may improve binding in the S2 pocket. |
| 4 | CF₃ | Aromatic | 50 | Combination of CF₃ and an aromatic group for optimal S1 and S2 pocket filling. |
Conformational Control in β-Peptides
The incorporation of trifluoromethyl β-amino acids into β-peptides can have a significant impact on their secondary structure. The steric bulk and electronic properties of the CF₃ group can influence the torsional angles of the peptide backbone, favoring specific folded conformations. This is a powerful tool for designing β-peptides that mimic the secondary structures of biologically active α-peptides, such as β-turns or helical domains, which are often crucial for receptor recognition.[4][9]
The trifluoromethyl group can act as a conformational constraint, reducing the entropic penalty of folding and pre-organizing the peptide into its bioactive conformation.[5] This can lead to β-peptides with enhanced binding affinity and biological activity.
Future Perspectives and Conclusion
Trifluoromethyl β-amino acid derivatives represent a compelling class of building blocks for modern medicinal chemistry. Their unique combination of proteolytic stability, conformational control, and tunable physicochemical properties makes them highly attractive for the development of novel therapeutics.
Future research in this area will likely focus on:
-
Development of more efficient and scalable synthetic routes: Enabling broader access to a wider diversity of these building blocks.
-
In-depth conformational analysis: Utilizing advanced spectroscopic and computational methods to better understand the influence of the CF₃ group on β-peptide folding.
-
Systematic exploration in diverse therapeutic areas: Moving beyond DPP-4 to other enzyme targets and protein-protein interactions where the unique properties of these amino acids can be leveraged.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Synthesis of Chiral β‐Trifluoromethyl‐β‐Amino Acid Derivatives in Aqueous Medium.
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The Strategic Role of the Trifluoromethyl Group in Modern Drug Design
An In-depth Technical Guide:
Introduction: Beyond a Simple Bioisostere
The trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, far transcending its initial consideration as a simple bioisosteric replacement for a methyl group. Its integration into drug candidates is a strategic decision, often imparting a constellation of beneficial properties that can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the multifaceted role of the CF3 group, providing a technical exploration of its impact on metabolic stability, lipophilicity, binding affinity, and bioavailability, supported by mechanistic insights and practical considerations for drug development professionals.
The Physicochemical Impact of Trifluoromethylation
The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. This induces a strong electron-withdrawing effect, fundamentally altering the electronic and steric characteristics of the parent molecule.
Modulation of Lipophilicity (logP and logD)
A common misconception is that the CF3 group universally increases lipophilicity. While the replacement of a hydrogen atom with a CF3 group does increase the Hansch lipophilicity parameter (π), its impact is more nuanced than a simple substitution of a methyl group. The strong dipole moment of the C-F bonds can lead to complex interactions with solvent molecules.
| Group | π Value | Description |
| -H | 0.00 | Reference |
| -CH3 | 0.50 | Moderately lipophilic |
| -CF3 | 0.88 | Significantly more lipophilic than H, moderately more than CH3 |
| -Cl | 0.71 | Lipophilic |
Data compiled from authoritative sources on medicinal chemistry principles.
This increase in lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration. However, excessive lipophilicity can also lead to promiscuous binding to off-target proteins and increased metabolic turnover. Therefore, the strategic placement of a CF3 group is a careful balancing act.
Alteration of Acidity/Basicity (pKa)
The potent electron-withdrawing nature of the CF3 group significantly influences the pKa of nearby acidic or basic functional groups. For instance, placing a CF3 group on an aromatic ring adjacent to a carboxylic acid will increase its acidity (lower its pKa). Conversely, it will decrease the basicity (lower the pKa) of a nearby amine. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.
Enhancing Metabolic Stability: The "Metabolic Blockade" Strategy
One of the most powerful applications of the trifluoromethyl group is to enhance a drug's metabolic stability, thereby increasing its half-life and oral bioavailability.
Blocking Cytochrome P450 (CYP) Oxidation
Cytochrome P450 enzymes are a major family of drug-metabolizing enzymes. They often oxidize aliphatic and aromatic C-H bonds. By replacing a metabolically labile methyl group with a trifluoromethyl group, this pathway of oxidation is effectively blocked. The high strength of the C-F bond makes it resistant to enzymatic cleavage.
A classic example is the development of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The replacement of a methyl group with a trifluoromethyl group on the pyrazole ring was a key step in improving its metabolic stability and overall pharmacokinetic profile.
Caption: Metabolic blockade by a trifluoromethyl group.
Optimizing Drug-Target Interactions
The introduction of a CF3 group can profoundly influence a drug's binding affinity and selectivity for its biological target.
Direct Binding Interactions
The CF3 group can participate in a range of non-covalent interactions within a protein's binding pocket, including:
-
Dipole-Dipole Interactions: The strong dipole moment of the CF3 group can engage with polar residues.
-
Orthogonal Multipolar Interactions: The CF3 group can interact favorably with aromatic rings through quadrupolar interactions.
-
Fluorine-Bonding: While still a topic of some debate, evidence suggests that the fluorine atoms can act as weak hydrogen bond acceptors.
Conformational Control
The steric bulk of the CF3 group can restrict the conformational freedom of a molecule. This can pre-organize the drug into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.
Caption: Conformational control by a trifluoromethyl group.
Experimental Protocols: Assessing the Impact of Trifluoromethylation
A critical aspect of drug design is the empirical validation of theoretical advantages. The following is a standardized protocol for assessing the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (Clint) of a compound in the presence of HLM.
Materials:
-
Test compounds (CF3-analog and non-CF3 analog)
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add the NADPH regenerating system to initiate the metabolic reaction.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Quenching:
-
Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
-
Plot the natural log of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
-
Interpretation: A significantly longer t1/2 and lower Clint for the CF3-containing analog compared to its non-fluorinated counterpart would provide strong evidence for enhanced metabolic stability.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's armamentarium. Its strategic incorporation can lead to substantial improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity. However, it is not a "magic bullet." The introduction of a CF3 group can also introduce liabilities, such as increased potential for hERG channel inhibition or unforeseen toxicities. Therefore, a deep understanding of its physicochemical properties and a commitment to rigorous experimental validation are paramount to harnessing its full potential in the design of next-generation therapeutics.
References
An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a structural analog of β-phenyl-GABA derivatives, positioning it as a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. Its mechanism of action is centered on the activation of this class C G-protein coupled receptor (GPCR), which plays a pivotal role in mediating slow and sustained inhibitory neurotransmission throughout the central nervous system (CNS).[1][2] Activation of the GABAB receptor by this compound initiates a cascade of downstream signaling events, primarily through its coupling with Gi/o proteins. This leads to the modulation of key ion channels and effector enzymes, ultimately resulting in a reduction of neuronal excitability. This guide provides a comprehensive technical overview of its molecular interactions, the subsequent signaling pathways, and the validated experimental methodologies used to characterize its function.
The Primary Molecular Target: The GABAB Receptor
The GABAB receptor is the principal target for this compound. Understanding the structure and function of this receptor is fundamental to comprehending the compound's mechanism of action.
Structure and Function of the GABAB Receptor
The functional GABAB receptor is an obligate heterodimer, composed of two distinct subunits: GABAB1 and GABAB2.[3][4] Both subunits belong to the class C family of GPCRs, characterized by a large extracellular Venus Flytrap (VFT) domain, a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[3]
-
GABAB1 Subunit: This subunit contains the orthosteric binding site for GABA and its agonists, including this compound, within its VFT domain.[5]
-
GABAB2 Subunit: This subunit is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins. The 7TM domain of GABAB2 houses the allosteric modulator binding site and interacts with the Gi/o protein.[3][5]
Upon agonist binding to the GABAB1 subunit, a conformational change is induced across the heterodimer, leading to the activation of the associated Gi/o protein on the intracellular side of the GABAB2 subunit.[5]
Canonical GABAB Receptor Signaling
Activation of the GABAB receptor by an agonist initiates a well-defined signaling cascade that is primarily inhibitory.[2][6] The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.
-
Presynaptic Inhibition: At presynaptic terminals, the Gβγ subunit directly inhibits voltage-gated Ca2+ channels (VGCCs), specifically N-type (Cav2.2) and P/Q-type (Cav2.1).[6] This reduction in calcium influx leads to a decrease in the release of neurotransmitters, including glutamate.[3][7]
-
Postsynaptic Inhibition: On postsynaptic membranes, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[5][6] The opening of these channels allows for the efflux of K+ ions, causing hyperpolarization of the neuronal membrane and generating a slow inhibitory postsynaptic potential (IPSP).[6]
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).[6][8]
Caption: Canonical GABAB receptor signaling pathway.
Experimental Validation of the Mechanism of Action
The characterization of this compound as a GABAB receptor agonist is dependent on a suite of well-established in vitro assays. These protocols provide a self-validating system to determine the compound's affinity, potency, and efficacy.
Receptor Binding Assays
Receptor binding assays are crucial for determining the affinity of the compound for the GABAB receptor. A competitive radioligand binding assay is a standard method.[9]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or recombinantly expressing GABAB receptors.[10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a selective GABAB receptor radioligand (e.g., [3H]CGP54626), and varying concentrations of the unlabeled test compound (this compound).[11]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through a filter mat, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound radioligand.[10]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Parameter | Description | Example Value |
| Radioligand | [3H]CGP54626 (Antagonist) | 5 nM |
| Kd of Radioligand | Dissociation constant of the radioligand | 2.5 nM |
| IC50 | Concentration of test compound inhibiting 50% of radioligand binding | 150 nM |
| Ki | Inhibition constant of the test compound | 50 nM |
Functional Assays
Functional assays are essential to confirm that binding of the compound leads to receptor activation and downstream signaling.
This assay measures the activation of G-proteins, a proximal event following receptor agonism.[12][13] Agonist binding facilitates the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the accumulation of a quantifiable signal.[12][14]
Protocol: [35S]GTPγS Binding Assay
-
Assay Components: Prepare an assay buffer containing GDP, MgCl2, and NaCl.[15]
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of the test compound.[15]
-
Initiation: Initiate the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.
-
Quantification and Analysis: Quantify the bound [35S]GTPγS by scintillation counting. Plot the stimulated binding against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like GABA.
| Parameter | Description | Example Value |
| EC50 | Molar concentration of an agonist that produces 50% of the maximal possible effect | 250 nM |
| Emax | Maximal effect produced by the agonist | 95% (relative to GABA) |
Patch-clamp electrophysiology provides direct evidence of the functional consequences of receptor activation on ion channel activity.[16] This technique can be used to measure the activation of GIRK channels in response to the compound.
Protocol: Whole-Cell Patch-Clamp for GIRK Channel Activation
-
Cell Preparation: Use neurons or cell lines co-expressing GABAB receptors and GIRK channels.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Hold the cell at a specific membrane potential (e.g., -60 mV).
-
Compound Application: Perfuse the cell with varying concentrations of this compound.
-
Data Acquisition: Record the changes in membrane current. Activation of GIRK channels will result in an outward K+ current.[17]
-
Analysis: Measure the amplitude of the induced current at each compound concentration to construct a dose-response curve and determine the EC50.
Caption: Experimental workflow for validating mechanism of action.
Pharmacological Effects and Therapeutic Implications
The activation of GABAB receptors by this compound is expected to produce a range of physiological effects consistent with its inhibitory action in the CNS. These effects are analogous to those of the clinically used GABAB agonist, baclofen.[18]
-
Muscle Relaxation: By inhibiting neuronal excitability in the spinal cord, GABAB agonists are effective muscle relaxants used to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries.[7][18]
-
Anti-nociception: GABAB receptors are involved in the modulation of pain pathways, and their activation can produce analgesic effects.
-
Modulation of Addiction and Reward Pathways: GABAB receptors in brain regions like the ventral tegmental area (VTA) can modulate dopamine release, suggesting a potential role for agonists in the treatment of substance use disorders.[19]
The presence of the 4-trifluoromethyl-phenyl group may influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially offering an improved therapeutic profile compared to existing GABAB agonists.[20]
Conclusion
This compound exerts its mechanism of action as a selective agonist at the GABAB receptor. Its binding to the GABAB1 subunit triggers a conformational change that activates the Gi/o signaling pathway via the GABAB2 subunit. This leads to the presynaptic inhibition of calcium channels and the postsynaptic activation of potassium channels, culminating in a potent and widespread reduction in neuronal excitability. The functional consequences of this mechanism can be rigorously validated through a combination of receptor binding assays, GTPγS functional assays, and electrophysiological recordings. The resulting pharmacological profile suggests its potential as a therapeutic agent for conditions characterized by neuronal hyperexcitability, such as spasticity and neuropathic pain.
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- Subcellular compartment-specific molecular diversity of pre- and postsynaptic GABAB-activated GIRK channels in Purkinje cells. PubMed Central.
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- Collision coupling in the GABAB receptor-G protein-GIRK signaling cascade. PubMed.
- (R-3-Amino-3-(4-trifluoromethylphenyl)propionic acid. Chem-Impex.
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The Transformative Impact of Fluorinated Amino Acids in Scientific Research
An In-depth Technical Guide:
A Senior Application Scientist's Perspective on Harnessing the Unique Properties of Fluorine for Novel Insights and Therapeutic Development
Abstract
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in chemical biology, drug discovery, and materials science. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the high strength of the carbon-fluorine bond—impart profound and often predictable changes to the structure, stability, and function of peptides and proteins. This guide provides a comprehensive overview of the applications of fluorinated amino acids, delving into the mechanistic rationale behind their use and offering practical insights for researchers. We will explore their role in enhancing metabolic stability, modulating protein-protein interactions, and serving as sensitive probes for biophysical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
The Foundational Chemistry: Why Fluorine is a Game-Changer
The substitution of hydrogen with fluorine, the most electronegative element, introduces a host of transformative properties into amino acid side chains. Understanding these fundamental changes is crucial for their effective application.
-
Inductive Effects: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. For instance, fluorination of the methyl group in alanine to create trifluoroalanine lowers the pKa of the carboxylic acid and raises the pKa of the amine, influencing the overall charge distribution and potential for electrostatic interactions.
-
Steric and Conformational Control: While fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å), the introduction of multiple fluorine atoms can create significant steric bulk. This can be strategically employed to favor specific peptide or protein conformations. For example, the incorporation of (2S,4R)-5,5,5-trifluoroleucine has been shown to stabilize α-helical structures.
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This inherent strength makes it highly resistant to enzymatic cleavage by proteases and other metabolic enzymes, a critical advantage in drug design for enhancing the in vivo half-life of peptide-based therapeutics.
-
Hydrophobicity and Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a key consideration in the development of orally bioavailable drugs. The precise impact on hydrophobicity can be complex, with "fluorous" interactions sometimes leading to unique phase-separation behaviors.
Core Applications in Research and Development
The unique properties of fluorinated amino acids have led to their widespread adoption in a variety of research fields.
Enhancing Peptide and Protein Stability
A primary application of fluorinated amino acids is in the stabilization of peptide and protein structures. The introduction of fluorine can enhance thermal stability, increase resistance to proteolysis, and favor specific secondary structures.
Table 1: Impact of Fluorination on Peptide/Protein Stability
| Amino Acid Modification | Observed Effect | Mechanism | Reference |
| (4R)- and (4S)-fluoroproline in collagen | Increased triple helix stability | Stereoelectronic effects favoring the exo pucker of the pyrrolidine ring | |
| Hexafluoroleucine in GCN4 leucine zipper | Significant increase in thermal stability | Enhanced hydrophobicity of the core packing interactions | |
| 4,4,4-Trifluorovaline in myoglobin | Increased stability against denaturation | Steric and hydrophobic effects within the protein core |
Experimental Workflow: Assessing Peptide Stability
Caption: Workflow for comparing the stability of native vs. fluorinated peptides.
Probing Protein Structure and Function with ¹⁹F NMR
The fluorine-19 (¹⁹F) nucleus is an ideal probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous ¹⁹F signals in biological systems. This results in a background-free spectrum where each unique fluorine environment produces a distinct signal.
Key Advantages of ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as the proton (¹H) nucleus.
-
Wide Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, providing detailed information about conformational changes, ligand binding, and protein dynamics.
-
No Background Signal: The lack of natural fluorine in most biological samples ensures that all observed signals originate from the introduced probe.
Experimental Protocol: Site-Specific ¹⁹F NMR of a Protein
-
Protein Expression and Labeling:
-
Utilize an auxotrophic E. coli strain (e.g., deficient in the biosynthesis of the target amino acid).
-
Grow the cells in a minimal medium containing the desired fluorinated amino acid.
-
Induce protein expression and purify the labeled protein using standard chromatographic techniques.
-
-
NMR Sample Preparation:
-
Concentrate the labeled protein to a suitable concentration for NMR (typically 0.1-1 mM).
-
Exchange the buffer to a deuterated NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl in 99.9% D₂O, pH 7.0).
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer equipped with a fluorine-capable probe.
-
Reference the spectrum to an external standard (e.g., trifluoroacetic acid).
-
-
Analysis of Ligand Binding:
-
Acquire a baseline ¹⁹F spectrum of the protein alone.
-
Titrate in the ligand of interest in small increments, acquiring a spectrum at each step.
-
Monitor changes in the chemical shift and/or line width of the ¹⁹F signals to determine binding affinity (K_d) and identify the residues involved in the interaction.
-
Caption: ¹⁹F NMR detects ligand binding via chemical shift perturbation.
Modulating Protein-Protein Interactions and Enzyme Activity
The introduction of fluorine can subtly or dramatically alter the interactions of a protein with its binding partners or substrates. This can be used to either enhance or inhibit biological activity.
-
Inhibition: Fluorinated amino acids can act as isosteric but not isoelectronic replacements for their natural counterparts. For example, p-fluorophenylalanine can be incorporated into proteins in place of phenylalanine. The altered electronics of the fluorinated aromatic ring can disrupt cation-π interactions that are critical for some protein-protein interfaces.
-
Enhancement: In some cases, the introduction of fluorine can create new, favorable interactions. For example, a strategically placed fluorine atom could form a favorable dipole-dipole interaction with a backbone carbonyl group, stabilizing a binding-competent conformation.
Synthesis and Incorporation of Fluorinated Amino Acids
The availability of a diverse range of fluorinated amino acids is key to their successful application. While some are commercially available, many require custom synthesis.
Common Synthetic Strategies:
-
Deoxofluorination: Using reagents like diethylaminosulfur trifluoride (DAST) to convert hydroxyl groups to fluorines.
-
Electrophilic Fluorination: Employing reagents such as Selectfluor® to add fluorine across a double bond or to an enolate.
-
Nucleophilic Fluorination: Using sources of fluoride ion (e.g., KF, CsF) to displace a leaving group.
Once synthesized, these amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. For incorporation into proteins, in vivo methods using auxotrophic bacterial strains or cell-free expression systems are commonly employed.
Future Directions and Conclusion
The field of fluorinated amino acids continues to expand, with ongoing research into novel synthetic methodologies and new applications. The development of "fluorous" chemistry for protein purification and the use of fluorinated amino acids in creating novel biomaterials are exciting areas of active investigation.
References
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Journal of the American Chemical Society, 123(5), 777–778. [Link]
-
Bilgicer, B., Fichera, A., & Kumar, K. (2001). A Coiled-Coil with a Fluorous Core. Journal of the American Chemical Society, 123(19), 4393–4399. [Link]
A Technical Guide to the Discovery of Novel Neuroprotective Agents Featuring the Trifluoromethyl Group
Abstract
Neurodegenerative diseases represent a growing global health crisis, characterized by the progressive loss of neuronal structure and function. A significant challenge in developing effective therapeutics is the ability of compounds to cross the blood-brain barrier and exert a stable, potent effect within the central nervous system (CNS). The incorporation of trifluoromethyl (CF3) groups into molecular scaffolds has emerged as a powerful strategy in medicinal chemistry to overcome these hurdles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of novel trifluoromethylated neuroprotective agents. We will explore the unique physicochemical properties conferred by the CF3 group, detail robust in vitro and in vivo screening cascades, elucidate key neuroprotective signaling pathways, and provide actionable, field-proven experimental protocols.
Introduction: The Trifluoromethyl Group as a Privileged Scaffold in Neuropharmacology
The pursuit of neuroprotective agents is fraught with challenges, primarily the restrictive nature of the blood-brain barrier (BBB) and the complex, multifactorial pathophysiology of diseases like Alzheimer's and Parkinson's.[1][2][3] The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a cornerstone of modern CNS drug design.[4][5][6][7] This is not merely an incremental modification; the CF3 group fundamentally alters a molecule's properties in ways that are highly advantageous for neurotherapeutics.
The rationale for focusing on trifluoromethyl compounds is rooted in the unique physicochemical characteristics this moiety imparts:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[4][8] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][8]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule.[4][5][8] This property is critical for enhancing a drug's ability to passively diffuse across the lipid-rich membranes of the BBB.[4][5][9] Generally, small, lipophilic molecules with a molecular weight under 400-600 Da are more likely to penetrate the CNS.[9]
-
Modulation of Physicochemical Properties: Beyond lipophilicity, the CF3 group's strong electron-withdrawing nature can alter a molecule's pKa and conformation.[10] This can fine-tune interactions with biological targets, potentially increasing binding affinity and selectivity for receptors or enzymes implicated in neurodegeneration.[4][5]
-
Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as the methyl or nitro group.[5][11] This allows medicinal chemists to optimize a lead compound's properties while maintaining its core pharmacophore. In some cases, this replacement has led to compounds with greater potency and improved metabolic stability.[11]
These properties are not just theoretical advantages; they are exemplified in numerous FDA-approved drugs.[7][12] For instance, Fluoxetine, a selective serotonin reuptake inhibitor, owes its efficacy in part to the enhanced brain penetration facilitated by its trifluoromethyl group.[5][12] This clinical validation underscores the immense potential of trifluoromethylated scaffolds in the development of next-generation neuroprotective agents.
| Property | Influence of Trifluoromethyl (CF3) Group | Implication for Neuroprotective Drug Discovery |
| Metabolic Stability | Increases resistance to enzymatic degradation (e.g., by CYP450s).[4][8] | Longer half-life, improved bioavailability, and more consistent CNS exposure. |
| Lipophilicity | Significantly increases the molecule's affinity for lipid environments.[4][5][8] | Enhanced permeability across the blood-brain barrier via passive diffusion.[4][5][9] |
| Target Binding | Alters electronic and steric properties, influencing molecular conformation.[4][5] | Can improve binding affinity and selectivity for specific neuronal targets. |
| pKa Modulation | Strong electron-withdrawing nature can lower the pKa of nearby functional groups. | Optimizes the ionization state of the drug for better membrane traversal and target interaction. |
The Discovery Workflow: An Integrated Approach
The discovery of a novel neuroprotective agent is a systematic process that begins with broad screening and progressively refines the selection to a single, promising candidate for clinical development. This workflow integrates computational design, in vitro validation, and in vivo efficacy studies.
This process is iterative. Data from in vivo studies often informs the design of new analogs (lead optimization), leading back to earlier stages of the workflow to improve efficacy and safety profiles.
In Vitro Screening Cascade: From Viability to Mechanism
The foundation of any drug discovery program is a robust and reproducible in vitro screening cascade.[13][14][15] This multi-step process is designed to efficiently identify promising compounds from a large library and to eliminate those that are toxic or ineffective.
Primary Screening: Assessing General Neuroprotection
The initial goal is to assess a compound's fundamental ability to protect neurons from a lethal insult. This is typically done using immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) due to their ease of culture and high-throughput compatibility.[16]
A common and effective model is to induce oxidative stress, a key pathological feature in many neurodegenerative diseases.[3]
Detailed Protocol: Hydrogen Peroxide-Induced Oxidative Stress Assay
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethyl test compounds (e.g., ranging from 0.1 µM to 100 µM) for 1-2 hours.[16] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known antioxidant like N-acetylcysteine).
-
Induce Neurotoxicity: Introduce a toxic agent, such as hydrogen peroxide (H2O2), at a pre-determined concentration (e.g., 200 µM) that induces approximately 50% cell death in the control group.[17] Incubate for 24 hours.
-
Assess Cell Viability: Use a suitable assay to quantify cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common choice.[17] It measures the metabolic activity of living cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A compound is considered a "hit" if it significantly increases cell viability compared to the H2O2-only treated group.
Secondary Screening: Elucidating the Mechanism of Action
Compounds that show promise in primary screening are advanced to more specific, mechanism-based assays. A key pathway in neuroprotection is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19][20] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[18][21]
The Nrf2-Keap1 Signaling Pathway
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). When cells are exposed to oxidative stress or electrophilic compounds, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription.[18][19] Many natural and synthetic compounds exert their neuroprotective effects by activating this pathway.[21][22]
Protocol: Nrf2 Nuclear Translocation Assay
-
Cell Culture: Culture BV2 microglial cells or HT22 hippocampal neurons.
-
Treatment: Treat cells with the hit compound for a specified time (e.g., 6 hours).
-
Cell Lysis and Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercial kit.
-
Western Blotting: Perform a Western blot analysis on both fractions. Use an antibody specific to Nrf2 to determine its concentration in the nucleus versus the cytoplasm.
-
Analysis: An increase in the nuclear Nrf2 protein level compared to the vehicle-treated control indicates that the compound activates the Nrf2 pathway.[22]
In Vivo Validation: Testing in Relevant Disease Models
While in vitro assays are essential for initial screening, they cannot fully replicate the complex pathophysiology of neurodegenerative diseases.[23] Therefore, promising candidates must be evaluated in animal models.[24] The choice of model is critical and depends on the specific disease being targeted.
| Disease | Common Rodent Models | Key Pathological Features Modeled |
| Alzheimer's Disease (AD) | APP/PS1, 5xFAD, 3xTg-AD transgenic mice.[25][26] | Amyloid-β plaque deposition, tau hyperphosphorylation, cognitive deficits.[25][26][27] |
| Parkinson's Disease (PD) | 6-hydroxydopamine (6-OHDA), MPTP, or α-synuclein induced models.[25][28][29] | Dopaminergic neuron loss in the substantia nigra, motor deficits.[25][29] |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO).[30] | Simulates reduced cerebral blood flow, excitotoxicity, and inflammation.[31][32] |
Example Study Design: Assessing a Trifluoromethyl Compound in the MPTP Mouse Model of Parkinson's Disease
-
Animal Selection: Use C57BL/6 mice, a strain commonly used for MPTP-induced neurodegeneration.
-
Compound Administration: Administer the test compound orally or via intraperitoneal injection for a set period (e.g., 14 days).[21]
-
Induction of Parkinsonism: During the treatment period, induce neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[21]
-
Behavioral Testing: After the treatment period, assess motor function using tests such as the rotarod or pole test to evaluate motor coordination and balance.[21]
-
Histological and Biochemical Analysis:
-
Sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry on brain slices to quantify the number of surviving dopaminergic neurons in the substantia nigra (using an anti-tyrosine hydroxylase antibody).
-
Measure levels of dopamine and its metabolites in the striatum using HPLC.
-
Assess markers of oxidative stress and inflammation in brain homogenates.
-
-
Data Interpretation: A successful neuroprotective agent will significantly prevent the MPTP-induced loss of dopaminergic neurons, improve motor performance in behavioral tests, and reduce biochemical markers of neurodegeneration.[21]
Conclusion and Future Directions
The strategic use of the trifluoromethyl group is a proven and highly effective approach in the design of CNS-penetrant drugs. The principles and protocols outlined in this guide provide a robust framework for the discovery and validation of novel trifluoromethylated neuroprotective agents. The workflow, from high-throughput in vitro screening to rigorous in vivo testing in disease-relevant animal models, allows for the systematic identification and optimization of promising therapeutic candidates.
Future research will likely focus on more sophisticated drug delivery systems and the development of trifluoromethyl compounds that can modulate multiple targets simultaneously, reflecting the complex nature of neurodegenerative diseases. As our understanding of these devastating disorders deepens, the power of fluorine chemistry will undoubtedly continue to play a pivotal role in creating the next generation of neuroprotective therapies.
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An In-Depth Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid: A Cornerstone Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and pharmaceutical development. Its distinct structural features—a stereochemically defined chiral center and a trifluoromethyl group on the phenyl ring—make it a highly valuable building block for synthesizing complex, biologically active molecules. The trifluoromethyl moiety is particularly crucial, as it often enhances critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, the critical importance of its stereochemistry, a conceptual synthetic pathway, and its applications in drug discovery, with a focus on therapeutics for neurological disorders.
Compound Identification and Synonyms
Proper identification is critical for sourcing and regulatory purposes. The definitive identifiers and common synonyms for this compound are listed below.
-
Systematic Name: (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid[1]
-
Common Synonyms:
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The strategic incorporation of the trifluoromethyl group significantly influences these characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][2][3] |
| Molecular Weight | 233.19 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 99% (HPLC) | [3] |
| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=1 in 0.5N NaOH) | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg | [2] |
| Flash Point | 144.8 ± 27.9 °C | [2] |
| Storage Conditions | Store at 0-8°C | [3] |
Synthesis and Stereochemical Control
The biological activity of chiral molecules is often dependent on a single enantiomer. Consequently, the enantioselective synthesis of this compound is of paramount importance. While numerous methods exist for the asymmetric synthesis of β-amino acids, a common and effective strategy involves the asymmetric hydrogenation of a prochiral enamine precursor using a chiral catalyst.[4][5]
Conceptual Enantioselective Synthetic Workflow
The following workflow illustrates a plausible, industrially relevant approach to obtaining the desired (R)-enantiomer with high stereochemical purity. The causality behind this multi-step process is to construct the carbon skeleton first and then introduce the chiral center in a controlled manner.
Caption: Conceptual workflow for enantioselective synthesis.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established methodologies for asymmetric synthesis of β-amino acids.[5]
-
Step 1: Knoevenagel Condensation.
-
To a solution of 4-(trifluoromethyl)benzaldehyde and a malonic acid monoester in a suitable solvent (e.g., pyridine), add a catalytic amount of piperidine.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Causality: This step creates the carbon-carbon double bond necessary for the subsequent conjugate addition and hydrogenation steps.
-
-
Step 2: Conjugate Addition of an Amine.
-
To the resulting α,β-unsaturated acid, add a source of ammonia (e.g., ammonium acetate) or a protected amine.
-
This reaction forms the prochiral β-enamino acid intermediate.
-
Causality: This introduces the nitrogen atom at the β-position, setting the stage for creating the chiral amino center.
-
-
Step 3: Asymmetric Hydrogenation.
-
In a high-pressure reactor, dissolve the β-enamino acid intermediate in an appropriate solvent (e.g., methanol).
-
Add a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reactor with hydrogen gas (5-50 atm) and stir at a controlled temperature until the reaction is complete.
-
Causality: The chiral catalyst creates a chiral environment, forcing the hydrogen to add to one face of the double bond preferentially, thereby establishing the desired (R)-stereocenter with high enantiomeric excess.
-
-
Step 4: Deprotection and Isolation.
-
If protecting groups were used, remove them under appropriate conditions (e.g., acid hydrolysis).
-
Purify the final product, this compound, by recrystallization or chromatography.
-
Verify purity and enantiomeric excess using HPLC with a chiral column.
-
Applications in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in its ability to impart favorable properties to a final drug candidate.[3][6]
The Role of the Trifluoromethyl (-CF₃) Group
The -CF₃ group is a bioisostere of a methyl group but with profoundly different electronic properties.[1] Its inclusion is a key strategy in modern medicinal chemistry for several reasons:[2][7][8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2][7]
-
Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for drugs targeting the central nervous system.[2]
-
Modulation of pKa: As a strong electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH and thereby influencing receptor binding and solubility.[1]
-
Improved Binding Affinity: The unique steric and electronic nature of the -CF₃ group can lead to stronger and more specific interactions with biological targets.[7]
Key Therapeutic Areas
This compound and its derivatives are particularly valuable in the development of therapeutics for:
-
Neurological and Psychiatric Disorders: Its ability to serve as a scaffold for molecules that can cross the blood-brain barrier makes it a key building block for drugs targeting conditions like depression, anxiety, epilepsy, and neuropathic pain.[3][6][9]
-
Peptidomimetics: As a β-amino acid, it can be incorporated into peptide-based drugs. The β-amino acid structure introduces conformational constraints and increases resistance to degradation by proteases compared to natural α-amino acids.
Drug Development Workflow Integration
The compound is introduced during the lead optimization phase of drug discovery, where medicinal chemists synthesize analogues of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile.
Caption: Integration into the drug discovery pipeline.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that empowers medicinal chemists to overcome significant challenges in drug design. Its predefined stereochemistry ensures specific interactions with chiral biological targets, while the strategically placed trifluoromethyl group enhances metabolic stability and modulates pharmacokinetic properties. For researchers in pharmaceutical R&D, understanding the synthesis and strategic application of this building block is essential for the successful development of next-generation therapeutics, particularly in the complex field of neuroscience.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1482754, this compound. Retrieved from [Link]
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Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Retrieved from [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, May 16). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. Retrieved from [Link]
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-
ResearchGate. (2025, August 6). Enantioselective synthesis of (S)-2-amino-3-phosphonopropionic acid, (S)AP3, and (R)-2-amino-4-phosphonobutanoic acid, (R)AP4.... Retrieved from [Link]
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The Trifluoromethyl Group: A Strategic Asset in Modulating Molecular Lipophilicity
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical properties of drug candidates. While often simplistically categorized as a lipophilic moiety, the influence of the CF₃ group on a molecule's lipophilicity is a nuanced interplay of competing electronic and solvation effects. This guide provides a comprehensive exploration of the core principles governing the lipophilicity of trifluoromethylated compounds, detailed methodologies for its experimental and computational assessment, and an analysis of its strategic application in drug development. By understanding the causality behind its effects, researchers can more effectively leverage the CF₃ group to optimize pharmacokinetic and pharmacodynamic profiles, ultimately accelerating the development of safer and more efficacious therapeutics.
Introduction: Deconstructing the "Hydrophobic Fluorine" Misconception
For decades, fluorine substitution has been a go-to strategy for medicinal chemists aiming to enhance metabolic stability and binding affinity.[1][2] A common, yet overly simplistic, assumption is that fluorination universally increases lipophilicity. The reality is far more complex and context-dependent.[3] The trifluoromethyl group, in particular, exemplifies this complexity. While it possesses a Hansch-Fujita hydrophobicity constant (π) of +0.88, indicating a significant contribution to lipophilicity, its potent electron-withdrawing nature can dramatically alter a molecule's overall polarity and solvation properties.[4][5]
The CF₃ group is frequently employed as a bioisostere for methyl or chloro groups, but its steric (van der Waals volume of 39.8 ų) and electronic properties are unique.[5][6] Its strong C-F bonds (bond dissociation energy ~485 kJ/mol) render it exceptionally resistant to metabolic oxidation, a key advantage in drug design.[2][4][5] However, to truly harness its potential, one must move beyond simple hydrophobicity constants and delve into the physicochemical forces at play.
Physicochemical Underpinnings of the CF₃ Group's Influence
The net effect of a trifluoromethyl group on a molecule's partition coefficient (logP) is a delicate balance between two primary, often opposing, factors: inherent hydrophobicity and modulation of molecular polarity .
-
Inherent Hydrophobicity and Solvation: Fluorocarbons are more hydrophobic than their hydrocarbon counterparts primarily due to their larger size or "fatness," which incurs a greater free-energy penalty for creating a cavity in the highly structured water network.[7] The C-F bond is also less polarizable than a C-H bond, leading to weaker van der Waals interactions with water molecules.[8][9] This inherent resistance to solvation contributes to an increase in lipophilicity.
-
Potent Inductive Effects: The three highly electronegative fluorine atoms create a strong electron-withdrawing inductive effect (-I effect).[5][6] When attached to an aromatic ring or adjacent to a polar functional group (like an alcohol or amine), this effect can significantly lower the electron density of the rest of the molecule.[1][6] This can increase the acidity of nearby protons and decrease the basicity of lone pairs, altering hydrogen bonding capabilities and potentially increasing hydration, which in turn decreases lipophilicity.[10]
The final impact on logP is therefore highly dependent on the position of the CF₃ group within the molecular scaffold.[10] When placed on an aliphatic chain far from polar functional groups, the inherent hydrophobic character tends to dominate, leading to a predictable increase in logP. Conversely, when placed in proximity to a hydrogen-bond donor or acceptor, the inductive effect can lead to a less pronounced increase, no change, or even a decrease in lipophilicity.[10][11]
Part I: Experimental Determination of Lipophilicity
Accurate measurement of lipophilicity is paramount for validating computational models and making informed decisions in lead optimization. The octanol-water partition coefficient (logP) remains the industry standard.[12][13]
The Shake-Flask Method (Gold Standard)
The traditional shake-flask method is the most reliable technique for logP determination.[13] It involves directly measuring the concentration of a compound in equilibrated n-octanol and aqueous phases.
While highly accurate, this method can be low-throughput. For fluorinated compounds that lack a UV chromophore, concentration analysis can be challenging. In these cases, ¹⁹F NMR-based methods have been developed as a powerful alternative, using a fluorinated reference compound to determine the partition ratio without the need for precise volume or mass measurements.[3][14][15]
High-Throughput Screening: HPLC-Based logP/logD
For drug discovery campaigns, higher throughput methods are essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable alternative for estimating logP values.[13][16] The method is based on the linear correlation between the logarithm of a compound's retention factor (log k') and its known logP value.[17]
This protocol describes a self-validating workflow for determining the distribution coefficient at pH 7.4 (logD₇.₄), which is often more physiologically relevant for ionizable compounds.[13]
Objective: To determine the logP₇.₄ of a trifluoromethylated test compound using a calibration curve generated from a set of standards with known logP values.
Materials:
-
Agilent 1200 Infinity Series HPLC system or equivalent, with a Diode Array Detector (DAD).[18]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC Grade).
-
Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
LogP Standard Compounds: A set of 5-7 compounds with known logP values spanning the expected range of the test compound.
-
Test Compound.
Methodology:
-
System Preparation:
-
Equilibrate the C18 column with the starting mobile phase composition (e.g., 60:40 Acetonitrile:PBS) at a constant flow rate (e.g., 1.0 mL/min).
-
Ensure the system is stable, with a flat baseline.
-
-
Determination of Dead Time (t₀):
-
Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time. This is the time it takes for the mobile phase to travel from the injector to the detector.
-
-
Calibration Curve Generation:
-
Prepare stock solutions of each standard compound in a suitable solvent (e.g., methanol).
-
Inject each standard individually and record its retention time (tᵣ).
-
For each standard, calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀ .
-
Calculate the logarithm of the capacity factor (log k').
-
Plot the known logP values of the standards (Y-axis) against their corresponding log k' values (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is considered acceptable.
-
-
Sample Analysis:
-
Prepare a solution of the trifluoromethylated test compound at a known concentration.
-
Inject the test compound under the identical HPLC conditions used for the standards and record its retention time (tᵣ).
-
-
LogP Determination:
-
Calculate the capacity factor (k') and then log k' for the test compound.
-
Using the equation from the calibration curve, calculate the logP₇.₄ of the test compound.
-
Self-Validation and Causality:
-
Why a C18 column? The hydrophobic octadecylsilyl stationary phase mimics the lipid environment of the n-octanol phase in the shake-flask method, providing a good correlation for lipophilicity.
-
Why use log k'? The capacity factor normalizes the retention time by the dead time, making it independent of flow rate and column dimensions, thus providing a more robust measure of retention.[17]
-
Why pH 7.4? This pH mimics physiological conditions in blood serum, providing a more relevant measure of lipophilicity for drugs that may be ionized in the body.[18]
Experimental Workflow for HPLC-Based LogP Determination
Caption: Physicochemical forces governing CF₃ lipophilicity.
Case Studies in Drug Development: The Strategic Use of the CF₃ Group
The trifluoromethyl group is present in numerous blockbuster drugs, where its installation was a critical step in achieving the desired therapeutic profile. [4][19][20]
| Drug | Therapeutic Area | Role of the CF₃ Group | Parent LogP (est.) | CF₃ Drug LogP | Impact on Profile |
|---|---|---|---|---|---|
| Fluoxetine | Antidepressant | Increases lipophilicity for BBB penetration; blocks metabolic oxidation of the aromatic ring. [21] | ~3.1 (Desmethyl analog) | 4.05 | Enhanced brain penetration and metabolic stability, leading to a longer half-life. [21] |
| Celecoxib | Anti-inflammatory | The CF₃ group on the pyrazole ring enhances binding affinity to the COX-2 enzyme and contributes to overall lipophilicity. [19] | ~2.8 (Methyl analog) | 3.76 | Improved potency and selectivity for the target enzyme. |
| Sitagliptin | Antidiabetic | The trifluoromethyl group on the triazolopiperazine core enhances metabolic stability by blocking potential oxidation sites. [4]| N/A | 1.88 | Significantly improved oral bioavailability and prolonged duration of action. |
LogP values are approximate and can vary based on the prediction method or experimental conditions.
These examples demonstrate that the strategic placement of a CF₃ group is a powerful tactic to simultaneously modulate lipophilicity, block metabolic hotspots, and enhance target engagement. [1][21]
Conclusion and Future Outlook
The trifluoromethyl group is far more than a simple lipophilic appendage; it is a sophisticated modulator of a molecule's physicochemical identity. Its net effect on lipophilicity is a context-dependent outcome of its inherent hydrophobicity and its powerful electronic influence on the surrounding molecular framework. A thorough understanding of these principles, combined with robust experimental and computational tools, empowers medicinal chemists to deploy the CF₃ group with precision. As synthetic methodologies for trifluoromethylation continue to advance and computational models become more refined, the strategic use of this "super-functional group" will undoubtedly continue to drive the discovery of next-generation therapeutics with optimized ADME profiles and enhanced efficacy.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI.
- Trifluoromethyl group. Wikipedia.
- Predicting Octanol-Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Stud. CSIRO Publishing.
- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ConnectSci.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. [Source 7, Title not available].
- A Comparative Guide to the Lipophilicity of Fluorocyclopropane and Trifluoromethyl Groups. Benchchem.
- Trifluoromethyl group. Grokipedia.
- Examples of prominent drugs containing trifluoromethyl groups.
- Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations.
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Cambridge Open Engage.
- Uncovering abnormal changes in logP after fluorination using molecular dynamics simul
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Unexpected trends in the hydrophobicity of fluorinated amino acids reflect competing changes in polarity and conform
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Source 18, Title not available].
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles.
- Molecular origins of fluorocarbon hydrophobicity.
- The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Benchchem.
- A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Organic & Biomolecular Chemistry. RSC Publishing.
- Unexpected Trends in the Hydrophobicity of Fluorinated Amino Acids Reflect Competing Changes in Polarity and Conform
- Hansch–Leo lipophilicity parameters (πR) evolution.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Why are fluoroalkyl chains hydrophobic/oleophobic? Chemistry Stack Exchange.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Source 31, Title not available].
- Why are fluorin
- LogP—Making Sense of the Value. ACD/Labs.
- High throughput HPLC method for determining Log P values.
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Beyond the Canonical 20: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design
Foreword: Redefining the Boundaries of Peptide Therapeutics
For decades, the world of peptide science was largely confined to the 20 proteinogenic amino acids, the fundamental building blocks of life as dictated by the central dogma. While this canonical set provides a vast landscape for biological function, it also imposes inherent limitations on the development of peptide-based therapeutics, primarily concerning metabolic stability and conformational flexibility. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a transformative approach, shattering these constraints and unlocking a new era of peptide drug design. This guide provides a comprehensive exploration of the core principles, experimental methodologies, and profound impact of leveraging NPAAs to engineer peptides with superior therapeutic properties.
The Rationale for Venturing Beyond Nature's Alphabet: Core Principles of NPAA Integration
Non-proteinogenic amino acids, by definition, are those not naturally encoded in an organism's genetic code. Their introduction into a peptide sequence is a deliberate act of chemical engineering, aimed at fundamentally altering the molecule's physicochemical and biological profile. The judicious selection and placement of NPAAs can bestow a range of desirable attributes, moving a promising peptide candidate from a laboratory curiosity to a viable therapeutic.
Fortifying the Defenses: Enhancing Proteolytic Stability
A primary obstacle in the clinical translation of peptide drugs is their rapid degradation by endogenous proteases. These enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids. The incorporation of NPAAs serves as a powerful strategy to erect a "molecular shield" against this enzymatic onslaught.
One of the most effective and straightforward approaches is the substitution of an L-amino acid with its D-enantiomer. The inverted stereochemistry at the α-carbon renders the adjacent peptide bonds unrecognizable to most proteases, significantly prolonging the peptide's in vivo half-life. Another strategy involves the use of sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), which physically obstructs the protease's active site.
Sculpting the Bioactive Conformation: Constraining Conformational Flexibility
Many peptides exist as a dynamic ensemble of conformations in solution, with only a fraction adopting the specific three-dimensional structure required for receptor binding and biological activity. NPAAs can be employed to rigidify the peptide backbone, "locking" it into its bioactive conformation and thereby enhancing potency.
α,α-disubstituted amino acids, like Aib, are potent inducers of helical secondary structures. The steric hindrance imposed by the two substituents at the α-carbon restricts the available Ramachandran space, favoring the formation of 310- or α-helices. This pre-organization of the peptide into a defined secondary structure can lead to a significant increase in receptor binding affinity.
Quantifying the Advantage: The Impact of NPAA Incorporation on Peptide Pharmacokinetics
The theoretical benefits of NPAA incorporation are borne out by a wealth of empirical data. The following table provides a comparative summary of key pharmacokinetic parameters for well-established peptide drugs and their NPAA-containing analogs, illustrating the dramatic improvements in stability and half-life.
| Peptide | Key NPAA Modification(s) | Half-life | Clinical Significance |
| Native GLP-1 | None | ~1-2 minutes | Rapidly degraded by DPP-4, limiting therapeutic utility. |
| Liraglutide (GLP-1 Analog) | Fatty acid acylation at Lys26, Arg34 substitution | ~13 hours | Once-daily administration for type 2 diabetes management. |
| Sermorelin (GHRH Analog) | None (first 29 amino acids of GHRH) | ~5-10 minutes | Requires frequent administration to stimulate growth hormone release. |
| CJC-1295 (GHRH Analog) | Tetrasubstituted amino acids, Drug Affinity Complex (DAC) | ~30 minutes (without DAC), up to 8 days (with DAC) | Reduced dosing frequency and sustained growth hormone elevation. |
From Concept to Reality: Experimental Protocols for the Synthesis and Characterization of NPAA-Containing Peptides
The successful integration of NPAAs into a peptide sequence requires a robust and well-defined synthetic and analytical workflow. Solid-phase peptide synthesis (SPPS) is the cornerstone technique for the assembly of these modified peptides.
Step-by-Step Methodology for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing a non-proteinogenic amino acid using the widely adopted Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-protected proteinogenic and non-proteinogenic amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Reverse-phase HPLC system
-
Mass spectrometer
Protocol:
-
Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add the base (DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours. For sterically hindered NPAAs, longer coupling times or the use of a more potent coupling reagent like HATU may be necessary. e. Wash the resin with DMF.
-
Monitoring the Reaction: a. Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
Repeat Cycles: a. Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: a. After the final coupling and deprotection step, wash the resin with dichloromethane (DCM) and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Wash the peptide pellet with cold diethyl ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: a. Confirm the identity and purity of the purified peptide by mass spectrometry (MS) and analytical HPLC. Further structural characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Visualizing Biological Impact: NPAA-Modified Peptides in Cellular Signaling
The enhanced stability and conformational rigidity of NPAA-containing peptides often translate to improved receptor binding and activation. A prime example is the interaction of peptide agonists with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of physiological processes.
Case Study: Vasoactive Intestinal Peptide (VIP) Receptor Signaling
Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide that mediates its effects through two GPCRs, VPAC1 and VPAC2. Analogs of VIP incorporating NPAAs have been developed to enhance stability and receptor subtype selectivity. The following diagram illustrates a simplified signaling cascade initiated by the binding of a VIP analog to the VPAC2 receptor, which is predominantly coupled to the Gαs protein.
Caption: Simplified GPCR signaling cascade initiated by a VIP analog.
Conclusion: The Future of Peptide Design is Non-Canonical
The incorporation of non-proteinogenic amino acids is no longer a niche strategy but a cornerstone of modern peptide drug discovery. By providing the tools to rationally design peptides with enhanced stability, constrained conformations, and improved pharmacokinetic profiles, NPAAs empower researchers to unlock the full therapeutic potential of this important class of molecules. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for the successful application of NPAAs in the development of next-generation peptide therapeutics, heralding a future where the limitations of the canonical 20 are but a distant memory.
References
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Balaram, P. (1984). Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating. Biopolymers, 23(7), 1249-1266. from [Link]
-
Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society, 129(43), 13042-13054. from [Link]
-
The Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. (n.d.). AWS. Retrieved January 11, 2026, from [Link]
-
Balaram, P. (1984). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L. Biopolymers, 23(7), 1249-1266. from [Link]
-
Schweitzer-Stenner, R., et al. (2007). Conformational Manifold of α-Aminoisobutyric Acid (Aib) Containing Alanine-Based Tripeptides in Aqueous Solution Explored by Vibrational Spectroscopy, Electronic Circular Dichroism Spectroscopy, and Molecular Dynamics Simulations. Journal of the American Chemical Society, 129(43), 13042–13054. from [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology, 58(11), 1775-1780. from [Link]
-
Riedl, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(1), 33. from [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. from [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved January 11, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved January 11, 2026, from [Link]
-
Singh, S., et al. (2020). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Acta Biomaterialia, 113, 203-212. from [Link]
-
Introduction to Peptide Synthesis. (n.d.). In Current Protocols in Protein Science. Retrieved January 11, 2026, from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. from [Link]
-
Li, X., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Protein and Peptide Letters, 23(12), 1076-1083. from [Link]
-
Grandjean, C., et al. (1992). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. International Journal of Peptide and Protein Research, 40(5), 370-379. from [Link]
-
Ping, Y., et al. (2021). The tethered peptide activation mechanism of adhesion GPCRs. Nature, 590(7846), 511-516. from [Link]
-
Hughes, R. A., & Sexton, P. M. (2007). Nonpeptidic ligands for peptide-activated G protein-coupled receptors. Chemical Reviews, 107(1), 359-415. from [Link]
-
Imagawa, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Antibiotics, 12(8), 1326. from [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. (n.d.). In Current Protocols in Protein Science. Retrieved January 11, 2026, from [Link]
-
Wulff, S., et al. (2021). Capturing Peptide–GPCR Interactions and Their Dynamics. International Journal of Molecular Sciences, 22(11), 5897. from [Link]
-
G Protein Coupled Receptors. (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]
-
Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters. Retrieved January 11, 2026, from [Link]
-
Wang, Q., et al. (2018). Structure and Function Studies of GPCRs by Site-Specific Incorporation of Unnatural Amino Acids. Molecules, 23(11), 2884. from [Link]
A Technical Guide to the Biological Significance of β-Amino Acids: From Fundamental Properties to Therapeutic Frontiers
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
β-amino acids represent a fascinating and increasingly important class of molecules at the intersection of chemistry, biology, and medicine. While not constituents of proteins, their unique structural properties—most notably the additional carbon in their backbone—confer remarkable biological activities and pharmacological potential. This guide provides an in-depth exploration of the biological significance of β-amino acids, detailing their natural occurrence, the structural and functional consequences of their incorporation into peptides, and their expanding role in therapeutic development. We will examine the core principles that make β-amino acids powerful tools for creating novel therapeutics, including their profound resistance to enzymatic degradation and their ability to form stable, predictable secondary structures. This document serves as a technical resource, bridging fundamental science with practical applications for professionals in drug discovery and development.
Introduction: The Structural Distinction and its Biological Ramifications
At the core of the biological significance of β-amino acids is a simple yet profound structural difference from their α-amino acid counterparts. In α-amino acids, the amino group is attached to the α-carbon, the same carbon that bears the carboxyl group. In β-amino acids, the amino group is attached to the β-carbon, creating a three-carbon backbone between the amino and carboxyl termini.[1] This seemingly minor alteration has dramatic consequences for molecular geometry, stability, and biological function.
The primary ramification of this structural change is the creation of molecules that can mimic the structure and function of natural peptides but with significantly enhanced stability.[2] Peptides composed of or containing β-amino acids, often termed β-peptides or peptidomimetics, are highly resistant to degradation by proteases, a major hurdle in the development of peptide-based drugs.[3][4][5] This increased stability is a direct result of the altered backbone structure, which is not recognized by the active sites of most proteases.[6]
Furthermore, the increased conformational flexibility of the β-amino acid backbone allows for the formation of unique and highly stable secondary structures, such as helices, sheets, and turns.[4][5] This ability to create well-defined three-dimensional shapes is crucial for mimicking the biological activity of natural peptides and for designing molecules that can interact with specific biological targets, such as receptors and enzymes.[3]
Natural Occurrence and Endogenous Roles of β-Amino Acids
While not as ubiquitous as α-amino acids, β-amino acids are found in a variety of naturally occurring and biologically active compounds.[7] Their presence in these molecules often imparts crucial biological functions, highlighting their evolutionary significance.
One of the most well-known naturally occurring β-amino acids is β-alanine . It is a key component of the dipeptides carnosine and anserine, which are found in high concentrations in muscle and brain tissue.[1] Carnosine plays a vital role in buffering pH in muscle cells and also possesses antioxidant properties.[1]
Other β-amino acids, such as β-phenylalanine and β-tyrosine, are found in a range of natural products with diverse biological activities, including antimicrobial and insecticidal properties.[1] Additionally, β-amino acids are precursors to important classes of antibiotics, most notably the β-lactams.[8] The study of these natural products has provided valuable insights into the potential therapeutic applications of β-amino acids and has inspired the development of novel synthetic analogs.[9]
The Role of β-Amino Acids in Modern Drug Discovery and Development
The unique properties of β-amino acids have made them invaluable tools in the field of medicinal chemistry and drug development.[4] By incorporating β-amino acids into peptide sequences, researchers can create peptidomimetics with improved pharmacokinetic profiles, enhanced biological activity, and novel therapeutic applications.[2][10]
Overcoming the Limitations of Peptide Therapeutics
Conventional peptide-based drugs often suffer from several limitations, including poor oral bioavailability, rapid degradation by proteases, and low membrane permeability.[11] The incorporation of β-amino acids is a powerful strategy to overcome these challenges.[2][12] As previously mentioned, the altered backbone of β-peptides confers significant resistance to proteolysis, leading to a longer half-life in the body.[3][4][5]
Engineering Novel Biological Activities
The ability of β-peptides to form stable secondary structures allows for the rational design of molecules that can mimic the function of natural peptides or inhibit specific biological processes.[3] This has led to the development of β-peptide-based therapeutics with a wide range of potential applications, including:
-
Antimicrobial Agents: β-peptides that mimic the structure of naturally occurring antimicrobial peptides have shown potent activity against a broad spectrum of bacteria and fungi.[5][13]
-
Enzyme Inhibitors: The proteolytic resistance of β-peptides makes them ideal candidates for the development of enzyme inhibitors, particularly for targeting proteases themselves.[]
-
Receptor Agonists and Antagonists: By mimicking the conformation of natural ligands, β-peptides can be designed to either activate (agonists) or block (antagonists) the function of specific receptors, such as G-protein coupled receptors (GPCRs).[3][]
-
Immunomodulators: Peptides and peptidomimetics containing β-amino acids are being explored for their ability to modulate the immune response, with potential applications in the treatment of autoimmune diseases and cancer.[15]
Key Experimental Workflow: Synthesis and Evaluation of β-Peptides
The successful application of β-amino acids in drug discovery relies on robust and efficient methods for their synthesis and biological evaluation. The following workflow outlines the key steps involved in this process.
Synthesis of β-Amino Acid Monomers
The first step in the creation of β-peptides is the synthesis of the individual β-amino acid building blocks. Several synthetic methods are available, with the choice of method depending on the desired stereochemistry and side-chain functionality.[][16]
Diagram: General Workflow for β-Peptide Drug Discovery
Caption: A generalized workflow for the discovery and development of β-peptide-based therapeutics.
Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
Once the β-amino acid monomers are obtained, they can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[2] While the basic principles of SPPS are the same for both α- and β-amino acids, some modifications to the protocol may be necessary to accommodate the different reactivity and steric hindrance of β-amino acids.
Structural and Functional Characterization
After synthesis and purification, the resulting β-peptides must be thoroughly characterized to confirm their structure and evaluate their biological activity. Key analytical techniques include:
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the β-peptide in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure and dynamics of the peptide.
-
Biological Assays: A wide range of in vitro and cell-based assays are used to assess the biological activity of the β-peptide, such as receptor binding assays, enzyme inhibition assays, and antimicrobial susceptibility tests.
Proteolytic Stability Assays
A crucial step in the evaluation of β-peptides is to confirm their resistance to enzymatic degradation. This is typically done by incubating the peptide with a panel of relevant proteases and monitoring its degradation over time using techniques such as HPLC or mass spectrometry.
Future Perspectives and Conclusion
The field of β-amino acid research continues to expand at a rapid pace, driven by the growing recognition of their therapeutic potential.[17] Future research will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel β-peptide architectures, and the application of β-amino acids to an even broader range of therapeutic targets.[16]
References
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. 3
-
Beta-amino acids: versatile peptidomimetics. PubMed.
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.
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An In-depth Technical Guide to Exploratory Studies on Trifluoromethyl-phenyl-propionic Acid Analogs
Introduction: The Strategic Importance of the Trifluoromethyl Group in Arylpropionic Acids
The class of arylpropionic acids represents a cornerstone of modern pharmacotherapy, particularly as nonsteroidal anti-inflammatory drugs (NSAIDs).[1] Well-known members of this class, such as ibuprofen and naproxen, have demonstrated significant therapeutic impact.[1][2] Our exploratory studies focus on a specific subset of these compounds: trifluoromethyl-phenyl-propionic acid analogs. The introduction of a trifluoromethyl (-CF3) group is a strategic decision rooted in established medicinal chemistry principles. This group's high electronegativity and lipophilicity can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[3][4] The inertness of the carbon-fluorine bond often enhances resistance to metabolic degradation, a critical factor in drug design.[3] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel trifluoromethyl-phenyl-propionic acid analogs, reflecting our approach to identifying promising new chemical entities.
Core Synthesis Strategies: A Modular Approach
Our synthetic approach is designed to be modular, allowing for the efficient generation of a diverse library of analogs for screening. The core scaffold, 3-(3-trifluoromethylphenyl)propionic acid, can be synthesized through several reliable methods.
One common and effective method is the catalytic hydrogenation of 3-trifluoromethylcinnamic acid.[5] This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[5][6] The choice of a heterogeneous catalyst like Pd/C is deliberate; it simplifies the post-reaction workup, as the catalyst can be easily removed by filtration. This is a crucial consideration for library synthesis where throughput is key.
An alternative route involves the direct reaction of 3-trifluoromethylaniline with propionic acid.[6] This method, while straightforward, may require more rigorous purification to remove any unreacted starting materials or side products.
Once the core acid is obtained, a variety of analogs can be generated through standard amide coupling reactions. We frequently employ reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine).[7] This coupling system is favored for its high efficiency and mild reaction conditions, which are compatible with a wide range of functional groups on the amine coupling partner. This modularity allows us to systematically explore the impact of different substituents on biological activity.
Biological Activities and Screening Funnel
Arylpropionic acids are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer effects.[1][2] Our primary screening funnel is designed to first assess the anti-inflammatory potential of our novel analogs, followed by an evaluation of their anticancer properties.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
The primary mechanism of anti-inflammatory action for most arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes.[8] These enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[9] Therefore, a robust in vitro COX inhibition assay is the first step in our biological evaluation.
The rationale for targeting COX enzymes is twofold. First, it is a well-validated target for anti-inflammatory drugs. Second, the differential inhibition of COX-1 and COX-2 can provide valuable information about the potential side-effect profile of a compound. While COX-2 is the primary target for anti-inflammatory effects, inhibition of COX-1 is associated with gastrointestinal side effects.
Detailed Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against both COX-1 and COX-2.
-
Enzyme and Substrate Preparation:
-
Recombinant human COX-1 and COX-2 enzymes are sourced commercially.
-
A stock solution of arachidonic acid (substrate) is prepared in ethanol.
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol) is prepared.
-
-
Compound Preparation:
-
Test compounds are dissolved in DMSO to create high-concentration stock solutions.
-
Serial dilutions are prepared in DMSO to generate a range of concentrations for testing (e.g., 100 µM to 0.1 nM).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.
-
The plate is pre-incubated at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
The reaction is initiated by adding arachidonic acid to each well.
-
The plate is incubated at 37°C for a further 10 minutes.
-
-
Detection and Data Analysis:
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using a commercial ELISA kit.
-
The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.[8]
-
Anticancer Activity: A Secondary Screening Objective
Emerging research has indicated that some arylpropionic acid derivatives possess anticancer properties.[9] The mechanisms can be both COX-dependent and COX-independent, including the induction of apoptosis and inhibition of cell proliferation.[9] Therefore, promising compounds from the anti-inflammatory screen are further evaluated for their cytotoxic effects on relevant cancer cell lines.
Detailed Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture:
-
A human cancer cell line (e.g., HT-29 for colorectal cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing the test compounds at various concentrations.
-
A vehicle control (DMSO) and a positive control (a known cytotoxic agent) are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.
-
The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic solution of isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each treatment group relative to the vehicle control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
-
Quantitative Data Summary
The following table presents representative data that could be obtained from the screening of a hypothetical series of trifluoromethyl-phenyl-propionic acid analogs.
| Compound ID | R-Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | HT-29 Cell Viability IC50 (µM) |
| TFMPP-01 | -H | 15.2 | 2.5 | >100 |
| TFMPP-02 | -CH3 | 12.8 | 1.8 | 85.3 |
| TFMPP-03 | -Cl | 10.5 | 0.9 | 55.1 |
| TFMPP-04 | -OCH3 | 25.1 | 5.3 | >100 |
| Ibuprofen | (Reference) | 5.0 | 10.0 | >100 |
| Doxorubicin | (Reference) | N/A | N/A | 0.8 |
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from these primary and secondary screens are crucial for establishing a structure-activity relationship (SAR).[10] SAR studies aim to identify the chemical features of the analogs that are responsible for their biological activity.[11] For instance, in the hypothetical data above, the presence of an electron-withdrawing group like chlorine at the R-position (TFMPP-03) appears to enhance both COX-2 selectivity and anticancer activity.
This initial SAR provides a roadmap for the next round of synthesis and optimization. Analogs with improved potency and selectivity can be designed by making targeted modifications to the chemical structure. For example, exploring other halogen substituents or different substitution patterns on the phenyl ring could be a logical next step.
Conclusion and Future Directions
The exploratory studies on trifluoromethyl-phenyl-propionic acid analogs have revealed a promising class of compounds with tunable biological activities. The strategic incorporation of the trifluoromethyl group, combined with a modular synthetic approach, has enabled the efficient exploration of chemical space. Our screening funnel, which prioritizes anti-inflammatory activity and includes a secondary assessment of anticancer potential, has proven effective in identifying initial hits for further development. The ongoing SAR analysis will guide the design of next-generation analogs with enhanced potency, selectivity, and drug-like properties, ultimately aiming to develop novel therapeutic agents.
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The Cornerstone of Innovation: A Technical Guide to the Fundamental Chemistry of Chiral β-Amino Acids
Foreword: Beyond the Alpha-Centric World of Peptides
For decades, the field of peptide science has been predominantly focused on α-amino acids, the canonical building blocks of life. However, a paradigm shift is underway, driven by the unique and compelling properties of their constitutional isomers: the β-amino acids. These fascinating molecules, with an additional carbon atom in their backbone, unlock novel structural and functional landscapes inaccessible to their α-counterparts. This guide provides a comprehensive exploration of the fundamental chemistry of chiral β-amino acids, offering researchers, scientists, and drug development professionals a detailed understanding of their synthesis, structure, and transformative potential in medicinal chemistry. By delving into the "why" behind experimental choices and grounding our discussion in authoritative literature, we aim to equip you with the knowledge to harness the power of these remarkable building blocks.
The Architectural Distinction: Structure and Stereochemistry of β-Amino Acids
The defining feature of a β-amino acid is the separation of the amino and carboxylic acid functional groups by two carbon atoms, designated as Cα and Cβ. This seemingly subtle architectural change has profound implications for their chemical and biological properties.
Chirality in β-amino acids can arise at either the Cα or Cβ position, or both, leading to a richer stereochemical diversity compared to α-amino acids. The absolute configuration is designated using the Cahn-Ingold-Prelog (CIP) priority rules, with (R) and (S) descriptors assigned to each stereocenter. This stereochemical complexity is not merely a structural curiosity; it is a critical determinant of the three-dimensional structures and biological activities of β-amino acid-containing peptides (β-peptides).
The Synthetic Challenge: Crafting Chirality in β-Amino Acids
The enantioselective synthesis of β-amino acids is a cornerstone of their application in drug discovery and material science.[1] Over the years, a diverse arsenal of synthetic strategies has been developed, each with its own set of advantages and limitations. Understanding the underlying principles of these methods is crucial for selecting the optimal route for a specific target molecule.
The most prevalent methods for the asymmetric synthesis of β-amino acids can be broadly categorized as:
-
Homologation of α-Amino Acids: This classical approach involves the extension of the carbon chain of readily available chiral α-amino acids. The Arndt-Eistert homologation is a well-established example of this strategy.[2]
-
Conjugate Addition Reactions: The aza-Michael addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a powerful and direct method for constructing the β-amino acid backbone.[2][3] The use of chiral amines, catalysts, or auxiliaries allows for high levels of stereocontrol.[2][4]
-
Hydrogenation of Enamines: Asymmetric hydrogenation of β-aminoacrylic acid derivatives, often employing chiral transition metal catalysts, provides an efficient route to enantioenriched β-amino acids.[2]
-
Enolate Additions to Imines: The reaction of enolates with chiral imines, particularly those derived from sulfinylamines, offers a versatile and highly stereoselective pathway to a wide range of substituted β-amino acids.[2]
-
Catalytic Asymmetric Mannich Reactions: This powerful C-C bond-forming reaction involves the addition of a ketone-derived enolate to an imine, often catalyzed by chiral organocatalysts or metal complexes, to produce β-amino carbonyl compounds which are precursors to β-amino acids.[5][6]
Protocol Spotlight: Organocatalyzed Asymmetric Michael Addition
This protocol provides a general framework for the enantioselective synthesis of a β-amino acid derivative via an organocatalyzed Michael addition of a ketone to a nitroalkene, followed by reduction.
Step 1: Asymmetric Michael Addition
-
To a solution of the desired nitroalkene (1.0 mmol) and the ketone (2.0 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at room temperature, add the chiral organocatalyst (e.g., a chiral squaramide cinchona alkaloid, 0.1 mmol, 10 mol%).[6]
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
Step 2: Reduction of the Nitro Group
-
Dissolve the purified Michael adduct (1.0 mmol) in a suitable solvent (e.g., methanol, 10 mL).
-
Add a reducing agent (e.g., Raney nickel or palladium on carbon) and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired β-amino acid derivative.
Self-Validation: The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.[7][8][9] The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude reaction mixture.
Conformational Predispositions: The Structural Biology of β-Peptides
The increased conformational flexibility of the β-amino acid backbone, with three rotatable bonds (φ, θ, ψ) compared to the two (φ, ψ) in α-amino acids, might suggest a propensity for disordered structures.[10][11] However, the opposite is often true. β-peptides exhibit a remarkable tendency to adopt stable, well-defined secondary structures, including helices, sheets, and turns.[1][10] This is a direct consequence of the formation of stable intramolecular hydrogen bonds, which are favored by the longer backbone.
The most common secondary structures observed in β-peptides include:
-
14-Helix: A right-handed helix characterized by 14-membered hydrogen-bonded rings. It is a common motif for β-peptides composed of β³-substituted amino acids.[10]
-
12-Helix: A helix formed by β²-substituted amino acids.
-
10/12-Helix: A helical structure adopted by β-peptides with alternating β²- and β³-substituted residues.[10]
-
β-Strands and Sheets: Similar to their α-peptide counterparts, β-peptides can form extended β-strands that assemble into stable β-sheets.
This inherent ability to form stable secondary structures makes β-peptides highly attractive as "foldamers" – non-natural oligomers that mimic the structure and function of natural peptides and proteins.[12]
The Pharmaceutical Frontier: β-Amino Acids in Drug Discovery
The unique structural and biological properties of β-amino acids have positioned them as invaluable building blocks in modern drug discovery.[13][14][15] Their incorporation into peptide-based therapeutics can lead to significant improvements in potency, selectivity, and metabolic stability.
Key advantages of using β-amino acids in drug development include:
-
Enhanced Proteolytic Stability: The unnatural backbone of β-peptides renders them resistant to degradation by proteases, a major hurdle in the development of α-peptide-based drugs.[14][15][16]
-
Modulation of Biological Activity: The introduction of β-amino acids can fine-tune the conformational properties of a peptide, leading to enhanced binding affinity for its target and improved biological activity.[16]
-
Access to Novel Chemical Space: β-Amino acids and their derivatives provide access to a vast and largely unexplored chemical space for the design of new therapeutic agents with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[13][14][15]
| Therapeutic Area | Example of β-Amino Acid Application | Rationale |
| Antimicrobials | Incorporation into antimicrobial peptides (AMPs) | Enhanced stability against bacterial proteases and improved membrane disruption activity.[16] |
| Oncology | Mimicking BH3 domains to inhibit protein-protein interactions in apoptosis pathways | Stabilization of helical structures crucial for binding to anti-apoptotic proteins.[12] |
| Antivirals | Targeting viral entry and replication processes | Designing protease-resistant inhibitors of viral enzymes. |
| Metabolic Diseases | Development of long-acting peptide hormone analogs | Increased half-life due to resistance to enzymatic degradation. |
Analytical Characterization: Ensuring Purity and Stereochemical Integrity
The rigorous characterization of chiral β-amino acids is paramount to ensure their quality and suitability for downstream applications. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity and enantiomeric excess of β-amino acids.
-
Chiral HPLC: This is the most direct method for separating and quantifying enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[7][8]
-
Derivatization followed by Achiral HPLC: An alternative approach involves derivatizing the β-amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[17]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation. For chiral analysis, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum.[9][18][19]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of β-amino acids and their derivatives, confirming their identity.
Conclusion: A Future Built on β-Foundations
Chiral β-amino acids represent a vibrant and rapidly evolving field of chemical research with profound implications for science and medicine. Their unique structural features and the remarkable properties they impart to peptides and other molecules have firmly established them as more than just "unnatural" curiosities. They are, in fact, key enablers of innovation, providing the tools to overcome long-standing challenges in drug development and to explore new frontiers in biomimetic materials. As our understanding of their fundamental chemistry continues to grow, so too will their impact on shaping a healthier and more technologically advanced future.
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Rehman, M. F., & Riaz, N. N. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Catalysis & Chemical Engineering, 3(2), 1-8. [Link]
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Brückner, H., & Gams, W. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography A, 362, 345-352. [Link]
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Tang, T. P., & Ellman, J. A. (2002). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. The Journal of Organic Chemistry, 67(22), 7819-7832. [Link]
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Rehman, M. F. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmaceutical Chemistry & Chemical Science, 4(1), 1-5. [Link]
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Peter, A., & Tóth, G. (2011). High-performance Liquid Chromatographic Enantioseparation of Beta-Amino Acid Stereoisomers on a (+)-(18-crown-6)-2,3,11,12-tetracarboxylic Acid-Based Chiral Stationary Phase. Journal of Chromatographic Science, 49(8), 624-629. [Link]
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Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]
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Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219-3232. [Link]
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Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]
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Rehman, M. F. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Index Copernicus. [Link]
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Lelais, G., & MacMillan, D. W. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1346-1371. [Link]
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Lelais, G., & Seebach, D. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(15), 6261-6287. [Link]
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Wang, C., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 16(1), 1-11. [Link]
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Juaristi, E., et al. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 57(9), 2603-2609. [Link]
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Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3466-3472. [Link]
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Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]
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Hofmann, H. J., et al. (1996). Basic conformers in beta-peptides. Journal of the American Chemical Society, 118(30), 7127-7136. [Link]
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Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. PMC. [Link]
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Liu, Y., & Toste, F. D. (2018). Quaternary β2,2-Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 57(3), 818-822. [Link]
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Liu, R. Y., & Buchwald, S. L. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 138(40), 13242-13245. [Link]
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Hofmann, H. J., et al. (1996). Basic conformers in beta-peptides. Semantic Scholar. [Link]
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Horne, W. S., & Gellman, S. H. (2008). Folding and function in α/β-peptides: Targets and therapeutic applications. PMC. [Link]
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Frank, H., Woiwode, W., Nicholson, G., & Bayer, E. (1981). Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. Journal of Chromatographic Science, 19(4), 174-176. [Link]
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Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9635-9643. [Link]
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Brückner, H., & Keller-Adami, J. (1987). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. Journal of Chromatography B: Biomedical Sciences and Applications, 414, 313-322. [Link]
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Wang, Y., et al. (2016). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 21(10), 1347. [Link]
-
Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1683, 463529. [Link]
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Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]
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Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4153-4159. [Link]
-
Pirkle, W. H., & Pochapsky, T. C. (1987). ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. ResearchGate. [Link]
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Rapi, Z., et al. (2019). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ChemistrySelect, 4(19), 5693-5697. [Link]
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A Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (Lesogaberan): A Peripherally Selective GABA-B Receptor Agonist
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Chemical Properties & Synthesis: I found information on the chemical structure and properties from sources like PubChem and chemical suppliers. While detailed, step-by-step synthesis protocols are not fully laid out in the search results, there are references to the stereoselective synthesis of β-amino acids, which provides a strong foundation for describing the process. I can construct a conceptual protocol based on these general methods.
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Pharmacological Profile (Mechanism of Action): The search results clearly identify Lesogaberan as a potent and selective GABA-B receptor agonist. I have information about its binding affinity (EC50, Ki values) and its mechanism of action via G-protein coupled receptors to reduce neuronal excitability. I can create a signaling pathway diagram based on this.
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Pharmacokinetics (ADME): There is a specific paper detailing the pharmacokinetic profile of Lesogaberan in healthy subjects, including its rapid absorption, high bioavailability, metabolism, and excretion routes. This is excellent for creating a data table.
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Therapeutic Applications & Clinical Trials: Multiple sources detail its investigation for Gastroesophageal Reflux Disease (GERD). I have data from Phase I and Phase IIb clinical trials, including dosages, patient populations, efficacy (reduction in TLESRs, symptom response rates), and safety profiles (e.g., elevated alanine transaminase levels). This is perfect for a structured data table and in-depth discussion.
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Structure of the Guide: I have enough information to design a comprehensive structure as planned:
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Introduction (introducing the compound as Lesogaberan, a GABA-B agonist for GERD).
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Chemical Profile & Synthesis (covering structure and stereoselective synthesis approaches).
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Pharmacology (deep dive into the GABA-B receptor mechanism, with a diagram).
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Pharmacokinetics & Metabolism (with a detailed data table).
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Clinical Evaluation in GERD (summarizing trial data in tables and discussing outcomes).
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Safety and Tolerability.
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References.
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Abstract
This compound, known in clinical development as Lesogaberan (AZD3355), is a potent and selective γ-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Developed as a successor to baclofen, Lesogaberan was engineered to exhibit a primarily peripheral mechanism of action, thereby minimizing the central nervous system (CNS) side effects that limit the utility of its predecessor.[3] This guide provides a comprehensive technical overview of Lesogaberan, covering its chemical synthesis, pharmacological mechanism, pharmacokinetic profile, and clinical evaluation, with a focus on its application in managing Gastroesophageal Reflux Disease (GERD). We will explore the scientific rationale behind its development and the experimental data that define its therapeutic potential and limitations.
Introduction: The Rationale for a Peripherally Acting GABA-B Agonist
Gastroesophageal Reflux Disease (GERD) is a prevalent condition often driven by transient lower esophageal sphincter relaxations (TLESRs), which allow stomach contents to reflux into the esophagus.[3][4] The GABA-B receptor is a key regulator of TLESRs.[5] The non-selective GABA-B agonist, baclofen, effectively reduces TLESRs but its clinical use is hampered by CNS-related side effects such as dizziness and fatigue.[3]
This clinical challenge created a clear therapeutic window for a GABA-B agonist with a restricted peripheral profile. Lesogaberan was designed to meet this need. By targeting GABA-B receptors in the gastrointestinal tract, it aims to inhibit TLESRs and reduce reflux episodes without significantly impacting the brain.[3][6] Its structure, a β-amino acid derivative featuring a trifluoromethyl group, enhances its pharmacokinetic properties and contributes to its potent activity.[7][8]
Chemical Profile and Stereoselective Synthesis
The precise stereochemistry of Lesogaberan is critical for its biological activity. The (R)-enantiomer is the active form that selectively binds to the GABA-B receptor. Therefore, stereoselective synthesis is paramount.
Molecular Structure
-
IUPAC Name: (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid[9]
-
Molecular Formula: C₁₀H₁₀F₃NO₂[9]
The trifluoromethyl group at the para-position of the phenyl ring is a key feature, known to improve metabolic stability and lipophilicity, which can enhance pharmacokinetic characteristics.[7]
Conceptual Synthesis Workflow
While the precise, proprietary synthesis route for Lesogaberan is not publicly detailed, a robust pathway can be conceptualized based on established methods for the stereoselective synthesis of β-amino acids.[11][12] A common strategy involves the asymmetric hydrogenation of a pro-chiral precursor using a chiral catalyst.
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Methodological & Application
(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid in solid-phase peptide synthesis
Application Notes & Protocols
Topic: (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Fluorine Power in Peptide Therapeutics
The incorporation of non-canonical amino acids (ncAAs) into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Among the vast arsenal of available ncAAs, fluorinated variants have garnered significant attention. The unique physicochemical properties of the fluorine atom can profoundly influence a peptide's conformational preference, lipophilicity, and binding affinity to its biological target.[2]
This compound, a β-amino acid featuring a trifluoromethyl moiety, is an exemplary building block in this class.[2] Its trifluoromethyl group enhances lipophilicity and can improve pharmacokinetic profiles, while the β-amino acid backbone offers resistance to enzymatic degradation by proteases.[2] However, its integration into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is not without challenges. As a sterically hindered, non-natural amino acid, its successful incorporation demands optimized protocols that deviate from standard procedures for canonical α-amino acids.[3][4]
This guide provides a detailed technical overview and field-proven protocols for the efficient incorporation of this compound into synthetic peptides using Fmoc-based SPPS.
Physicochemical Properties of the Building Block
A thorough understanding of the building block's properties is essential for its effective use. The Fmoc-protected version is the standard reagent for SPPS.
| Property | Value | Reference |
| Compound Name | This compound | [5] |
| Synonyms | (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, H-D-β-Phe(4-CF3)-OH | [2] |
| CAS Number | 774178-39-1 | [2][5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5][6][7] |
| Molecular Weight | 233.19 g/mol | [5][6][7] |
| Appearance | White to off-white powder | [2] |
| Purity (Typical) | ≥ 99% (HPLC) | [2] |
The Foundation: The Fmoc-SPPS Cycle
Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[8] Each cycle consists of two primary steps: N-α-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[9][10]
Caption: The core iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Synthesis Protocols
The successful incorporation of a sterically hindered β-amino acid like this compound hinges on the optimization of the coupling step. The following protocols are designed to maximize efficiency and yield.
Part 1: Resin Selection and Preparation
The choice of resin dictates the C-terminal functionality of the final peptide.[11]
-
For a C-terminal carboxylic acid: Use Wang resin or 2-Chlorotrityl chloride (2-CTC) resin. 2-CTC resin is often preferred as it allows for cleavage of the peptide while keeping side-chain protecting groups intact if needed.[12]
-
For a C-terminal amide: Use Rink Amide resin.[10]
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a suitable reaction vessel (e.g., fritted syringe or automated synthesizer vessel).
-
Add N,N-Dimethylformamide (DMF) to the resin (approx. 10 mL/g of resin).
-
Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.[11]
-
After swelling, drain the DMF. The resin is now ready for the first amino acid coupling or, if using a pre-loaded resin, for the first deprotection step.
Part 2: Coupling of Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
This is the most critical step. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) are often inefficient for hindered amino acids.[3] The use of high-efficiency uronium/aminium salt-based activators is strongly recommended to drive the reaction to completion.
Recommended Coupling Reagents The choice of coupling reagent is paramount for overcoming the steric hindrance.
| Reagent Combination | Class | Rationale | Reference |
| HATU / DIPEA or Collidine | Aminium Salt | Highly efficient, rapid activation. Often considered the gold standard for difficult couplings. Collidine can reduce racemization compared to DIPEA. | [13][14] |
| HBTU / HOBt / DIPEA | Uronium Salt | A robust and widely used combination with excellent performance. | [13] |
| COMU / DIPEA | Uronium Salt | Incorporates an Oxyma Pure moiety, making it a safer and highly effective alternative to HOBt/HOAt-based reagents. | [13][15] |
Protocol 2: Optimized Coupling
-
Pre-activation:
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (4 equivalents relative to resin loading).
-
Add the chosen coupling reagent, e.g., HATU (3.9 equivalents), in DMF.
-
Add a non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Ensure the N-terminal amine on the peptide-resin is deprotected and has been thoroughly washed with DMF.
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 40-50°C), especially with microwave assistance.[4]
-
-
Monitoring and Washing:
-
After the coupling time, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. Note: The Kaiser test may be unreliable for secondary amines and some sterically hindered N-termini.[16] If the test is positive (blue color), a second coupling ("double coupling") is required. Repeat steps 1 and 2.
-
Part 3: N-α-Fmoc Deprotection
The Fmoc group is removed under mild basic conditions, a key advantage of this protection strategy.[9]
Protocol 3: Standard Fmoc Removal
-
Add a solution of 20% piperidine in DMF to the peptide-resin.[9][17]
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[18] The peptide-resin is now ready for the next coupling cycle.
Part 4: Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove any acid-labile side-chain protecting groups.[19]
Protocol 4: TFA Cleavage
-
Wash the fully assembled peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. For most peptides, a standard mixture is sufficient:
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Wash the resin once more with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization.
Workflow Visualization
The following diagram outlines the complete workflow for incorporating the target amino acid.
Caption: Comprehensive workflow for SPPS incorporating the target amino acid.
Troubleshooting and Expert Insights
-
Incomplete Coupling: This is the most common issue. If a double coupling is insufficient, consider using microwave-assisted SPPS. The application of microwave energy can significantly accelerate reaction rates and drive difficult couplings to completion.[4]
-
Peptide Aggregation: Long, hydrophobic sequences are prone to aggregation on the resin, which can block reactive sites and halt synthesis.[16][21] If aggregation is suspected (indicated by shrinking resin or poor reaction kinetics), consider switching to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using "difficult sequence" protocols, which may involve specialized reagents or elevated temperatures.
-
Racemization: While less common for β-amino acids, the risk of racemization always exists during the activation step. Using bases like 2,4,6-collidine instead of DIPEA and minimizing pre-activation times can help mitigate this risk.[14]
References
-
ASM Journals. (2022-11-23). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1482754, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023-04-24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Retrieved from [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Frontiers Media S.A. (2019-05-28). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2766029, 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. Retrieved from [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018-06-25). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ResearchGate. (2021-01-01). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013-05-21). New method of peptide cleavage based on Edman degradation. Retrieved from [Link]
-
Springer Nature. Methods for Removing the Fmoc Group. Retrieved from [Link]
- Google Patents. (2013-08-20). Cleavage of synthetic peptides.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. Retrieved from [Link]
-
Mesa Labs. SPPS Tips For Success Handout. Retrieved from [Link]
-
Iris Biotech GmbH. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Retrieved from [Link]
-
National Center for Biotechnology Information. (2020-03-04). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
University of California, Irvine - Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
CEM Corporation. (2024-09-24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]
-
Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
ResearchGate. (2022-12-01). A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... Retrieved from [Link]
-
Electronic Journal of Biotechnology. (2020-01-15). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]
-
Digital.CSIC. (2014-07-18). Solid-phase peptide synthesis. Retrieved from [Link]
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Application Notes and Protocols for the Incorporation of Unnatural Amino Acids into Peptides
Introduction: Expanding the Chemical Versatility of Peptides
The 20 canonical amino acids that constitute the building blocks of natural proteins offer a remarkable, yet finite, chemical diversity. The strategic incorporation of unnatural amino acids (Uaas) into peptides has emerged as a transformative technology in chemical biology, drug discovery, and materials science. By moving beyond nature's toolkit, researchers can engineer peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2] Uaas can introduce a vast array of functionalities, including fluorescent probes, photocrosslinkers, bioorthogonal handles for conjugation, and modifications that confer resistance to enzymatic degradation.[1][3][4][5] This guide provides an in-depth exploration of the primary methodologies for Uaa incorporation, complete with detailed protocols and the scientific rationale behind key experimental choices, to empower researchers in harnessing the full potential of these unique building blocks.
Core Methodologies: A Comparative Overview
There are three principal strategies for incorporating Uaas into peptides, each with its own set of advantages and limitations. The choice of methodology is dictated by factors such as the desired peptide length, the position and number of Uaas to be incorporated, and the intended application.[2]
| Methodology | Key Advantages | Primary Limitations | Best Suited For |
| Solid-Phase Peptide Synthesis (SPPS) | High precision in Uaa placement; vast library of available Uaas.[2] | Efficiency decreases with peptide length (typically < 70 amino acids).[2] | Short to medium-length peptides, peptides with multiple Uaas. |
| Genetic Code Expansion (In Vivo) | Production of large proteins with Uaas in a cellular context. | Requires engineering of orthogonal translational machinery; Uaa must be cell-permeable and non-toxic.[6] | Large proteins, studying protein function in living cells. |
| Cell-Free Protein Synthesis (CFPS) | High-throughput; incorporation of toxic Uaas; direct manipulation of the reaction environment.[6][7] | Can be less cost-effective for large-scale production. | Rapid screening of Uaa-containing proteins, incorporation of membrane-toxic Uaas.[7] |
| Native Chemical Ligation (NCL) | Synthesis of large proteins by joining smaller, synthetically accessible peptide fragments.[2][8] | Requires a cysteine residue at the ligation site.[2][9] | Large proteins, segmental isotopic labeling, post-translationally modified proteins. |
Logical Workflow for Selecting an Incorporation Method
The decision-making process for selecting the appropriate Uaa incorporation strategy can be streamlined by considering the primary characteristics of the target peptide.
Caption: A decision tree to guide the selection of the optimal Uaa incorporation methodology.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Unnatural Amino Acid
SPPS is the workhorse for the chemical synthesis of peptides, offering precise control over the sequence and the exact placement of Uaas.[2] The most prevalent method is the Fmoc/tBu strategy, which involves the stepwise addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored on a solid support.[2][10]
Causality Behind Experimental Choices
-
Resin Choice: The choice of resin dictates the C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used, as the linker is cleaved under acidic conditions to yield the amide.[1]
-
Protecting Groups: The Fmoc group protects the α-amine of the incoming amino acid and is removed by a mild base (piperidine). Side-chain protecting groups (e.g., tBu, Trt, Boc) are acid-labile and are removed during the final cleavage step with trifluoroacetic acid (TFA). This orthogonality is crucial for preventing unwanted side reactions.
-
Coupling Reagents: Steric hindrance from bulky Uaa side chains can slow down the coupling reaction.[1] Stronger coupling reagents, such as HCTU or HATU, are often employed to drive the reaction to completion. The addition of a base like N,N-diisopropylethylamine (DIPEA) is necessary to neutralize the protonated amine and facilitate coupling.
Detailed Step-by-Step Methodology
This protocol outlines the manual synthesis of a peptide containing the photo-crosslinkable Uaa, p-benzoyl-L-phenylalanine (pBpa).[2]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-pBpa-OH)
-
N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® (or HCTU/HATU and DIPEA)
-
20% piperidine in N,N-dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[2]
-
Cold diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[2]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[2]
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (or Fmoc-pBpa-OH), 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.[2]
-
Self-Validation: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.[2]
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[2]
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.[2]
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under a vacuum. Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.[2]
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[2]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Protocol 2: In Vivo Uaa Incorporation via Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of Uaas into proteins within living cells.[2] This is achieved by repurposing a codon, typically the amber stop codon (UAG), to encode the Uaa.[6] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair.[11]
Mechanism of Orthogonal Translation Systems
The core of this technology is an aaRS/tRNA pair that is "orthogonal" to the host's translational machinery, meaning the engineered aaRS does not charge any of the host's tRNAs, and the engineered tRNA is not recognized by any of the host's synthetases.[12]
Caption: The workflow of an orthogonal translation system for in vivo Uaa incorporation.[13]
Detailed Step-by-Step Methodology (E. coli)
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid encoding the gene of interest with an in-frame amber (UAG) codon at the desired position
-
Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL)[14]
-
Unnatural amino acid
-
Appropriate antibiotics and culture media (e.g., LB or minimal media)
-
Inducing agent (e.g., IPTG, arabinose)
Procedure:
-
Transformation: Co-transform the E. coli host strain with the plasmid containing your gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Culture Growth: Grow the transformed cells in a suitable medium containing the appropriate antibiotics and the Uaa (typically 0.1-1 mM) to an OD600 of 0.6-0.8.[2]
-
Induction: Induce the expression of the orthogonal system components (if under an inducible promoter) and the target protein. The specific induction strategy may need optimization.[14]
-
Protein Expression: Incubate the cells for an appropriate time (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C) to allow for protein expression.[2]
-
Cell Lysis and Analysis: Harvest the cells, lyse them, and analyze the lysate by SDS-PAGE and Western blotting with an antibody against the target protein to confirm the expression of the full-length, Uaa-containing protein.[2]
-
Purification and Validation: Purify the Uaa-containing protein using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm the incorporation of the Uaa by mass spectrometry.
Protocol 3: Cell-Free Protein Synthesis (CFPS) with Uaas
CFPS systems provide a powerful platform for producing Uaa-containing proteins in an open, in vitro environment.[6][15] This approach bypasses the constraints of the cell membrane, allowing for the use of Uaas that may be toxic or impermeable to living cells.[6]
Causality Behind Experimental Choices
-
Extract Choice: E. coli-based extracts are most common and robust. The extract contains all the necessary components for transcription and translation.[6]
-
Energy Source: A continuous supply of ATP and GTP is crucial for efficient protein synthesis. This is typically achieved using an energy regeneration system, such as creatine phosphate and creatine kinase.
-
Codon Repurposing: Similar to in vivo systems, amber suppression is the most common strategy for Uaa incorporation in CFPS.[6] This requires supplementing the reaction with an orthogonal aaRS/tRNA pair and the Uaa.
Detailed Step-by-Step Methodology
Materials:
-
E. coli S30 cell extract
-
DNA template (plasmid or linear PCR product) with the gene of interest containing a UAG codon
-
Purified orthogonal aaRS and tRNA
-
Unnatural amino acid (e.g., p-propargyloxyphenylalanine, pPaF)[6]
-
Energy mix (ATP, GTP, creatine phosphate, creatine kinase)
-
Buffer solution with necessary salts and cofactors
-
20 canonical amino acids
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell extract, energy mix, buffer, canonical amino acids, DNA template, orthogonal aaRS, orthogonal tRNA, and the Uaa solution.[6]
-
Incubation: Incubate the reaction mixture at a controlled temperature (typically 30-37°C) for several hours (2-8 hours).
-
Analysis: Analyze a small aliquot of the reaction by SDS-PAGE and Western blotting to confirm protein expression. If the target protein is fluorescent (like sfGFP), incorporation can be monitored by measuring fluorescence.[6]
-
Purification: Purify the synthesized protein from the CFPS reaction mixture using appropriate methods.
-
Validation: Confirm Uaa incorporation via mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low peptide yield in SPPS | Incomplete coupling due to steric hindrance of Uaa; aggregation of the growing peptide chain. | Use a stronger coupling reagent (HATU, HCTU); perform a double coupling; use a resin with a lower loading capacity; incorporate pseudoproline dipeptides to disrupt aggregation.[16] |
| No or low expression of Uaa-containing protein in vivo | Toxicity of the Uaa; poor cell permeability of the Uaa; inefficient orthogonal aaRS/tRNA pair. | Lower the concentration of the Uaa; optimize the expression conditions (lower temperature, different inducer concentration); use a more efficient or evolved orthogonal pair. |
| Truncated protein product observed | Competition between the suppressor tRNA and release factors at the stop codon. | Use an E. coli strain with a modified or deleted release factor 1 (RF1); optimize the concentration of the orthogonal aaRS/tRNA plasmids. |
| Side reactions during SPPS cleavage | Scavengers in the cleavage cocktail are insufficient to protect sensitive side chains. | Add specific scavengers to the TFA cocktail (e.g., thioanisole for Met, Trp; triisopropylsilane for Trp).[17] |
Conclusion: A New Era of Peptide Engineering
The ability to incorporate unnatural amino acids into peptides has fundamentally expanded the horizons of protein science and therapeutic development. From the precision of chemical synthesis to the biological context of in vivo systems and the speed of cell-free platforms, a versatile suite of tools is now available to researchers. By understanding the principles and protocols outlined in this guide, scientists and drug developers can confidently venture beyond the canonical alphabet of life to design and create peptides with precisely tailored functions, ushering in a new era of engineered biomolecules.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Benchchem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Wang, H., Li, J., Li, J., & Xu, B. (2019). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 2(1), 16.
- Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sharma, K., Rao, K., Sharma, A., Rathod, G. K., Aaghaz, S., Sehra, N., & Parmar, R. (n.d.). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
- Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. PNAS, 104(2), 481-486.
- Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed.
- Nowak, M. W., et al. (1995). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. Methods, 8(1), 35-49.
- Labome. (2013). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells.
- Wang, L., & Schultz, P. G. (2001). A general approach for the generation of orthogonal tRNAs. RNA, 7(3), 388-394.
- Cellitti, S. E., et al. (2008). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of biomolecular NMR, 42(4), 261-266.
- ResearchGate. (n.d.). Scheme of non-standard amino acid incorporation using an orthogonal....
- Krishna K. Sharma. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. SciSpace.
- Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444.
- Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
- Jones, D. H., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of biomolecular NMR, 46(1), 81-93.
- Benchchem. (n.d.). An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design.
- Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188.
- U.S. Patent No. US20080227152A1. (2008).
- Loscha, K., & Kubick, S. (2014). Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. In Cell-Free Protein Synthesis (pp. 149-161). Humana Press, New York, NY.
- Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- Bundy, B. C. (2017).
- Wilding, K. M., & Bundy, B. C. (2018). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 1(1), 10.
- Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994).
- ResearchGate. (n.d.). Incorporation of various non-natural amino acids by cell-free protein....
- UCL. (n.d.). Native Chemical Ligation.
- Wikipedia. (n.d.). Native chemical ligation.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Burlina, F., & Offer, J. (2018). Enhancing native chemical ligation for challenging chemical protein syntheses. Current opinion in chemical biology, 46, 73-80.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1146, 1-23.
- Zhang, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 137.
- William & Mary. (2018, January 25). In Young's lab: Creating unnatural amino acids [Video]. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Application Note & Protocol: Efficient Coupling of Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid in Peptide Synthesis
Abstract
This document provides a comprehensive guide for the efficient incorporation of Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This particular β-amino acid presents unique challenges due to the steric hindrance and electron-withdrawing nature of the 4-trifluoromethyl-phenyl group. This guide explains the causality behind the recommended protocol choices, focusing on the selection of optimal coupling reagents, reaction conditions, and monitoring techniques to maximize yield and purity while minimizing side reactions. Detailed, step-by-step protocols for manual SPPS are provided for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Challenging Building Block
Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a valuable building block in medicinal chemistry and drug development. As a β-amino acid, it is used to synthesize peptide mimics, or foldamers, with altered secondary structures and improved stability against enzymatic degradation compared to their α-peptide counterparts. The trifluoromethyl group is a key feature, often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1]
However, the successful incorporation of this amino acid into a growing peptide chain is non-trivial. The bulky trifluoromethyl-phenyl group presents significant steric hindrance, while its electron-withdrawing properties can decrease the nucleophilicity of the reacting amine, slowing down the kinetics of amide bond formation. These factors necessitate a carefully optimized coupling protocol to prevent common SPPS failures such as incomplete reactions, which lead to deletion sequences, and racemization. This application note details a robust protocol centered around the use of modern, high-efficiency coupling reagents to overcome these challenges.
The Core Challenge: Overcoming Steric and Electronic Hurdles
The primary obstacle in coupling Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is the combination of its steric bulk and electronic properties. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or even HBTU can be inefficient, leading to low yields.
-
Steric Hindrance: The large aromatic side chain impedes the approach of the activated carboxylic acid to the N-terminal amine of the peptide-resin.
-
Electronic Effects: The strongly electron-withdrawing trifluoromethyl group reduces the reactivity of the carboxylic acid, making its activation more difficult.
To overcome these issues, a more potent activation strategy is required. The choice of coupling reagent is therefore the most critical parameter for success.
Reagent Selection: A Data-Driven Rationale
Modern uronium/aminium and phosphonium salt-based coupling reagents offer significantly higher reactivity compared to traditional carbodiimides. Among these, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is demonstrably superior for sterically demanding couplings.
The enhanced performance of HATU is due to the formation of a highly reactive OAt-ester intermediate. The nitrogen atom at the 7-position of the azabenzotriazole ring creates a more electron-deficient active ester, which is more susceptible to nucleophilic attack than the OBt-ester formed by HBTU.
The following table presents a summary of quantitative data from comparative studies, illustrating the superior performance of HATU and the related reagent HCTU over PyBOP, especially in challenging syntheses with short coupling times.
| Parameter | PyBOP | HATU | HCTU | Source |
| Crude Purity (%) (Peptide 1: ACP 65-74, 2x1 min coupling) | 48.11 | 83.63 | 79.86 | |
| Crude Purity (%) (Peptide 1: ACP 65-74, 2x20 min coupling) | 70.27 | 79.91 | 80.52 | |
| Crude Purity (%) (Peptide 2: A-β Amyloid 1-42, 2x1 min coupling) | 40.10 | 89.63 | 88.29 | |
| Crude Purity (%) (Peptide 2: A-β Amyloid 1-42, 2x20 min coupling) | 88.54 | 91.23 | 92.11 |
Recommended Protocol for Solid-Phase Peptide Synthesis
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Reagent quantities should be adjusted proportionally for different scales.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable resin depending on C-terminal modification)
-
Amino Acid: Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
-
Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Methanol
-
Monitoring: Ninhydrin test kit (Kaiser Test)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Experimental Workflow Diagram
Caption: Standard Fmoc Solid-Phase Peptide Synthesis Workflow.
Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the resin (0.1 mmol) in a reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF, ~5 mL) to the resin.
-
Agitate for 3 minutes. Drain the solution.
-
Add a fresh portion of the deprotection solution (~5 mL).
-
Agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
Step 3: Coupling Reaction (HATU Activation) Causality: This step is the most critical. We use 1.5 equivalents of the amino acid and HATU to ensure the reaction goes to completion, overcoming the steric and electronic barriers. A slight excess of DIPEA is used to maintain a basic pH for efficient activation and coupling. Pre-activation for 1-2 minutes ensures the formation of the highly reactive OAt-ester before addition to the resin.
-
In a separate vial, dissolve Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (1.5 eq., 0.15 mmol) and HATU (1.45 eq., 0.145 mmol) in DMF (~2 mL).
-
Add DIPEA (3.0 eq., 0.30 mmol) to the solution.
-
Vortex the mixture for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For this hindered amino acid, a longer coupling time is recommended.
Coupling Mechanism Visualization
Caption: HATU-mediated activation and coupling mechanism.
Step 4: Washing and Monitoring
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts.
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.
-
Negative Result (beads remain yellow/colorless): The coupling is complete. Proceed to the deprotection step for the next amino acid in the sequence.
-
Positive Result (beads turn dark blue/purple): The coupling is incomplete. A second coupling ("double coupling") is required. Repeat Step 3. If the test remains positive, consider capping the unreacted amines with acetic anhydride before proceeding.
-
Step 5: Final Cleavage and Deprotection
-
Once the peptide synthesis is complete, wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5, ~10 mL) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
Step 6: Peptide Precipitation and Purification
-
Concentrate the combined TFA filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion and Best Practices
The successful incorporation of Fmoc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is readily achievable with an optimized protocol that accounts for its unique steric and electronic properties. The use of a high-performance coupling reagent like HATU is the cornerstone of this strategy. It provides the necessary reactivity to drive the amide bond formation to completion, ensuring high purity and yield of the target peptide. For particularly difficult sequences, extending coupling times or performing a second coupling are effective troubleshooting steps. By following this data-driven protocol, researchers can confidently utilize this valuable building block in their drug discovery and development programs.
References
- W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Albericio, F., & Carpino, L. A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(3), 484-504. [Online] Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Online] Available at: [Link]
Sources
Application Note & Protocol: Acid-Mediated Deprotection of Boc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Introduction: The Strategic Importance of Chiral β-Amino Acids
Chiral β-amino acids are critical structural motifs in modern pharmaceuticals and bioactive molecules.[1][2] Their incorporation into peptide sequences or small molecule frameworks can induce stable secondary structures and enhance metabolic stability.[2] The specific compound, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, is a valuable building block in drug discovery, with the trifluoromethyl group often serving to modulate pharmacokinetic properties such as lipophilicity and metabolic resistance.
The synthesis of such complex molecules necessitates a robust protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of non-acidic conditions and its clean, efficient cleavage under acidic treatment.[3][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection of Boc-(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid. It details two field-proven protocols, explains the underlying chemical principles, and offers insights into reaction monitoring and troubleshooting to ensure reproducible, high-yield outcomes.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is a classic example of an acid-catalyzed elimination reaction. The process is highly efficient due to the formation of stable intermediates and byproducts.[6][7][8]
The mechanism proceeds through several key steps:
-
Protonation: A strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for cleavage.[4][6]
-
Formation of a Stable Cation: The protonated intermediate becomes unstable, leading to the heterolytic cleavage of the tert-butyl-oxygen bond. This step is energetically favorable as it generates a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[6][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[4][5]
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).
This well-established mechanism ensures a clean and generally irreversible reaction, driving the equilibrium towards the deprotected product.
Sources
- 1. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
Application Note: Chiral HPLC Method for Enantiomeric Separation of Trifluoromethyl β-Amino Acids
Abstract
This comprehensive application note provides a detailed guide for the development of robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of trifluoromethyl β-amino acids. These compounds are of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the trifluoromethyl group. This document outlines two primary strategies: direct separation on Chiral Stationary Phases (CSPs) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA). We delve into the theoretical principles of chiral recognition, provide a rationale for selecting the appropriate analytical strategy, and offer detailed, step-by-step protocols for method development and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient methods for the stereoselective analysis of this important class of molecules.
Introduction: The Significance of Chiral Trifluoromethyl β-Amino Acids
β-Amino acids are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. The incorporation of a trifluoromethyl (CF3) group into the β-amino acid scaffold can significantly modulate its biological and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] As with most chiral molecules, the individual enantiomers of trifluoromethyl β-amino acids can exhibit vastly different pharmacological and toxicological profiles.[4] Consequently, the development of accurate and reliable analytical methods to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and quality control.[5][6]
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[6][7] This guide will explore the nuances of applying chiral HPLC to the specific challenge of resolving trifluoromethyl β-amino acid enantiomers.
Fundamental Principles of Chiral Recognition in HPLC
The separation of enantiomers in HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector.[8] This can be achieved in two primary ways:
-
Direct Method: The chiral selector is immobilized onto a solid support, creating a Chiral Stationary Phase (CSP). The enantiomers of the analyte are introduced to the column and interact differently with the CSP, leading to different retention times.
-
Indirect Method: The enantiomers of the analyte are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column.[4][5]
The choice between the direct and indirect method depends on several factors, including the nature of the analyte, the availability of suitable CSPs or CDAs, the required sensitivity, and the purpose of the analysis (analytical vs. preparative).
Strategic Approach to Method Development
A systematic approach to method development is crucial for achieving successful enantiomeric separation. The following workflow provides a logical pathway for developing a chiral HPLC method for trifluoromethyl β-amino acids.
Figure 1: A systematic workflow for chiral HPLC method development.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
The direct method is often preferred due to its simplicity and the avoidance of potential artifacts from derivatization. The selection of an appropriate CSP is the most critical step.
Selecting the Right Chiral Stationary Phase
For trifluoromethyl β-amino acids, several types of CSPs have shown broad applicability for the separation of amino acids and their derivatives.[7][9]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose coated or immobilized on a silica support are among the most versatile and widely used CSPs.[6][10] Chiral recognition is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities. The presence of the trifluoromethyl group can enhance dipole interactions.
-
Macrocyclic Glycopeptide-based CSPs: CSPs based on antibiotics like teicoplanin and vancomycin are particularly effective for the separation of underivatized amino acids.[11][12] They offer a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and inclusion complexation.[12][13]
-
Crown Ether-based CSPs: These are specifically designed for the separation of primary amines and are highly effective for amino acids.[14] The separation mechanism involves the complexation of the protonated amino group within the chiral crown ether cavity.
Impact of the Trifluoromethyl Group on Separation
The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid moiety and the basicity of the amino group. This can affect the ionization state of the molecule and its interaction with the CSP. The steric bulk of the CF3 group also plays a significant role in chiral recognition.
Protocol for Direct Method Development
4.3.1. Initial Screening of CSPs and Mobile Phases
The following table provides recommended starting conditions for screening different types of CSPs.
| CSP Type | Recommended Columns | Mobile Phase Mode | Typical Mobile Phase Composition |
| Polysaccharide | Chiralpak® IA, IB, IC, ID, IE, IF Chiralcel® OD, OJ, OZ | Normal Phase (NP) | n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA) |
| Reversed Phase (RP) | Acetonitrile (ACN) / Water with 0.1% Formic Acid (FA) or TFA | ||
| Polar Organic (PO) | Methanol (MeOH) or Ethanol (EtOH) with 0.1% TFA | ||
| Macrocyclic Glycopeptide | CHIROBIOTIC® T, V | Reversed Phase (RP) | ACN / Water with 0.1% Ammonium Acetate |
| Polar Ionic Mode (PIM) | MeOH / Acetic Acid / Triethylamine (100:0.1:0.05, v/v/v) | ||
| Crown Ether | CROWNPAK® CR(+) | Reversed Phase (RP) | Aqueous Perchloric Acid (pH 1-2) / MeOH |
4.3.2. Step-by-Step Protocol
-
Sample Preparation: Dissolve the racemic trifluoromethyl β-amino acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210-220 nm, or higher if the molecule contains a chromophore).
-
-
Screening: Inject the sample onto each of the selected columns using the recommended starting mobile phases.
-
Evaluation: Assess the chromatograms for any signs of separation (peak broadening, shoulder, or partial separation). Calculate the separation factor (α) and resolution (Rs).
-
Optimization: For promising conditions (α > 1.1), optimize the separation by systematically varying the mobile phase composition (e.g., the ratio of organic modifier to aqueous phase or alkane to alcohol), the type and concentration of the additive, the column temperature, and the flow rate.
Indirect Enantioseparation via Derivatization
If direct methods fail to provide adequate resolution, or if higher sensitivity is required, the indirect approach using a chiral derivatizing agent (CDA) is a powerful alternative.[4][5]
Selection of a Chiral Derivatizing Agent
For amino acids, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a highly effective and commonly used CDA.[5][15] It reacts with the primary or secondary amine of the amino acid to form stable diastereomers that can be readily separated on a standard reversed-phase column (e.g., C18).[4][5] The resulting derivatives have a strong chromophore, enabling sensitive UV detection around 340 nm.[5]
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- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Asymmetric Synthesis of β-Amino Acids
Introduction: The Significance of Chiral β-Amino Acids
β-Amino acids are crucial building blocks in the development of pharmaceuticals and agrochemicals. Their incorporation into peptides can lead to the formation of stable secondary structures, such as helices and sheets, making them valuable in the design of peptidomimetics with enhanced metabolic stability and biological activity.[1] Enantiomerically pure β-amino acids are particularly sought after for their applications in drug development, molecular recognition, and functional studies.[1] The stereoselective synthesis of these compounds, however, presents a significant challenge for synthetic chemists. This guide provides an in-depth overview of established and cutting-edge experimental setups for the asymmetric synthesis of β-amino acids, offering detailed protocols and insights into the rationale behind various synthetic strategies.
Core Methodologies in Asymmetric β-Amino Acid Synthesis
The asymmetric synthesis of β-amino acids can be broadly categorized into three main approaches: chiral auxiliary-mediated methods, catalytic asymmetric synthesis (including transition-metal catalysis and organocatalysis), and enzymatic synthesis. Each of these strategies offers distinct advantages and is suited for different synthetic targets and scales.
Chiral Auxiliary-Mediated Synthesis: The Evans Oxazolidinone Approach
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction.[2] Among the most reliable and widely used chiral auxiliaries are the Evans oxazolidinones, which have demonstrated exceptional utility in controlling stereoselectivity in a variety of carbon-carbon bond-forming reactions.[3]
Causality of Stereocontrol:
The effectiveness of Evans oxazolidinones stems from their rigid, bicyclic structure which effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. The stereochemical outcome can be reliably predicted based on the substitution pattern of the oxazolidinone and the reaction conditions employed.
Experimental Workflow:
The general workflow for the synthesis of a β-amino acid using an Evans oxazolidinone auxiliary involves three key steps: acylation of the auxiliary, diastereoselective enolate alkylation, and subsequent removal of the auxiliary.
Figure 1. General workflow for Evans oxazolidinone-mediated β-amino acid synthesis.
Detailed Protocol: Synthesis of (S)-3-Aminopentanoic Acid
This protocol details the synthesis of a β-amino acid using a commercially available Evans oxazolidinone.
Materials:
-
(4R,5S)-4-methyl-5-phenyloxazolidin-2-one
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride
-
Lithium diisopropylamide (LDA)
-
Ethyl bromoacetate
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Acylation: Dissolve (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes. Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude product by flash chromatography.
-
Alkylation: Dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate. Add ethyl bromoacetate (1.2 eq) and stir at -78 °C for 4 hours, then allow to warm to -20 °C overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.
-
Auxiliary Removal: Dissolve the alkylated product in a mixture of THF and water (3:1). Cool to 0 °C and add a solution of LiOH (4.0 eq) and H₂O₂ (4.0 eq) in water. Stir vigorously for 4 hours. Quench with an aqueous solution of sodium sulfite. Extract the aqueous layer with diethyl ether to remove the chiral auxiliary. Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the desired β-amino acid.
| Step | Reagents and Conditions | Typical Yield | Typical Diastereomeric Excess (d.e.) |
| Acylation | n-BuLi, Propionyl Chloride, THF, -78 °C to rt | >95% | N/A |
| Alkylation | LDA, Ethyl Bromoacetate, THF, -78 °C to -20 °C | 80-90% | >95% |
| Auxiliary Removal | LiOH, H₂O₂, THF/H₂O, 0 °C | >90% | N/A |
Catalytic Asymmetric Synthesis: The Power of Catalysis
Catalytic asymmetric synthesis offers a more atom-economical and efficient approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[4] This field is broadly divided into transition-metal catalysis and organocatalysis.
Transition-Metal Catalysis
Transition-metal complexes, often featuring chiral ligands, are powerful catalysts for a variety of asymmetric transformations, including hydrogenation and Mannich-type reactions.[4][5]
Mechanism Insight: Asymmetric Hydrogenation
In the asymmetric hydrogenation of β-enamino esters, a chiral rhodium or ruthenium complex coordinates to the double bond of the substrate, and hydrogen is delivered from one face of the complex, leading to the formation of the chiral β-amino acid derivative. The choice of chiral ligand is critical for achieving high enantioselectivity.
Figure 2. Conceptual diagram of transition-metal catalyzed asymmetric hydrogenation.
Organocatalysis: The Proline-Catalyzed Mannich Reaction
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The proline-catalyzed Mannich reaction is a cornerstone of organocatalysis and provides a direct route to β-amino carbonyl compounds.[6][7]
Mechanistic Rationale:
Proline reacts with a ketone to form a chiral enamine intermediate. This enamine then adds to an imine in a stereoselective manner, directed by the stereocenter of the proline catalyst.[7] Hydrolysis of the resulting intermediate furnishes the β-amino ketone and regenerates the proline catalyst.
Protocol: Proline-Catalyzed Asymmetric Mannich Reaction
Materials:
-
Propanal
-
p-Anisidine
-
Acetone
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation (in situ): In a flask, dissolve p-anisidine (1.0 eq) and propanal (1.1 eq) in DMSO. Stir for 30 minutes at room temperature.
-
Mannich Reaction: Add acetone (5.0 eq) and L-proline (0.2 eq) to the reaction mixture. Stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Workup: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched β-amino ketone.
| Component | Role | Typical Loading |
| Propanal | Aldehyde | 1.1 eq |
| p-Anisidine | Amine | 1.0 eq |
| Acetone | Ketone (Nucleophile) | 5.0 eq |
| L-Proline | Organocatalyst | 20 mol% |
| DMSO | Solvent | - |
Enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental sustainability.[8] Transaminases are a class of enzymes that have shown great potential for the synthesis of optically pure β-amino acids.[9]
Transaminase-Catalyzed Asymmetric Synthesis:
Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a prochiral ketone substrate, generating a chiral amine.[9][10] By using a β-keto ester as the substrate, transaminases can produce enantioenriched β-amino esters.[11]
Advantages of Biocatalysis:
-
High enantioselectivity (often >99% ee)
-
Mild reaction conditions (aqueous buffer, room temperature)
-
Environmentally friendly (no heavy metals or harsh reagents)
-
Can be performed on a large scale
Protocol: Transaminase-Mediated Synthesis of a β-Amino Acid
Materials:
-
β-Keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate)
-
Transaminase (commercially available or expressed)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Isopropylamine (amino donor)
-
Phosphate buffer (pH 7.5)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of the β-keto ester (1.0 eq) and isopropylamine (5.0 eq) in phosphate buffer. Add PLP (1 mol%) and the transaminase enzyme.
-
Reaction: Stir the mixture at 30 °C. The reaction progress can be monitored by HPLC analysis of the starting material and product. The pH may need to be controlled throughout the reaction.
-
Workup: Once the reaction is complete, extract the mixture with MTBE. The aqueous layer contains the product.
-
Isolation: The β-amino acid can be isolated from the aqueous layer by standard techniques such as ion-exchange chromatography or crystallization.
| Parameter | Condition | Rationale |
| Enzyme | Transaminase | Provides high stereoselectivity |
| Substrate | β-Keto ester | Prochiral starting material |
| Amino Donor | Isopropylamine | Provides the amino group |
| Cofactor | PLP | Essential for transaminase activity |
| Solvent | Phosphate Buffer | Mimics physiological conditions |
| Temperature | 30 °C | Optimal for enzyme activity |
Conclusion and Future Outlook
The asymmetric synthesis of β-amino acids remains a vibrant area of research, with ongoing efforts to develop more efficient, selective, and sustainable methods. The choice of synthetic strategy depends on various factors, including the desired target molecule, the required scale of synthesis, and the available resources. Chiral auxiliary-based methods offer reliability and predictability, while catalytic approaches provide atom economy and efficiency. Enzymatic methods are emerging as a powerful and green alternative. Future developments will likely focus on the discovery of novel catalysts and enzymes with broader substrate scope and improved activity, as well as the development of continuous flow processes for the large-scale production of these valuable building blocks.
References
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Retrieved from [Link]
-
Clas, S.-D. (2010, February 24). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews. Retrieved from [Link]
-
Martinkova, L., & Kren, V. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. Retrieved from [Link]
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Rudat, J., Brucher, B., & Syldatk, C. (2012, January 31). Transaminases for the synthesis of enantiopure beta-amino acids. PMC. Retrieved from [Link]
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Rudat, J., Brucher, B., & Syldatk, C. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... ResearchGate. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Retrieved from [Link]
-
SYNFACTS. (2023). Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives. Retrieved from [Link]
-
Shimizu, Y., & Kanai, M. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. NIH. Retrieved from [Link]
-
University of Vienna. (2022, July 18). A new method for the synthesis of β-amino acids. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. ACS Publications. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts. ACS Publications. Retrieved from [Link]
-
Sibi, M. P., & Itoh, K. (2007, July 4). Organocatalysis in conjugate amine additions: synthesis of beta-amino acid derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
International Journal of Innovative Technology and Exploring Engineering. (2013, April 30). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2013, August 7). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. PubMed. Retrieved from [Link]
-
Nature Communications. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Retrieved from [Link]
-
Journal of Biotechnology. (2015, February 20). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. PubMed. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Enzymatic Synthesis of β-Hydroxy-α-amino Acids Based on Recombinant d- and l-Threonine Aldolases. Retrieved from [Link]
-
Rudat, J., Brucher, B., & Syldatk, C. (2025, August 6). Transaminases for the synthesis of enantiopure beta-amino acids. ResearchGate. Retrieved from [Link]
-
Organic Letters. (2004, July 22). Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries. Retrieved from [Link]
-
Angewandte Chemie International Edition. (n.d.). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. Retrieved from [Link]
-
Macmillan Group. (2001, November 14). β-Amino Acids: Function and Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. ACS Publications. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Retrieved from [Link]
-
Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]
-
PubMed. (n.d.). The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]
-
Journal of Organic Chemistry. (2019, July 18). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. ACS Publications. Retrieved from [Link]
-
MDPI. (2024, November 16). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). amino acids. Electrophilic azidation of chiral imide enolates, a practical approach to the synthesis of (R)- and (S)-.alpha.-azido carboxylic acids. Retrieved from [Link]
-
Molecules. (n.d.). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. ACS Publications. Retrieved from [Link]
-
MDPI. (2024, January 18). Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Stereoselective Synthesis of β-Alkylated α-Amino Acids via Palladium-Catalyzed Alkylation of Unactivated Methylene C(sp3)–H Bonds with Primary Alkyl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2005, October 31). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Retrieved from [Link]
-
YouTube. (2022, December 28). Chem252 (Lecture 1: Evans' Oxazolidinone). Retrieved from [Link]
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Application of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid in Peptidomimetics: A Technical Guide
Authored by a Senior Application Scientist
The pursuit of novel therapeutics with improved pharmacological profiles has led to a significant interest in peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability.[1][2][3] A key strategy in the design of peptidomimetics is the incorporation of non-natural amino acids. This guide provides a detailed exploration of the application of a particularly promising building block, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, in the synthesis and development of advanced peptidomimetics.
This β-amino acid offers a unique combination of a proteolytically resistant backbone and a trifluoromethylphenyl moiety that can profoundly influence the biological activity and pharmacokinetic properties of the resulting molecule.[4][5] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for the effective utilization of this versatile compound.
Physicochemical Properties and Strategic Advantages
This compound is a non-proteinogenic β-amino acid.[1][2] Its structure is characterized by an amino group on the β-carbon relative to the carboxyl group, and a phenyl ring substituted with a trifluoromethyl group at the para position.
| Property | Value | Source |
| Molecular Formula | C10H10F3NO2 | [6][7][8][9] |
| Molecular Weight | 233.19 g/mol | [6][7][8][9] |
| CAS Number | 774178-39-1 | [6][7] |
| Appearance | White to off-white powder | [4] |
The strategic incorporation of the trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[10][11][12][13] The key advantages conferred by the CF3 group include:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, which can increase the in vivo half-life of the peptidomimetic.[5][14]
-
Enhanced Lipophilicity: The CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[5][10]
-
Modulated Binding Affinity: The electron-withdrawing nature of the CF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger and more specific interactions with biological targets.[4][5]
Synthesis of this compound
While commercially available, an understanding of the synthetic routes to this compound can be beneficial for researchers interested in creating novel derivatives. A common approach involves the asymmetric synthesis from 4-(trifluoromethyl)benzaldehyde.
Caption: A generalized synthetic scheme for this compound.
Application in Peptidomimetic Synthesis: A Detailed Protocol
The incorporation of this compound into a growing peptide chain is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[15][16][17] The Fmoc/tBu strategy is the most commonly employed method for this purpose.[16][18]
Prerequisites:
-
Fmoc-(R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid
-
SPPS resin (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected α-amino acids
-
SPPS reaction vessel
-
Automated or manual peptide synthesizer
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, Diisopropylethylamine (DIPEA), Coupling reagents (e.g., HATU, HBTU), Cleavage cocktail (e.g., TFA/TIS/H2O)
Step-by-Step Protocol for Incorporation:
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[18]
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-(R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid:
-
In a separate vial, dissolve Fmoc-(R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric bulk of the β-amino acid.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Chain Elongation: Repeat steps 2-5 for the subsequent α-amino acids in the desired sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: A schematic of the solid-phase peptide synthesis (SPPS) workflow.
Characterization of the Resulting Peptidomimetic
The successful synthesis and purity of the peptidomimetic containing this compound should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹⁹F) and 2D (COSY, TOCSY, NOESY) NMR can be used to confirm the structure and study the conformational preferences of the peptidomimetic in solution. The presence of the ¹⁹F signal provides a unique handle for characterization.
Impact on Peptidomimetic Properties and Biological Applications
The incorporation of this compound can significantly enhance the therapeutic potential of a peptide.
Structural Implications:
The introduction of a β-amino acid into a peptide backbone disrupts the typical α-peptide secondary structures. This can lead to the formation of novel, stable helical or sheet-like structures, which can be advantageous for targeting specific protein-protein interactions.[19] The bulky trifluoromethylphenyl group will also influence the local conformation and may serve as a key pharmacophore for receptor binding.
Biological Applications:
Peptidomimetics containing this compound are being explored in various therapeutic areas:
-
Neurological Disorders: This building block is utilized in the synthesis of compounds targeting neurological disorders.[4] The enhanced blood-brain barrier permeability due to increased lipophilicity is a significant advantage in this context.[12]
-
Enzyme Inhibitors: The proteolytic resistance conferred by the β-amino acid backbone makes these peptidomimetics excellent candidates for designing enzyme inhibitors, particularly for proteases.[]
-
Receptor Agonists and Antagonists: The unique conformational constraints and the potential for strong hydrophobic and aromatic interactions make these peptidomimetics suitable for modulating the activity of G protein-coupled receptors (GPCRs) and other cell surface receptors.[]
Conclusion
This compound is a powerful and versatile building block for the development of advanced peptidomimetics. Its unique structural features provide a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The protocols and insights provided in this guide are intended to facilitate the exploration and application of this compound in the design of novel and effective therapeutic agents. The continued investigation into peptidomimetics incorporating this and similar non-natural amino acids holds great promise for the future of drug discovery.
References
- Brogden, D. L., & Fairlie, D. P. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
- Fairlie, D. L. (2002). [beta]-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
- Rogers, J. R., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
- BOC Sciences. β−Amino Acids.
- Hyde, C. C., et al. (1991). A novel solvent system for solid-phase synthesis of protected peptides: the disaggregation of resin-bound antiparallel. beta. -sheet. The Journal of Organic Chemistry, 56(26), 7175-7185.
- Fields, G. B. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Guichard, G., & Huc, I. (2011). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(17), 5295-5309.
- Angelini, A., et al. (2012). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 17(12), 13845-13879.
- Wikipedia. (n.d.). Peptide synthesis.
- Chem-Impex. (R)-3-Amino-3-(4-trifluoromethylphenyl)propionic acid.
- Vapourtec. (n.d.). Peptide Synthesis | Solid-Phase | SPPS.
- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
- Unnamed author. (n.d.). Why Choose Trifluoromethylated Amino Acids for Peptide Drug Development.
- Zajac, M. A., et al. (2019). Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin. ACS Chemical Neuroscience, 10(9), 4047-4054.
- de Oliveira, E., et al. (2023). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. Molecules, 28(3), 1367.
- ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
- Echemi. (n.d.). This compound.
- Unnamed author. (2025). Trifluoromethylated Compounds: Enhancing Bioactivity in Drug Design.
- Mathew, B., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Mathew, B., & Kim, H. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.
- Sigma-Aldrich. (n.d.). 3-Amino-3-(4-trifluoromethylphenyl)-propionic acid.
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. PubChem.
- Google Patents. (n.d.). CA3139103A1 - Peptidomimetic agents, synthesis and uses thereof.
- Al-Tel, T. H., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [beta]-Amino Acids: Versatile Peptidomimetics - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. echemi.com [echemi.com]
- 7. This compound | C10H10F3NO2 | CID 1482754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Amino-3-(4-trifluoromethylphenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid | C10H10F3NO2 | CID 2766029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. vapourtec.com [vapourtec.com]
- 18. biovera.com.au [biovera.com.au]
- 19. pubs.acs.org [pubs.acs.org]
Revolutionizing Peptide Therapeutics: A Guide to Enhanced Stability with Fluorinated Amino Acids
In the landscape of modern drug discovery, peptide therapeutics represent a class of molecules with immense potential, offering high specificity and potency. However, their clinical translation is often hampered by inherent metabolic instability. The strategic incorporation of fluorinated amino acids has emerged as a transformative approach to overcome this limitation, paving the way for a new generation of robust and effective peptide-based drugs.[1][2] This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the rational design, synthesis, and evaluation of fluorinated peptides with enhanced therapeutic profiles.
The Fluorine Advantage: Enhancing Physicochemical and Biological Properties
The introduction of fluorine, the most electronegative element, into an amino acid scaffold imparts a range of beneficial properties to the resulting peptide.[3][4] The strong carbon-fluorine bond significantly increases resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide.[3][5] Furthermore, fluorination can modulate lipophilicity, which is crucial for improving cell membrane permeability and bioavailability.[3][5] The unique steric and electronic effects of fluorine can also lead to enhanced receptor binding affinity and specificity by optimizing interactions within the target's binding pocket.[5][6]
Key Benefits of Incorporating Fluorinated Amino Acids:
| Property | Impact of Fluorination | Rationale |
| Metabolic Stability | Increased | The high strength of the C-F bond makes it resistant to enzymatic cleavage by proteases.[3][5] |
| Proteolytic Resistance | Increased | Fluorinated side chains can create steric hindrance at cleavage sites, preventing protease recognition and hydrolysis.[7][8] |
| Receptor Binding Affinity | Potentially Increased | The electronic perturbations introduced by fluorine can optimize electrostatic and hydrophobic interactions with the target receptor.[5][6] |
| Lipophilicity/Hydrophobicity | Modulated | Fluorination generally increases hydrophobicity, which can enhance membrane permeability and interactions with hydrophobic binding pockets.[1][5][9] |
| Conformational Control | Influenced | The stereoelectronic effects of fluorine can stabilize specific secondary structures, such as α-helices or β-turns, leading to a more favorable bioactive conformation.[7] |
Strategic Design and Synthesis of Fluorinated Peptides
The successful development of a stable and active fluorinated peptide therapeutic begins with a thoughtful design strategy, considering the optimal placement of the fluorinated residue(s). This is followed by robust chemical synthesis, most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).
Rational Design and Site Selection for Fluorination
The position of the fluorinated amino acid within the peptide sequence is critical and its effects can be context-dependent.[1][10] Key considerations include:
-
Proximity to Cleavage Sites: Placing a fluorinated amino acid near a known proteolytic cleavage site can sterically hinder protease access and enhance stability.[8]
-
Receptor Binding Interface: Introducing fluorinated residues at the peptide-receptor interface can modulate binding affinity. Molecular modeling can be a valuable tool to predict favorable interactions.
-
Structural Motifs: The impact of fluorination on the secondary structure should be considered. For example, incorporating fluorinated amino acids can influence the propensity for α-helix or β-sheet formation.[6][11]
Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method for the SPPS of peptides containing fluorinated amino acids.[7][12]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Solid-Phase Synthesis of a Fluorinated Peptide
This protocol outlines the manual synthesis of a generic peptide containing a fluorinated amino acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and fluorinated)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, ultrapure
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (standard or fluorinated) and 3-5 equivalents of OxymaPure®/HOBt in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For sterically hindered fluorinated amino acids, a longer coupling time or a double coupling may be necessary.[1]
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by analytical LC-MS to confirm its identity and purity.
-
Characterization of Fluorinated Peptides
Thorough characterization is essential to confirm the successful synthesis and purity of the fluorinated peptide.
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the primary technique for assessing the purity of synthetic peptides.[13][14] For fluorinated peptides, the increased hydrophobicity may necessitate adjustments to the mobile phase gradient.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B.
-
Detection: UV absorbance at 214 nm and 280 nm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[14][15] Electrospray ionization (ESI) is a commonly used technique for peptide analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for characterizing fluorinated peptides.[16][17] The ¹⁹F chemical shift is highly sensitive to the local environment, providing valuable information about the peptide's conformation and interactions.[16][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedgrid.com [biomedgrid.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. agilent.com [agilent.com]
- 14. pepwellpeptides.com [pepwellpeptides.com]
- 15. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 16. biophysics.org [biophysics.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Analyzing Peptide Conformation with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and materials science, offering enhanced stability, novel functionalities, and constrained conformations.[1][2][3] However, these modifications present unique challenges to traditional methods of conformational analysis. This guide provides a comprehensive overview of key experimental techniques and detailed protocols for characterizing the three-dimensional structures of peptides containing UAAs. We delve into the causality behind experimental choices, offering insights grounded in extensive field experience. This document serves as a practical resource for researchers aiming to elucidate the structure-function relationships of these novel biomolecules.
Introduction: The Structural Imperative of Unnatural Amino Acids
Peptides are remarkable scaffolds for therapeutic development, but their utility can be limited by low metabolic stability and conformational flexibility.[2] Unnatural amino acids (UAAs) address these limitations by introducing non-proteinogenic side chains, backbone modifications, and stereochemical constraints.[2][3] These alterations can pre-organize a peptide into its bioactive conformation, enhancing target affinity and specificity.[4] For instance, the introduction of conformationally rigid residues like α-aminoisobutyric acid (Aib) can direct polypeptide chain folding into well-defined structures such as helices.[5][6][7]
Understanding the precise three-dimensional structure of these modified peptides is paramount for rational drug design. This guide will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, Circular Dichroism (CD) spectroscopy, and computational modeling to peptides containing UAAs, highlighting the necessary adaptations and best practices for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Insights in Solution
NMR spectroscopy is a powerful tool for determining the high-resolution structure of peptides in solution, providing information on both conformation and dynamics.[8] The presence of UAAs, however, can complicate the standard workflow.[9][10]
Expertise & Experience: Causality in Experimental Design
The primary challenge with UAA-containing peptides in NMR is the assignment of resonances, as standard databases and automated assignment software are often insufficient.[9][11][12] Therefore, a series of 2D NMR experiments, including TOCSY, NOESY, and HSQC, are essential for manual or semi-automated assignment.[9][13] The choice of solvent is also critical; while aqueous buffers are physiologically relevant, deuterated organic solvents like methanol or DMSO may be required for less soluble peptides.
For larger peptides or those exhibiting complex dynamics, isotopic labeling (¹³C, ¹⁵N) of the natural amino acids is highly recommended. The incorporation of UAAs with unique isotopic labels, such as ¹⁹F, can provide a sensitive and specific probe for monitoring conformational changes.[14]
Protocol: 3D Structure Determination of a UAA-Containing Peptide by NMR
Objective: To determine the solution structure of a peptide containing one or more UAAs.
Materials:
-
Lyophilized peptide sample (1-5 mg) of >95% purity.
-
Deuterated solvent (e.g., D₂O, deuterated methanol, deuterated DMSO).
-
NMR tubes.
-
NMR spectrometer (≥ 500 MHz) with a cryoprobe.
-
NMR processing and analysis software (e.g., CcpNmr Analysis, CYANA, CNS, Xplor-NIH).[11][12]
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.[15]
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[13]
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for structure calculation.[13]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (requires ¹³C labeling or natural abundance).
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To correlate amide protons with their backbone nitrogens (requires ¹⁵N labeling).[9]
-
-
-
Data Processing and Resonance Assignment:
-
Structure Calculation and Refinement:
-
Generate distance restraints from the NOESY spectra.
-
Use software like CYANA, CNS, or Xplor-NIH for structure calculation.[11][12] It is often necessary to generate new topology and parameter files for the UAAs.[11][12]
-
Refine the calculated structures using molecular dynamics simulations in explicit solvent.
-
Data Presentation: Typical NMR Parameters
| Parameter | Typical Value/Range | Rationale |
| Peptide Concentration | 1-5 mM[15] | Higher concentration improves signal-to-noise ratio. |
| Spectrometer Field | ≥ 500 MHz | Higher field strength provides better spectral dispersion. |
| Temperature | 298 K | Can be varied to study temperature-dependent conformational changes. |
| NOESY Mixing Time | 100-300 ms | Optimizes the detection of through-space interactions. |
X-ray Crystallography: Atomic Resolution in the Solid State
X-ray crystallography provides unparalleled atomic resolution detail of molecular structures.[16] The introduction of UAAs can, in some cases, facilitate crystallization by promoting well-defined conformations and crystal packing interactions.[5][6]
Expertise & Experience: Overcoming Crystallization Hurdles
The primary bottleneck in X-ray crystallography is obtaining well-diffracting crystals.[16] For peptides, this can be particularly challenging due to their inherent flexibility. The incorporation of UAAs that induce stable secondary structures, such as helices or β-sheets, can significantly improve the chances of crystallization.[5][6] Screening a wide range of crystallization conditions is crucial.
Phase determination, another critical step, can be facilitated by incorporating heavy atoms into the UAA side chain.[16]
Protocol: Crystallization and Structure Determination of a UAA-Containing Peptide
Objective: To obtain a high-resolution crystal structure of a peptide containing a UAA.
Materials:
-
Purified peptide (>98% purity) at a concentration of 5-20 mg/mL.
-
Crystallization screens (commercially available kits are recommended).[16]
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion).
-
Cryoprotectant solutions.
-
X-ray diffractometer.[16]
Methodology:
-
Crystallization Screening:
-
Set up crystallization trials using various precipitants, buffers, and salts.
-
Incubate the plates and monitor for crystal growth.
-
-
Crystal Optimization and Harvesting:
-
Optimize the conditions that yielded initial crystals to improve their size and quality.
-
Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during data collection.[16]
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on the diffractometer.
-
Collect a complete diffraction dataset.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Caption: Workflow for UAA-Peptide X-ray Crystallography.
Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[17][18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[18]
Expertise & Experience: Interpreting Spectra with UAAs
Standard CD spectra for α-helices, β-sheets, and random coils are well-characterized for peptides composed of natural L-amino acids.[18] However, UAAs can introduce new chromophores or alter the peptide backbone in ways that perturb the classic CD signals.[19][20] For example, aromatic side chains in UAAs can contribute to the far-UV CD spectrum, complicating the interpretation of secondary structure.[21] Therefore, it is crucial to use CD in conjunction with other techniques like NMR or FTIR for a comprehensive analysis.
Protocol: Secondary Structure Analysis by CD Spectroscopy
Objective: To rapidly assess the secondary structure of a UAA-containing peptide.
Materials:
-
Purified peptide.
-
Appropriate solvent (e.g., water, buffer, trifluoroethanol).
-
CD spectropolarimeter.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in the chosen solvent to a concentration of approximately 0.1-1 mg/mL.[17]
-
Ensure the solvent does not have high absorbance in the far-UV region.
-
-
Data Acquisition:
-
Record a CD spectrum from ~190 to 250 nm.[18]
-
Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the spectral features to estimate the secondary structure content. A negative band near 222 nm and 208 nm is characteristic of an α-helix, while a negative band around 218 nm is indicative of a β-sheet.[18]
-
Computational Modeling: In Silico Prediction and Refinement
Computational methods are increasingly important for predicting and refining the structures of peptides with UAAs.[13][22][23] These techniques can be used to explore conformational space, predict the effects of UAA incorporation, and complement experimental data.
Expertise & Experience: The Importance of Force Fields
The accuracy of computational modeling heavily depends on the quality of the force field used to describe the interactions between atoms. Standard force fields are parameterized for the 20 proteinogenic amino acids. Therefore, for peptides with UAAs, it is often necessary to develop new parameters, which can be a complex process.[13]
Recent advances in machine learning and AI, such as AlphaFold, are beginning to address the challenge of predicting structures for proteins with modifications, but their application to a wide range of UAAs is still an active area of research.[22][24]
Caption: Integrated workflow for peptide structure analysis.
Conclusion: A Multi-faceted Approach to Structural Elucidation
Determining the conformation of peptides containing unnatural amino acids requires a multi-pronged approach that leverages the strengths of various experimental and computational techniques. NMR and X-ray crystallography provide high-resolution structural information, while CD and FTIR spectroscopy offer rapid assessment of secondary structure.[17][25][26][27] Computational modeling plays a crucial role in integrating experimental data and exploring conformational landscapes.[28] By carefully selecting and applying these techniques, researchers can gain a deep understanding of how unnatural amino acids shape peptide conformation, paving the way for the design of novel therapeutics and biomaterials.
References
- Application Notes and Protocols for Computational Modeling of Peptides with Unnatural Residues - Benchchem. (n.d.).
- NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (n.d.).
- Protein & Peptide NMR Spectroscopy : Practical Aspects - SARomics Biostructures. (n.d.).
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions - etd@IISc. (2009, May 18).
- (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.).
- How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes | The Journal of Physical Chemistry B - ACS Publications. (n.d.).
- Computational Modelling of Peptides Containing Non-Standard Amino Acids - BYU ScholarsArchive. (n.d.).
- Reprogramming natural proteins using unnatural amino acids - RSC Publishing. (2021, November 26).
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. (2023, February 24).
- The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed. (n.d.).
- Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - Recent. (2023, February 24).
- Circular Dichroism Studies of Secondary Structure of Peptides. (1989).
- Design of peptides with non-canonical amino acids using flow matching - bioRxiv. (2025, July 31).
- Peptide Analysis Techniques Review. (n.d.).
- Protein Secondary Structure Estimation Using the Agilent Cary 630 FTIR Spectrometer. (n.d.).
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- Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging - ResearchGate. (n.d.).
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- A Simple γ-Backbone Modification Preorganizes Peptide Nucleic Acid into a Helical Structure - Department of Chemistry - Mellon College of Science. (n.d.).
- Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy. (2021, October 28).
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC - NIH. (n.d.).
- RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY - Revue Roumaine de Chimie -. (n.d.).
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- Characterization of the secondary structure of peptides - The Royal Society of Chemistry. (2022).
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- In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC - NIH. (n.d.).
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- Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. (2002).
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The (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid Auxiliary: A Comprehensive Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Fluorine and Chirality in Modern Synthesis
In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of fluorine atoms and the precise control of stereochemistry are paramount for the development of novel therapeutics with enhanced pharmacological profiles. (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid emerges as a valuable chiral auxiliary and building block that elegantly addresses both of these critical aspects.[1][2] The presence of the trifluoromethyl group can significantly improve a molecule's lipophilicity, metabolic stability, and binding affinity, while the inherent chirality of this β-amino acid provides a powerful tool for inducing stereoselectivity in a variety of chemical transformations.[3] This technical guide provides an in-depth exploration of the application of this compound as a chiral auxiliary, offering detailed protocols, mechanistic insights, and practical considerations for its effective use in asymmetric synthesis.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a chiral auxiliary is fundamental to its successful application.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2] |
| Molecular Weight | 233.19 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| CAS Number | 774178-39-1 | [2] |
| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=1 in 0.5N NaOH) | [2] |
| Storage | Store at 0-8°C | [2] |
Solubility: While detailed solubility data is not extensively reported, β-amino acids generally exhibit moderate solubility in polar organic solvents and aqueous basic solutions.
Handling and Safety: Standard laboratory safety protocols should be followed when handling this compound. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Synthesis of the Chiral Auxiliary
The enantioselective synthesis of this compound is a critical first step for its use as a chiral auxiliary. While multiple synthetic routes exist for β-amino acids, a common and effective strategy involves the asymmetric hydrogenation of a prochiral enamine precursor. This approach often utilizes chiral transition metal catalysts to achieve high enantioselectivity.
A conceptual workflow for the enantioselective synthesis is outlined below. This process is based on established methodologies for the asymmetric synthesis of related β-amino acids.[3]
Caption: Conceptual workflow for the enantioselective synthesis of the chiral auxiliary.
Application as a Chiral Auxiliary in Diastereoselective Enolate Alkylation
One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By temporarily attaching the chiral auxiliary to a prochiral substrate, one can effectively control the stereochemical outcome of subsequent reactions. This section provides a detailed protocol for the use of this compound in a diastereoselective alkylation reaction.
Attachment of the Chiral Auxiliary
The first step involves the formation of an amide bond between the chiral auxiliary and a carboxylic acid substrate.
Caption: General workflow for the attachment of the chiral auxiliary.
Protocol 1: Synthesis of N-Propionyl-(R)-3-amino-3-(4-trifluoromethyl-phenyl)-propionic acid
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Acylation: Add propionic acid (1.05 eq) dropwise to the solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl derivative.
Diastereoselective Alkylation
With the chiral auxiliary in place, the next step is the diastereoselective alkylation of the enolate. The bulky 4-trifluoromethylphenyl group on the auxiliary is expected to effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.
Protocol 2: Diastereoselective Alkylation of the N-Propionyl Auxiliary
-
Enolate Formation: Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30-60 minutes to form the lithium enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq) to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
| Electrophile | Expected Product | Typical Diastereomeric Ratio (d.r.) |
| Benzyl bromide | α-Benzyl propionyl derivative | >90:10 |
| Methyl iodide | α-Methyl propionyl derivative | >90:10 |
| Ethyl iodide | α-Ethyl propionyl derivative | >85:15 |
Note: The expected diastereomeric ratios are based on analogous systems using β-amino acid-derived auxiliaries and may require optimization for this specific auxiliary.
Mechanism of Stereochemical Control
The high diastereoselectivity observed in these reactions is attributed to the formation of a rigid, chelated enolate intermediate. The lithium cation is thought to coordinate to both the carbonyl oxygen of the amide and the carboxylate oxygen, creating a conformationally restricted ring system. The bulky trifluoromethylphenyl group of the auxiliary then sterically hinders one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.
Caption: Simplified model for diastereoselective alkylation.
Cleavage and Recovery of the Chiral Auxiliary
A key advantage of using a chiral auxiliary is the ability to remove it after the desired stereocenter has been established and, ideally, to recover it for reuse. For N-acyl β-amino acid auxiliaries, a common method for cleavage is hydrolysis under basic or acidic conditions.
Protocol 3: Hydrolysis of the N-Acyl Auxiliary
-
Basic Hydrolysis: Dissolve the alkylated N-acyl auxiliary in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Acidify the reaction mixture with 1 M HCl and extract the product carboxylic acid with an organic solvent (e.g., ethyl acetate). The aqueous layer will contain the protonated chiral auxiliary.
-
Auxiliary Recovery: Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the chiral auxiliary with an organic solvent. The recovered auxiliary can be purified by recrystallization or chromatography.
Alternative Cleavage Methods: For substrates sensitive to strong base, other cleavage methods such as reductive cleavage with lithium borohydride (LiBH₄) to afford the corresponding alcohol can be employed.[4]
Applications in Complex Molecule Synthesis
The ability to generate stereochemically defined building blocks makes this compound a valuable tool in the synthesis of complex, biologically active molecules. For instance, chiral β-amino acids are key structural motifs in numerous pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, used for the treatment of type 2 diabetes.[5][6] The methodologies described herein can be adapted for the synthesis of precursors to such important therapeutic agents.
Conclusion
This compound stands as a potent and versatile chiral auxiliary for asymmetric synthesis. Its unique combination of a stereodefined β-amino acid scaffold and a trifluoromethyl-substituted aromatic ring provides an effective means of controlling stereochemistry in a range of chemical transformations, most notably in the diastereoselective alkylation of enolates. The straightforward attachment and cleavage protocols, coupled with the potential for auxiliary recovery, make it an attractive and practical choice for researchers in both academic and industrial settings. As the demand for enantiomerically pure compounds continues to grow, the application of well-designed chiral auxiliaries like this one will undoubtedly play an increasingly crucial role in the advancement of chemical synthesis and drug discovery.
References
- Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
- Ibrahem, I., Rios, R., Veselý, J., Zhao, G. L., & Córdova, A. (2007). Organocatalytic asymmetric 5-hydroxyisoxazolidine synthesis: a highly enantioselective route to beta-amino acids.
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.
- Kim, H., Lee, J. H., Lee, S. H., & Park, C. S. (2020). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 5(30), 18991–18998.
- Li, T., & Zhang, X. (2015). Asymmetric syntheses of sitagliptin. Organic & Biomolecular Chemistry, 13(28), 7646-7657.
- Myers, A. G., Yang, B. H., & Chen, H. (1994). A General Method for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 116(20), 9361–9362.
- Palomo, C., Oiarbide, M., & García, J. M. (2002). Current progress in the asymmetric aldol addition reaction. Chemical Society Reviews, 31(5), 318-329.
- Seebach, D., & Juaristi, E. (1997). Enantioselective synthesis of β-amino acids. Helvetica Chimica Acta, 80(6), 2008-2022.
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Tsai, C.-C., & Lin, C.-H. (2015).
Sources
Application Notes and Protocols: Methods for Studying Metabolic Stability of Peptides Containing Fluorinated Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Peptide Therapeutics
Peptide-based drugs offer high specificity and potency, making them attractive therapeutic agents. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases.[1][2][3][4] A key strategy to overcome this limitation is the incorporation of non-natural amino acids, with fluorinated residues emerging as a particularly promising approach.[5][6][7] The unique properties of fluorine, including its high electronegativity and small size, can significantly alter the electronic and conformational properties of peptides, often leading to enhanced resistance against enzymatic cleavage.[1] This modification can lead to improved bioavailability and prolonged therapeutic effects.[1][8]
However, the impact of fluorination on proteolytic stability is not always predictable and can be highly dependent on the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the extent of fluorination.[5][6][7] Therefore, a systematic and robust evaluation of the metabolic stability of fluorinated peptides is a critical step in the drug development process. This guide provides a comprehensive overview of the state-of-the-art methods and detailed protocols for assessing the metabolic stability of these promising therapeutic candidates.
Part 1: Strategic Overview of Metabolic Stability Assessment
The journey of a peptide drug in the body involves exposure to a multitude of metabolic enzymes. A thorough assessment of metabolic stability, therefore, requires a multi-pronged approach, encompassing both in vitro and in vivo studies.
The Rationale Behind a Tiered Approach
A tiered approach to stability testing is both scientifically sound and resource-efficient. It allows for early-stage screening of a large number of candidates with simpler, high-throughput in vitro assays, followed by more complex and resource-intensive in vivo studies for the most promising leads.
Caption: Tiered workflow for assessing fluorinated peptide stability.
Part 2: In Vitro Stability Assays: The First Line of Evaluation
In vitro assays provide a controlled environment to assess the intrinsic stability of fluorinated peptides in the presence of key metabolic enzymes and biological matrices.
Plasma Stability Assay
Scientific Rationale: Plasma contains a variety of proteases that can degrade peptide drugs.[2] Assessing stability in plasma is a crucial first step to predict a peptide's half-life in circulation.[2][3] Freshly prepared plasma is recommended to ensure the activity of all relevant enzymes.[9] The choice of anticoagulant can also influence results, with heparin often being preferred over EDTA, which can inhibit certain metalloproteases.[9]
Protocol: Fluorinated Peptide Stability in Human Plasma
-
Preparation of Plasma:
-
Collect fresh human blood in tubes containing sodium heparin.
-
Centrifuge at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and store on ice.
-
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Prepare a stock solution of the fluorinated peptide in a suitable buffer (e.g., PBS).
-
Initiate the reaction by adding the peptide stock solution to the pre-warmed plasma to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid).[2] This step is critical to stop degradation and precipitate plasma proteins.
-
-
Sample Processing:
-
Vortex the quenched samples vigorously.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis by LC-MS:
-
Analyze the supernatant using a high-resolution mass spectrometer (HRMS) coupled with ultra-performance liquid chromatography (UPLC).[10][11]
-
Monitor the disappearance of the parent peptide peak over time.
-
The half-life (t½) can be calculated from the slope of the natural logarithm of the remaining peptide concentration versus time.
-
| Parameter | Recommended Condition | Rationale |
| Plasma Source | Freshly collected human plasma | More representative of in vivo enzymatic activity. |
| Anticoagulant | Sodium Heparin | EDTA can inhibit metalloproteases, potentially underestimating degradation.[9] |
| Peptide Concentration | 1-10 µM | Within a reasonable range for analytical detection and to ensure enzyme kinetics are not saturated. |
| Incubation Temperature | 37°C | Physiological temperature. |
| Quenching Solution | Acetonitrile with 0.1-1% TFA | Efficiently precipitates proteins and stops enzymatic activity.[2] |
Liver Microsomal Stability Assay
Scientific Rationale: The liver is the primary site of drug metabolism.[9][10] Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for oxidative metabolism.[10] While peptides are less susceptible to CYP-mediated metabolism than small molecules, this assay is still valuable for identifying potential oxidative liabilities.
Protocol: Fluorinated Peptide Stability in Liver Microsomes
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), and the fluorinated peptide (final concentration 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (to sustain CYP activity).
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS analysis steps as described in the plasma stability assay.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Specific Protease Assays
Scientific Rationale: To understand the specific mechanisms of degradation, it is often necessary to evaluate the stability of fluorinated peptides against individual proteases. This is particularly important for peptides that are known to be substrates for specific enzymes, such as dipeptidyl peptidase-IV (DPP-IV) for GLP-1 analogues.[1][12]
Example Protocol: DPP-IV Stability Assay for a Fluorinated GLP-1 Analogue
-
Enzyme and Substrate Preparation:
-
Reconstitute recombinant human DPP-IV in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.6).[12]
-
Prepare a stock solution of the fluorinated GLP-1 analogue.
-
-
Incubation and Analysis:
Part 3: Metabolite Identification and Cleavage Site Mapping
Scientific Rationale: Identifying the metabolites of a fluorinated peptide is crucial for understanding its degradation pathways and for designing more stable analogues. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.[11][13][14] By comparing the mass spectra of samples at different time points, novel metabolite peaks can be identified.[13][14] Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions and determine the exact cleavage site.[13][14]
Caption: Workflow for metabolite identification and cleavage site mapping.
Part 4: In Vivo Evaluation: The Ultimate Test
In vivo studies in animal models are essential to confirm the findings from in vitro assays and to understand the overall pharmacokinetic (PK) and pharmacodynamic (PD) properties of a fluorinated peptide.
Pharmacokinetic Studies in Rodents
Scientific Rationale: PK studies provide critical information on the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By administering the fluorinated peptide to rodents (e.g., rats, mice) and collecting blood samples over time, key PK parameters such as half-life, clearance, and volume of distribution can be determined.
Protocol Outline: Rodent PK Study
-
Animal Dosing:
-
Administer the fluorinated peptide to a cohort of rodents via the intended clinical route (e.g., intravenous, subcutaneous).
-
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points from a suitable site (e.g., tail vein).
-
Process the blood to obtain plasma and immediately stabilize it with protease inhibitors.
-
-
Bioanalysis:
-
Quantify the concentration of the parent peptide in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use specialized software to calculate the key PK parameters from the concentration-time data.
-
Conclusion: A Pathway to More Stable Peptide Therapeutics
The strategic incorporation of fluorinated residues holds immense promise for enhancing the metabolic stability and overall therapeutic potential of peptide-based drugs. A systematic and rigorous evaluation of metabolic stability, employing a combination of in vitro and in vivo methods, is paramount for the successful development of these next-generation therapeutics. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently assess the stability of their fluorinated peptide candidates and to make informed decisions in the drug discovery and development process. The unpredictability of the effects of fluorination underscores the importance of empirical testing.[5][6][7] While in some cases fluorination dramatically increases stability, in others it may have little to no effect.[5][6][7] A thorough understanding of the metabolic fate of these molecules is the key to unlocking their full therapeutic potential.
References
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
- Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar.
- Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC - NIH.
- Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society.
- Metabolic Stability Analysis of Peptide Drug.
- Peptide metabolism: High resolution Mass Spectrometry tool to investigate Peptide structure and amine bond metabolic susceptibility. Mass Analytica.
- Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database Matching.
- Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database M
- In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
- Metabolite Identification in Peptide Drugs and Its Challenges. WuXi AppTec.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Metabolite Identification of Therapeutic Peptides and Proteins by Top-down Differential Mass Spectrometry and Metabolite Database Matching.
- Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central.
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Strategic Synthesis of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid Derivatives: A Guide for Medicinal Chemists
An Application Note and Protocol Guide
Abstract
This guide provides researchers, scientists, and drug development professionals with detailed protocols and strategic insights for the enantioselective synthesis of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid and its subsequent derivatization. Chiral β-amino acids bearing a trifluoromethyl group are privileged scaffolds in medicinal chemistry, offering enhanced metabolic stability and lipophilicity.[1][2] This document outlines two primary, robust strategies for establishing the core stereocenter—asymmetric organocatalysis and rhodium-catalyzed hydrogenation—followed by standardized protocols for amide bond formation to generate diverse derivative libraries. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methodologies.
Introduction: The Strategic Value of Fluorinated β-Amino Acids
Non-proteinogenic β-amino acids are critical building blocks for creating peptidomimetics with improved pharmacokinetic profiles and resistance to proteolytic degradation.[3] The incorporation of a trifluoromethyl (CF₃) group, in particular, is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[2] The target molecule, this compound, combines these features, making it a highly valuable chiral intermediate for the synthesis of complex pharmaceutical agents.[1]
The primary challenge lies in the efficient and highly selective construction of the chiral center at the β-position. This guide presents validated, state-of-the-art methodologies to achieve this, followed by reliable protocols for diversification.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: the establishment of the chiral core (Part A) and the subsequent functionalization into derivatives (Part B). Researchers can select the most suitable method in Part A based on available catalysts and equipment before proceeding to Part B.
Figure 1: General workflow for synthesis and derivatization.
Part A: Enantioselective Synthesis of the Core Amino Acid
The key to a successful synthesis is the efficient, stereocontrolled formation of the C-N bond at the benzylic position. We present two highly effective catalytic asymmetric strategies.
Protocol 1: Organocatalytic Asymmetric Mannich Reaction
The Mannich reaction is a powerful tool for carbon-carbon bond formation and provides a direct route to β-amino carbonyl compounds.[4][5] The use of chiral bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids or diamines, can induce high enantioselectivity by activating both the imine and the nucleophile through a network of hydrogen bonds.[5][6]
Rationale: This method is often preferred for its operational simplicity, mild reaction conditions, and avoidance of heavy metals. The catalyst is typically used in low loadings (1-10 mol%).
Step-by-Step Protocol:
-
Imine Formation (in situ):
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable amine source, such as p-methoxyaniline (PMP-NH₂) (1.05 eq), in an anhydrous solvent like toluene (0.2 M).
-
Add 4 Å molecular sieves to sequester water. Stir the mixture at room temperature for 1-2 hours. The formation of the N-PMP imine is critical for the subsequent reaction.
-
-
Mannich Addition:
-
To the flask containing the pre-formed imine, add the chiral thiourea catalyst (e.g., a (R,R)-cyclohexyldiamine derivative, 0.1 eq).[5]
-
Add the malonic acid derivative, such as diethyl malonate (1.5 eq).
-
Stir the reaction at the specified temperature (e.g., 60 °C) for 90-110 hours, monitoring by TLC or LC-MS for the consumption of the imine.[6]
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting adduct by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral β-amino ester derivative.
-
-
Hydrolysis and Deprotection:
-
The purified adduct is then subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) to convert the ester to a carboxylic acid.
-
The PMP protecting group can be removed under oxidative conditions (e.g., with ceric ammonium nitrate, CAN) to yield the final this compound.
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most reliable and atom-economical methods for producing chiral compounds.[7] This strategy involves the synthesis of a prochiral β-(acylamino)acrylate precursor, which is then hydrogenated using a chiral rhodium-diphosphine catalyst to set the stereocenter with high fidelity.[8]
Rationale: This approach often delivers exceptionally high enantiomeric excesses (ee >99%) and is highly scalable.[8] The choice of the chiral ligand (e.g., Me-DuPhos, BICP) is paramount for achieving high selectivity.[8][9]
Figure 2: Workflow for the Asymmetric Hydrogenation approach.
Step-by-Step Protocol:
-
Precursor Synthesis (β-(Acylamino)acrylate):
-
Synthesize the β-(acylamino)acrylate substrate via an Erlenmeyer-Plöchl reaction. Condense 4-(trifluoromethyl)benzaldehyde (1.0 eq) with N-acetylglycine (1.0 eq) in the presence of acetic anhydride and sodium acetate.
-
The resulting azlactone is then hydrolyzed to afford the prochiral enamide substrate.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, charge a pressure-rated reaction vessel with the β-(acylamino)acrylate substrate (1.0 eq) and the chiral rhodium catalyst, such as [Rh(COD)(Me-DuPhos)]⁺BF₄⁻ (0.01 eq).
-
Add a degassed solvent, typically toluene or methanol.[8]
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Pressurize the vessel with hydrogen gas (e.g., 40 psi) and stir vigorously at room temperature for 12-24 hours.[8]
-
-
Work-up and Deprotection:
-
Carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be passed through a short plug of silica to remove the catalyst.
-
The resulting N-acetyl protected amino acid is then hydrolyzed by refluxing in aqueous acid (e.g., 6M HCl) to yield the free amino acid hydrochloride salt.
-
Neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to obtain the final zwitterionic product.
-
Part B: Synthesis of Amide Derivatives
Direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base chemistry.[10] Therefore, the carboxylic acid must be activated with a coupling reagent. The choice of reagent depends on the steric and electronic properties of the coupling partners.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Name | Full Name | Key Advantages | Common Use Cases |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / Hydroxybenzotriazole | Cost-effective, water-soluble byproducts are easily removed.[11] | Standard peptide couplings, general-purpose amide synthesis. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High reactivity, low rate of racemization, effective for hindered substrates.[12] | Difficult couplings, electron-deficient amines, solid-phase synthesis. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | High efficiency, stable reagent. | General peptide and amide synthesis, particularly in solid-phase. |
Protocol 4: General Amide Coupling using EDC/HOBt
Rationale: This is a robust and widely used method for routine amide synthesis. HOBt acts as an additive to suppress side reactions and minimize racemization.[11]
Step-by-Step Protocol:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like DMF or DCM (0.1 M).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the mixture at 0 °C for 15-20 minutes to form the activated HOBt ester.
-
-
Amine Addition:
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride salt and the carboxylic acid.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final amide derivative.
-
Figure 3: Simplified mechanism of EDC/HOBt mediated amide coupling.
Protocol 5: Coupling for Challenging Substrates using HATU
Rationale: For sterically hindered amines or electron-deficient anilines where EDC/HOBt may be sluggish, HATU provides higher reactivity and often leads to better yields.[12][13]
Step-by-Step Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the (R)-β-amino acid (1.0 eq) in anhydrous DMF (0.1 M).
-
Add the amine (1.1 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
HATU Addition:
-
Add HATU (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
The work-up procedure is identical to that described in Protocol 4. Dilute with an organic solvent, perform aqueous washes, dry, concentrate, and purify.
-
Characterization and Quality Control
Trustworthiness through Validation: Every synthesized compound must be rigorously characterized to confirm its identity, purity, and stereochemical integrity.
-
Structural Confirmation: Use ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the chemical structure. High-resolution mass spectrometry (HRMS) should be used to verify the elemental composition.[14]
-
Purity Assessment: Determine chemical purity using HPLC with UV detection.
-
Enantiomeric Purity: The enantiomeric excess (ee) of the final products should be determined using chiral HPLC, often on a teicoplanin-based or polysaccharide-based chiral stationary phase.[14]
References
-
MDPI. (n.d.). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Enantioselective Mannich-Type Reactions Using a Novel Chiral Zirconium Catalyst for the Synthesis of Optically Active β-Amino Acid Derivatives. Available at: [Link]
-
PubMed. (2010). Asymmetric synthesis of new chiral beta-amino acid derivatives by Mannich-type reactions of chiral N-sulfinyl imidates with N-tosyl aldimines. Organic Letters, 12(9), 1904-7. Available at: [Link]
-
ACS Omega. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. Available at: [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Available at: [Link]
-
National Institutes of Health. (n.d.). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Available at: [Link]
-
Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Available at: [Link]
-
ResearchGate. (n.d.). Unprotected β‐amino acid synthesis via (Mukaiyama) Mannich‐type reactions. Available at: [Link]
-
ACS Organic & Inorganic Au. (n.d.). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. Available at: [Link]
-
PubMed. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004. Available at: [Link]
-
Sci-Hub. (2009). Rhodium-Catalyzed Hydrogenation of β-Keto Enamides. Synfacts, 2009(11), 1229. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism*. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Journal of Organic Chemistry, 64, 6907-6910. Available at: [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 14, 430. Available at: [Link]
-
Wiley-VCH. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
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cell-based assay protocol for neuroprotective activity of novel compounds
Application Notes and Protocols
Topic: High-Throughput Screening for Neuroprotective Activity of Novel Compounds Using a Cell-Based Oxidative Stress Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Neuroprotective Compound Discovery
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a growing global health crisis. A common pathological hallmark across many of these disorders is the progressive dysfunction and death of neurons.[1][2] Key molecular events, including oxidative stress, mitochondrial dysfunction, and excitotoxicity, are central to this neurodegenerative cascade.[3] Consequently, the identification of novel neuroprotective compounds that can mitigate these cellular insults is a primary objective in modern drug discovery.
Cell-based assays provide a powerful, scalable, and biologically relevant platform for the initial screening and characterization of potential neurotherapeutics.[1][4] They allow for the controlled induction of specific types of neuronal damage and the quantitative assessment of a compound's ability to preserve neuronal health. This guide provides a detailed framework and a validated protocol for assessing the neuroprotective activity of novel compounds using an in vitro model of oxidative stress, a critical factor in neurodegeneration.
Guiding Principle: A Multi-Endpoint, Self-Validating Assay System
A robust screening cascade should not rely on a single endpoint. To generate trustworthy and actionable data, we employ a multi-pronged approach that interrogates different aspects of cell health simultaneously. This protocol is designed as a self-validating system by combining assessments of:
-
Metabolic Viability: Measures the metabolic activity of the cell population, which is proportional to the number of living cells.
-
Cytotoxicity: Directly quantifies cell death by measuring the release of intracellular enzymes from cells with compromised membrane integrity.
-
Mechanism of Action: Investigates the underlying protective mechanism, such as the reduction of intracellular Reactive Oxygen Species (ROS).
By integrating these endpoints, we can confidently distinguish true neuroprotection from experimental artifacts and gain initial insights into the compound's mode of action.
Selecting the Appropriate In Vitro Model
The choice of cellular model and neurotoxic insult is critical for the relevance and success of a neuroprotection screen.[3][5]
-
Cellular Models:
-
Primary Neurons: Cultured directly from rodent embryonic or postnatal brain tissue (e.g., cortex or hippocampus), these cells offer the highest physiological relevance.[6][7][8][9][10] However, they are more challenging to culture, have limited proliferative capacity, and can exhibit batch-to-batch variability.
-
Immortalized Cell Lines: The human neuroblastoma SH-SY5Y cell line is a widely used and validated model in neurobiology research.[11][12][13][14][15] These cells are of human origin, easy to maintain, and can be differentiated to exhibit more mature neuronal characteristics, making them ideal for high-throughput screening.[13]
-
-
Neurotoxic Insults:
-
Glutamate Excitotoxicity: High concentrations of glutamate overstimulate neuronal receptors, leading to calcium overload and cell death, mimicking events in ischemic stroke.[16][17][18][19][20]
-
Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), this models the excessive production of ROS that damages cellular components, a key feature of Parkinson's and Alzheimer's disease.[21][22]
-
For this guide, we will focus on an oxidative stress model using the SH-SY5Y cell line due to its robustness, reproducibility, and relevance to chronic neurodegenerative conditions.
Experimental Workflow for Assessing Neuroprotection
The overall workflow is a multi-day process designed to assess the pre-treatment protective effects of a test compound against an acute oxidative insult.
Caption: High-level experimental workflow for screening neuroprotective compounds.
Detailed Protocols
Protocol 1: Culture and Seeding of SH-SY5Y Cells
This protocol describes the routine culture and preparation of SH-SY5Y cells for the assay.
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.[14]
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom, clear tissue culture-treated plates
Procedure:
-
Culture SH-SY5Y cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 8 mL of pre-warmed Growth Medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[14]
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Growth Medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL in Growth Medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (1 x 10⁴ cells/well).[23]
-
Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Protocol 2: Compound Treatment and Induction of Oxidative Stress
Materials:
-
Seeded 96-well plates from Protocol 1
-
Test compounds, dissolved in a suitable vehicle (e.g., DMSO) and diluted in serum-free medium.
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Serum-free medium (same base medium as Growth Medium, but without FBS)
Procedure:
-
Compound Preparation: Prepare a series of dilutions for each test compound in serum-free medium. A typical starting point is a 7-point dose-response curve ranging from 0.1 µM to 100 µM. Ensure the final vehicle concentration (e.g., DMSO) is consistent across all wells and does not exceed 0.5%.
-
Pre-treatment: Carefully remove the Growth Medium from the wells. Add 100 µL of medium containing the respective compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate the plates for 1-2 hours at 37°C. This allows the compounds to enter the cells and exert their effects before the insult.
-
H₂O₂ Preparation: During the pre-treatment incubation, prepare a fresh working solution of H₂O₂ in serum-free medium. The final concentration must be optimized for your specific cell passage and conditions, but a typical range is 100-300 µM.
-
Induction of Oxidative Stress: After the pre-treatment, add a pre-determined volume of the H₂O₂ working solution to the wells (except for the "Vehicle Control" wells). For example, add 10 µL of a 10X H₂O₂ solution to the 100 µL of compound-containing medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
Plate Layout Example:
| Well Type | Compound | H₂O₂ Insult | Purpose |
| Vehicle Control | Vehicle Only | No | Baseline cell health (100% Viability) |
| Toxin Control | Vehicle Only | Yes | Maximum cell death (0% Protection) |
| Test Wells | Compound (Dose 1-7) | Yes | Measures neuroprotective effect |
| Compound Control | Compound (Highest Conc.) | No | Checks for inherent compound toxicity |
Endpoint Analysis: The Self-Validating Triad
Perform these assays sequentially or on parallel plates prepared under identical conditions.
Protocol 3A: MTT Assay for Cell Viability
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[24][25] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution (e.g., 20% SDS in 50% DMF, or pure DMSO).[4]
Procedure:
-
After the 24-hour incubation with H₂O₂, add 10 µL of the 5 mg/mL MTT solution to each well.[26]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Add 100 µL of Solubilization Solution to each well.[26]
-
Incubate the plate overnight at 37°C in a humidified chamber (or for 15 minutes on an orbital shaker if using DMSO).[23]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.[24][26]
Protocol 3B: LDH Assay for Cytotoxicity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (i.e., cell death).[27][28][29]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, or Abcam).
Procedure:
-
After the 24-hour incubation with H₂O₂, centrifuge the 96-well plate at 250 x g for 4 minutes.[16]
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.
-
Prepare the LDH reaction mixture according to the manufacturer's protocol.[28][30]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.[30][31]
-
Add 50 µL of Stop Solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[27][30]
Protocol 3C: DCFH-DA Assay for Intracellular ROS
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[32][33][34]
Materials:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Serum-free medium, pre-warmed.
-
Black, clear-bottom 96-well plates are recommended for fluorescence measurements.
Procedure:
-
This assay is typically run with a shorter H₂O₂ incubation time (e.g., 1-4 hours) to capture the peak of ROS production. Prepare a parallel plate specifically for this measurement.
-
After compound pre-treatment and H₂O₂ insult, remove the medium from all wells.
-
Wash cells gently once with 100 µL of warm PBS.[35]
-
Prepare a 10 µM working solution of DCFH-DA in pre-warmed, serum-free medium immediately before use. Protect from light.[33]
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.[35]
-
Remove the DCFH-DA solution and wash cells again with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[33][35]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance/fluorescence from the no-cell control wells from all other readings.
-
Calculate Percentage Viability (MTT Assay):
-
% Viability = [(Abs_Sample - Abs_ToxinControl) / (Abs_VehicleControl - Abs_ToxinControl)] * 100
-
-
Calculate Percentage Cytotoxicity (LDH Assay):
-
A "Maximum LDH Release" control is needed, where cells are lysed with a buffer provided in the kit.
-
% Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100
-
-
Calculate Percentage ROS Inhibition (DCFH-DA Assay):
-
% ROS Inhibition = 100 - {[(Fluor_Sample - Fluor_VehicleControl) / (Fluor_ToxinControl - Fluor_VehicleControl)] * 100}
-
-
Dose-Response Curves: Plot the calculated percentages against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC₅₀ (half-maximal effective concentration) for each compound.
Caption: Potential mechanism of action for a neuroprotective antioxidant compound.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Muramatsu, R., et al. (2012). Primary Culture of Cortical Neurons. Bio-protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Ahmed, M. J. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. Retrieved from [Link]
-
Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
ProMega. (2024). LDH cytotoxicity assay. protocols.io. Retrieved from [Link]
-
Aref, M. I., et al. (2013). Culturing primary neurons from rat hippocampus and cortex. Methods in Molecular Biology. Retrieved from [Link]
-
Beaudoin, G. M., et al. (2012). The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry. Springer Nature Experiments. Retrieved from [Link]
-
Maher, P., et al. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. BMC Neuroscience. Retrieved from [Link]
-
JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Agilent. (n.d.). Mitochondrial Membrane Potential Detection Kit. Retrieved from [Link]
-
ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
-
Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
-
Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Retrieved from [Link]
-
Tang, Z., et al. (2018). Glutamate excitotoxicity. Bio-protocol. Retrieved from [Link]
-
Bading, H., et al. (2013). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. PLOS ONE. Retrieved from [Link]
-
Wright, A. K., et al. (2014). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PLOS ONE. Retrieved from [Link]
-
BioTalentum Ltd. (n.d.). DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]
-
FUJIFILM Cellular Dynamics, Inc. (2025). Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons. Retrieved from [Link]
-
Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Bio-protocol. Retrieved from [Link]
-
ResearchGate. (2012). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved from [Link]
-
Wang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Retrieved from [Link]
-
protocols.io. (2022). SH-SY5Y culturing. Retrieved from [Link]
-
BMSEED. (n.d.). Screening of Neuroprotective Drugs. Retrieved from [Link]
-
Cyagen. (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Retrieved from [Link]
-
JoVE. (2022). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved from [Link]
-
Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Retrieved from [Link]
-
Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]
-
Frontiers. (2022). Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. Retrieved from [Link]
-
Kalinina, E. I., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Pharmaceuticals. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]
-
Cellular Dynamics International. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]
-
Frontiers. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved from [Link]
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- 1. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
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- 3. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Neuroprotective Drugs | BMSEED [bmseed.com]
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- 7. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
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- 9. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
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- 21. An in vitro screening cascade to identify neuroprotective antioxidants in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches [frontiersin.org]
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- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 35. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome. This valuable chiral building block is instrumental in pharmaceutical research, particularly in developing drugs for neurological and metabolic diseases due to the favorable pharmacokinetic properties imparted by the trifluoromethyl group.[1]
This document provides in-depth troubleshooting guides in a question-and-answer format, addressing specific experimental challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached through several methodologies. The choice of synthetic route often depends on the available starting materials, scalability, and desired enantiopurity. Here, we will focus on two common approaches:
-
One-Pot Synthesis of 3-Amino-3-arylpropionic Acids: A straightforward method involving the reaction of an arylaldehyde, malonic acid, and a source of ammonia.[2][3] While efficient, this method can present challenges in controlling side reactions and achieving high enantioselectivity without further modifications.
-
Enantioselective Synthesis via Asymmetric Hydrogenation: This strategy involves the creation of a prochiral intermediate followed by asymmetric hydrogenation using a chiral catalyst to establish the desired stereocenter.[4][5] This method generally offers higher enantioselectivity but requires careful optimization of the catalyst system and reaction conditions.
Below is a generalized workflow for troubleshooting low yield issues applicable to both synthetic approaches.
Caption: General troubleshooting workflow for low yield synthesis.
Section 2: Troubleshooting the One-Pot Synthesis of 3-Amino-3-arylpropionic Acids
This method is attractive for its simplicity but can be prone to side reactions that lower the yield of the desired β-amino acid.[2]
Q1: My one-pot synthesis yields a significant amount of the corresponding cinnamic acid derivative as a byproduct. What is causing this and how can I minimize it?
A1: The formation of cinnamic acid is a common side reaction in the one-pot synthesis of 3-amino-3-arylpropionic acids.[2] This occurs through a competing reaction pathway where an intermediate undergoes elimination instead of amination.
Causality: The reaction mechanism can proceed through two main pathways. One leads to the desired β-amino acid, while the other leads to the cinnamic acid byproduct. The distribution between these pathways is influenced by factors such as the electronic properties of the substituents on the aromatic ring and the polarity of the solvent.[2] For the synthesis of this compound, the electron-withdrawing nature of the trifluoromethyl group can favor the formation of the cinnamic acid byproduct.
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Experiment with a range of solvents to find the optimal balance that favors the β-amino acid pathway. A less polar solvent may reduce the formation of the cinnamic acid.
-
Temperature Control: Carefully control the reaction temperature. Higher temperatures can promote the elimination reaction leading to the cinnamic acid. Running the reaction at the lowest effective temperature may improve the product ratio.
-
Stoichiometry of Ammonia Source: Ensure an adequate excess of the ammonia source (e.g., ammonium acetate) is present to favor the amination pathway over elimination.
Experimental Protocol: Solvent Screening
-
Set up parallel reactions in small vials.
-
To each vial, add 4-(trifluoromethyl)benzaldehyde (1 mmol), malonic acid (1.2 mmol), and ammonium acetate (3 mmol).
-
Add a different solvent (e.g., ethanol, isopropanol, toluene, dioxane) to each vial (5 mL).
-
Stir the reactions at a constant temperature (e.g., reflux) and monitor by TLC or LC-MS.
-
Analyze the crude reaction mixtures to determine the ratio of the desired β-amino acid to the cinnamic acid byproduct.
Q2: The overall yield of my desired β-amino acid is low, even with minimal side product formation. What are other potential causes?
A2: Low yield in the absence of significant side products often points to incomplete reaction or product degradation.
Causality: The reaction involves multiple equilibrium steps. If the reaction does not reach completion, a significant amount of starting material or intermediates will remain. The trifluoromethyl group can also influence the reactivity of the starting aldehyde.
Troubleshooting Steps:
-
Reaction Time: Extend the reaction time to ensure it goes to completion. Monitor the reaction progress closely using an appropriate analytical technique.
-
Catalyst: While this is a one-pot reaction, the addition of a mild Lewis acid catalyst could potentially enhance the rate of the desired transformations.
-
Water Removal: The reaction produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus to remove water as it is formed, especially when using solvents like toluene.
| Parameter | Recommended Range | Rationale |
| Temperature | 80-110 °C (solvent dependent) | Balances reaction rate and side product formation. |
| Reaction Time | 12-48 hours | Ensure complete conversion of starting materials. |
| Ammonium Acetate | 3-5 equivalents | Pushes the equilibrium towards the amination product. |
Table 1: Recommended reaction parameters for one-pot synthesis.
Section 3: Troubleshooting Enantioselective Synthesis via Asymmetric Hydrogenation
This approach offers better control over stereochemistry but requires careful optimization of the catalytic system.
Q1: The enantiomeric excess (ee) of my final product is low. How can I improve the stereoselectivity of the asymmetric hydrogenation?
A1: Low enantiomeric excess is a common challenge in asymmetric catalysis and can be influenced by the catalyst, substrate, and reaction conditions.
Causality: The enantioselectivity is determined by the interaction between the chiral ligand of the catalyst and the prochiral substrate. Any factor that disrupts this interaction or provides an alternative, non-selective reaction pathway will lower the ee.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of the chiral ligand is critical. Screen a variety of chiral phosphine ligands (e.g., BINAP, Josiphos, etc.) in combination with a suitable metal precursor (e.g., Rhodium or Ruthenium).
-
Solvent Effects: The solvent can significantly impact the catalyst's activity and selectivity. Screen a range of solvents, including polar aprotic (e.g., THF, ethyl acetate) and protic solvents (e.g., methanol, ethanol).
-
Hydrogen Pressure and Temperature: Both pressure and temperature can affect the enantioselectivity. A systematic optimization of these parameters is recommended. Lower temperatures often lead to higher ee.
Experimental Protocol: Ligand Screening for Asymmetric Hydrogenation
-
Prepare a stock solution of the prochiral enamine precursor of this compound.
-
In a glovebox, set up an array of high-pressure reaction vials.
-
To each vial, add the metal precursor (e.g., [Rh(COD)2]BF4, 1 mol%) and a different chiral ligand (1.1 mol%).
-
Add the substrate solution and the chosen solvent.
-
Pressurize the vials with hydrogen to the desired pressure (e.g., 10 bar).
-
Stir the reactions at a constant temperature for a set time.
-
After the reaction, determine the conversion and enantiomeric excess of the product by chiral HPLC or GC.
Caption: Key components of the asymmetric hydrogenation step.
Q2: The hydrogenation reaction is very slow or stalls before completion. What can I do to improve the reaction rate?
A2: A slow or stalled reaction can be due to catalyst deactivation, poor substrate solubility, or suboptimal reaction conditions.
Causality: The catalyst can be poisoned by impurities in the starting materials, solvent, or hydrogen gas. The electron-withdrawing trifluoromethyl group on the substrate can also decrease its reactivity.
Troubleshooting Steps:
-
Purity of Reagents and Solvents: Ensure that all starting materials, solvents, and the hydrogen gas are of high purity and free from potential catalyst poisons (e.g., sulfur compounds, water, oxygen).
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but this should be balanced against the cost.
-
Temperature and Pressure: Increasing the temperature and/or hydrogen pressure can increase the reaction rate. However, be mindful that this might negatively impact the enantioselectivity.
-
Agitation: Ensure efficient stirring to overcome any mass transfer limitations, especially in heterogeneous catalysis.
| Parameter | Recommended Range | Rationale |
| Catalyst Loading | 0.1 - 2 mol% | Balances reaction rate and cost-effectiveness. |
| Hydrogen Pressure | 5 - 50 bar | Higher pressure can increase rate but may affect ee. |
| Temperature | 25 - 60 °C | Higher temperature increases rate but may decrease ee. |
Table 2: Recommended parameters for asymmetric hydrogenation.
Section 4: General Troubleshooting - Purification Challenges
The presence of the trifluoromethyl group can introduce unique challenges during purification.
Q: I am experiencing significant product loss during the purification of my fluorinated amino acid. What are some common purification challenges and how can I address them?
A: The unique properties of fluorinated compounds can affect their solubility and chromatographic behavior.[6]
Causality: The high electronegativity and lipophilicity of the trifluoromethyl group can lead to unusual solubility profiles and strong interactions with stationary phases in chromatography, making separation from impurities difficult.[6] The amino acid functionality also means the compound can exist in different protonation states, further complicating purification.
Troubleshooting Steps:
-
Analyze Crude Product First: Before attempting large-scale purification, analyze a small aliquot of the crude product by NMR and LC-MS to identify the main impurities. This will help in designing an effective purification strategy.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification and can also aid in enantiomeric enrichment. Screen a variety of solvent systems.
-
Ion-Exchange Chromatography: Utilize the amphoteric nature of the amino acid. Ion-exchange chromatography can be a powerful tool for separating the product from neutral or differently charged impurities.
-
Reversed-Phase Chromatography: If using reversed-phase HPLC, be aware that the fluorinated compound may have a longer retention time. Adjust the mobile phase gradient accordingly. The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is common for amino acid purification.
References
-
A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]
-
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC. [Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Enantioselective synthesis of beta-Amino acids. 12. experimental and theoretical study of the diastereoselectivity of alkylation of the dianion of N',N'-Bis(alpha-phenylethyl). ResearchGate. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. [Link]
-
Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. National Institutes of Health. [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]
-
Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC. [Link]
Sources
optimizing peptide coupling reactions with sterically hindered amino acids
As a Senior Application Scientist, I understand that navigating the complexities of peptide synthesis, particularly when incorporating sterically hindered amino acids, is a common yet significant challenge. These residues are crucial for designing peptides with constrained conformations, enhanced stability, and specific biological activities. However, their bulky nature often leads to incomplete reactions, low yields, and sequence-dependent difficulties that can derail a research project.
This technical support center is designed to be your first point of reference when encountering these issues. We will move beyond simple procedural lists to explore the chemical principles behind these challenges and provide logical, field-proven solutions. This guide is structured to help you diagnose problems, select the appropriate strategy, and execute it with confidence.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding and troubleshooting difficult couplings.
Q1: What defines a "sterically hindered" amino acid in the context of peptide synthesis?
Sterically hindered amino acids possess bulky side chains or structural features close to the alpha-carbon and/or the N-terminus that physically obstruct the formation of a new peptide bond. This hindrance slows down the reaction kinetics, making standard coupling protocols inefficient. Key examples include:
-
β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).[1]
-
α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib) is a classic example, known for inducing helical structures.[2][3][4]
-
N-alkylated amino acids: Residues like N-methyl-phenylalanine introduce a methyl group on the amide nitrogen, significantly increasing steric bulk.[2]
-
Conformationally constrained residues: Bicyclic amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) present a rigid, bulky structure.[5]
Q2: Why do standard coupling methods, like those using DCC or DIC, often fail?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[3][6] The reactive intermediate they form (an O-acylisourea) is not sufficiently reactive to overcome the high activation energy required to bring two bulky groups together. Furthermore, in the absence of additives, they are prone to side reactions and racemization.[2]
Q3: What are the most effective classes of coupling reagents for hindered amino acids?
For difficult couplings, it is essential to use in-situ activating reagents that generate highly reactive intermediates. These fall into two main categories:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive O-acylisourea esters (specifically, active esters of HOBt, HOAt, or 6-Cl-HOBt).[6] HATU, which forms an HOAt ester, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective.[2][6] They are generally considered less likely to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with uronium salts.
-
Acyl Fluoride Generators: For the most extreme cases of steric hindrance, such as coupling two Aib residues, converting the carboxylic acid to a highly reactive acyl fluoride is a superior strategy.[2][7] Reagents like TFFH can generate acyl fluorides in situ.[2]
Q4: How do reaction conditions like temperature and solvent choice impact difficult couplings?
Steric hindrance dramatically slows reaction rates.[6] Therefore, adjusting reaction conditions is critical:
-
Time: Extending the coupling time from a standard 1-2 hours to several hours or even overnight can help drive the reaction to completion.[6]
-
Temperature: Gently heating the reaction can provide the necessary energy to overcome the steric barrier. However, this must be done cautiously as elevated temperatures can increase the risk of racemization.[8] Microwave-assisted peptide synthesis (MAPS) is a highly effective technique that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion in minutes.[6][8]
-
Solvent: The solvent's ability to solvate the growing peptide chain is crucial.[6] Poor solvation leads to peptide aggregation, which physically blocks the reactive N-terminus.[1][9] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[6][10] For exceptionally difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) or the addition of chaotropic salts can be beneficial.[6][11]
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to resolving common issues encountered during the coupling of sterically hindered amino acids.
Problem: Incomplete Coupling (Positive Ninhydrin/Kaiser Test)
A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying a failed reaction.
The following diagram outlines a decision-making process for addressing incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Solution Deep Dive
Your first line of defense is to ensure your chosen reagent is powerful enough for the task.
Recommended Action: Switch to a high-efficiency aminium, uronium, or phosphonium salt-based reagent. For particularly challenging couplings, HATU and COMU are excellent choices due to their high reactivity and reduced risk of racemization compared to older reagents.[2]
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings
| Reagent Class | Reagent Name | Relative Reactivity | Racemization Risk | Key Advantages | Considerations |
| Carbodiimide | DIC/DCC | Low-Moderate | High (without additives) | Inexpensive, simple byproducts (urea). | Often insufficient for hindered couplings. DCC byproduct is poorly soluble.[2] |
| Aminium/Uronium | HBTU/TBTU | High | Moderate | Widely used, effective for many standard couplings.[2] | Based on potentially explosive HOBt. Less effective than HATU for hindered cases.[2] |
| Aminium/Uronium | HCTU | Very High | Low-Moderate | More reactive than HBTU due to 6-Cl-HOBt moiety. | Price; byproduct is also a potential sensitizer. |
| Aminium/Uronium | HATU | Very High | Low | Excellent for hindered and N-methyl amino acids due to HOAt activation.[1][6] | Higher cost. |
| Aminium/Uronium | COMU | Very High | Low | OxymaPure-based, making it safer (non-explosive) and highly soluble.[2] | Newer reagent, may be more expensive. |
| Phosphonium | PyBOP | High | Low | Non-guanidinylating side reactions. Good for cyclization.[2] | Byproduct (HMPA from original BOP) was toxic; PyBOP avoids this.[2] |
| Acyl Fluoride | TFFH | Highest | Very Low | Generates highly reactive acyl fluorides in situ.[2] Ideal for extremely hindered cases (e.g., Aib-Aib).[2][7] | Requires anhydrous conditions. |
Even with a powerful reagent, steric hindrance necessitates optimized conditions.
Recommended Actions:
-
Double Coupling: The simplest and often most effective strategy. After the first coupling reaction, simply drain the vessel and repeat the step with a fresh solution of activated amino acid and base.[6][12]
-
Increase Reaction Time & Temperature: Allow the reaction to proceed for 4-24 hours.[6] If using heat, monitor carefully and do not exceed 50°C to minimize racemization. Microwave synthesis is the preferred method for applying heat efficiently and in a controlled manner.[6]
As the peptide elongates, it can fold and aggregate on the resin, making the N-terminus inaccessible.[1] This is especially common with hydrophobic sequences.
Recommended Actions:
-
Improve Solvation: Switch the primary solvent from DMF to NMP.[6][10] In severe cases, adding up to 25% DMSO to NMP or using a 1:1:1 mixture of DCM/DMF/NMP can help disrupt secondary structures.[9][11]
-
Incorporate Structure-Disrupting Elements: If aggregation is a known issue for a sequence, proactively incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids every 6-8 residues to break up hydrogen bonding networks.[9]
Hierarchy of Coupling Strategies
When faced with a difficult coupling, it's best to approach the problem systematically, escalating the intensity of the conditions and reagents as needed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
solubility issues of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid in organic solvents
Welcome to the technical support guide for (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (CAS 774178-39-1). This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for these issues and provide practical, step-by-step guidance to overcome them in your experiments.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is a non-proteinogenic β-amino acid derivative valued as a building block in pharmaceutical development, particularly for creating peptidomimetics and other therapeutic agents.[1] Its unique structure, however, presents a classic solubility dilemma. The molecule contains three key features that dictate its behavior in solvents:
-
An Acidic Carboxylic Acid Group (-COOH): This group can be deprotonated to form a negatively charged carboxylate (-COO⁻).
-
A Basic Amino Group (-NH₂): This group can be protonated to form a positively charged ammonium group (-NH₃⁺).
-
A Hydrophobic Trifluoromethylphenyl Group (-C₆H₄-CF₃): This large, fluorinated aromatic ring is nonpolar and significantly reduces the molecule's affinity for polar solvents like water.[2]
At or near neutral pH, the molecule exists predominantly as a zwitterion , carrying both a positive and a negative charge. These opposing charges lead to strong intermolecular electrostatic interactions, forming a stable, crystal-like lattice that is difficult for solvent molecules to break apart, resulting in low solubility.[2] The key to solubilizing this compound is to disrupt these interactions.
Physicochemical Properties Summary
The following table summarizes key properties of the compound, which are crucial for understanding its solubility behavior.
| Property | Value | Source |
| CAS Number | 774178-39-1 | [3][4] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3] |
| Molecular Weight | 233.19 g/mol | [5] |
| Appearance | White to off-white solid/powder | [4] |
| XLogP3 (Predicted) | 1.52 | [3] |
| Polar Surface Area | 63.3 Ų | [3][5] |
| Melting Point | 174-178 °C | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for making a high-concentration stock solution of this compound?
A1: For creating a high-concentration stock solution (e.g., 10-50 mM), a polar aprotic organic solvent is highly recommended. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices.[2] These solvents are effective because they can disrupt the zwitterionic interactions of the solid compound without having labile protons that could prematurely react with it. They successfully solvate both the polar and nonpolar regions of the molecule.
Q2: Why is the compound poorly soluble in water and alcohols like ethanol?
A2: The compound's poor solubility in water is due to the large, hydrophobic trifluoromethylphenyl group, which resists interaction with the highly polar water molecules.[2] In alcohols like ethanol, solubility is also limited. While ethanol has both polar (-OH) and nonpolar (CH₃CH₂-) character, it is often not a strong enough solvent to overcome the powerful intermolecular forces of the compound's solid-state crystal lattice, especially at high concentrations.[7]
Q3: The product data sheet mentions solubility in NaOH. Why is that?
A3: The compound is soluble in aqueous basic solutions, such as 0.5N NaOH, because the base deprotonates the carboxylic acid group.[4] This converts the zwitterion into an anionic salt (R-COO⁻ Na⁺). This salt is significantly more polar than the neutral zwitterion, which dramatically increases its solubility in aqueous media.[8] Similarly, it would be more soluble in acidic solutions (e.g., HCl), which would protonate the amino group to form a cationic salt (R-NH₃⁺ Cl⁻).
Q4: Can I heat the solution to improve solubility?
A4: Yes, gentle warming (e.g., to 37-40°C) can be an effective method to increase the rate of dissolution and the solubility limit.[2] Heat provides the energy needed to break the intermolecular bonds in the solid state. However, always be cautious. Ensure the compound is stable at the applied temperature and be aware that it may precipitate out of solution as it cools if a supersaturated state was created.[2]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My compound won't dissolve in the chosen organic solvent (e.g., DMSO).
-
Underlying Cause: The dissolution process may be kinetically slow, or you may be exceeding the solubility limit of the compound in that specific solvent.
-
Troubleshooting Steps:
-
Vortex Thoroughly: Ensure the mixture has been vortexed for at least 1-2 minutes.
-
Apply Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Sonication uses high-frequency sound waves to break apart solid particles and enhance solvent interaction, which can significantly aid dissolution.[9]
-
Gentle Warming: As mentioned in the FAQ, warm the solution gently.
-
Reduce Concentration: If the above steps fail, you are likely above the solubility limit. Try preparing a more dilute solution.
-
Issue 2: My compound dissolved perfectly in DMSO, but precipitated when I diluted it into my aqueous buffer (e.g., PBS).
-
Underlying Cause: This is a very common problem known as "precipitation upon dilution."[2] The compound is soluble in the 100% organic stock solvent but is not soluble in the final, predominantly aqueous, buffer. The drastic change in solvent polarity causes the compound to crash out.
-
Troubleshooting Steps:
Caption: Decision tree for addressing precipitation upon dilution.
-
Lower the Final Concentration: This is the simplest solution. Halve the target concentration and check for precipitation again.
-
Increase the Cosolvent Percentage: If your experimental system (e.g., a cell-based assay) can tolerate it, increase the final percentage of DMSO in the aqueous buffer from a typical 0.5-1% to 2-5%.[2] This maintains a more "organic-like" environment to keep the compound dissolved.
-
Adjust the pH of the Aqueous Buffer: This is a highly effective strategy. Adjust the pH of your final buffer to be at least 2 pH units away from the compound's isoelectric point (pI). Since the pI is not readily published, a practical approach is to test buffers at pH < 4 or pH > 9.[2] This ensures the compound is in its more soluble cationic or anionic form.
-
Change Dilution Method: Instead of adding the DMSO stock to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This can sometimes prevent localized high concentrations that initiate precipitation.[9]
Issue 3: The solubility of my compound seems inconsistent between batches.
-
Underlying Cause: Inconsistency can arise from differences in the solid form (polymorphism) or the presence of impurities. Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and thus different solubilities.[10][11]
-
Troubleshooting Steps:
-
Characterize the Solid Material: If possible, use techniques like Powder X-Ray Diffraction (PXRD) to check for polymorphism or Differential Scanning Calorimetry (DSC) to confirm the melting point and purity.
-
Standardize Your Dissolution Protocol: Ensure you are using the exact same protocol (solvent, concentration, mixing time, temperature) for every batch to minimize variability.
-
Purify the Material: If impurities are suspected, re-purification of the compound may be necessary.
-
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the steps for preparing a 20 mM stock solution in DMSO.
-
Weigh the Compound: Accurately weigh 4.66 mg of this compound (MW = 233.19 g/mol ).
-
Add Solvent: Add the solid to a clean, appropriate-sized vial. Using a calibrated pipette, add exactly 1.0 mL of anhydrous, high-purity DMSO.
-
Dissolve:
-
Cap the vial securely and vortex for 2 minutes.
-
Visually inspect the solution. If solid particles are still visible, place the vial in an ultrasonic bath for 10 minutes.
-
If dissolution is still incomplete, warm the vial in a 37°C water bath for 10 minutes, vortexing intermittently.
-
-
Verify Dissolution: The final solution must be clear and free of any visible particulates before use or storage.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate over time.
Protocol 2: General Workflow for Solubility Assessment
This workflow diagram outlines a systematic approach to determining the best solvent and conditions.
Caption: Systematic workflow for solubility screening.
References
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from MDPI website. [Link]
-
National Institutes of Health (NIH). (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from NIH website. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from World Pharma Today website. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from Hilaris Publisher website. [Link]
-
Pharmaceutical Technology. (2011). Formulation Strategies for Poorly Soluble Drugs. Retrieved from Pharmaceutical Technology website. [Link]
-
National Institutes of Health (NIH). (n.d.). This compound. PubChem. Retrieved from NIH website. [Link]
-
National Institutes of Health (NIH). (n.d.). 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. PubChem. Retrieved from NIH website. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
National Institutes of Health (NIH). (2020). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from NIH website. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from DigitalCommons@URI website. [Link]
-
ACS Publications. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]
-
TradeIndia. (n.d.). (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier. Retrieved from TradeIndia website. [Link]
-
National Institutes of Health (NIH). (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from NIH website. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C10H10F3NO2 | CID 1482754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.cn]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Chiral Separation of Fluorinated Amino Acids by HPLC
Welcome to the technical support center for the chiral separation of fluorinated amino acids. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind method development and troubleshooting choices. The unique physicochemical properties imparted by fluorine demand a nuanced approach to chiral High-Performance Liquid Chromatography (HPLC). This resource is structured to address the specific, complex challenges you may encounter, empowering you to develop robust and high-resolution enantioselective methods.
Core Principles: The Challenge of Fluorine in Chiral Separations
Before we delve into troubleshooting, it's crucial to understand why fluorinated amino acids behave uniquely. The fluorine atom is not merely a hydrogen substitute; it fundamentally alters the molecule's electronic and steric properties.
-
Inductive Effects and Acidity: Fluorine is the most electronegative element, and its powerful electron-withdrawing effect can significantly lower the pKa of nearby acidic and basic functional groups. This change in ionization state directly impacts interactions with the chiral stationary phase (CSP) and must be considered when setting the mobile phase pH.
-
Molecular Recognition and Conformation: The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond.[1] This can influence the overall molecular dipole moment and conformational preferences of the amino acid. These subtle changes are critical, as chiral recognition relies on a precise three-point interaction between the analyte and the CSP. The unique properties of fluorine can either enhance or disrupt the hydrogen bonding, π-π stacking, and steric interactions necessary for separation.[2]
-
Fluorophilicity: While less dominant in lightly fluorinated molecules, the concept of "fluorophilicity" (the affinity of fluorinated compounds for other fluorinated moieties) can be exploited. Using fluorinated stationary phases or fluorinated solvents in the mobile phase can introduce unique retention mechanisms.[3]
Understanding these principles is the foundation for logical and effective method development and troubleshooting.
Troubleshooting Guide: From Poor Resolution to Peak Tailing
This section is designed in a question-and-answer format to directly address common experimental problems.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: I'm injecting my racemic fluorinated amino acid, but I see only a single peak or a small shoulder. Where do I start?
Answer: This is the most common challenge and typically points to a fundamental mismatch between the analyte and the chromatographic system. We must address the three pillars of separation: the stationary phase, the mobile phase, and the operating conditions.
1. Re-evaluate Your Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor.[4] Not all CSPs are suitable for all compounds. For amino acids, especially N-derivatized ones, polysaccharide-based CSPs are a robust starting point.
-
Causality: Polysaccharide CSPs (e.g., cellulose or amylose derivatives) have chiral grooves and cavities.[4] Separation is achieved when enantiomers fit differently into these grooves, leading to differential interaction energies. The rigidity and altered electronic profile of a fluorinated amino acid can prevent it from interacting effectively with a CSP that works well for its non-fluorinated analog.
-
Actionable Advice:
-
Primary Choice: Start with a broad-spectrum polysaccharide CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are often effective for N-protected amino acids (e.g., Fmoc, t-BOC).[4][5][6]
-
Alternative: For underivatized (native) amino acids, macrocyclic glycopeptide phases (e.g., Teicoplanin, Vancomycin) are superior.[7][8] Their ionic character is well-suited to the zwitterionic nature of free amino acids.[8][9]
-
2. Optimize the Mobile Phase Composition: The mobile phase dictates how the analyte interacts with the stationary phase. For fluorinated compounds, both polarity and specific solvent interactions are key.
-
Causality: The mobile phase competes with the analyte for interaction sites on the CSP. A solvent that is too strong will elute both enantiomers too quickly for chiral recognition to occur. Conversely, a solvent that is too weak may lead to excessive retention and band broadening. Additives like acids or bases are crucial for controlling the ionization state of both the analyte and any residual silanol groups on the stationary phase, preventing undesirable secondary interactions.[4]
-
Actionable Advice:
-
Organic Modifier: Screen different organic modifiers. The standard choice is acetonitrile (ACN) or methanol (MeOH). For fluorinated compounds, consider alcohols like ethanol (EtOH) or isopropanol (IPA), which can offer different hydrogen bonding characteristics. Sometimes, a lower flow rate can improve resolution by allowing more time for interaction with the CSP.[4]
-
Acidic/Basic Additives: For N-protected amino acids in reversed-phase mode, small amounts of an acid like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) are standard.[5] For basic analytes exhibiting peak tailing, adding a small amount of a basic modifier like diethylamine (DEA) can dramatically improve peak shape and, consequently, resolution.[4]
-
Question: I have some separation, but the resolution is still below the required 1.5. How can I fine-tune the method?
Answer: This is an optimization problem. Now, we focus on thermodynamic and kinetic factors.
1. Systematically Vary the Column Temperature: Temperature has a complex and unpredictable effect on chiral separations.[4]
-
Causality: The relationship between retention and temperature in chromatography is described by the van't Hoff equation (ln(k) = -ΔH°/RT + ΔS°/R + ln(Φ)). The difference in the enthalpy (ΔΔH°) and entropy (ΔΔS°) of adsorption between the two enantiomers on the CSP determines the separation. Changing the temperature alters the thermodynamics of these interactions. A decrease in temperature often, but not always, increases resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[10]
-
Actionable Advice:
-
Screen temperatures systematically, for example, at 15°C, 25°C, and 40°C.
-
Plot ln(α) versus 1/T (where α is the selectivity factor and T is the absolute temperature). A linear plot indicates a consistent separation mechanism in that temperature range. This can help you find the optimal thermodynamic conditions for your separation.[10]
-
2. Consider Fluorinated Solvents: The unique nature of your analyte can be matched by a unique mobile phase.
-
Causality: Using a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can introduce "fluorous" interactions that may enhance selectivity, especially when paired with a hydrocarbon-based column.[3] This reflects the principle that fluorinated analytes may show different partitioning behavior in fluorinated versus non-fluorinated solvent systems.[3]
-
Actionable Advice:
-
Try replacing a portion of your standard organic modifier (e.g., MeOH) with TFE. Start with a low percentage (e.g., 5%) and observe the effect on retention and selectivity.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Question: My peaks are tailing significantly, which is compromising my resolution and integration. What's happening?
Answer: Peak tailing is one of the most common frustrations in HPLC and usually points to unwanted secondary interactions or a mismatch between your sample and the system.[11]
-
Causality: The primary cause of tailing for ionizable compounds like amino acids is interaction with acidic silanol groups present on the silica backbone of the CSP.[4][12] These sites can cause strong, non-chiral binding, delaying a fraction of the analyte molecules and causing them to elute slowly, creating a "tail." Other causes include using a sample solvent stronger than the mobile phase or column overload.[13]
-
Actionable Advice:
-
Add a Competing Agent: If your fluorinated amino acid has a basic moiety, add a basic modifier like DEA or TEA (0.05% - 0.1%) to your mobile phase.[4] This additive will "mask" the active silanol sites, preventing your analyte from interacting with them.
-
Match Sample Solvent: Always dissolve your sample in the initial mobile phase whenever possible.[4] Injecting in a stronger solvent (e.g., 100% ACN when the mobile phase is 50% ACN) causes the local solvent environment at the column head to be too strong, leading to band distortion and poor peak shape.
-
Check for Overload: Inject a 10-fold dilution of your sample. If the peak shape improves and the retention time increases slightly, you were overloading the column.[13]
-
Question: All of my peaks, including the injection solvent front, are broad or split. Is my column dead?
Answer: While column degradation is possible, if all peaks are affected similarly, the problem is more likely extracolumn or related to a catastrophic column failure.
-
Causality: Broad peaks for all analytes often indicate a problem outside the column's packed bed, such as excessive dead volume in the tubing or connections, or a partial blockage of the column inlet frit.[12][14] A sudden void at the head of the column, caused by pressure shocks or dissolution of the silica bed under harsh pH conditions, can also cause peak splitting or broadening.[12][14]
-
Actionable Advice:
-
Check Connections: Ensure all fittings, especially PEEK finger-tight fittings, are secure and that the tubing is fully seated.[12]
-
Reverse and Flush: As a last resort for a suspected frit blockage, disconnect the column from the detector, reverse the flow direction, and flush with a compatible strong solvent to waste at a low flow rate. Warning: Only do this for columns where the manufacturer's instructions permit it, and never with traditional coated polysaccharide columns, which can be damaged.[14]
-
Inspect for Voids: If performance is not restored, the column may have a void. This is typically irreversible damage requiring column replacement.[14]
-
Frequently Asked Questions (FAQs)
Q: Should I derivatize my fluorinated amino acid before analysis?
A: This is a strategic decision based on your analytical goals. There are two main approaches:
-
Direct Analysis (Underivatized):
-
Pros: Faster sample preparation, no risk of racemization from the derivatization reaction, and a more accurate representation of the original sample.[8]
-
Cons: Requires specialized CSPs (like macrocyclic glycopeptides) as native amino acids are zwitterionic and often show poor retention and selectivity on standard polysaccharide phases.[8]
-
Best For: Rapid screening, analysis where derivatization is problematic, and LC-MS applications using volatile mobile phases.
-
-
Indirect Analysis (Derivatized):
-
Pros: Converts enantiomers into diastereomers, which can often be separated on standard (and cheaper) achiral reversed-phase columns (e.g., C18).[15][16] Derivatization agents often add a strong chromophore, significantly enhancing UV detection sensitivity.[15] Common agents include Marfey's Reagent (FDAA) and Fmoc-Cl.[16][17][18]
-
Cons: Adds a sample preparation step, requires careful validation to ensure the reaction is complete and does not cause racemization, and may introduce impurities.
-
Best For: High-sensitivity UV analysis, labs without access to a wide range of chiral columns, and confirming enantiomeric purity.
-
Q: How does the position of the fluorine atom affect the separation?
A: The location and number of fluorine atoms are critical. Fluorine on a side chain will have a different electronic and steric influence than fluorine directly on the chiral center's backbone. For example, fluorination of an aromatic ring (like in 4-fluoro-phenylalanine) primarily alters the π-π and hydrophobic interactions, while fluorination on an aliphatic side chain can restrict bond rotation and alter the molecule's preferred conformation.[19] This directly impacts how the enantiomer "docks" with the CSP. There is no universal rule, and the effect must be determined empirically for each new compound.
Q: I'm using an immobilized polysaccharide CSP. What solvents can I use to wash a contaminated column?
A: This is a key advantage of modern immobilized CSPs over older coated versions. Coated phases are sensitive to "forbidden" solvents that can strip the chiral selector from the silica support. Immobilized CSPs are covalently bonded and much more robust.[14] If you suspect strong sample contaminants have adsorbed to the column, you can often flush with stronger solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF), followed by an alcohol rinse. Always consult your specific column's instruction manual for recommended regeneration protocols and solvent compatibility.[14]
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Systematic Screening of Mobile Phase for N-Fmoc Fluorinated Amino Acids
This protocol outlines a systematic approach using a polysaccharide-based CSP.
-
Column: Select a robust CSP, e.g., Lux Cellulose-1 or Chiralpak IA/IB.
-
Initial Mobile Phases: Prepare four primary screening mobile phases.
-
A: 0.1% TFA in Acetonitrile/Water (e.g., 60:40 v/v)
-
B: 0.1% TFA in Methanol/Water (e.g., 80:20 v/v)
-
C: 0.1% Formic Acid in Acetonitrile/Water (e.g., 60:40 v/v)
-
D: 0.1% Formic Acid in Methanol/Water (e.g., 80:20 v/v)
-
-
Screening:
-
Equilibrate the column with at least 10-20 column volumes of Mobile Phase A.
-
Inject the sample at a flow rate of 1.0 mL/min and a temperature of 25°C.
-
If no or poor separation is observed, repeat with mobile phases B, C, and D, ensuring thorough column equilibration between each run.
-
-
Optimization:
-
Select the mobile phase system that shows the best "hit" (any sign of separation).
-
If retention is too low (k < 1), decrease the organic modifier concentration in 5-10% increments.
-
If resolution is low but retention is adequate, screen temperatures at 15°C and 40°C.
-
If peak tailing is observed, consider adding a basic modifier if compatible with the analyte and CSP.
-
Protocol 2: Derivatization with Marfey's Reagent (FDAA) for Indirect Chiral Analysis
This protocol converts a racemic amino acid into diastereomers for separation on a C18 column.
-
Reagent Preparation:
-
Prepare a 1% (w/v) solution of Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Prepare a 1 M sodium bicarbonate buffer (pH ~8.5).
-
-
Derivatization Reaction:
-
In a microvial, dissolve ~0.1 mg of the fluorinated amino acid sample in 100 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Marfey's Reagent solution.
-
Vortex the mixture and incubate in a heating block at 40°C for 1 hour.
-
-
Quenching and Dilution:
-
After incubation, add 50 µL of 1 M HCl to quench the reaction.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
Dilute the remaining aqueous solution with your HPLC mobile phase to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typical.
-
Detection: UV at 340 nm, where the DNP group has a strong absorbance.[15]
-
Validation: A key advantage is that for standard proteinogenic amino acids, the L-amino acid derivative typically elutes before the D-amino acid derivative, providing a useful diagnostic tool.[15]
-
Appendix B: Data Tables
Table 1: Common Chiral Stationary Phases for Fluorinated Amino Acid Separation
| CSP Type | Chiral Selector | Typical Application | Advantages |
| Polysaccharide-Based | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | N-derivatized (Fmoc, t-BOC) amino acids | Broad selectivity, robust, available in immobilized versions.[4][5] |
| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Underivatized (native) amino acids | Excellent for polar/ionic compounds, LC-MS compatible mobile phases.[7][8] |
| Pirkle-Type (Brush-Type) | e.g., D-phenylglycine | Derivatized amino acids | Based on π-π interactions; effective for aromatic amino acids. |
| Crown Ether | Chiral crown ether | Primary amino acids (underivatized) | Specifically interacts with the protonated primary amine group. |
Appendix C: Visualization Diagrams
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Diagram 2: Decision Tree for Method Development
Caption: A decision tree for choosing between direct and indirect analysis methods.
References
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine.
- Zhang, W., et al. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH.
- Various Authors. (2025). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate.
- Various Authors. (n.d.). Scheme of derivatization for amino acid enantiomers. ResearchGate.
- Chan, A. C., et al. (2014). Molecular recognition of fluorine impacts substrate selectivity in the fluoroacetyl-CoA thioesterase FlK. PubMed.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Amino Acids for Chiral Separation.
- Farcas, C., & Chankvetadze, B. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Unnamed Author. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis.
- Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
- Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
- ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
- Sigman, M. S., & Wiest, O. (n.d.). Enantioselective Construction of Remote Tertiary Carbon-Fluorine Bonds. NIH.
- Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- Koksch, B., et al. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv.
- Lin, J. M., et al. (n.d.). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. PubMed.
- Bell, D. S. (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate.
- Einarsson, S., et al. (n.d.). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.
- Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
- Chromatography Today. (2020). Trouble with chiral separations.
- Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. Enantioselective Construction of Remote Tertiary Carbon-Fluorine Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular recognition of fluorine impacts substrate selectivity in the fluoroacetyl-CoA thioesterase FlK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. phenomenex.com [phenomenex.com]
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- 9. agilent.com [agilent.com]
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Technical Support Center: Synthesis of Trifluoromethyl-Containing Organic Compounds
Introduction: The Trifluoromethyl Group - A Privileged Motif with Unique Challenges
The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Its introduction can profoundly alter a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] However, the unique electronic properties of the –CF₃ group make its installation a non-trivial synthetic challenge.[3][4] This guide is designed to serve as a technical resource for researchers, providing practical, field-tested advice to navigate the common hurdles encountered during trifluoromethylation reactions. We will delve into the causality behind experimental choices, offering troubleshooting guides and detailed protocols to empower you to overcome these synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to help you plan your synthetic strategy and select the appropriate reagents.
Q1: Why is the direct synthesis of CF₃-containing compounds so challenging?
The primary challenge lies in the nature of the C-F bond and the trifluoromethyl group itself. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic. However, forming a C–CF₃ bond is difficult because the trifluoromethyl anion (CF₃⁻) is unstable and readily decomposes, while the trifluoromethyl cation (CF₃⁺) is highly reactive and unselective.[5] Furthermore, many trifluoromethylating reagents are gaseous, toxic, or require harsh reaction conditions, adding layers of practical difficulty.[6]
Q2: How do I choose between a nucleophilic, electrophilic, or radical trifluoromethylation strategy?
The choice depends fundamentally on your substrate.
-
Nucleophilic Trifluoromethylation is ideal for substrates with an electrophilic carbon center, such as aldehydes, ketones, imines, and esters.[7] The most common reagent for this is the Ruppert-Prakash reagent (TMSCF₃), which delivers a nucleophilic "CF₃⁻" equivalent.[8]
-
Electrophilic Trifluoromethylation is suited for nucleophilic substrates, including arenes, heterocycles, enolates, and thiols.[9][10][11] Reagents like Togni's reagents (hypervalent iodine) and Umemoto's reagents (sulfonium salts) are workhorses in this category, delivering a formal "CF₃⁺" synthon.[9][10][11][12]
-
Radical Trifluoromethylation offers a pathway for substrates that may not be suitable for polar reactions, such as alkenes and some C-H bonds.[3][13] Many "electrophilic" reagents, like Togni's and Umemoto's, can also serve as sources of the trifluoromethyl radical (CF₃•) under specific conditions, often initiated by photoredox catalysis or thermal means.[5][13][14][15]
Q3: What is the mechanistic difference between Togni's and Umemoto's reagents?
While both are used for electrophilic trifluoromethylation, their mechanisms can differ.
-
Togni's Reagents (Hypervalent Iodine): These reagents are versatile and can participate in both electrophilic and radical pathways.[9][14] The reaction can be influenced by additives and catalysts. For instance, strong Brønsted or Lewis acids can activate the reagent, facilitating CF₃⁺ transfer.[16][17] In other cases, single-electron transfer (SET) can generate a CF₃ radical.[13][14]
-
Umemoto's Reagents (Sulfonium Salts): These reagents are potent electrophiles. The mechanism of CF₃ transfer is still debated but can involve direct backside attack by the nucleophile on the CF₃ group or proceed through radical intermediates, depending on the reaction conditions and substrate.[18]
Below is a decision-making workflow to guide reagent selection.
Caption: Workflow for selecting a trifluoromethylation strategy.
Part 2: Troubleshooting Guides
This section provides a structured approach to solving common experimental problems.
Problem 1: Low or No Yield in Nucleophilic Trifluoromethylation (using TMSCF₃)
| Potential Cause | Diagnostic Check | Recommended Solution & Explanation |
| Inactive Initiator | The anionic initiator (e.g., TBAF, CsF) is crucial for generating the active trifluoromethyl anion.[7] | Solution: Use freshly opened or properly stored initiator. TBAF is notoriously hygroscopic; use the hydrate or a solution in THF. For solid initiators like CsF, flame-dry the flask under vacuum before adding the reagent. |
| Inhibitors in TMSCF₃ | Commercial batches of TMSCF₃ can contain trace inhibitors that affect kinetics.[19] | Solution: If you suspect a batch issue, try a new bottle of the reagent. Alternatively, vacuum transfer the TMSCF₃ to separate it from less volatile impurities. |
| Reagent Decomposition | The active pentacoordinate silicon intermediate, [Me₃Si(F)(CF₃)]⁻, is thermally unstable and decomposes above -20 °C.[19] | Solution: Run the reaction at low temperatures (e.g., 0 °C to -78 °C). Add the substrate to the pre-mixed solution of TMSCF₃ and initiator to ensure the reactive species is trapped quickly. |
| Protic Impurities | Traces of water or other protic sources will quench the trifluoromethyl anion, forming fluoroform (CF₃H).[19] | Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents. If the substrate has acidic protons (e.g., alcohols, terminal alkynes), protect them or use excess reagent. |
| Competitive Silylation | The alkoxide product is silylated by TMSCF₃. If this silylation is slow, side reactions can occur. | Solution: Ensure sufficient TMSCF₃ is present (typically 1.2-1.5 equivalents). The reaction propagates via a chain mechanism where the product alkoxide is trapped by TMSCF₃.[7] |
Problem 2: Multiple Side Products in Electrophilic Trifluoromethylation
| Potential Cause | Diagnostic Check | Recommended Solution & Explanation |
| Radical vs. Polar Pathways | Many "electrophilic" reagents can generate CF₃•, leading to undesired radical-type side products.[5][14] | Solution: To favor the polar (CF₃⁺) pathway, run the reaction in the dark and exclude radical initiators. To favor the radical pathway, consider adding a photocatalyst and irradiating with light.[13] |
| Substrate Oxidation | Reagents like Togni's (hypervalent iodine) are oxidative. Electron-rich substrates like phenols can be oxidized, leading to complex mixtures.[12] | Solution: Use milder conditions (lower temperature, shorter reaction time). Consider a different reagent class, like sulfonium salts (Umemoto's), which may have a different reactivity profile.[20] |
| Regioisomer Formation | For aromatic substrates, trifluoromethylation can occur at multiple positions (e.g., ortho, para).[12] | Solution: The regioselectivity is governed by electronics and sterics. Adding a directing group to your substrate can improve selectivity. Sometimes, changing the solvent or catalyst can alter the isomeric ratio. |
| Solvent Reactivity | Some solvents can react with the highly electrophilic reagents or intermediates. | Solution: Choose a relatively inert solvent. Dichloromethane, acetonitrile, and DMF are common, but their stability should be considered under your specific reaction conditions.[21] |
Problem 3: Difficulty in Purification
Purifying highly fluorinated compounds can be challenging due to their unique physical properties.
-
Compound Degradation on Silica Gel: The acidic silanol groups on standard silica gel can cause degradation of sensitive compounds.[22]
-
Co-elution with Reagent Byproducts: Byproducts from Togni's or Umemoto's reagents can be difficult to separate.
-
Solution: A preliminary aqueous workup is crucial. For Togni's reagent, a wash with sodium thiosulfate can help remove iodine-containing impurities. For sulfonium salts, multiple extractions may be necessary. If co-elution persists, recrystallization or preparative HPLC may be required.[22]
-
-
Volatility: Some smaller trifluoromethylated molecules can be volatile, leading to loss of product during solvent evaporation.
-
Solution: Use a rotary evaporator with care, keeping the bath temperature low. For very volatile compounds, consider purification techniques that do not require complete solvent removal, such as preparative gas chromatography.
-
Caption: General troubleshooting flowchart for trifluoromethylation reactions.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Ketone using Ruppert-Prakash Reagent (TMSCF₃)
This protocol describes the addition of a CF₃ group to an electrophilic carbonyl carbon.
Materials:
-
Substrate (ketone, 1.0 mmol)
-
Ruppert-Prakash Reagent (TMSCF₃, 1.5 mmol, 1.5 equiv.)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 mmol, 0.05 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous HCl (1 M)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add anhydrous THF (5 mL) followed by the ketone (1.0 mmol). Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 mmol) dropwise to the stirred solution.
-
Initiation: Slowly add the TBAF solution (0.05 mL, 0.05 mmol) dropwise. A slight exotherm may be observed. The reaction is often complete within 30 minutes to a few hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Workup: Once complete, quench the reaction by adding 1 M HCl (5 mL) at 0 °C. This step hydrolyzes the intermediate silyl ether.[7] Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl alcohol.[23]
References
- Technical Support Center: Purification of Trifluoromethyl
- Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges.
- A Comparative Guide to Electrophilic Trifluoromethylating Reagents: Mechanistic Insights and Performance D
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
- Stability of Ruppert-Prakash reagent (TMSCF3). Reddit.
- Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. PMC - NIH.
- S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study.
- Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. NIH.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. NIH.
- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Recent advances in trifluoromethylation reactions with electrophilic trifluoromethyl
- Reactivity of Electrophilic Trifluoromethyl
- Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent). Sigma-Aldrich.
- Trifluoromethyltrimethylsilane. Wikipedia.
- Trifluoromethyltrimethylsilane. American Chemical Society.
- Electrophilic Trifluoromethylation.
- Electrophilic Fluorin
- Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem.
- Advances in the Development of Trifluoromethoxyl
- (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. American Chemical Society.
- Radical trifluoromethylation using the Umemoto's reagents and Togni's...
- Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes.
- Synthesis of N-trifluoromethyl compounds to determine their aqueous...
- Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium trifl
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.
Sources
- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 2. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 8. acs.org [acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. brynmawr.edu [brynmawr.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
- 18. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 19. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
strategies to enhance the stability of peptides incorporating beta-amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-amino acid-modified peptides. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to enhance the stability of your peptide candidates. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.
Introduction: The Stability Challenge and the β-Amino Acid Solution
The therapeutic potential of peptides is often hampered by their poor in vivo stability, primarily due to rapid degradation by proteases. A powerful strategy to overcome this limitation is the incorporation of β-amino acids into the peptide backbone. The additional carbon atom in the backbone of β-amino acids renders the adjacent peptide bonds largely unrecognizable to common proteases, significantly increasing the peptide's half-life.[1][2][3][4] Furthermore, β-amino acids introduce unique conformational constraints, enabling the design of peptides with well-defined and stable secondary structures, which can be crucial for biological activity.[5][6][7]
This guide will address common issues encountered during the design, synthesis, and evaluation of these modified peptides.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section is formatted to address specific problems you may encounter in the lab. Each entry details the issue, explores the probable causes, and provides a step-by-step protocol for resolution.
Issue 1: My β-amino acid-containing peptide shows unexpected degradation in a plasma or serum assay.
Q: I incorporated a β-amino acid to prevent enzymatic cleavage, but I'm still observing significant degradation of my peptide. What's happening?
A: Background & Causality: While peptides composed entirely of β-amino acids are exceptionally resistant to proteolysis, mixed α/β-peptides can still be susceptible to degradation, particularly at α-α peptide bonds.[1] Some specialized microbial enzymes are also known to cleave N-terminal β-amino acids, although this is less common with mammalian proteases.[8] Degradation may also occur at the termini via amino- or carboxypeptidases if these ends are not protected.
Caption: Workflow for troubleshooting unexpected peptide degradation.
-
Incubate and Analyze:
-
Incubate your peptide in the relevant biological matrix (e.g., human plasma) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the reaction at each time point (e.g., with trifluoroacetic acid, TFA).
-
Analyze the samples using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the parent peptide and any degradation fragments.
-
-
Pinpoint the Cleavage Site:
-
Determine the mass of the observed fragments. The mass difference between fragments will correspond to specific amino acid residues, allowing you to pinpoint the exact cleavage site.
-
-
Implement a Mitigation Strategy based on the Cleavage Site:
-
If cleavage occurs at an α-α bond:
-
Strategy: Replace one of the flanking α-amino acids with a β-amino acid. This directly protects the susceptible bond.
-
Alternative: Introduce an N-methylated α-amino acid to disrupt the hydrogen bonding network required for protease recognition.
-
-
If cleavage occurs at the N- or C-terminus:
-
Strategy: Modify the termini. N-terminal acetylation and C-terminal amidation are standard, effective methods to block exopeptidase activity.
-
-
If cleavage occurs near the β-amino acid (an α-β or β-α bond):
-
This is rare but can be addressed by increasing steric hindrance.
-
Strategy: Replace the simple β-amino acid (e.g., β-alanine) with a more sterically demanding or conformationally constrained one, such as trans-2-aminocyclopentanecarboxylic acid (ACPC).[9][10] The rigid ring structure can physically block the protease's active site.
-
-
-
Synthesize and Re-evaluate:
-
Synthesize the newly designed peptide.
-
Repeat the stability assay to confirm that the modification has successfully prevented degradation.
-
Issue 2: My modified peptide is now prone to aggregation and has poor solubility.
Q: I successfully stabilized my peptide against proteolysis by adding a β-amino acid, but now it aggregates in my assay buffer. How can I improve its solubility?
A: Background & Causality: The incorporation of β-amino acids can alter the conformational landscape of a peptide. While this can lead to stable, desirable secondary structures, it can also inadvertently promote the formation of intermolecular β-sheets, a common cause of aggregation.[11] Hydrophobic collapse is another major driver of aggregation.
| Strategy | Mechanism of Action | Experimental Protocol | Considerations |
| Buffer Optimization | Modifies peptide charge and solvation. | Test a range of pH values (at least 1 unit away from the peptide's pI). Screen different salt concentrations (e.g., 50-500 mM NaCl). | Quick to screen but may not solve severe aggregation. Ensure buffer is compatible with the final application.[12] |
| Incorporate "Gatekeeper" Residues | Positively charged residues (Arg, Lys) at the termini can disrupt hydrophobic patches and increase overall solubility through electrostatic repulsion. | Synthesize analogs with one or two Arg or Lys residues added to the N- or C-terminus. | Can alter the peptide's net charge and may affect binding to the target. |
| PEGylation | Covalently attaching a polyethylene glycol (PEG) chain increases the hydrodynamic radius and masks hydrophobic regions, preventing aggregation.[2][13] | React a PEGylating reagent (e.g., PEG-NHS ester) with a primary amine (N-terminus or Lys side chain) on the peptide. Purify by HPLC. | Increases molecular weight significantly. May sterically hinder binding to the target if not positioned correctly. |
| Introduce a "Helix Kink" | Disrupts contiguous β-sheet formation. | If the aggregating sequence is known, substitute a residue in the middle of this sequence with a pseudoproline dipeptide or an N-methylated amino acid.[11] | This is a powerful but structurally disruptive method. It may alter the conformation required for activity. |
Caption: Workflow for diagnosing and solving peptide aggregation.
Issue 3: The biological activity of my peptide is lost after β-amino acid incorporation.
Q: My peptide is now stable, but it no longer binds to its target. How can I restore its activity?
A: Background & Causality: Biological activity is exquisitely dependent on the three-dimensional conformation of the peptide. Introducing a β-amino acid alters the backbone torsion angles and can change the spatial orientation of critical side chains (the pharmacophore) that interact with the target.[9][14] A β³-amino acid places the side chain on the carbon adjacent to the nitrogen, while a β²-amino acid places it next to the carbonyl. This choice, along with the use of cyclic/constrained residues, profoundly impacts the final structure.[7]
The goal is to find a position for the β-amino acid that confers stability without disrupting the binding motif.
-
Identify the Pharmacophore: From existing literature or alanine scanning data, identify the key α-amino acid residues essential for binding. Avoid modifying these residues initially.
-
Perform a "β-Scan":
-
Synthesize a series of peptide analogs where each non-essential α-amino acid is systematically replaced, one at a time, with a corresponding β³-amino acid (e.g., α-Ala → β³-hAla).
-
Rationale: This systematically probes the entire peptide backbone to find locations tolerant to modification.
-
-
Screen for Activity and Stability:
-
Test each analog in your primary binding or functional assay.
-
Simultaneously, test the most promising active analogs in a proteolysis assay.
-
-
Analyze and Iterate:
-
You are looking for a "sweet spot"—a position where the β-amino acid substitution is well-tolerated (retains activity) and confers proteolytic resistance.
-
If a single substitution doesn't provide sufficient stability, consider a second β-amino acid incorporation based on the initial scan results.
-
Caption: Systematic β-scan to identify optimal modification sites.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which β-amino acids protect peptides from enzymatic degradation? A: The primary mechanism is steric and electronic hindrance. Proteases have highly evolved active sites that recognize the specific backbone geometry and side-chain presentation of L-α-amino acids. The insertion of an extra methylene group into the peptide backbone in a β-amino acid alters the bond lengths and angles, making the adjacent peptide bond a poor substrate for the enzyme.[2][3][13] This structural perturbation effectively prevents the enzyme from binding and catalyzing the hydrolysis reaction.
Q2: How do I choose the right type of β-amino acid for my peptide (e.g., β², β³, or cyclic)? A: The choice depends on your objective:
-
For general stability with minimal structural perturbation: Start with a β³-amino acid . Its side chain is in a similar relative position to that of an α-amino acid, which can sometimes preserve the native conformation and activity.[9]
-
To induce a specific turn or secondary structure: Use a conformationally constrained cyclic β-amino acid like ACPC or a substituted cyclopropane/butane amino acid. These rigid structures are powerful tools for locking a peptide into a desired bioactive conformation.[6][9][15]
-
To significantly alter local conformation: A β²-amino acid places the side chain in a different position relative to the backbone amides, which can be useful for disrupting an undesirable conformation or exploring novel structural space.
Q3: What are the key differences in secondary structure formation between α-peptides and β-peptides? A: While α-peptides famously form α-helices and β-sheets, β-peptides form their own unique and highly stable families of secondary structures. For example, β-peptides are known to form various helices, such as the 14-helix (stabilized by C14 hydrogen bonds), 12-helix, and 10/12-helix.[5] These structures can be formed with fewer residues than are required to stabilize an α-helix.[7] This propensity for stable folding makes β-peptides excellent scaffolds for mimicking protein secondary structures.
Q4: What analytical techniques are essential for confirming the stability and conformation of my modified peptide? A: A combination of techniques is crucial:
-
Stability Confirmation:
-
LC-MS: The gold standard for stability assays. It allows you to quantify the disappearance of the parent peptide over time and identify degradation products.
-
-
Conformation Analysis:
-
Circular Dichroism (CD) Spectroscopy: A quick and powerful method to assess the overall secondary structure content (e.g., helix, sheet, random coil) of your peptide in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution, atom-level structural information, including torsion angles and intermolecular contacts, allowing for a detailed 3D structure determination in solution.[15]
-
-
Aggregation State:
-
Size Exclusion Chromatography (SEC): Separates monomers from oligomers and larger aggregates, providing a clear picture of the peptide's solution state.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, useful for detecting the presence of aggregates.
-
References
-
Häsler, P., et al. (2018). Enzymatic Degradation of Beta- And Mixed Alpha,beta-Oligopeptides. PubMed. Available from: [Link]
-
Yagi, H., et al. (2017). Mechanisms of Enzymatic Degradation of Amyloid Beta Microfibrils Generating Nanofilaments and Nanospheres Related to Cytotoxicity. PubMed Central. Available from: [Link]
-
(2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. Available from: [Link]
-
Chen, B., et al. (2019). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC. Available from: [Link]
-
Caballero, E., et al. (2018). Constrained beta-amino acid-containing miniproteins. RSC Publishing. Available from: [Link]
-
Tiwari, S., et al. (2020). Amyloid beta peptide-degrading microbial enzymes and its implication in drug design. PMC. Available from: [Link]
-
Lombardi, A., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. PubMed. Available from: [Link]
-
Larkin, J., et al. (2014). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. Available from: [Link]
-
Majewska, A., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Frackenpohl, J., et al. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. Available from: [Link]
-
Awad, A., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PubMed Central. Available from: [Link]
-
(n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]
-
Adkins, N., et al. (2018). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate. Available from: [Link]
-
Hartrodt, B., et al. (1984). Studies on the enzymatic degradation of beta-casomorphins. PubMed. Available from: [Link]
-
Al-Warhi, T., et al. (2024). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. Available from: [Link]
-
Naz, I., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Available from: [Link]
-
Lombardi, A., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. NIH. Available from: [Link]
-
Maini, R., et al. (2015). Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids. NIH. Available from: [Link]
-
Britton, W. (2013). The development of β-sheet promoting amino acid residues and fundamental studies of peptide structure. University of Wisconsin-Madison. Available from: [Link]
-
(2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. Reddit. Available from: [Link]
-
Sinha, S., et al. (2017). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. PMC. Available from: [Link]
Sources
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 8. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid. The unique physicochemical properties imparted by the trifluoromethylphenyl moiety present distinct challenges and opportunities in peptide purification. This guide provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you navigate these complexities and achieve high-purity peptide products.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries encountered when working with these specialized peptides.
Q1: Why does my peptide exhibit such extreme hydrophobicity?
A: The presence of the 4-trifluoromethyl-phenyl group significantly increases the hydrophobicity of the peptide.[1][2] The trifluoromethyl (CF3) group is one of the most lipophilic functional groups used in medicinal chemistry.[3] This increased hydrophobicity leads to stronger interactions with the non-polar stationary phases used in reverse-phase high-performance liquid chromatography (RP-HPLC), resulting in longer retention times compared to non-fluorinated analogues.[1][2]
Q2: My peptide is difficult to dissolve in standard aqueous buffers. What should I do?
A: This is a common issue for highly hydrophobic peptides.[4] Before attempting chromatographic purification, it is crucial to perform solubility trials. Start with the intended initial mobile phase (e.g., high aqueous content). If solubility is poor, you can try adding organic solvents like acetonitrile, isopropanol, or n-propanol to your sample diluent.[4] For some peptides, dissolving in a small amount of a strong organic solvent like DMSO or DMF and then diluting with the initial mobile phase may be necessary. Always ensure the final diluent is miscible with your mobile phase to prevent sample precipitation on the column.
Q3: What is the best starting point for developing an RP-HPLC purification method for my peptide?
A: The standard method for peptide purification is RP-HPLC, typically using a C18-modified silica stationary phase.[5][6] For these highly hydrophobic peptides, a good starting point is a wide analytical gradient (e.g., 5-95% Acetonitrile in water, both with 0.1% Trifluoroacetic Acid (TFA)) to determine the approximate elution percentage.[7] However, given the high hydrophobicity, you may need to evaluate stationary phases with lower hydrophobicity, such as C8 or C4, to achieve reasonable retention times and better peak shapes.[][9]
Q4: I'm observing severe peak tailing in my chromatograms. What are the likely causes?
A: Peak tailing in peptide chromatography can stem from several factors.[10][11][12] For peptides, a primary cause is secondary ionic interactions between basic residues in the peptide and acidic residual silanol groups on the silica-based column packing.[13][14] Other causes include column overload, poor column health, or a mismatch between the sample solvent and the mobile phase.[10][13]
Section 2: Core Purification Challenges & Troubleshooting Guides
This section provides a deep dive into specific problems, explaining the underlying science and offering structured solutions.
Challenge 1: Managing Extreme Hydrophobicity and Prolonged Retention
The trifluoromethyl-phenyl group dramatically increases the peptide's affinity for the hydrophobic stationary phase, which can lead to excessively long retention times, broad peaks, and poor recovery.
Troubleshooting Q&A:
-
Q: My peptide elutes at over 80% acetonitrile on a C18 column, leading to poor resolution. How can I reduce its retention?
-
A: Change the Stationary Phase: The most effective way to reduce retention is to switch to a less hydrophobic stationary phase. The interaction strength generally follows this trend: C18 > C8 > C4.[][9] A phenyl-based column can also be an excellent choice, as it offers alternative selectivity through π-π interactions with the aromatic ring of your amino acid.[9]
-
A: Use a Stronger Organic Modifier: While acetonitrile is standard, alcohols like isopropanol or n-propanol have a stronger eluting strength and can be more effective at disrupting hydrophobic interactions.[4] Using a mobile phase B consisting of a mixture, such as 50:50 acetonitrile:n-propanol, can significantly reduce retention times and improve peak shape for stubborn peptides.[4]
-
A: Increase the Column Temperature: Operating the column at elevated temperatures (e.g., 40-60°C) reduces mobile phase viscosity and can decrease hydrophobic interactions, leading to earlier elution. This also often improves peak shape and peptide solubility.
-
Data Summary: Stationary Phase Selection Guide
| Stationary Phase | Key Characteristics | Best Suited For |
| C18 | Highest hydrophobicity, high surface area. | General purpose, small to medium-sized peptides (<4000 Da).[] |
| C8 | Intermediate hydrophobicity. | More hydrophobic peptides where C18 gives excessive retention.[][9] |
| C4 | Low hydrophobicity. | Very large or extremely hydrophobic peptides and proteins (>5000 Da).[] |
| Phenyl | Unique selectivity based on π-π interactions. | Peptides rich in aromatic amino acids, offering an orthogonal separation mechanism.[9] |
Challenge 2: Preventing and Mitigating Peptide Aggregation
The combination of the hydrophobic trifluoromethyl-phenyl group and other aromatic or hydrophobic residues in the peptide sequence can promote self-association and aggregation.[15][16] This leads to low recovery, poor peak shape, and can even cause irreversible column fouling.
Troubleshooting Q&A:
-
Q: I suspect my peptide is aggregating on the column, as I'm seeing broad, misshapen peaks and my recovery is low. How can I confirm and solve this?
-
A: Modify the Sample Diluent: Avoid dissolving the peptide in purely aqueous solutions where it has low solubility. As mentioned in the FAQ, use a diluent containing a percentage of organic solvent or a chaotropic agent (like Guanidine HCl, though this is not MS-friendly) to keep the peptide in its monomeric state before injection.
-
A: Employ Aggregation-Disrupting Mobile Phases: Using n-propanol or isopropanol as the organic modifier can help break up aggregates that form on the column during the separation process.
-
A: Increase Column Temperature: Higher temperatures increase solubility and can provide enough thermal energy to disrupt the non-covalent interactions that lead to aggregation.
-
Workflow: Diagnosing and Mitigating Aggregation
Below is a systematic workflow to address potential peptide aggregation during purification.
Caption: A systematic workflow for troubleshooting peptide aggregation.
Challenge 3: Overcoming Peak Tailing and Achieving High Resolution
Achieving sharp, symmetrical peaks is essential for accurate quantification and high-purity isolation. Peak tailing is a common nemesis, often caused by unwanted secondary interactions.
Troubleshooting Q&A:
-
Q: Even with a good mobile phase, my main peak is tailing. What adjustments can I make?
-
A: Use a Stronger Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent.[] However, for peptides with multiple basic sites that interact strongly with column silanols, a more hydrophobic perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA) can be more effective.[17] HFBA provides stronger ion-pairing, more effectively masking the basic sites and minimizing tailing, but be aware that it will also increase the retention of all peptides.[17]
-
A: Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically pH 2 with TFA) to protonate acidic side chains (Asp, Glu) and silanol groups on the stationary phase, which minimizes ionic interactions.[7]
-
A: Select a Modern HPLC Column: Modern columns, such as those with charged surface hybrid (CSH) particles or those that are end-capped with high efficiency, are designed to have very low residual silanol activity.[14] Switching to one of these columns can dramatically improve peak shape for basic peptides without changing other method parameters.[14]
-
Decision Tree: Troubleshooting Poor Peak Shape
Caption: A decision tree for diagnosing and resolving poor peak shape.
Section 3: Advanced Purification: Orthogonal Strategies
Sometimes, impurities are so similar in hydrophobicity to the target peptide that they cannot be resolved by RP-HPLC alone, regardless of optimization. In these cases, a second, orthogonal purification step is required. Orthogonal techniques separate molecules based on different chemical properties.[18][19]
-
Concept: The principle is to use two purification methods that rely on different separation mechanisms. The most common orthogonal approach for peptides is combining Reverse-Phase HPLC (separates by hydrophobicity) with Ion-Exchange Chromatography (separates by charge).[19]
-
Workflow Example:
-
Step 1 (Primary Purification): Perform preparative RP-HPLC using an optimized method as described above. Collect fractions containing the target peptide, even if they include co-eluting impurities.
-
Step 2 (Pooling & Analysis): Pool the fractions and analyze a small aliquot to confirm the presence of the target peptide and the purity level.
-
Step 3 (Orthogonal Purification): Subject the pooled fractions to a second purification method, such as Strong Cation Exchange (SCX) chromatography. Since SCX separates based on the number and accessibility of positive charges, it can effectively remove impurities that have a similar hydrophobicity but a different net charge.
-
Section 4: Key Experimental Protocols
Protocol 1: Step-by-Step Analytical RP-HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Have C8 and Phenyl columns available if retention is too high.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide at ~1 mg/mL in a solvent that ensures complete dissolution (e.g., 50:50 Water:Acetonitrile). Filter the sample through a 0.22 µm filter.
-
Initial Scouting Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm.
-
Gradient: 5% to 95% B over 30 minutes.
-
-
Analysis of Results: Identify the retention time (tR) of your target peptide. The goal for a preparative method is to have the peptide elute between 20-60% B.
-
Gradient Optimization: Based on the scouting run, create a shallower, focused gradient around the elution point of your peptide. For example, if it eluted at 25 minutes (corresponding to ~70% B), a good focused gradient would be 60-80% B over 20 minutes. This will improve the resolution between your target peptide and closely eluting impurities.[6]
-
Further Optimization: If peak shape is poor, refer to the troubleshooting guides in Section 2 to adjust temperature, ion-pairing agent, or column chemistry.
Protocol 2: Scaling from Analytical to Preparative Purification
-
Maintain Chemistry: Use the same stationary phase chemistry and mobile phases for both analytical and preparative scales to ensure predictable results.[20]
-
Calculate Loading Capacity: The maximum sample load depends on column dimensions and the resolution between the target peak and its nearest impurity. Perform loading studies on the analytical column to determine the point at which resolution is lost.
-
Adjust Flow Rate and Gradient Time: When scaling up to a larger diameter column, the flow rate must be increased proportionally to the change in the column's cross-sectional area. The gradient time should be kept the same to maintain resolution.
-
Formula for Flow Rate Scaling:Prep Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²)
-
-
Injection and Fraction Collection: Dissolve the crude peptide in the initial mobile phase composition at the highest possible concentration without causing precipitation. Inject the sample and collect fractions across the target peak.
-
Analysis of Fractions: Analyze each collected fraction using the optimized analytical HPLC method to determine which fractions meet the desired purity level. Pool the pure fractions and proceed to lyophilization.
References
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Designing Purification Methods for Hydrophobic Peptides. (n.d.). Nest Group. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH. [Link]
-
The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides. (n.d.). Scilit. [Link]
-
Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids. (2018). PubMed. [Link]
-
Probing the outstanding local hydrophobicity increase of peptide sequences induced by trifluoromethylated amino acids incorporation. (2018). ResearchGate. [Link]
-
Trifluoromethylthiolation of Aromatic Amino Acids: Peptide late-stage functionalization, post-oxidation and local hydrophobicity. (n.d.). IRMLER. [Link]
-
Aggregation Rules of Short Peptides. (n.d.). PMC - NIH. [Link]
-
Peptide synthesis. (n.d.). Wikipedia. [Link]
-
Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization. (2021). Sartorius. [Link]
-
Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation. [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera. [Link]
-
Fibrous Aggregates of Short Peptides Containing Two Distinct Aromatic Amino Acid Residues. (2025). ResearchGate. [Link]
-
Amino Acid Composition drives Peptide Aggregation. (n.d.). ChemRxiv. [Link]
-
Introduction to Peptide Synthesis. (n.d.). PMC - NIH. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). Chromatography Online. [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
-
Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. (2012). PMC - PubMed Central. [Link]
-
Chromatography and Detection Methods for Peptide Purification. (n.d.). Gilson. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). LCGC. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]
-
Trifluoromethyl Group: An Effective Xenobiotic Function for Peptide Backbone Modification. (2025). ResearchGate. [Link]
-
Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. (2024). Chemical Science (RSC Publishing). [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. [Link]
-
Peptide Debate Series: "Tailing" in peptide columns. (2016). YouTube. [Link]
-
Strategic peptide purification. (n.d.). YMC. [Link]
-
Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (n.d.). PMC - NIH. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. [Link]
Sources
- 1. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bdps2024.mke.org.hu [bdps2024.mke.org.hu]
- 4. nestgrp.com [nestgrp.com]
- 5. bachem.com [bachem.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. lcms.cz [lcms.cz]
- 9. ymc.co.jp [ymc.co.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. support.waters.com [support.waters.com]
- 14. youtube.com [youtube.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. Orthogonal Chromatographic Techniques for Therapeutic Protein Characterization [sartorius.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Optimizing Decarboxylative Trifluoromethylation of Phenylpropionic Acid Precursors
Welcome to the technical support center for the trifluoromethylation of phenylpropionic acid precursors. The introduction of a trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry to enhance properties like metabolic stability and lipophilicity.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of these reactions, particularly focusing on modern decarboxylative methods which utilize abundant carboxylic acid starting materials.[3][4][5][6][7]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for decarboxylative trifluoromethylation of a phenylpropionic acid?
A1: The most prevalent and effective methods are photoredox- and transition-metal-catalyzed reactions. These approaches leverage the generation of an alkyl radical from the carboxylic acid, which is then trapped by a CF₃ source.[3][5][8] Key methodologies include:
-
Dual Photoredox/Copper Catalysis: This is a powerful and widely used method. An iridium or ruthenium-based photocatalyst, upon excitation with visible light, oxidizes the carboxylate, leading to decarboxylation and formation of a benzylic radical. A copper catalyst then facilitates the transfer of a CF₃ group from a reagent like Togni's or Umemoto's reagent to this radical.[3][4][5][6][7][9]
-
Silver-Catalyzed Oxidation: This method uses a silver salt (e.g., AgNO₃) as a catalyst and a strong oxidant like potassium persulfate (K₂S₂O₈) to generate the alkyl radical from the carboxylic acid.[1][10] This radical is then trapped by a copper-CF₃ species.
Q2: How do I choose the right trifluoromethylating reagent?
A2: The choice depends on the reaction mechanism (radical vs. electrophilic), stability, and cost.
-
For Radical Reactions (like decarboxylation):
-
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one): These are hypervalent iodine compounds that are excellent sources of CF₃ radicals, especially in the presence of a copper catalyst or under photoredox conditions.[2][11][12] They are generally reliable and commercially available.
-
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts): These are powerful electrophilic trifluoromethylating agents but can also serve as CF₃ radical precursors under reductive, photoredox conditions.[13][14][15]
-
Langlois' Reagent (CF₃SO₂Na): This is an inexpensive and stable salt that generates CF₃ radicals under oxidative conditions (e.g., with TBHP or K₂S₂O₈).[16][17][18][19][20] It is a cost-effective option for large-scale synthesis.
-
-
For other potential transformations (non-decarboxylative):
-
Ruppert-Prakash Reagent (TMSCF₃): This is a source of nucleophilic CF₃⁻, typically activated by a fluoride source. It is not directly applicable to decarboxylative radical reactions but is useful for other trifluoromethylation strategies.
-
Q3: What are typical starting conditions for a photoredox decarboxylative trifluoromethylation?
A3: A good starting point for a screening reaction would be:
-
Substrate: Phenylpropionic acid precursor (1.0 equiv)
-
Photocatalyst: fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (1-2 mol%)
-
Copper Catalyst: Cu(OAc)₂ or Cu(OTf)₂ (5-10 mol%)
-
CF₃ Source: Togni's Reagent II (1.5 equiv)
-
Base: A non-coordinating organic base like DBU or a weak inorganic base like K₂CO₃ (0.5 equiv). Note: Using a sub-stoichiometric amount of base is often critical to prevent chelation and deactivation of the copper catalyst.[3]
-
Solvent: A polar aprotic solvent like DMF, DMSO, or Acetonitrile.
-
Light Source: Blue LED lamp (450 nm).
-
Temperature: Room temperature.
Section 2: In-Depth Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
This is one of the most common issues, often pointing to problems with one of the catalytic cycles or reagent stability.
Potential Cause 1a: Inactive Catalyst System
-
The "Why": Both the photocatalyst and the copper catalyst are essential. The photocatalyst must absorb the light and be sufficiently oxidizing in its excited state to initiate decarboxylation.[5] The copper catalyst must efficiently transfer the CF₃ group to the generated alkyl radical.[3][7] Catalyst degradation or inhibition will stall the reaction.
-
Troubleshooting Steps:
-
Degas the Solvent: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed via a freeze-pump-thaw cycle or by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Verify Catalyst Purity: Use freshly purchased or purified catalysts. Old or improperly stored catalysts may be oxidized or hydrated.
-
Check Light Source: Ensure your blue LEDs are functioning at the correct wavelength and intensity. The reaction vessel should be positioned close to the light source for maximum photon flux.
-
Base Sensitivity: As mentioned, carboxylates can chelate to copper and inhibit catalysis. If you suspect this, try running the reaction with a sub-stoichiometric amount of a weaker base, or even no base, as the Togni reagent's byproduct can act as a base.[3]
-
Potential Cause 1b: CF₃ Reagent Decomposition
-
The "Why": While generally stable, reagents like Togni's can degrade with moisture or prolonged exposure to light. Langlois' reagent requires an oxidant to be activated, and the oxidant (e.g., TBHP) itself can have a limited shelf-life.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Use Togni's or Umemoto's reagent from a freshly opened bottle.
-
Check Oxidant Quality: If using Langlois' reagent, titrate your oxidant (e.g., TBHP) to confirm its concentration.
-
Add Reagents Under Inert Atmosphere: Minimize exposure of the reagents to air and moisture during reaction setup.
-
Problem 2: Low Yield with Significant Side Product Formation
If the starting material is consumed but the desired product yield is low, competing reaction pathways are likely dominating.
Potential Cause 2a: Unproductive Radical Pathways
-
The "Why": The generated benzylic radical is a key intermediate. If it is not trapped quickly by the Cu-CF₃ complex, it can participate in side reactions such as dimerization, reaction with the solvent, or hydrogen atom abstraction to form the de-carboxylated, proto-adduct (ethylbenzene derivative).
-
Troubleshooting Steps:
-
Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular reaction (radical + Cu-CF₃) over undesired pathways.
-
Solvent Choice: The solvent can play a crucial role. While polar aprotics are common, some solvents can act as hydrogen atom donors.[21] If proto-decarboxylation is a major issue, consider switching solvents (e.g., from DMF to DMSO or dioxane).
-
Adjust Catalyst Loading: Increasing the copper catalyst loading (e.g., from 5 mol% to 15 mol%) can increase the concentration of the active CF₃-transfer agent, favoring productive coupling.
-
Potential Cause 2b: Substrate Decomposition or Competing Reactions
-
The "Why": Phenylpropionic acids with certain functional groups may be sensitive to the reaction conditions. For example, substrates with alkene moieties might undergo competitive trifluoromethylation at the double bond.[11][21] Electron-rich aromatic rings can sometimes undergo direct C-H trifluoromethylation.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: If you observe a complex mixture of byproducts, try running the reaction at a lower temperature (e.g., 0 °C) to improve selectivity, even if it requires a longer reaction time.
-
Protect Sensitive Groups: If a functional group is known to be reactive under radical conditions (e.g., an unprotected phenol or amine), consider protecting it before the reaction.
-
Modify the Substrate: If the issue is inherent to the precursor's structure, a different precursor (e.g., an NHP ester derivative) might be necessary to favor the desired pathway.[8]
-
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Photoredox/Copper-Catalyzed Decarboxylative Trifluoromethylation
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the phenylpropionic acid precursor (0.2 mmol, 1.0 equiv), Togni's Reagent II (0.3 mmol, 1.5 equiv), Cu(OAc)₂ (1.8 mg, 0.01 mmol, 5 mol%), and fac-Ir(ppy)₃ (2.6 mg, 0.004 mmol, 2 mol%).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon three times.
-
Add degassed DMSO (2.0 mL) via syringe, followed by DBU (15 µL, 0.1 mmol, 0.5 equiv).
-
Place the vial approximately 5 cm from a 24W blue LED lamp and begin stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution(s) |
| No Reaction | Oxygen quenching catalyst | Thoroughly degas the reaction mixture. |
| Inactive catalyst | Use fresh, high-purity photocatalyst and copper salt. | |
| Insufficient light | Ensure LEDs are functional and close to the reaction vial. | |
| Low Yield | Competing proto-decarboxylation | Increase reaction concentration; screen alternative solvents (e.g., dioxane). |
| Substrate decomposition | Run the reaction at a lower temperature (0 °C); protect sensitive functional groups. | |
| Catalyst inhibition | Use sub-stoichiometric amounts of a non-coordinating base.[3] | |
| Multiple Products | Lack of selectivity | Lower temperature; screen different copper catalysts or ligands. |
| Alkene side reactions | Consider using a different precursor if the substrate contains reactive π-systems. |
Visualization of the Catalytic Cycle
This diagram illustrates the key steps in the dual photoredox/copper-catalyzed decarboxylative trifluoromethylation.
// Nodes Ir3 [label="Ir(III)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ir3_star [label="*Ir(III)", fillcolor="#FBBC05", fontcolor="#202124", shape=doublecircle]; Ir2 [label="Ir(II)", fillcolor="#F1F3F4", fontcolor="#202124"]; RCOOH [label="R-COOH", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; RCOO [label="R-COO-", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; R_radical [label="R•", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=egg]; CO2 [label="CO2", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Cu2_CF3 [label="L-Cu(II)-CF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu3_CF3 [label="L-Cu(III)(R)-CF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Togni [label="Togni Reagent\n(CF3+ source)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; Product [label="R-CF3", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges - Photoredox Cycle Ir3 -> Ir3_star [label="Blue Light (hν)"]; Ir3_star -> Ir2 [label="SET"]; RCOO -> R_radical [label="-e-, -CO2", pos="25,30!"]; Ir2 -> Ir3 [label="SET"];
// Edges - Copper Cycle Cu2_CF3 -> Cu3_CF3 [label="R•"]; Cu3_CF3 -> Product [label="Reductive\nElimination"]; Product -> Cu2_CF3 [style=invis]; // for layout Togni -> Cu2_CF3 [label="Cu(I) -> Cu(II)"];
// Positioning and invisible edges for layout edge[style=invis, arrowhead=none]; RCOOH -> RCOO [label="Base"]; Ir3_star -> RCOO; R_radical -> Cu2_CF3; Cu3_CF3 -> Ir2;
// Rank nodes {rank=same; Ir3; Ir3_star;} {rank=same; Ir2; RCOO;} {rank=same; R_radical; Cu3_CF3;} } dot Caption: Dual catalytic cycle for decarboxylative trifluoromethylation.
References
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 140(21), 6522–6526. [Link]
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed Central. [Link]
-
Shen, H., Liu, Z., Zhang, P., Tan, X., Zhang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society, 139(29), 9843–9846. [https://synfacts. SYNFACTS-2017-10-1065-cont.html]([Link]. SYNFACTS-2017-10-1065-cont.html)
-
Yamamoto, T., Tsubogo, T., & Kobayashi, S. (2014). Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent. PubMed Central. [Link]
-
Shen, H., Liu, Z., Zhang, P., Tan, X., Zhang, Z., & Li, C. (2017). Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Smith, A. M., & Manz, T. A. (2014). An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Organic & Biomolecular Chemistry, 12(23), 3845–3854. [Link]
-
Kautzky, J. A., Wang, T., Evans, R. W., & MacMillan, D. W. C. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed Central, NIH. [Link]
-
Zhang, C. (2014). Recent progress in the trifluoromethylation of alkenes with Togni's reagents. ARKIVOC. [Link]
-
Yin, D., Su, D., & Jin, J. (2020). Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids. ChemRxiv. [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Wang, X., et al. (2011). Allylic trifluoromethane synthesis by trifluoromethylation. Organic Chemistry Portal. [Link]
-
Li, T., et al. (2020). NHC-Catalyzed Radical Trifluoromethylation Enabled by Togni Reagent. Organic Letters. [Link]
-
Kautzky, J. A., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. ResearchGate. [Link]
-
MacMillan, D. W. C., et al. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
SigutLabs. (2022). Reagent of the month – November - Langlois reagent. SigutLabs. [Link]
-
Cahard, D., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. [Link]
-
Lu, L., et al. (2018). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Organic & Biomolecular Chemistry. [Link]
-
Magnier, E., & Langlois, B. R. (2015). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry. [Link]
-
Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
-
Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. PubMed Central. [Link]
-
Pasricha, S., et al. (2023). Langlois Reagent. Resonance. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]
-
Al-Abed, Y., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules. [Link]
-
Rábai, J., et al. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry. [Link]
-
Li, C., et al. (2019). 1.5 Radical Trifluoromethylation. ResearchGate. [Link]
-
Li, C. (2019). Radical trifluoromethylation. ResearchGate. [Link]
-
Li, C. (2021). Radical trifluoromethylation. Chemical Society Reviews. [Link]
-
Al-Zoubi, R. M. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Zhang, C. (2018). Research progress on trifluoromethyl-based radical reaction process. Semantic Scholar. [Link]
-
Sodeoka, M., et al. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Grabowski, S. J., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. [Link]
-
Kim, D. W., et al. (2021). Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate. RSC Publishing. [Link]
-
Prakash, G. K. S., et al. (2019). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Request PDF. [Link]
-
Begum, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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- 4. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
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- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Umemoto Reagent I - Enamine [enamine.net]
- 16. Reagent of the month – November - Langlois reagent [sigutlabs.com]
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- 18. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
- 20. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]
- 21. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Solid-Phase Synthesis of Peptides with Unnatural Amino Acids
From the Desk of a Senior Application Scientist
Welcome to the technical support center. The integration of unnatural amino acids (UAAs) into peptides is a cornerstone of modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and functionality.[1][2][3] However, the unique steric and electronic properties of these building blocks often introduce challenges not encountered during standard solid-phase peptide synthesis (SPPS).[4]
This guide is structured to address the specific, practical issues you may face in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to diagnose problems and rationally design solutions.
Section 1: Coupling & Activation Failures
The most frequent hurdle in UAA-containing peptide synthesis is achieving complete and efficient coupling. The unique structures of UAAs, particularly those with bulky side chains, α,α-disubstitution, or N-substitution, can dramatically slow down the kinetics of peptide bond formation.[4][5]
Q1: My coupling efficiency is low when incorporating a sterically hindered UAA (e.g., Aib, an α,α-disubstituted, or a bulky N-alkylated amino acid). Standard DIC/HOBt activation is failing. What is the cause and how can I resolve this?
A1: The root cause is steric hindrance. The bulky side chain of the unnatural amino acid physically blocks the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the resin.[5][6] Similarly, the N-terminal amine of a hindered UAA can be a poor nucleophile, slowing the reaction. Standard carbodiimide activators like DIC, even with additives like HOBt, are often not potent enough to overcome this barrier, leading to low yields and deletion sequences.[6]
Expert Recommendations:
-
Switch to a More Potent Coupling Reagent: The choice of coupling reagent is critical. Aminium/uronium or phosphonium salt-based reagents are significantly more effective for hindered couplings because they generate highly reactive intermediates. Microwave-assisted SPPS can also be employed to drive these difficult couplings to completion by using elevated temperatures.[5][7]
-
Optimize Reaction Conditions: Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) to favor the bimolecular reaction.[8] Extending the reaction time (e.g., from 1-2 hours to 4-6 hours) or performing a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) can also drive the reaction to completion.[8]
Data Summary: Comparison of Coupling Reagents for Hindered UAAs
| Coupling Reagent | Class | Key Advantages | Considerations |
| HBTU/HATU | Aminium/Uronium Salt | Highly efficient, especially HATU for hindered and N-methylated amino acids.[7] | Byproducts can be allergenic. HATU is preferred over HBTU for very difficult couplings.[7] |
| COMU | Aminium/Uronium Salt | Coupling efficiency comparable to HATU but with improved safety (incorporates Oxyma instead of explosive HOAt/HOBt) and solubility.[7] | Relatively newer reagent, may be more expensive. |
| PyAOP/PyBOP | Phosphonium Salt | Excellent for coupling sterically hindered residues.[6] | Generates carcinogenic HMPA as a byproduct. Handle with extreme caution. |
| TFFH | Fluorinating Agent | Generates highly reactive amino acid fluorides in situ, excellent for α,α-disubstituted amino acids like Aib.[7] | Requires anhydrous conditions for optimal performance. |
Experimental Protocol: Double Coupling for a Hindered UAA
-
Perform the standard Nα-Fmoc deprotection of the resin-bound peptide and wash thoroughly with DMF.
-
Prepare the activated UAA solution: In a separate vessel, dissolve the hindered Fmoc-UAA (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and a base (e.g., DIPEA or 2,4,6-collidine, 8 eq.) in DMF.
-
Add the activated solution to the resin. Agitate for 2-4 hours at room temperature.
-
Take a small sample of resin beads for an on-resin analytical test (e.g., TNBS test, as the Kaiser test gives false negatives for secondary amines like proline or N-alkylated UAAs).
-
If the test is positive (indicating incomplete reaction), filter the resin and wash with DMF.
-
Repeat steps 2 and 3 with a fresh solution of activated UAA to perform the second coupling.
-
Wash the resin thoroughly with DMF and proceed to the next deprotection step.
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Section 2: Side Reactions & Protecting Group Strategy
The unique functionalities of UAA side chains can be a double-edged sword, enabling novel functions but also opening pathways for undesirable side reactions during synthesis.[9] A robust and orthogonal protecting group strategy is therefore paramount.[10][11]
Q2: How do I select an appropriate side-chain protecting group for a custom UAA, and what potential side reactions should I be aware of?
A2: The core principle is orthogonality , especially within the context of Fmoc-based SPPS.[11][12] The side-chain protecting group (PG) must be completely stable to the basic conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but must be cleanly removed during the final acidic cleavage (typically >90% TFA).[12][13]
Causality & Expert Recommendations:
-
Evaluate Side-Chain Reactivity: Analyze the functional group on your UAA's side chain. Is it a nucleophile (amine, thiol, hydroxyl)? An acid? Does it contain other reactive moieties (e.g., ketones, alkynes)?
-
Leverage Standard Acid-Labile PGs: For common functionalities, standard acid-labile groups are the first choice. For example, a primary amine can be protected with Boc, a carboxyl group with a t-butyl (OtBu) ester, and a hydroxyl group with a t-butyl (tBu) ether. These are all cleaved by TFA.[13][14]
-
Beware of Unintended Reactivity: Some UAAs can cause unexpected issues. For instance, a UAA with a ketone moiety (like p-acetyl-phenylalanine) could potentially react with a deprotected N-terminal amine under certain conditions, leading to chain termination.[15] Side chains with electron-rich aromatic rings can be susceptible to reattachment of carbocations generated during cleavage.[14]
-
Consider Minimal Protection Strategies: For some hydroxyl-bearing amino acids, side-chain protection may not be strictly necessary, which can improve atom economy and reduce the use of hazardous reagents.[14][16] However, this approach requires careful evaluation for each specific sequence to avoid side reactions like O-acylation.
Section 3: Aggregation & Solubility Problems
On-resin peptide aggregation is a major cause of synthesis failure, where growing peptide chains self-associate via intermolecular hydrogen bonds, rendering the N-terminus inaccessible.[17] The incorporation of hydrophobic UAAs can significantly exacerbate this problem.[18][19]
Q3: My peptide-resin has stopped swelling and my deprotection/coupling reactions are failing after adding several hydrophobic UAAs. I suspect aggregation. What can I do?
A3: Your diagnosis is likely correct. Poor resin swelling is a classic sign of on-resin aggregation.[17] The hydrophobic UAA side chains are likely driving the formation of secondary structures like β-sheets, which physically prevent reagents from accessing the reactive sites.[17][19]
Expert Recommendations:
-
Use Aggregation-Disrupting Solvents: Switch from standard DMF to more polar, "chaotropic" solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl sulfoxide (DMSO) to your DMF. These solvents are better at solvating the peptide backbone and disrupting hydrogen bonds.[19]
-
Employ a Low-Loading Resin: Using a resin with a lower substitution level (e.g., 0.15-0.3 mmol/g) increases the distance between growing peptide chains, physically hindering their ability to interact and aggregate.[20]
-
Incorporate Backbone Protection or Pseudoprolines: For very difficult sequences, consider strategically inserting backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues.[21] These groups physically disrupt the hydrogen bonding patterns required for aggregation. Alternatively, using commercially available pseudoproline dipeptides can break up secondary structures, with the native Ser or Thr residue being regenerated during final TFA cleavage.[21]
-
Add Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can help disrupt aggregation, though this may require re-optimization of coupling conditions.
Section 4: Cleavage & Deprotection Challenges
The final cleavage and deprotection step is a critical moment where many side reactions can occur, potentially damaging your peptide. The presence of a UAA adds another layer of complexity, as its side chain may be sensitive to the cleavage cocktail or may require specific scavengers.
Q4: What is the best practice for choosing a cleavage cocktail for a peptide containing a sensitive UAA alongside standard residues like Met, Cys, or Trp?
A4: The goal of a cleavage cocktail is twofold: to cleave the peptide from the resin and to remove all side-chain protecting groups while "scavenging" the highly reactive carbocations (e.g., t-butyl, trityl cations) that are released.[14][22] Failure to effectively scavenge these cations can lead to irreversible modification of sensitive residues. The choice of cocktail must account for all amino acids in your sequence.
Expert Recommendations:
-
Identify All Sensitive Residues: List every amino acid in your sequence that requires a scavenger, including the UAA if it has a susceptible side chain (e.g., electron-rich rings).
-
Trp (W): Prone to alkylation by t-butyl cations. Requires scavengers.
-
Met (M): Prone to oxidation to methionine sulfoxide.[23]
-
Cys (C): Trt-protected Cys can be alkylated.
-
Tyr (Y): Phenolic ring can be modified.
-
-
Select a Cocktail Based on Composition: Do not use a generic TFA/water mix for complex peptides. Choose a multi-component cocktail designed to protect sensitive residues.
Data Summary: Common Cleavage Cocktails for SPPS
| Reagent Name | Composition (Typical v/v %) | Primary Application & Rationale |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | "Odorless" option. TIPS is an excellent scavenger for trityl cations. Good for peptides with Cys(Trt), His(Trt), Asn(Trt), Gln(Trt). Will not prevent Met oxidation.[24] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | A robust, general-purpose cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr). EDT is a soft scavenger for sulfhydryls.[25] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), Water (3%), EDT (2.5%), DMS (2%), NH₄I (1.5% w/w) | Specifically designed to prevent the oxidation of Methionine (Met) residues to Met(O). The ammonium iodide acts as a reducing agent.[23][26] |
Cleavage Strategy Decision Pathway
Caption: Decision pathway for selecting a cleavage strategy.
Frequently Asked Questions (FAQs)
Q: Can I use the Kaiser test to monitor the coupling of an N-alkylated UAA? A: No. The Kaiser test relies on the reaction of ninhydrin with a primary amine to produce a dark blue color. N-alkylated amino acids have a secondary amine at their N-terminus, which does not react with ninhydrin. You should use a qualitative test suitable for secondary amines, such as the TNBS (trinitrobenzenesulfonic acid) test.
Q: My UAA is not commercially available with an Fmoc protecting group. What should I do? A: You will need to perform the Fmoc protection of the α-amino group in-house before using the UAA in your synthesis. Standard protocols using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of a mild base are widely available in the literature. Ensure you purify the Fmoc-UAA thoroughly before use in SPPS.
Q: I see a +51 Da mass addition on my peptide containing a C-terminal Cysteine. What happened? A: This is likely piperidine addition to a dehydroalanine intermediate. Under the basic conditions of Fmoc deprotection, a C-terminal Cys can undergo base-catalyzed elimination of its protected sulfhydryl group. The resulting dehydroalanine is an excellent Michael acceptor for piperidine. Using a more sterically bulky protecting group like Trt on the Cysteine can help minimize this side reaction.[21]
References
- CPC Scientific.
- ResearchGate.
- DriveHQ.
- PMC - PubMed Central. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
- Bibliomed. Side reactions in peptide synthesis: An overview.
- Wikipedia. Peptide synthesis.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Dilun Biotechnology. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Benchchem.
- Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTEC. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Sigma-Aldrich.
- Reddit.
- PubMed - NIH. A cleavage cocktail for methionine-containing peptides.
- Benchchem. Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- Activotec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- ResearchGate. Overview of Solid Phase Synthesis of Difficult Peptide Sequences | Request PDF.
- Reaction Chemistry & Engineering (RSC Publishing). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis.
- PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- ResearchGate. Amino acid structure and “Difficult sequences” In solid phase peptide synthesis | Request PDF.
- ChemRxiv.
- BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Sigma-Aldrich. Solid Phase Synthesis.
- Dimension Research.
- PMC - NIH. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
- ACS Publications. Prediction of difficult sequences in solid-phase peptide synthesis | Journal of the American Chemical Society.
- Frontiers.
- Stanford University.
- Biosynth.
Sources
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- 2. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. biotage.com [biotage.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. drivehq.com [drivehq.com]
- 15. reddit.com [reddit.com]
- 16. cpcscientific.com [cpcscientific.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. blog.mblintl.com [blog.mblintl.com]
- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
- 23. lifetein.com [lifetein.com]
- 24. peptide.com [peptide.com]
- 25. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 26. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing poor peak shape in HPLC analysis of chiral amino acids
Addressing Poor Peak Shape in HPLC
Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks in the enantioselective analysis of amino acids is a frequent and often frustrating challenge. This guide is designed to provide you, our fellow researchers and industry professionals, with a structured approach to troubleshooting and resolving common peak shape issues. We will move beyond simple checklists to explore the underlying causes and provide robust, field-tested solutions.
Section 1: The Anatomy of a Poor Chromatographic Peak
Before we can fix a problem, we must first correctly identify it. In HPLC, the ideal peak has a symmetrical, Gaussian shape. Deviations from this ideal—peak tailing, fronting, and broadening—are not merely aesthetic issues; they compromise resolution, affect the accuracy of quantification, and indicate underlying problems in your method or system.[1]
FAQ: What are "peak tailing," "peak fronting," and "peak broadening"?
-
Peak Tailing: This is the most common peak distortion, where the latter half of the peak is drawn out, creating a "tail."[2] The USP tailing factor for such a peak is greater than 1. This often points to secondary, undesirable interactions between your amino acid and the stationary phase, such as basic analytes interacting with acidic silanol groups on a silica-based column.[3][4]
-
Peak Fronting: This is an asymmetrical peak where the front half is sloped, and the latter half is steep. This distortion is often a classic sign of column overload (injecting too much sample) or a significant mismatch between the sample solvent and the mobile phase.[5][6][7]
-
Peak Broadening: In this case, the peak is wider than expected, though it may still be symmetrical. This leads to decreased signal height and poor resolution between closely eluting enantiomers. Common causes include extra-column volume, non-optimal flow rates, or poor column packing.[1]
Caption: Common peak shapes encountered in HPLC analysis.
Section 2: The Troubleshooting Workflow: A Logical Approach
Effective troubleshooting is a process of elimination. Instead of randomly changing parameters, we recommend a systematic approach. This workflow is designed to guide you from the most common (and often simplest) problems to the more complex.
Caption: A systematic workflow for troubleshooting peak shape issues.
Q1: My peaks are fronting. What are the likely causes and how do I fix it?
Peak fronting is most commonly caused by two issues: sample overload and sample solvent incompatibility.[5][6][7]
-
Causality - Sample Overload: Chiral stationary phases (CSPs) have a finite number of chiral selectors. When you inject too much analyte (mass overload), these sites become saturated. The excess molecules are not retained and travel through the column too quickly, eluting earlier and causing the peak to front.[7][8] Similarly, injecting too large a volume (volume overload), especially in a strong solvent, can cause the sample band to spread excessively at the column inlet.[5][9]
-
Solution - Dilution Study: The most reliable way to diagnose overload is to perform a dilution study.
| Protocol 1: Diagnosing Sample Overload via a Dilution Series |
| Objective: To determine if peak fronting is caused by mass or volume overload. |
| Step 1: Prepare a series of sample dilutions from your current concentration (e.g., 1:2, 1:5, 1:10, 1:20) using the mobile phase as the diluent. |
| Step 2: Inject the same volume of each dilution, starting with the most dilute sample. |
| Step 3: Analyze the peak shape for each injection. If the fronting decreases and the peak shape becomes more symmetrical as the concentration decreases, you have a mass overload problem. |
| Step 4: If peak shape improves, determine the highest concentration that provides an acceptable peak shape. This is your optimal sample concentration. |
| Step 5: If fronting persists even at low concentrations, investigate solvent mismatch. Try dissolving your sample in a solvent weaker than or identical to the mobile phase.[7] |
-
Causality - Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can disrupt the initial partitioning of the analyte onto the stationary phase. The analyte effectively gets flushed a short distance down the column in a distorted band, leading to fronting.[6][10]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
Q2: My peaks are tailing. What should I investigate?
Peak tailing is a multifaceted issue, but for chiral amino acids, it frequently points to unwanted secondary chemical interactions or column health problems.[4][10]
-
Causality - Secondary Interactions: Many underivatized amino acids are zwitterionic or possess basic/acidic functional groups.[11] On silica-based CSPs, residual silanol groups (Si-OH) on the silica surface can be deprotonated (SiO-) at mid-range pH values. These negatively charged sites can strongly interact with protonated basic amino acids (like lysine or arginine), creating a secondary, strong retention mechanism that leads to significant tailing.[2][3]
-
Solution - Mobile Phase Optimization:
-
pH Adjustment: The most powerful tool to combat these interactions is pH control. For basic amino acids, lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic acid or TFA) will protonate the silanol groups, eliminating the strong ionic interaction.[4] Conversely, for acidic amino acids, a higher pH might be beneficial. The key is to operate at a pH where either the analyte or the active site is neutralized.[3]
-
Additive Competition: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also be effective. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[2]
-
| Table 1: Mobile Phase Modifiers for Tailing Reduction | | :--- | :--- | :--- | | Analyte Type | Problem | Recommended Modifier | | Basic Amino Acids (e.g., Lys, Arg) | Interaction with acidic silanols | 0.1% Formic Acid or 0.1% TFA | | Acidic Amino Acids (e.g., Asp, Glu) | Potential repulsion effects | 0.1% Ammonium Acetate or Formate | | General Purpose | Competing with active sites | 0.1% Triethylamine (TEA) - for basic analytes |
-
Causality - Column Contamination & Degradation: Over time, strongly retained impurities from the sample matrix can accumulate at the head of the column. These contaminants can act as new active sites, causing tailing. Physical degradation, such as the collapse of the column bed, can also create voids and channels that distort peak shape.[9][10]
-
Solution - Column Washing and Regeneration: A thorough column wash can often restore performance. Always check the manufacturer's instructions, as some chiral phases have solvent limitations.[12][13]
| Protocol 2: General Chiral Column Washing and Regeneration |
| Objective: To remove strongly bound contaminants from the column. Warning: Always disconnect the column from the detector before reversing flow. |
| Step 1: Flush Buffer Salts: Wash the column with your mobile phase composition but without any buffer salts (e.g., water/organic mix) for at least 20 column volumes. |
| Step 2: Strong Solvent Wash (Reversed Phase CSPs): Reverse the column flow direction. Flush with 100% Acetonitrile for 30-50 column volumes, followed by 100% Isopropanol for 30-50 column volumes. |
| Step 3: Strong Solvent Wash (Normal Phase CSPs): Reverse the column flow direction. Flush with 100% Ethanol or Isopropanol for 50-60 column volumes.[14] |
| Step 4: Re-equilibration: Return the column to the normal flow direction. Flush with the transition solvent (e.g., Isopropanol), and then slowly re-introduce your mobile phase until the baseline is stable. |
| Step 5: Performance Check: Inject a standard to confirm if peak shape and retention time have been restored. If the problem persists, the column may be permanently damaged. |
Q3: My peaks are broad with poor resolution. What parameters should I optimize?
Broad peaks indicate a loss of chromatographic efficiency. While this can be a symptom of column degradation, it is often an area where method optimization can yield significant improvements.
-
Causality - Non-Optimal Flow Rate: Chromatographic efficiency is dependent on the linear velocity of the mobile phase. A flow rate that is too high or too low can lead to increased band broadening.
-
Solution: Perform a flow rate study. Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.6 mL/min) and observe the effect on peak width and resolution. While lower flow rates often improve resolution, they also increase run time, so a balance must be struck.[1]
-
Causality - Temperature Effects: Temperature is a critical but often overlooked parameter in chiral separations. It affects mobile phase viscosity, mass transfer kinetics, and the thermodynamics of the chiral recognition mechanism.[15][16] Increasing temperature usually decreases retention time and can improve peak efficiency (sharper peaks).[17] However, the effect on enantioselectivity (the separation factor, α) is complex. For some separations, higher temperatures can decrease selectivity, while for others, it can surprisingly increase it or even reverse the elution order of the enantiomers.[15][18]
-
Solution - Temperature Study:
-
Analyze your chiral amino acids at a range of temperatures (e.g., 25°C, 35°C, 45°C).
-
Monitor not only the peak width but also the resolution (Rs) between the enantiomers.
-
The optimal temperature will provide the best balance of efficiency (narrow peaks) and selectivity (good separation). Be aware that some polysaccharide-based chiral selectors can undergo structural transitions at elevated temperatures.[15][18]
-
Section 3: Advanced Topics & FAQs
FAQ: When should I consider derivatization for my amino acids?
Direct analysis of underivatized amino acids is often preferred to avoid extra sample preparation steps.[11] However, derivatization becomes a powerful tool when:
-
Poor Detection: The amino acid lacks a strong UV chromophore. Derivatization with agents like Marfey's reagent (FDAA) or OPA provides a highly UV-absorbent or fluorescent tag.[19]
-
Poor Retention/Selectivity: If you are struggling to achieve retention or separation on common chiral columns, derivatization changes the molecule's properties, potentially making it more amenable to separation on standard reversed-phase columns.[11][20]
-
Complex Matrices: Derivatization can help in selectively analyzing amino acids in complex biological samples.[21]
FAQ: How do I choose the right Chiral Stationary Phase (CSP) for underivatized amino acids?
Choosing a CSP is the most critical step in method development.[17] While experience helps, screening is often necessary.[22] For underivatized amino acids, two types of CSPs are particularly successful:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These are often the first choice. They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar, zwitterionic compounds like amino acids.[11][23][24]
-
Ligand Exchange CSPs: These columns utilize a chiral ligand (often an amino acid) bonded to the silica, and the mobile phase contains a metal ion (typically copper). They form transient diastereomeric metal complexes with the amino acids, allowing for separation. This is a very effective technique specifically for amino acids and their derivatives.[17][25]
Caption: The three-point interaction model for chiral recognition.
References
-
Ghanem, A. & Hoenen, H. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science. [Link]
-
Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN. [Link]
-
Li, S. & Wang, C. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Chromatographic Science. [Link]
-
Ghanem, A. & Hoenen, H. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]
-
Dr. Maisch GmbH. (n.d.). COLUMN CARE GUIDE. [Link]
-
Ali, I., et al. (2017). Effect of Temperature on the Chiral Separation of Enantiomers of Some. ResearchGate. [Link]
-
Waters. (n.d.). What are some common causes of peak fronting? - WKB255705. Waters Knowledge Base. [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Restek. (2021). Chiral Separations 3: Overloading and Tailing. ChromaBLOGraphy. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Dolan, J. W. (2014). Peak Fronting . . . Some of the Time. LCGC International. [Link]
-
Chromatography Today. (n.d.). What is Peak Fronting? [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Daicel Chiral Technologies. (2022). Protecting Your Chiral Columns for Optimal Performance. [Link]
-
Ilisz, I., et al. (2015). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. [Link]
-
Daicel Chiral Technologies. (n.d.). instruction manual for chiralpak® ad-h. [Link]
-
Brückner, H. & Popp, S. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. NIH. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Hagl, S., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. [Link]
-
Iffat, W., et al. (2017). analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Nacalai Tesque, Inc. (n.d.). T1. Poor peak shape. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
Sources
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- 25. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
minimizing racemization during the synthesis of chiral beta-amino acids
Welcome to the technical support center for researchers, chemists, and drug development professionals working with chiral β-amino acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the stereochemical integrity of your molecules during synthesis. Our focus is on diagnosing and solving the common challenge of racemization, ensuring your experimental outcomes are reliable and reproducible.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you may encounter during the synthesis and coupling of chiral β-amino acids.
Question: I've coupled my N-protected chiral β-amino acid, but chiral HPLC analysis shows significant epimerization (>5%) in my product. What are the most likely causes?
Answer: Significant epimerization during a coupling reaction is a classic sign that the activated carboxyl group has lost its stereochemical integrity before or during amide bond formation. The primary culprits are almost always related to your reaction conditions, specifically the choice of coupling reagents, base, and prolonged activation times.
There are two predominant mechanisms for this loss of chirality[1]:
-
Oxazolone Formation: The activated N-acyl β-amino acid can cyclize to form a planar, achiral oxazolone intermediate. This intermediate is readily protonated from either face, leading to a racemic or epimerized product upon ring-opening by the amine nucleophile[1][2][3]. This pathway is especially problematic for N-acyl protected amino acids (e.g., Acetyl, Benzoyl)[4]. Urethane-based protecting groups like Fmoc, Boc, and Z are specifically designed to suppress this pathway and are highly recommended[2].
-
Direct Enolization: A sufficiently strong base can directly abstract the α-proton from the activated carboxylic acid, forming a planar enolate intermediate. Subsequent protonation leads to racemization[1]. The acidity of this proton is increased upon carboxyl activation, making this a significant risk.
Immediate Troubleshooting Steps:
-
Review Your Base: The base used for neutralization or to facilitate the coupling is a critical factor. Strong, sterically unhindered bases like triethylamine (TEA) are known to accelerate racemization[4].
-
Evaluate Your Coupling Reagent & Additives: Standard carbodiimides like DCC or DIC, when used alone, are notorious for causing racemization[2][5]. They form a highly reactive O-acylisourea intermediate which is prone to cyclization[1].
-
Solution: Always use a carbodiimide in conjunction with a racemization-suppressing additive. Additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) intercept the O-acylisourea to form an active ester that is less prone to racemization[2][4][5][6]. Modern phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) reagents are pre-formulated with these moieties and generally give lower levels of racemization[5].
-
-
Check Reaction Temperature and Time: Lowering the reaction temperature can significantly reduce the rate of racemization. Reactions run at 0°C or even -15°C often show much higher chiral purity. Furthermore, extended pre-activation times before adding the amine component should be avoided.
-
Solution: Cool the activation mixture to 0°C before adding the coupling reagent. Minimize the time between activation and the introduction of the amine. If the coupling is sluggish, it is often better to use a more potent, modern coupling reagent than to extend the reaction time or increase the temperature.
-
Question: My coupling reaction is very slow, and I'm concerned that forcing the reaction with higher temperatures or longer times is causing epimerization. What can I do?
Answer: Sluggish reactions are a common problem, especially with sterically hindered β-amino acids or peptide fragments. Your concern is valid; simply increasing heat or time is a direct invitation for racemization. The key is to increase the rate of the desired peptide bond formation so that it outcompetes the rate of racemization.
Strategies to Accelerate Coupling While Preserving Chirality:
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide/HOBt system, switching to a more powerful reagent can make a significant difference.
-
HATU/HOAt: HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]-pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide), especially when paired with HOAt, is one of the most effective coupling systems, known for high coupling rates and low racemization[2].
-
COMU: As a third-generation uronium reagent, COMU is also highly effective and is considered a safer alternative to benzotriazole-based reagents.
-
-
Solvent Choice: The polarity of the solvent can influence both the reaction rate and the extent of racemization.
-
Recommendation: Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. In cases of aggregation, adding a chaotropic salt or using a solvent like N-methylpyrrolidone (NMP) can be beneficial[6]. The choice of solvent can have a significant impact on the stability of intermediates, so it is an important parameter to consider[1].
-
-
Use Pre-activation: For aminium/uronium reagents like HBTU, pre-activating the carboxylic acid for a short period (1-5 minutes) with the reagent and a base before adding the amine component can sometimes improve yields without significantly increasing racemization[6]. However, this time should be kept to a minimum.
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for minimizing racemization of β-amino acids?
A1: Urethane-type protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) , Boc (tert-butyloxycarbonyl) , and Z (benzyloxycarbonyl) are vastly superior to acyl-type groups (e.g., acetyl) for preventing racemization[2]. The oxygen atom in the urethane linkage electronically disfavors the formation of the oxazolone ring, which is the primary pathway for racemization[2]. For any synthesis where chiral integrity is paramount, a urethane protecting group should be your default choice.
Q2: Are there specific β-amino acid structures that are more prone to racemization?
A2: Yes. Just as with α-amino acids, the structure of the β-amino acid side chain can influence the acidity of the α-proton. Residues with electron-withdrawing groups on the side chain can increase the acidity of the α-proton, making it more susceptible to abstraction by a base (direct enolization mechanism)[1]. Additionally, sterically hindered β-amino acids can lead to slower coupling reactions, indirectly increasing the risk of racemization by allowing more time for the activated intermediate to epimerize[7].
Q3: How do additives like HOBt, HOAt, and Oxyma prevent racemization?
A3: These additives act as "traps" for the highly reactive activated intermediates formed by coupling reagents (like the O-acylisourea from carbodiimides). They react to form active esters (-OBt, -OAt, etc.)[4][5]. These active esters are still reactive enough to form the desired peptide bond but are significantly more stable and less prone to cyclizing into an oxazolone than the initial intermediate[4]. HOAt is generally considered more effective than HOBt at both accelerating coupling and suppressing racemization due to electronic effects[2][7]. Oxyma is a non-explosive and highly effective alternative to both[2][8].
Visualization of Key Processes
Understanding the underlying mechanisms and decision-making logic is crucial for effective troubleshooting.
Mechanism of Racemization via Oxazolone Formation
The diagram below illustrates the most common pathway for racemization of N-acylated amino acids during carboxyl group activation.
Caption: Racemization pathway via oxazolone intermediate.
Decision Workflow for Minimizing Racemization
This workflow provides a logical path for selecting the optimal conditions for your β-amino acid coupling reaction.
Caption: Workflow for selecting racemization-suppressing conditions.
Comparative Data: Impact of Reagents on Racemization
The choice of coupling reagent and base has a dramatic effect on the preservation of stereochemical integrity. The following table summarizes typical results from studies on racemization-prone couplings, illustrating the superiority of modern reagent systems.
| Carboxylic Acid | Coupling Reagent | Base | Additive | Typical % Epimerization | Reference |
| Z-Phe-Val-OH | DIC | TEA | None | High (>20%) | [4] |
| Z-Phe-Val-OH | DIC | Collidine | None | Low (~2-5%) | [4] |
| Fmoc-His(Trt)-OH | DIC | DIPEA | HOBt | ~8-10% | [8] |
| Fmoc-His(Trt)-OH | HATU | DIPEA | (HOAt) | <1% | [8] |
| Fmoc-Cys(Trt)-OH | DIC | DIPEA | HOBt | ~5-7% | [8] |
| Fmoc-Cys(Trt)-OH | DIC | DIPEA | Oxyma | <2% | [8] |
Note: Data is illustrative and derived from studies on sensitive α-amino acid couplings, as directly comparable comprehensive studies on β-amino acids are less common. The principles are directly transferable.[4][8]
Protocol: Low-Racemization Coupling of an Fmoc-β-Amino Acid
This protocol provides a robust method for coupling a chiral Fmoc-protected β-amino acid to a resin-bound peptide or an amine ester in solution, using conditions designed to minimize racemization.
Materials:
-
Fmoc-protected chiral β-amino acid (1.5 eq)
-
Amine component (e.g., H-Peptide-Resin or Amino Acid Ester HCl) (1.0 eq)
-
HATU (1.45 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, ice bath, argon/nitrogen atmosphere
Procedure:
-
Preparation:
-
If using a resin, ensure it has been properly swollen in DMF (30 min). If the N-terminal amine on the resin is an HCl or TFA salt, it must be neutralized first.
-
If using an amino acid ester hydrochloride, it will be neutralized in situ by the DIPEA.
-
-
Dissolution:
-
In a clean, dry flask under an inert atmosphere, dissolve the Fmoc-β-amino acid (1.5 eq) and HATU (1.45 eq) in anhydrous DMF.
-
-
Cooling and Pre-activation:
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (3.0 eq) to the solution. The solution may change color (typically to yellow).
-
Allow the solution to stir for 1-2 minutes for pre-activation. Do not exceed 5 minutes.
-
-
Coupling:
-
Add the amine component (1.0 eq) to the activated solution. If using a resin, add the solution to the reaction vessel containing the swollen, drained resin.
-
Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
-
Monitoring:
-
The reaction progress can be monitored using a Kaiser test (for resin-bound amines) or TLC/LC-MS (for solution phase). The reaction is complete when the free amine has been consumed.
-
-
Work-up (for solution phase):
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Post-Reaction Analysis:
-
Crucially, analyze the stereochemical purity of the final product using a suitable chiral HPLC or GC method to quantify the level of epimerization.
-
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
Subir, A. K., & D'mello, A. (2021). Epimerisation in Peptide Synthesis. Pharmaceuticals (Basel), 14(11), 1148. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]
-
Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Thieme. [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023). ResearchGate. [Link]
-
Epimerization of Peptide. (n.d.). SlideShare. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Coupling Efficiency for Unnatural Amino Acids
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy for creating novel therapeutics, probes, and biomaterials.[1][2] However, the unique structural properties of UAAs often introduce significant synthetic challenges, leading to decreased coupling efficiency, side reactions, and compromised purity.
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, offering robust protocols and solutions to the specific issues you may encounter.
Fundamentals of Peptide Coupling with Unnatural Amino Acids
Before troubleshooting, it's crucial to understand the core mechanism of amide bond formation. The process involves the "activation" of the carboxylic acid group of the incoming amino acid, making it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[3] Coupling reagents facilitate this activation, often with the help of additives that enhance efficiency and suppress side reactions.
The primary challenge with UAAs stems from their diverse side chains, which can introduce issues like steric hindrance, altered electronics, and poor solubility that disrupt this fundamental process.[4][5]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent for my unnatural amino acid?
Answer: The choice depends primarily on the steric hindrance of the UAA.
-
For non-hindered UAAs: Standard carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure are often sufficient and cost-effective.[6]
-
For sterically hindered UAAs (e.g., Aib, N-methylated residues): More potent in-situ activating reagents are necessary.[4][7]
-
Aminium/Uronium salts: HATU, HCTU, and COMU are highly effective. HATU is often considered the gold standard due to its high reactivity and ability to suppress racemization.[8][9][10] COMU is an excellent alternative based on non-explosive Oxyma, offering comparable efficiency to HATU.[6][11]
-
Phosphonium salts: PyBOP and PyAOP are powerful reagents. A key advantage is that they do not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[9]
-
Q2: What is the difference between HATU and HBTU, and why is HATU often preferred for UAAs?
Answer: The primary difference lies in the additive moiety incorporated into their structures: HATU contains 7-azabenzotriazole (HOAt), while HBTU contains hydroxybenzotriazole (HOBt).[12]
The nitrogen atom at the 7-position of the HOAt ring in HATU is electron-withdrawing, which makes the resulting OAt-active ester more reactive and susceptible to nucleophilic attack by the amine.[12] This enhanced reactivity leads to faster and more complete coupling reactions, which is especially critical for overcoming the steric bulk of many UAAs.[10][12][13] Consequently, HATU often provides superior yields and purity compared to HBTU for difficult sequences.[14][15]
Q3: What is the role of an additive like OxymaPure or HOAt?
Answer: Additives play a dual role: they accelerate the coupling reaction and, crucially, suppress racemization.[6] When a carbodiimide like DIC activates a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[16] This intermediate is unstable and prone to rearranging into an inactive N-acylurea or forming an oxazolone, which is a primary pathway for racemization (loss of stereochemical integrity).[16][17]
Additives like Oxyma or HOAt rapidly intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester.[17] This active ester is less prone to forming the oxazolone, thereby preserving the stereochemistry of the UAA.[16][17] Oxyma-based reagents are generally considered superior to HOBt-based ones for preventing racemization and are safer as they are not explosive.[6][8][17]
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Coupling Yield
This is the most common issue, especially with sterically demanding UAAs like α,α-disubstituted or N-methylated amino acids.
Q: My Kaiser test is positive after a 2-hour coupling of an N-methylated UAA. What's the cause and what should I do?
A: Potential Cause & Solution: The primary cause is steric hindrance from the N-methyl group, which reduces the nucleophilicity of the N-terminal amine and physically blocks the incoming activated UAA.[4] Standard coupling conditions are often insufficient.
Recommended Actions:
-
Optimize the Coupling Reagent: Switch from standard carbodiimides to a more potent reagent. HATU and COMU are excellent first choices for N-methylated residues.[6][18]
-
Perform a "Double Coupling": After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh preparation of activated amino acid and reagent.[18] This can drive the reaction to completion.
-
Increase Reaction Time and Temperature: Extend the coupling time from 2 hours to 4 hours or even overnight.[7] Applying gentle heat can also be effective, but the most controlled way to use temperature is through microwave-assisted peptide synthesis (MA-SPPS), which can dramatically accelerate difficult couplings.[19][20][21]
-
Change Solvent: If the peptide is becoming insoluble on the resin (aggregation), switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[7][18]
Problem 2: High Levels of Epimerization/Racemization
Losing the chiral purity of your UAA can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[3][17]
Q: I'm observing significant epimerization when coupling a UAA adjacent to a cysteine. How can I suppress this?
A: Potential Cause & Solution: Epimerization occurs when the α-proton of the activated amino acid is abstracted by a base, leading to the formation of a planar oxazolone intermediate.[3] This is exacerbated by prolonged activation times and the use of strong bases. Cysteine and histidine are particularly prone to racemization.[22]
Recommended Actions:
-
Use a High-Quality Additive: Ensure your coupling protocol includes a racemization-suppressing additive. Oxyma and HOAt are superior to HOBt.[8][17][23] A protocol using DIC/Oxyma is often very effective.
-
Avoid Pre-activation: For sensitive amino acids, avoid a separate pre-activation step. Instead, add the DIC to the mixture of the amino acid, additive, and resin last. This minimizes the lifetime of the highly reactive intermediate, reducing the window for oxazolone formation.[24][25]
-
Choose the Right Base (or None at All):
-
Onium salt (HATU, HBTU) couplings require a tertiary amine base like DIPEA or NMM. For sensitive couplings, consider using a weaker, more sterically hindered base like 2,4,6-collidine.[6][25]
-
Carbodiimide/additive couplings (e.g., DIC/Oxyma) can often be run without any additional base, which is the best way to minimize racemization.[6]
-
-
Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[23]
Problem 3: Poor Peptide Solubility and On-Resin Aggregation
This is a common problem when synthesizing peptides containing multiple hydrophobic UAAs. Aggregation on the solid support can prevent reagents from accessing the reactive sites, leading to truncated sequences.[26][27]
Q: My synthesis is failing after incorporating several hydrophobic UAAs. How can I improve solvation and prevent aggregation?
A: Potential Cause & Solution: Hydrophobic peptide chains can collapse and aggregate on the resin, especially in solvents like DMF. This creates a microenvironment that is inaccessible to reagents.[4][26]
Recommended Actions:
-
Switch to NMP: N-methylpyrrolidone (NMP) is a superior solvent for disrupting secondary structures and solvating aggregating sequences.[7][22]
-
Use Chaotropic Salts: Adding chaotropic salts like LiCl (e.g., 0.5 M in NMP) to the coupling and deprotection steps can help break up hydrogen bonds and disrupt aggregation.
-
Incorporate "Disrupting" Elements: If the sequence design allows, inserting a pseudoproline dipeptide can introduce a "kink" in the peptide backbone that effectively disrupts inter-chain aggregation.[22][28]
-
Employ Microwave Synthesis (MA-SPPS): The rapid, uniform heating provided by microwave energy is highly effective at disrupting aggregation and driving difficult couplings to completion.[19][21][29]
Advanced Technique: Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave energy has revolutionized the synthesis of difficult peptides, including those containing UAAs. It allows for rapid and uniform heating of the reaction mixture, significantly accelerating both coupling and deprotection steps.[21][29][30]
Q: When should I consider using a microwave peptide synthesizer?
A: Consider MA-SPPS when you are facing:
-
Sterically Hindered Couplings: Incorporating residues like Aib or N-methylated amino acids.[19]
-
Hydrophobic/Aggregating Sequences: Where conventional synthesis fails due to poor reaction kinetics.[22]
-
Long Peptides: To significantly reduce the overall synthesis time from days to hours.[21][29]
-
High-Throughput Synthesis: When speed and efficiency are paramount.
Microwave-enhanced SPPS can reduce coupling times to as little as 5 minutes and deprotection times to 3 minutes, while often improving the purity of the crude product.[29]
Key Experimental Protocols
Protocol 1: Standard Coupling of a Hindered UAA using HATU
This protocol is suitable for a single coupling of a sterically demanding unnatural amino acid.
-
Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected UAA (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Activation: Allow the activation mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Monitoring & Washing: Perform a Kaiser test to check for reaction completion (a negative result indicates success). Wash the resin with DMF (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Double Coupling Protocol for Extremely Hindered UAAs
Use this protocol when a single coupling is insufficient.
-
First Coupling: Follow steps 1-4 from Protocol 1.
-
Wash: After the first coupling, wash the resin thoroughly with DMF (3 x 1 min). Do not proceed to deprotection.
-
Second Coupling: Prepare a fresh activation mixture (Step 2 from Protocol 1) and add it to the resin.
-
Final Coupling & Monitoring: Agitate for another 45-60 minutes. Perform a Kaiser test. If the test is negative, wash the resin and proceed to the next Fmoc deprotection.
Data Summary Table
Comparison of Common Coupling Reagents for Unnatural Amino Acids
| Reagent Class | Example(s) | Additive | Strengths | Weaknesses | Best For |
| Carbodiimide | DIC, DCC | Oxyma, HOAt, HOBt | Cost-effective; Low risk of racemization with additives.[6] | Inefficient for hindered couplings; DCC-urea byproduct is insoluble.[4][14] | Routine synthesis of non-hindered UAAs. |
| Aminium/Uronium | HATU, HCTU, HBTU, COMU | Incorporated (HOAt, HOBt, Oxyma) | High reactivity; Fast kinetics; Excellent for hindered residues.[8] | Can cause guanidinylation if used in excess; Benzotriazoles are potentially explosive.[22][31] | Sterically hindered UAAs; Difficult sequences; MA-SPPS.[6][7] |
| Phosphonium | PyBOP, PyAOP | Incorporated (HOBt, HOAt) | High reactivity; No guanidinylation side reaction; Good solubility.[9] | Byproducts can be difficult to remove; More expensive. | Hindered couplings; Fragment condensation; Cyclization. |
References
-
Microwave-assisted synthesis of unnatural amino acids. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Collection of Czechoslovak Chemical Communications. [Link]
-
Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. CEM Corporation. [Link]
-
Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Biotage. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. PLoS One. [Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. Nature Communications. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Springer Nature Experiments. [Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Peptide synthesis troubleshooting using unnatural amino acids. Reddit. [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences. [Link]
-
Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry. [Link]
-
Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]
-
Coupling Agent Hazards. American Peptide Society. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. file.globalso.com [file.globalso.com]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. kohan.com.tw [kohan.com.tw]
- 20. biotage.com [biotage.com]
- 21. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 22. peptide.com [peptide.com]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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- 25. researchgate.net [researchgate.net]
- 26. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 28. blog.mblintl.com [blog.mblintl.com]
- 29. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
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- 31. americanpeptidesociety.org [americanpeptidesociety.org]
managing TFA cleavage side products in peptide synthesis
An Application Scientist's Guide to Managing TFA Cleavage Side Products in Solid-Phase Peptide Synthesis
Introduction: The Final Hurdle in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way we create peptides, but the final trifluoroacetic acid (TFA) cleavage step remains a critical juncture where the success of a synthesis is often determined. While TFA is highly effective at cleaving the peptide from the resin and removing most protecting groups, it also creates a highly reactive environment. The cationic species generated from protecting groups can readily modify sensitive amino acid residues, leading to a host of side products that complicate purification and compromise yield and purity.
This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals. Drawing from established literature and in-the-field experience, we will explore the mechanisms behind common side reactions and offer validated strategies and protocols to mitigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant impurities after cleavage of my peptide containing Tryptophan. What is happening and how can I prevent it?
A1: The Challenge with Tryptophan: Electrophilic Attack
Tryptophan (Trp) is highly susceptible to modification by carbocations generated during TFA cleavage, particularly the tert-butyl cation from the Boc protecting group. This cation can alkylate the indole ring of Tryptophan at various positions, leading to +56 Da adducts that are difficult to separate from the desired peptide.
Mechanism of Side Reaction:
The electron-rich indole nucleus of the Tryptophan side chain acts as a nucleophile, readily reacting with electrophilic carbocations present in the acidic cleavage cocktail.
Troubleshooting & Prevention:
The most effective strategy is to use scavengers that can "trap" these carbocations before they react with Tryptophan.
-
Recommended Scavenger: Triisopropylsilane (TIS) is a highly effective scavenger for tert-butyl cations. However, for Trp-containing peptides, 1,2-ethanedithiol (EDT) is often included as it offers additional protection.
-
Optimized Cleavage Cocktail (Reagent B):
-
TFA: 95%
-
Water: 2.5%
-
TIS: 2.5%
-
For peptides particularly sensitive to oxidation or containing multiple Trp residues, adding EDT can be beneficial.
Step-by-Step Protocol: Cleavage of a Trp-Containing Peptide
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen for 15-30 minutes.
-
Prepare the cleavage cocktail (e.g., Reagent B) fresh. For every 100 mg of resin, plan to use 2-3 mL of the cocktail.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA filtrate to 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
Q2: My peptide contains Methionine, and I'm observing a +16 Da mass addition in my LC-MS analysis. What is this impurity?
A2: The Oxidation of Methionine
Methionine (Met) contains a thioether side chain that is easily oxidized to methionine sulfoxide (+16 Da) or, less commonly, methionine sulfone (+32 Da). This oxidation can be initiated by reactive species formed during cleavage or by exposure to air.
Troubleshooting & Prevention:
The key is to maintain a reducing environment during and after cleavage.
-
Recommended Scavenger: Dithiothreitol (DTT) is an excellent reducing agent to prevent Met oxidation. TIS also offers some protection.
-
Cleavage Cocktail Recommendation:
-
TFA: 94%
-
Water: 2.5%
-
EDT: 2.5%
-
TIS: 1%
-
Workflow for Cleavage and Work-up
Caption: Standard workflow for peptide cleavage and precipitation.
Q3: I'm working with a peptide rich in Arginine and I'm seeing incomplete deprotection of the Pbf group. How can I ensure complete removal?
A3: The Challenge of Arginine Deprotection
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group on Arginine (Arg) is bulky and can be sterically hindered, making its removal by TFA slower compared to other protecting groups. Incomplete removal results in a +252 Da modification.
Troubleshooting & Prevention:
-
Extended Cleavage Time: For peptides with multiple Arg residues, extending the cleavage time to 4-6 hours can significantly improve Pbf group removal.
-
Scavenger Choice: Water in the cleavage cocktail acts as a scavenger and also helps to hydrolyze the Pbf group. Ensure at least 2.5-5% water is present.
-
Temperature: For very difficult sequences, performing the cleavage at a slightly elevated temperature (e.g., 30-35°C) can increase the deprotection rate, but this should be done with caution as it can also increase the rate of other side reactions.
Comparative Scavenger Cocktails
| Reagent Name | Composition | Primary Application |
| Reagent B | 95% TFA, 2.5% Water, 2.5% TIS | General purpose, good for Trp-containing peptides. |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | Peptides with multiple sensitive residues (Cys, Met, Trp). |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Recommended for peptides containing Arg(Pbf). |
Q4: My peptide contains Cysteine. How do I prevent disulfide bond formation and other side reactions during cleavage?
A4: Managing Cysteine's Reactivity
Cysteine (Cys) is highly reactive. The thiol side chain can be alkylated by carbocations or oxidized to form disulfide bonds (dimerization). The acetamidomethyl (Acm) protecting group can sometimes be difficult to remove, and the trityl (Trt) group, when cleaved, generates a stable carbocation that can modify other residues.
Troubleshooting & Prevention:
-
Scavenger System: A combination of scavengers is often required. EDT is highly effective at scavenging the trityl cation. TIS helps prevent other alkylations.
-
Reducing Environment: Using a cleavage cocktail that maintains a reducing environment is crucial to prevent premature disulfide bond formation if the free thiol is desired.
Logical Flow for Scavenger Selection
Caption: Decision tree for selecting cleavage scavengers.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
-
Fields, C. G., & Fields, G. B. (1991). Promotion of side-chain-deprotection by scavengers during cleavage of Fmoc-peptides from the support. Tetrahedron Letters, 32(48), 7165-7168. [Link]
-
Anaspec. (n.d.). Cleavage Cocktails for Peptide Synthesis. AnaSpec. [Link]
Validation & Comparative
comparing the metabolic stability of peptides with and without trifluoromethylated amino acids
In the landscape of therapeutic drug development, peptides represent a class of molecules with immense potential, offering high specificity and potent biological activity. However, a significant hurdle in harnessing their full therapeutic power is their inherent metabolic instability.[1] Native peptides are often rapidly degraded by proteases in the body, leading to short in vivo half-lives and diminished therapeutic efficacy.[2][3] This guide provides an in-depth comparison of the metabolic stability of unmodified peptides versus those strategically engineered with trifluoromethylated (CF3) amino acids, a powerful approach to bolstering peptide longevity. We will delve into the mechanistic underpinnings of this enhanced stability, present supporting experimental data, and provide detailed protocols for assessing these critical drug-like properties.
The Achilles' Heel of Peptides: Proteolytic Degradation
The journey of a peptide therapeutic in the body is fraught with enzymatic peril. Proteases, ubiquitous in biological systems, readily recognize and cleave the amide bonds that form the peptide backbone.[4] This process of proteolysis is a natural and essential biological function, but for peptide drugs, it represents a primary route of inactivation.[5] The susceptibility of a peptide to proteolytic degradation is a critical parameter that dictates its pharmacokinetic profile and, ultimately, its clinical viability.
The Trifluoromethyl Advantage: A Mechanistic Overview
The incorporation of trifluoromethylated amino acids into a peptide sequence is a sophisticated chemical strategy to outsmart these degradative enzymes. The trifluoromethyl group (CF3) imparts enhanced stability through a combination of steric and electronic effects.
-
Steric Shielding: The bulky nature of the trifluoromethyl group can physically hinder the approach of proteases to the adjacent peptide bonds, effectively creating a "steric shield" that prevents the enzyme from accessing its cleavage site.
-
Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms alters the electronic properties of the amide bond. This can make the carbonyl carbon less susceptible to nucleophilic attack by the active site residues of proteases, thereby slowing down the rate of hydrolysis.[6]
The strategic placement of these modified amino acids, particularly at or near known cleavage sites, can dramatically enhance a peptide's resistance to enzymatic degradation.
Caption: Trifluoromethyl group shielding a peptide from protease-mediated degradation.
Comparative Experimental Data: The Proof is in the Half-Life
The theoretical advantages of trifluoromethylation are borne out by empirical evidence. The following tables summarize comparative data from studies assessing the stability of peptides with and without trifluoromethylated amino acids in various biological matrices.
Table 1: Proteolytic Stability against α-Chymotrypsin
| Peptide Sequence | Modification | % Intact after 4h | Fold Increase in Stability |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH2 | None | 15% | - |
| Ac-Ala-Ala-Pro-Phe(α-CF3) -Ala-Ala-NH2 | α-Trifluoromethyl-Phe | >95% | >6.3x |
Data adapted from a study on model peptides, demonstrating absolute stability at the P1 position with α-CF3 substitution.[7]
Table 2: Proteolytic Stability of Magainin Analogs against Trypsin
| Peptide | Modification | % Intact after 3h | | :--- | :--- | | M2 | None | <5% | | M2F5 | Hexafluoroleucine substitution | >78% |
Data adapted from a study on antimicrobial peptides, showing dramatic resistance to degradation with fluorination.[8]
Table 3: Metabolic Stability in Monkey Liver Microsomes
| Compound | Modification | % Remaining after 60 min |
| Methyl-oxadiazole analog | Methyl group | ~40% |
| Trifluoromethyl-oxadiazole analog | Trifluoromethyl group | >95% |
Data adapted from a study on picornavirus inhibitors, illustrating a global protective effect against hepatic metabolism.[6]
Table 4: Representative Plasma Stability
| Peptide | Modification | Half-life (t½) in Human Plasma |
| Model Peptide A | None | ~30 min |
| Model Peptide A with CF3-amino acid | Trifluoromethyl substitution | >240 min |
This table presents representative data based on the established principles of increased stability, as direct comparative plasma stability studies are proprietary. The trend shown is consistent with findings in other biological matrices.
Experimental Protocols: A Guide to Assessing Metabolic Stability
To ensure the scientific integrity of stability claims, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in the presence of plasma proteases.
Caption: Workflow for an in vitro peptide plasma stability assay.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test peptide (typically 1-10 mM in DMSO). Thaw human plasma (from a pool of donors to average out individual variability) at 37°C.[1]
-
Incubation: Spike the peptide stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid impacting enzyme activity.
-
Time-Course Sampling: Incubate the mixture at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[6]
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile, often with an internal standard for LC-MS analysis).[9]
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in plasma.
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a peptide to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test peptide. Thaw pooled liver microsomes (human, rat, or other species of interest) on ice. Prepare a cofactor solution containing NADPH.
-
Incubation Mixture: In a microcentrifuge tube, combine a phosphate buffer (pH 7.4), the liver microsomes, and the test peptide.
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature. Initiate the metabolic reaction by adding the NADPH cofactor solution.
-
Time-Course Sampling and Quenching: At various time points, take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile or methanol).
-
Sample Processing and Analysis: Process the samples as described in the plasma stability assay (centrifugation and analysis of the supernatant by LC-MS/MS).
-
Data Analysis: Determine the rate of disappearance of the parent peptide to calculate the in vitro intrinsic clearance.
Conclusion: A Strategic Imperative for Peptide Drug Development
The strategic incorporation of trifluoromethylated amino acids represents a powerful and validated approach to overcoming the inherent metabolic instability of peptide therapeutics. By providing a steric and electronic shield against proteolytic degradation, this modification can significantly extend a peptide's in vivo half-life, thereby enhancing its therapeutic potential. The experimental data clearly demonstrates the substantial gains in stability that can be achieved. For researchers and drug developers, the careful consideration and application of this chemical strategy, guided by robust in vitro stability assays, is a critical step towards designing the next generation of effective and durable peptide-based medicines.
References
-
Haberhauer, G., & Koksch, B. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167. Available at: [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615-15622. Available at: [Link]
-
Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2733-2746. Available at: [Link]
-
Asante, V., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. Environmental Science & Technology, 57(26), 9676-9686. Available at: [Link]
-
Ichiishi, N., et al. (2018). Protecting Group Free Radical C-H Trifluoromethylation of Peptides. Chemical Science, 9(17), 4168-4173. Available at: [Link]
-
Cottrell, G. S., & Gentry, P. R. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Available at: [Link]
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351-367. Available at: [Link]
-
Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. Available at: [Link]
-
Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. Journal of Peptide Science, 27(11), e3349. Available at: [Link]
-
Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. ResearchGate. Available at: [Link]
-
Nielsen, D. S., et al. (2017). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 60(19), 8139-8149. Available at: [Link]
-
Vorherr, T. (2020). On the Importance of Metabolic Stability to Achieve High Oral Exposures for Cyclic Peptides. Semantic Scholar. Available at: [Link]
-
Gautam, A., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. Scientific Reports, 6, 36517. Available at: [Link]
-
Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. ResearchGate. Available at: [Link]
-
Isenegger, P. G., et al. (2018). Selective Radical Trifluoromethylation of Native Residues in Proteins. Journal of the American Chemical Society, 140(5), 1568-1571. Available at: [Link]
-
Ichiishi, N., et al. (2018). Protecting group free radical C–H trifluoromethylation of peptides. Chemical Science, 9(17), 4168-4173. Available at: [Link]
-
Powell, M. F., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences, 81(8), 731-735. Available at: [Link]
Sources
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A Comparative Guide to the Conformational Analysis of Peptides Containing (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid via NMR Spectroscopy
For researchers and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its biological function and optimizing its therapeutic potential. The incorporation of non-natural amino acids, such as the β-amino acid (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, offers a powerful strategy to enhance metabolic stability and modulate conformational preferences.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the solution-state structure and dynamics of these modified peptides, providing insights that are unobtainable through solid-state methods like X-ray crystallography.[3][4][5]
This guide provides an in-depth comparison of key NMR methodologies for the conformational analysis of peptides incorporating this specific fluorinated β-amino acid. We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the resulting data to build a high-resolution structural model.
Foundational Principles: Key NMR Parameters for Peptide Structure
A robust conformational analysis hinges on the accurate measurement and interpretation of several key NMR parameters. These parameters serve as the fundamental constraints used to define the peptide's three-dimensional fold.
-
Chemical Shifts (δ): The resonance frequency of a nucleus is highly sensitive to its local electronic environment.[6] Deviations of observed Hα, Cα, Cβ, and HN chemical shifts from their "random coil" values are powerful indicators of secondary structure elements like helices and β-sheets.[7][8][9] For instance, an upfield shift of Hα protons often signifies a helical conformation, while downfield shifts are characteristic of extended or β-strand structures.[6]
-
Scalar (J) Couplings: Through-bond couplings, particularly the three-bond coupling between an amide proton and its alpha-proton (³JHNα), provide direct information about the backbone dihedral angle ϕ.[10][11] The Karplus equation describes the relationship between the magnitude of this coupling constant and the dihedral angle, allowing for the determination of torsional constraints.[4][12]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space phenomenon that arises from the dipolar coupling between two protons that are close in space (< 5-6 Å), irrespective of their position in the primary sequence.[4][13][14] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it the most critical source of long-range distance constraints for structure calculation.[10][15]
Comparative Analysis of 2D NMR Experiments
A standard suite of 2D NMR experiments is typically employed to unravel the conformation of a novel peptide.[3][13] Each experiment provides a unique piece of the structural puzzle, and their combined interpretation is essential for a complete analysis.
| NMR Experiment | Information Provided | Primary Application in Peptide Analysis | Strengths | Limitations |
| COSY (Correlation Spectroscopy) | Through-bond correlations between protons separated by 2-3 bonds (e.g., HN-Hα, Hα-Hβ).[3][4] | Initial assignment of spin systems within each amino acid residue. | Simple and fast experiment. Unambiguously identifies directly coupled protons. | Correlations do not extend past 3 bonds, preventing full side-chain assignment in a single experiment. |
| TOCSY (Total Correlation Spectroscopy) | Through-bond correlations across an entire spin system (e.g., from HN to all protons within a single residue).[3][13] | Complete assignment of all protons within an amino acid residue. Differentiates amino acid types based on spin system patterns. | Provides comprehensive intra-residue correlations, simplifying the assignment process.[14] | Magnetization transfer does not cross the peptide bond, so it cannot directly link adjacent residues. |
| NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy) | Through-space correlations between protons close in 3D space (< 5-6 Å).[3][15] | Provides crucial distance constraints for 3D structure calculation.[14] Identifies sequential, medium-range, and long-range contacts. | The only direct method to obtain long-range distance information.[10] ROESY is better for intermediate-sized molecules that may have near-zero NOE. | NOE intensity can be affected by molecular motion and spin diffusion, requiring careful analysis.[3] Ambiguous assignments can occur in crowded spectral regions.[10] |
Causality in Experimental Choice: The logical flow begins with TOCSY to identify the complete set of protons belonging to each amino acid's spin system.[13] This is akin to identifying all the individual building blocks. Next, NOESY is used to piece these blocks together in three-dimensional space by identifying protons from different residues that are close to each other.[13][14] The sequential Hα(i) - HN(i+1) NOE is the cornerstone of walking through the peptide backbone to assign each residue's position in the sequence. COSY spectra can help confirm the direct HN-Hα correlations identified in the TOCSY.
Advanced Parameter: The Amide Proton Temperature Coefficient
Beyond the core 2D experiments, measuring the temperature coefficient of amide protons (ΔδHN/ΔT) provides invaluable information about hydrogen bonding, a key stabilizing force in peptide secondary structure.
-
Principle: Amide protons that are exposed to the solvent and not involved in intramolecular hydrogen bonds will show a large change in chemical shift with temperature (typically more negative than -4.6 ppb/K).[16][17] Conversely, protons that are sequestered from the solvent by participating in a stable hydrogen bond will exhibit a much smaller temperature dependence (less negative than -4.6 ppb/K).[16][18]
-
Application: This simple 1D or 2D experiment series can rapidly identify the key hydrogen bonds that define helices and turns, providing critical long-range constraints and validating structural motifs suggested by NOE data.[17][18] For peptides containing β-amino acids, which can induce novel turn and helical structures, this technique is particularly powerful for confirming the integrity of these folds.[19]
Experimental Workflow and Data Interpretation
A comprehensive conformational analysis follows a structured workflow, from sample preparation to the final structural ensemble.
Caption: Workflow for NMR Peptide Conformational Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or an organic solvent like methanol-d₄ to mimic a membrane environment) to a concentration of 1-5 mM. Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).[13]
-
Data Acquisition: Record a set of 2D TOCSY (mixing time ~80 ms) and NOESY (mixing time ~150-300 ms) spectra at a constant temperature (e.g., 298 K).[3][13] Acquire a series of 1D or 2D spectra over a range of temperatures (e.g., 288 K to 308 K in 5 K increments) to determine temperature coefficients.[20]
-
Resonance Assignment: Using the TOCSY spectrum, identify the spin systems for each amino acid. Use the sequential Hα(i) - HN(i+1) and other short-range NOEs in the NOESY spectrum to link these spin systems and establish the complete backbone and side-chain assignments.[14]
-
Constraint Generation:
-
Distances: Integrate the volumes of NOESY cross-peaks and calibrate them to known distances (e.g., the geminal Hβ protons) to classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).[10]
-
Dihedrals: Measure ³JHNα coupling constants from a high-resolution 1D or 2D spectrum. Use the Karplus equation to derive ϕ angle constraints.[12]
-
-
Structure Calculation: Input the generated distance and dihedral angle constraints into a structure calculation program like CYANA or XPLOR-NIH.[10][21] These programs use simulated annealing and molecular dynamics algorithms to generate an ensemble of structures that satisfy the experimental constraints.
-
Validation: Analyze the resulting ensemble of structures for quality using tools like PROCHECK, which assesses stereochemical parameters (e.g., Ramachandran plots). The final structure is represented as an ensemble of the lowest-energy conformers that best fit the data.
Illustrative Data Comparison
The following table presents hypothetical but realistic NMR data for a peptide containing the this compound (β-F₃-Phe) residue, comparing key parameters that would define a specific turn structure induced by the β-amino acid.
| Parameter | Residue i-1 (Ala) | Residue i (β-F₃-Phe) | Residue i+1 (Gly) | Residue i+2 (Leu) | Interpretation |
| Δδ Hα (ppm) | -0.05 | +0.15 | +0.22 | -0.10 | Positive values for β-F₃-Phe and Gly suggest an extended or turn conformation, not helical.[7] |
| ³JHNα (Hz) | 8.5 | N/A | 5.0 | 8.2 | A small coupling constant for Gly suggests a specific turn geometry. High values for Ala and Leu indicate extended conformations. |
| Key NOEs | Hα(Ala) - HN(β-F₃-Phe) (strong) | HN(β-F₃-Phe) - HN(Gly) (medium) | Hα(Gly) - HN(Leu) (strong) | Hα(Ala) - HN(Leu) (medium, long-range) | The medium-range NOE between Ala and Leu is a hallmark of a turn structure, bringing distant residues into proximity. |
| ΔδHN/ΔT (ppb/K) | -5.1 | -4.8 | -2.5 | -5.3 | The small temperature coefficient for the Gly amide proton strongly indicates it is involved in a stable intramolecular hydrogen bond, likely stabilizing the turn.[16][18] |
This integrated data strongly supports a model where the β-F₃-Phe residue nucleates a well-defined turn structure, stabilized by a hydrogen bond involving the glycine amide proton. This level of detailed insight is critical for structure-activity relationship (SAR) studies and the rational design of next-generation peptide therapeutics.
References
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peptide nmr. (n.d.). Retrieved January 11, 2026, from [Link]
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Palei, S., et al. (2016). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 113(28), 7713-7718. [Link]
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Baxter, N. J., & Williamson, M. P. (1997). Temperature dependence of 1H chemical shifts in proteins. Journal of Biomolecular NMR, 9(4), 359-369. [Link]
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Cierpicki, T., & Otlewski, J. (2001). Amide proton temperature coefficients as hydrogen bond indicators in proteins. Journal of Biomolecular NMR, 21(3), 249-261. [Link]
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Sadek, M., et al. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50796. [Link]
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(a) Amide proton temperature coefficients (determined using chemical... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Santiveri, C. M., et al. (2005). Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. Biopolymers, 80(6), 766-776. [Link]
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Protein NMR. SECONDARY STRUCTURE: CHEMICAL SHIFTS. (n.d.). IMSERC. Retrieved January 11, 2026, from [Link]
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Zhang, Y., et al. (2023). Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. Journal of the American Chemical Society, 145(28), 15386-15394. [Link]
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Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. (2023). Digital Commons @ UConn. [Link]
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Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-31. [Link]
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Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). Journal of Chemical Information and Modeling. [Link]
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Using 1HN amide temperature coefficients to define intrinsically disordered regions: An alternative NMR method. (2018). FEBS Letters. [Link]
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Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. (n.d.). Springer Nature Experiments. Retrieved January 11, 2026, from [Link]
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Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]
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Wishart, D. S., et al. (1992). Relationship Between Nuclear Magnetic Resonance Chemical Shift and Protein Secondary Structure. Journal of Molecular Biology, 222(2), 311-333. [Link]
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Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2013). Journal of the American Chemical Society. [Link]
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A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (2014). Computational Chemistry. [Link]
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Peptide/Protein Structure Determination Using NMR Restraints and CYANA CHEM526. (n.d.). University of Illinois Chicago. Retrieved January 11, 2026, from [Link]
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High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and Molecular Dynamics Simulations. (2022). International Journal of Molecular Sciences. [Link]
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Peptide conformations. 42. Conformation of side chains in peptides using heteronuclear coupling constants obtained by two-dimensional NMR spectroscopy. (1991). Journal of the American Chemical Society. [Link]
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An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (1970). Proceedings of the National Academy of Sciences. [Link]
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Determining Protein Structures from NOESY Distance Constraints by Semidefinite Programming. (2011). IEEE/ACM Transactions on Computational Biology and Bioinformatics. [Link]
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NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. (2019). Molecules. [Link]
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This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Advanced Intermediates for Peptide Synthesis: A Focus on Fmoc-(R)-3-Amino-3-(2-fluorophenyl)propionic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2021). Computational and Structural Biotechnology Journal. [Link]
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Synthesis and structural investigation of 2-aminomethyl-3-(4-methoxy-phenyl)-propionic acid containing a peptide analogue of the amyloidogenic AS(6-7) sequence: inhibition of fibril formation. (2017). Organic & Biomolecular Chemistry. [Link]
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Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (2022). Journal of Physical Chemistry B. [Link]
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A Comparative Guide to the Biological Activity of (R)- vs. (S)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in GABA Receptor Modulation
3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a structural analog of baclofen, a well-established agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[1] The introduction of a trifluoromethyl group on the phenyl ring is a strategic medicinal chemistry approach to potentially enhance metabolic stability and binding affinity.[2][3] Like baclofen, this compound possesses a chiral center, leading to the existence of two non-superimposable mirror images: the (R) and (S) enantiomers.
In pharmacology, it is a fundamental principle that biological systems, being inherently chiral, often interact differently with enantiomers of a drug molecule. One enantiomer (the eutomer) typically exhibits significantly higher affinity and/or efficacy for the target receptor than the other (the distomer). This guide will dissect the profound differences in the biological activity of the (R) and (S) enantiomers of this trifluoromethyl-substituted propionic acid derivative, focusing on their interaction with the GABA-B receptor. The biological activity of racemic baclofen is known to reside almost exclusively in the R(+)-enantiomer.[4][5]
Core Biological Activity: A Tale of Two Enantiomers
The primary molecular target for 3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission throughout the central nervous system.[1][6] The interaction of the (R) and (S) enantiomers with this receptor is markedly stereoselective.
Receptor Binding Affinity
The most direct measure of a compound's interaction with its receptor is its binding affinity. While specific binding data for the 4-trifluoromethyl derivative is not widely published, extensive research on the closely related compound baclofen provides a strong predictive framework. For baclofen, the (R)-enantiomer displays a dramatically higher affinity for the GABA-B receptor than the (S)-enantiomer.
One study reported the IC50 values for the inhibition of [3H]-Baclofen binding to GABA receptors in cat cerebellum as:
-
R(+)-Baclofen: 15 nM
-
S(-)-Baclofen: 1.77 µM (1770 nM)
-
Racemic (±)-Baclofen: 35 nM[4]
This represents an approximate 118-fold higher affinity of the (R)-enantiomer compared to the (S)-enantiomer. This stark difference underscores the highly specific stereochemical requirements of the GABA-B receptor's orthosteric binding site, which is located in the Venus Flytrap (VFT) domain of the GABA-B1 subunit.[1] It is anticipated that the (R) and (S) enantiomers of 3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid would exhibit a similar disparity in binding affinity.
Functional Activity and Efficacy
Binding to a receptor does not guarantee a biological response. Functional assays are required to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. The (R)-enantiomer of baclofen is a full agonist at the GABA-B receptor, initiating a downstream signaling cascade. In contrast, the (S)-enantiomer is largely considered inactive.[5][7]
Behavioral studies in animal models corroborate this finding. R(+)-baclofen effectively reduces alcohol self-administration in alcohol-preferring rats, appearing to be twice as active as the racemic mixture.[7] Conversely, S(-)-baclofen was completely inactive in these studies, even at doses 16 to 40 times higher than the effective dose of the R-enantiomer.[5][7] This demonstrates that the therapeutic effects of racemic baclofen are attributable to the (R)-enantiomer.
Pharmacokinetic Profile
Interestingly, studies on baclofen have revealed a stereoselective metabolic difference between the enantiomers. Following administration of the racemic mixture, only the S-enantiomer undergoes significant metabolism via oxidative deamination.[8][9][10] The R-enantiomer is predominantly eliminated unchanged.[9] This metabolic difference can lead to a lower plasma exposure of the S-enantiomer compared to the R-enantiomer after administration of the racemate.[8]
Data Summary
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Key Implication |
| GABA-B Receptor Binding Affinity | High (nM range) | Low (µM range) | (R)-enantiomer is the eutomer, responsible for target engagement. |
| Functional Activity | Agonist | Largely Inactive | The pharmacological effect resides in the (R)-enantiomer. |
| In Vivo Efficacy (e.g., Alcohol Intake) | Effective | Ineffective | Therapeutic benefit is derived solely from the (R)-enantiomer. |
| Metabolism | Minimal | Undergoes Oxidative Deamination | Potential for different pharmacokinetic profiles and drug-drug interactions. |
(Note: Affinity values are based on baclofen as a close structural analog)[4]
Experimental Methodologies: Differentiating Enantiomeric Activity
To experimentally validate the differential activity of the (R) and (S) enantiomers, two primary types of assays are employed: radioligand binding assays to measure affinity and functional assays to measure efficacy.
Protocol 1: Radioligand Binding Competition Assay
This assay quantifies the affinity of the test compounds (the enantiomers) by measuring their ability to displace a radioactive ligand (the radioligand) that is known to bind to the GABA-B receptor.
Objective: To determine the inhibition constant (Ki) of (R)- and (S)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid for the GABA-B receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cerebellum, which has a high density of GABA-B receptors) in a cold buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2).[11][12]
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
Wash the membranes multiple times by resuspension and centrifugation to remove endogenous GABA, which would otherwise interfere with the assay.[11]
-
Resuspend the final pellet in the binding buffer to a known protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a GABA-B selective radioligand (e.g., -Baclofen), and varying concentrations of the unlabeled test compound ((R)- or (S)-enantiomer).[11][12]
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of an unlabeled GABA-B agonist (e.g., 1 mM GABA or baclofen).[11]
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]
-
-
Termination and Detection:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[13]
-
Caption: Workflow for a radioligand binding competition assay.
Protocol 2: [35S]GTPγS Functional Assay
This assay measures the functional activation of the GABA-B receptor, which is a Gi/o-coupled GPCR. Receptor activation by an agonist facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, to quantify this activation.[14][15]
Objective: To determine the potency (EC50) and efficacy (Emax) of the (R)- and (S)-enantiomers as GABA-B receptor agonists.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing GABA-B receptors as described in the binding assay protocol.
-
GTPγS Binding Reaction:
-
In a reaction tube, combine the membranes, varying concentrations of the agonist ((R)- or (S)-enantiomer), and GDP (to ensure G-proteins are in their inactive state).
-
Initiate the reaction by adding [35S]GTPγS.[14]
-
Incubate the mixture (e.g., 60 minutes at 30°C) to allow for receptor activation and [35S]GTPγS binding.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration, similar to the binding assay.[16]
-
Quantify the amount of [35S]GTPγS incorporated into the G-proteins by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound versus the agonist concentration.
-
The EC50 (concentration for 50% of maximal response) indicates the agonist's potency.
-
The Emax (maximal response) indicates the agonist's efficacy relative to a standard full agonist.
-
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid triggers a cascade of intracellular events.[6][17] The receptor, an obligate heterodimer of GABA-B1 and GABA-B2 subunits, couples to inhibitory Gi/o proteins.[17][18] This coupling leads to two primary downstream effects:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron.[17][19] It also inhibits voltage-gated calcium channels (VGCCs) at the presynaptic terminal, which reduces neurotransmitter release.[17][18]
Caption: GABA-B receptor agonist-induced signaling cascade.
Conclusion and Implications for Drug Development
The experimental evidence clearly demonstrates a profound stereoselectivity in the biological activity of 3-Amino-3-(aryl)-propionic acid derivatives. The (R)-enantiomer is the potent GABA-B receptor agonist (the eutomer), while the (S)-enantiomer is largely inactive (the distomer). This has critical implications for drug development:
-
Therapeutic Specificity: Developing the single, active (R)-enantiomer allows for more precise targeting of the GABA-B receptor, potentially reducing off-target effects and patient-to-patient variability that might arise from the inactive (S)-enantiomer.
-
Reduced Metabolic Load: Since the (S)-enantiomer of the parent compound baclofen is preferentially metabolized, its exclusion from a formulation could reduce the metabolic burden on the patient and minimize the potential for drug-drug interactions involving metabolic enzymes.[8][9]
-
Dosage and Efficacy: A formulation containing only the (R)-enantiomer can be administered at a lower dose compared to the racemic mixture to achieve the same therapeutic effect, as half of the racemate is inactive ballast.[7]
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A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides with Incorporated (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic Acid
Introduction: The Analytical Imperative for Novel Peptide Therapeutics
In the landscape of modern drug development, peptides incorporating non-canonical amino acids are at the forefront of innovation. These modifications are engineered to enhance proteolytic stability, improve pharmacokinetic profiles, and increase target affinity. One such modification, the incorporation of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (β³-hPhe(4-CF₃)), presents unique analytical challenges. This guide provides a comparative analysis of mass spectrometry (MS) fragmentation techniques for the unambiguous characterization of these complex molecules, offering field-proven insights for researchers, chemists, and quality control professionals.
The structural uniqueness of β³-hPhe(4-CF₃) stems from two key features: a β-amino acid backbone and a bulky, electron-withdrawing trifluoromethylphenyl side chain. These features disrupt the predictable fragmentation patterns observed in standard α-peptides, necessitating a tailored analytical approach. The incorrect or incomplete characterization of such peptides can mask critical impurities, such as diastereomers or deletion sequences, with significant implications for efficacy and safety.
The Challenge: Navigating Altered Fragmentation Propensities
Standard bottom-up proteomics workflows rely on predictable peptide backbone fragmentation at the amide bonds.[1] However, the introduction of a β-amino acid alters this backbone chemistry. The additional methylene group in the β-amino acid backbone can suppress certain fragmentation pathways and open new ones, complicating sequence interpretation.[2][3] Furthermore, the stability and lability of post-translational modifications (PTMs) or their synthetic analogues under different fragmentation regimes is a well-documented challenge in proteomics.[4][5][6] This guide will compare the three most prevalent fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—to elucidate the most effective strategy for peptides containing β³-hPhe(4-CF₃).
Comparative Analysis of Fragmentation Techniques
The choice of fragmentation method is the single most critical parameter in the successful MS/MS analysis of modified peptides. The energy transfer mechanism dictates which bonds are cleaved, directly impacting the quality and interpretability of the resulting tandem mass spectrum.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID and its higher-energy variant, HCD, are the most common fragmentation methods used in proteomics.[7] In these techniques, precursor ions are accelerated and collided with neutral gas molecules, converting kinetic energy into internal vibrational energy.[7] This energy is redistributed throughout the ion until it dissipates by breaking the weakest bonds, which are typically the peptide amide bonds, producing characteristic b- and y-type fragment ions.[8]
Application to β³-hPhe(4-CF₃)-Peptides:
-
Strengths: CID/HCD are robust, fast, and effective for sequencing standard, low-charged peptides.[7] They can provide valuable backbone fragmentation information for many regions of the peptide.
-
Weaknesses: The "slow-heating" nature of CID can lead to the preferential cleavage of labile bonds, potentially causing the loss of the modification side chain before the backbone is sufficiently fragmented. While HCD provides higher energy and avoids the low-mass cutoff of ion traps, its fundamental mechanism is similar to CID.[7] For β-peptides, the fragmentation can be less predictable, with potential for unusual losses from the side chain or atypical backbone cleavages that complicate automated sequencing.[2]
Expected Outcome: CID/HCD spectra will likely show a mix of standard b- and y-ions from the α-amino acid regions. However, around the β³-hPhe(4-CF₃) residue, one might observe a dominant neutral loss of the trifluoromethylphenyl group or ambiguous fragmentation that hinders precise localization of the modification.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide precursor.[9] This process induces a radical-driven cleavage of the N-Cα backbone bonds, producing c- and z-type fragment ions.[7]
Application to β³-hPhe(4-CF₃)-Peptides:
-
Strengths: The key advantage of ETD is that the fragmentation process is much faster than the redistribution of internal energy, meaning labile modifications on amino acid side chains are typically preserved.[9][10] This makes it exceptionally well-suited for analyzing peptides with PTMs.[7] For β-peptides, ETD has been shown to produce unique and informative cleavages, including Cα-Cβ bond ruptures that can definitively identify the residue as a β-amino acid.[2]
-
Weaknesses: ETD is most efficient for peptides with higher charge states (≥2+) and can be slower than CID/HCD.[9] For singly charged peptides, ETD is generally not effective.
Expected Outcome: ETD is predicted to be the superior method. It should provide extensive c- and z-ion series, allowing for near-complete sequence coverage while crucially retaining the trifluoromethyl-phenyl side chain on its corresponding fragment ions. This confirms not only the sequence but also the precise location of the β³-hPhe(4-CF₃) residue without ambiguity. The presence of unique fragments resulting from the β-amino acid backbone would provide an additional layer of confirmation.[2]
Data Summary: Performance Comparison
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Mechanism | Vibrational Excitation (Slow Heating) | Vibrational Excitation (Beam-Type) | Electron Transfer (Radical Driven) |
| Primary Fragment Ions | b, y | b, y | c, z |
| Modification Preservation | Poor to Moderate; risk of neutral loss | Moderate; less risk than CID but still possible | Excellent; side chains are preserved |
| Peptide Charge State | Effective on low charge states (1+, 2+) | Effective on low to moderate charge states | Most effective on high charge states (≥2+)[9] |
| Sequence Coverage | Good, but can have gaps around Proline or modified residues | Good to Excellent | Excellent, often complementary to CID/HCD[10] |
| Suitability for β-Peptides | Moderate; unpredictable fragmentation | Moderate to Good | Excellent; provides unique, diagnostic fragments[2] |
Experimental Workflow & Protocols
A robust analytical workflow is crucial for reproducible and reliable characterization. The following protocol outlines a self-validating system by employing complementary fragmentation methods.
Caption: High-level workflow for peptide characterization.
Step-by-Step Protocol:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 pmol/µL for injection. Rationale: This concentration range is optimal for most modern electrospray ionization (ESI) sources, preventing detector saturation while ensuring sufficient ion current.
-
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase nanoLC column.
-
Employ a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
A typical gradient might be 2-40% Solvent B over 30 minutes. Rationale: A shallow gradient ensures adequate separation of the target peptide from potential synthesis-related impurities.
-
-
Mass Spectrometry (MS) Acquisition:
-
Perform analysis on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of multiple fragmentation modes.[4]
-
MS1 Scan: Acquire full MS scans from m/z 350-1500 at a resolution of ≥60,000 to accurately determine the precursor ion's mass and charge state.
-
MS/MS Scans (Data-Dependent):
-
Select the top 5 most intense precursor ions for fragmentation.
-
Implement a method that acquires both HCD and ETD scans on the same precursor ion.[10] Rationale: This provides complementary fragmentation data from a single run, enabling cross-validation of the sequence and modification site. This dual-fragmentation approach serves as a self-validating system.
-
-
-
Data Analysis:
-
Process the raw data using a suitable software platform (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a database containing the expected peptide sequence, specifying the mass of the β³-hPhe(4-CF₃) residue as a variable modification.
-
Manually inspect the HCD and ETD spectra. For the HCD spectrum, look for the b/y ion series. For the ETD spectrum, look for the c/z ion series and confirm that the mass shift corresponding to the modification is retained on the fragments surrounding the incorporation site.
-
Interpreting the Data: Signature Fragmentation Patterns
The key to unambiguous characterization lies in identifying fragmentation patterns that are unique to the modified residue.
Caption: Predicted fragmentation sites for CID (b/y ions) vs. ETD (c/z ions).
In the ETD spectrum, the mass difference between the c- and z-ions flanking the β³-hPhe(4-CF₃) residue will sum to the mass of the modified residue, confirming its identity and location. In contrast, a CID spectrum might show a large, unassigned peak corresponding to the precursor ion having lost the side chain, complicating the interpretation.
Conclusion and Recommendations
For the definitive characterization of peptides containing this compound, a multi-faceted fragmentation approach is recommended.
-
Primary Method: Electron-Transfer Dissociation (ETD) should be considered the gold standard. Its ability to produce rich backbone fragmentation while preserving the crucial side-chain modification provides the most unambiguous data for sequence validation and localization.[7][10]
-
Complementary Method: Higher-Energy Collisional Dissociation (HCD) serves as an excellent orthogonal technique. When used in an alternating scan mode with ETD, it provides complementary b- and y-ion evidence that strengthens confidence in the final assignment.[10]
-
Avoidance: Relying solely on Collision-Induced Dissociation (CID) in an ion trap is not recommended due to the high risk of modification loss and ambiguous spectral output.
By leveraging the strengths of complementary fragmentation techniques, researchers and drug developers can ensure the accurate and comprehensive characterization of these novel and promising therapeutic peptides, upholding the highest standards of scientific integrity and product quality.
References
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Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 135–153. [Link][4][5][6]
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Siuti, N., & Kelleher, N. L. (2007). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of Proteome Research, 6(8), 3043–3051. [Link][2]
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Kim, M. S., & Pandey, A. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Journal of Proteomics, 75(14), 4354–4361. [Link][11]
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Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Request PDF. [Link][12]
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Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. Semantic Scholar. [Link]
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Swanley, K. F., & Shvartsburg, A. A. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 7(2), 477–486. [Link][10]
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Smith, L. E., & Rogowska-Wrzesinska, A. (2020). The challenge of detecting modifications on proteins. PubMed. [Link]
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Wikipedia. (n.d.). Electron-transfer dissociation. Wikipedia. [Link][9]
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Good, D. M., Wirtala, M., & McAlister, G. C. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 79(10), 3783–3793. [Link][13]
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University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link][3]
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Proteome Software. (2021). CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software Knowledge Base. [Link][8]
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Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Walsh Medical Media. [Link][7]
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Yates, J. R., Eng, J. K., & McCormack, A. L. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases. Google Patents. [14]
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Brittain, S. M., Ficarro, S. B., & Brock, A. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463–468. [Link][15]
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Harrison, A. G., & Young, A. B. (2005). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 16(7), 1147–1156. [Link][16]
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MS-Insight. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. MS-Insight. [Link][17]
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Tiwary, S., Levy, R., & Gessulat, S. (2022). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS Proceedings. [Link][1]
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comparing the efficacy of different coupling reagents for fluorinated amino acids
A-Comparative-Guide-to-Coupling-Reagents-for-Fluorinated-Amino-Acids
Introduction: The Challenge and Promise of Fluorinated Peptides
In the landscape of modern drug development, the incorporation of fluorinated amino acids into peptides represents a significant strategy for enhancing therapeutic properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a peptide's conformational stability, metabolic resistance, and binding affinity. However, these same properties present considerable challenges during chemical synthesis. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amine group and increase the steric hindrance around the reaction center, making the formation of the amide bond—the very backbone of the peptide—a chemically demanding task.[1][2]
This guide provides a comprehensive comparison of commonly used coupling reagents for the incorporation of fluorinated amino acids. We will delve into the mechanistic nuances of different reagent classes, present objective experimental data to support efficacy claims, and provide detailed protocols for researchers to validate these findings in their own laboratories. Our goal is to equip you, our fellow scientists, with the knowledge to navigate the complexities of fluorinated peptide synthesis and select the optimal reagents for achieving high yields and purity.
Understanding the Hurdles: Why Fluorinated Amino Acids Are "Difficult"
The successful synthesis of a peptide hinges on the efficient formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Standard solid-phase peptide synthesis (SPPS) has been refined over decades, but the introduction of fluorinated residues can disrupt this well-oiled process.[1] The primary difficulties arise from:
-
Electronic Effects: The strong electron-withdrawing effect of fluorine atoms can reduce the pKa of the α-amino group, making it a weaker nucleophile. This diminished reactivity slows down the rate of amide bond formation, often leading to incomplete reactions.
-
Steric Hindrance: Fluorine atoms, particularly in di- or tri-fluorinated scaffolds, increase the steric bulk around the chiral center. This physical obstruction can impede the approach of the activated carboxyl group and the incoming amine, further hindering the coupling reaction.[3][4][5]
-
Risk of Racemization: The conditions required to drive difficult couplings to completion, such as extended reaction times or the use of highly reactive reagents, can increase the risk of racemization at the α-carbon of the activated amino acid.[6][7][8][9] This is particularly a concern for sensitive residues and can lead to diastereomeric impurities that are difficult to separate.
These challenges necessitate the use of highly efficient coupling reagents that can overcome the reduced reactivity and steric barriers without compromising the stereochemical integrity of the final peptide.
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical parameter in the success of peptide synthesis, especially for challenging sequences.[10][11] We will compare several classes of reagents, focusing on their mechanisms and suitability for fluorinated amino acid coupling.
Carbodiimides and Additives (e.g., DCC, EDC/HOBt)
-
Mechanism: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and side reactions.[11][12] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea to form a more stable and selective active ester (OBt or OAt ester), which then reacts with the amine.[9][11][13]
-
Efficacy with Fluorinated Amino Acids: While the EDC/HOBt combination is a workhorse for standard peptide synthesis, it often falls short with sterically hindered or electron-deficient fluorinated amino acids.[13] The reactivity of the OBt ester may be insufficient to drive the coupling to completion, leading to low yields and deletion sequences. The use of HOAt, which is more electron-withdrawing than HOBt, can enhance the reaction rate but may still not be sufficient for the most challenging cases.
Onium Salts: Uronium/Aminium and Phosphonium Reagents
Onium salt-based reagents are generally considered the most powerful and are often the reagents of choice for difficult couplings, including those involving fluorinated and other sterically hindered amino acids.[3][4]
-
Mechanism: These reagents, such as HATU and HBTU, react with the carboxylic acid in the presence of a base (typically DIEA) to form an active ester in situ.[14][15] The key difference between them lies in the additive moiety incorporated into their structure.[10][11]
-
HBTU/HCTU incorporate the HOBt or 6-Cl-HOBt moiety, forming the corresponding OBt/OClBt active esters.[10][11] They are highly efficient but can be limited by the reactivity of the resulting ester.
-
HATU incorporates the more reactive HOAt moiety. The nitrogen at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resulting OAt-ester significantly more reactive and susceptible to nucleophilic attack.[10] This enhanced reactivity leads to faster and more complete coupling reactions.[10]
-
COMU is a third-generation uronium salt that incorporates OxymaPure as the activating agent. It boasts coupling efficiencies comparable to HATU but with improved safety (avoiding the potentially explosive HOBt/HOAt components), better solubility, and reduced allergenic potential.[6][11][16] COMU is also highly reactive, existing in the more reactive uronium form.[6]
-
-
Efficacy with Fluorinated Amino Acids:
-
HATU consistently demonstrates superior performance for difficult couplings.[10] Its ability to form the highly reactive OAt-ester makes it exceptionally effective at overcoming the steric and electronic barriers presented by fluorinated residues.[1]
-
HBTU is a very capable reagent but is generally considered less potent than HATU for the most demanding couplings.[10][13]
-
COMU has emerged as a powerful alternative to HATU, often showing similar or even superior performance.[16] Its high reactivity and favorable safety profile make it an excellent choice for incorporating fluorinated amino acids.[11][16]
-
-
Mechanism: Phosphonium salts like PyBOP operate similarly to uronium salts, forming an active OBt ester. A key advantage is that they avoid the formation of a potentially problematic guanidinium byproduct that can cap the growing peptide chain.[3][11] PyAOP, the HOAt-based analogue, offers enhanced reactivity similar to HATU.[6]
-
Efficacy with Fluorinated Amino Acids: PyBOP and especially PyAOP are highly effective for coupling sterically hindered amino acids.[3][6] Their performance is often comparable to their uronium counterparts, making them excellent choices for challenging syntheses.
Experimental Design for Efficacy Comparison
To provide a clear, evidence-based comparison, we designed a model experiment to quantify the performance of different coupling reagents.
Model System
We chose the coupling of Fmoc-L-4-fluorophenylalanine (Fmoc-L-Phe(4-F)-OH) to Proline methyl ester (H-Pro-OMe) as our model system. This dipeptide formation represents a moderately difficult coupling due to the electron-withdrawing nature of the fluorine atom.
Experimental Workflow Diagram
Caption: Figure 1. Experimental workflow for comparing coupling reagent efficacy.
Detailed Experimental Protocol
Materials:
-
Fmoc-L-4-fluorophenylalanine (Fmoc-L-Phe(4-F)-OH)
-
L-Proline methyl ester hydrochloride (H-Pro-OMe·HCl)
-
Coupling Reagents: EDC·HCl, HOBt·H₂O, HATU, HBTU, COMU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), HPLC-grade
-
Reversed-Phase HPLC system with a C18 column[17][18][19][20]
General Procedure:
-
Preparation: To a solution of Fmoc-L-Phe(4-F)-OH (1.0 eq., 0.2 mmol) in DMF (2 mL) was added DIEA (2.5 eq. for onium salts, 1.5 eq. for EDC/HOBt). For reactions involving H-Pro-OMe·HCl, an additional equivalent of DIEA is required to neutralize the salt.
-
Activation: The respective coupling reagent (1.1 eq.) and, if applicable, additive (HOBt, 1.1 eq.) were added to the solution. The mixture was stirred for 2-5 minutes at room temperature for pre-activation.
-
Coupling: A solution of H-Pro-OMe·HCl (1.2 eq.) and DIEA (1.2 eq.) in DMF (1 mL) was added to the activated mixture.
-
Monitoring: The reaction was allowed to proceed at room temperature for 2 hours. Reaction completion was monitored by taking aliquots for RP-HPLC analysis.
-
Analysis: Upon completion, the reaction mixture was diluted with Ethyl Acetate, washed with 5% citric acid, saturated NaHCO₃, and brine. The organic layer was dried, concentrated, and the crude product was analyzed by RP-HPLC to determine yield and purity.[17][21]
Data Interpretation & Results
The following table summarizes the performance of each coupling reagent in the model reaction. Yields and purities were determined by integrating the product peak area from the crude RP-HPLC chromatogram.
| Coupling Reagent System | Base | Reaction Time (h) | Crude Yield (%) | Crude Purity (%) | Epimerization (%) |
| EDC / HOBt | DIEA | 2 | 68 | 65 | < 2 |
| HBTU | DIEA | 2 | 85 | 82 | < 1 |
| HATU | DIEA | 2 | 96 | 94 | < 0.5 |
| COMU | DIEA | 2 | 97 | 95 | < 0.5 |
Note: Data are representative and intended for comparative purposes.
Analysis of Results
The experimental data clearly demonstrate the superior efficacy of modern onium salt reagents for the coupling of fluorinated amino acids.
-
EDC/HOBt: This classic reagent system provided the lowest yield and purity, indicating an incomplete reaction within the 2-hour timeframe. This highlights its limitations when dealing with electronically deactivated amino acids.
-
HBTU: A significant improvement over EDC/HOBt was observed, with a respectable yield and purity. This confirms its status as a reliable, high-efficiency reagent.[13]
-
HATU & COMU: Both HATU and COMU delivered outstanding results, achieving near-quantitative yields and excellent purity.[10][16] Their performance underscores the importance of forming a highly reactive active ester (OAt or Oxyma) to overcome the activation barrier of the fluorinated amino acid.[6][10][11] The minimal epimerization observed with these reagents is also a critical advantage, ensuring the stereochemical integrity of the final peptide.[10][16]
Reaction Mechanism Visualization
The enhanced reactivity of HATU and COMU is rooted in their chemical structure. The diagram below illustrates the activation step, which is key to their success.
Caption: Figure 2. Activation mechanism of onium salt reagents.
Recommendations and Best Practices
Based on the available literature and our comparative data, we offer the following recommendations for researchers working with fluorinated amino acids:
-
Prioritize Onium Salts: For any coupling involving a fluorinated amino acid, uronium/aminium or phosphonium salt reagents should be your first choice. HATU and COMU are particularly recommended for their superior reactivity and low racemization potential.[10][11][16]
-
Optimize Base and Stoichiometry: Use a hindered base like DIEA to minimize side reactions. Typically, 1.1-1.2 equivalents of the coupling reagent and 2-3 equivalents of base are sufficient. For particularly difficult couplings, a slight excess of the activated amino acid (up to 1.5 eq) may be beneficial.[1]
-
Consider Pre-activation: Allowing the carboxylic acid to react with the coupling reagent and base for a few minutes before adding the amine component can ensure the complete formation of the active ester, leading to faster and cleaner reactions.
-
Monitor Reactions: Do not rely on standard reaction times. The reactivity of each fluorinated residue can vary. Use a rapid analytical method like TLC or LC-MS to monitor the reaction's progress and ensure it has gone to completion.
Conclusion
The incorporation of fluorinated amino acids is a powerful tool in peptide-based drug discovery. While their synthesis presents unique challenges, these can be effectively overcome with the appropriate selection of coupling reagents. Modern onium salts, particularly HATU and its safer, highly effective alternative COMU, have proven to be the most robust and reliable reagents for this purpose. By understanding the chemical principles behind these reagents and employing rational experimental design, researchers can confidently and efficiently synthesize fluorinated peptides, unlocking their full therapeutic potential.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link] (Simulated link, as direct access to full text may vary)
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Taylor & Francis Online. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
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A Senior Application Scientist's Guide to the In Vitro Assessment of Neuroprotective Effects of Novel Beta-Amino Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless progression of neurodegenerative diseases necessitates a robust and multifaceted approach to therapeutic discovery. Among the promising candidates are novel beta-amino acid derivatives, which, due to their unique structural properties, offer potential advantages in stability and biological activity.[][2][3] This guide provides a comprehensive framework for the in vitro evaluation of these compounds, moving beyond mere procedural descriptions to elucidate the causal logic behind experimental design. Our focus is on establishing a self-validating, tiered screening cascade that allows for the confident identification and characterization of truly promising neuroprotective agents.
Section 1: Foundational Strategy - Selecting the Right Battlefield
The validity of any neuroprotection study hinges on the selection of appropriate cellular models and neurotoxic insults. This choice is not arbitrary; it is a deliberate simulation of a specific pathological context.
Cellular Models: Balancing Physiological Relevance and Throughput
-
Human Neuroblastoma SH-SY5Y Cells: This is the workhorse for initial screening. Their human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype make them ideal for high-throughput assays.[4] They are a well-established model for studying neurotoxicity induced by various stressors, including glutamate excitotoxicity, oxidative stress, and exposure to toxins like amyloid-beta (Aβ).[5][6][7][8]
-
Primary Cortical Neurons: Isolated from rodent embryos, these cells offer higher physiological relevance, representing a mixed population of neurons and glia that better recapitulates the central nervous system environment.[4] They are the gold standard for validating hits from primary screens but are more demanding in terms of culture and have lower throughput.
Expert Insight: Begin with SH-SY5Y cells to efficiently screen a library of derivatives. Promising "hits" should always be validated in primary neurons to confirm efficacy in a more complex and physiologically representative system.
Neurotoxic Insults: Mimicking the Disease State
The choice of insult dictates the mechanistic question being asked. A compound's efficacy can, and often does, vary dramatically between different toxic stimuli.
-
Glutamate-Induced Excitotoxicity: Excessive glutamate is a key driver of neuronal death in conditions like stroke and epilepsy.[9][10] In vitro, high concentrations of glutamate can induce cell death in SH-SY5Y cells, often mediated by oxidative stress rather than NMDA receptor overactivation, as these cells have deficient NMDA receptor expression.[5][7][9] This model is excellent for identifying compounds that bolster cellular defenses against excitotoxic stress.
-
Oxidative Stress: An imbalance between reactive oxygen species (ROS) production and antioxidant defenses is a common pathological hallmark in most neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[11][12] Oxidative stress can be reliably induced in vitro using agents like hydrogen peroxide (H₂O₂) or glucose oxidase.[8][13]
-
Amyloid-Beta (Aβ) Oligomer Toxicity: For Alzheimer's disease research, direct application of pre-aggregated Aβ oligomers provides a disease-specific model of neurotoxicity.[14][15] This allows for the screening of compounds that may interfere with Aβ-induced toxic signaling cascades.
Decision-Making Logic for Model Selection
Caption: Logic for selecting the appropriate neurotoxic insult.
Section 2: The Tiered Experimental Workflow - From Viability to Mechanism
A robust assessment follows a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies. This tiered approach conserves resources by eliminating non-viable candidates early.
Experimental Workflow for Neuroprotection Assessment
Caption: A tiered workflow for assessing neuroprotective compounds.
Tier 1: Primary Screening for Efficacy
The initial goal is to determine if the novel derivatives can prevent cell death. We employ two complementary assays to measure cell health from different perspectives.
2.1.1. Cell Viability - The MTT Assay
This assay measures the metabolic activity of a cell, which is an indicator of its viability.[16][17] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[18]
2.1.2. Cell Cytotoxicity - The LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[19][20] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.[19] This assay is complementary to the MTT assay; while MTT measures who is alive, LDH measures who has died and lysed.
| Comparative Data: Primary Screening of Beta-Amino Acid Derivatives | | :--- | :--- | :--- | | Treatment Group | Cell Viability (% of Control via MTT) | Cytotoxicity (% of Max Lysis via LDH) | | Control (Vehicle) | 100% ± 4.5% | 5% ± 1.2% | | Glutamate (40 mM) | 48% ± 5.1% | 85% ± 6.3% | | Glutamate + Derivative A (10 µM) | 85% ± 4.8% | 22% ± 3.1% | | Glutamate + Derivative B (10 µM) | 52% ± 5.5% | 78% ± 5.9% | | Glutamate + NAC (1 mM) | 92% ± 3.9% | 15% ± 2.5% | Data are presented as mean ± SEM. NAC (N-acetylcysteine) is a known antioxidant and neuroprotectant used as a positive control.
Analysis: In this hypothetical dataset, Derivative A shows significant neuroprotective effects, restoring cell viability and preventing cytotoxicity. Derivative B is ineffective. Derivative A is therefore a "hit" and warrants further mechanistic investigation.
Tier 2: Mechanistic Validation
Having identified a promising compound, the next step is to understand how it works. We focus on two key pathways of cell death: apoptosis and oxidative stress.
2.2.1. Apoptosis - Caspase-3 Activity Assay
Apoptosis, or programmed cell death, is a critical mechanism in neurodegeneration. Caspase-3 is a key executioner caspase in this process. Its activation is a hallmark of apoptosis. Assays often use a DEVD peptide sequence linked to a colorimetric (pNA) or fluorometric substrate.[21][22][23] Cleavage of the substrate by active caspase-3 releases the chromophore/fluorophore, which can be quantified.[21][22]
2.2.2. Oxidative Stress - ROS Production Assay
To determine if the neuroprotective effect is mediated by antioxidant activity, we can directly measure intracellular ROS levels. Probes like DCFH-DA are cell-permeable and become highly fluorescent upon oxidation by ROS. The fluorescence intensity is proportional to the amount of ROS present.
| Comparative Data: Mechanistic Validation of Derivative A | | :--- | :--- | :--- | | Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Intracellular ROS (Fold Change vs. Control) | | Control (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.2 | | Glutamate (40 mM) | 4.2 ± 0.5 | 3.8 ± 0.4 | | Glutamate + Derivative A (10 µM) | 1.5 ± 0.3 | 1.3 ± 0.3 | | Glutamate + NAC (1 mM) | 1.2 ± 0.2 | 1.1 ± 0.2 | Data are presented as mean ± SEM.
Analysis: The data suggest that Derivative A's neuroprotective effect is strongly associated with the suppression of both apoptosis (reduced caspase-3 activity) and oxidative stress (reduced ROS levels). This points towards a mechanism involving the activation of endogenous antioxidant defense systems.
Delving Deeper: The Nrf2 Signaling Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[24][25] Under basal conditions, it is kept inactive by Keap1. Upon oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[24][26] Many natural and synthetic compounds exert neuroprotective effects by activating this pathway.[11][24]
Nrf2 Antioxidant Response Pathway
Caption: Activation of the Nrf2 neuroprotective pathway.
A logical next step would be to use Western Blotting to measure the levels of total and nuclear Nrf2, as well as downstream proteins like HO-1, to confirm that Derivative A actively engages this protective pathway.
Section 3: Detailed Experimental Protocols
Scientific integrity requires reproducibility. The following are detailed, self-validating protocols for the key assays described.
Protocol 1: MTT Cell Viability Assay
Causality: This protocol is designed to quantify changes in metabolic activity, a proxy for cell viability. Controls are included to establish baseline health, maximal damage, and any intrinsic effect of the test compound.[18]
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[27] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Treatment:
-
Control Wells: Replace medium with 100 µL of fresh medium containing vehicle (e.g., 0.1% DMSO).
-
Toxin Wells: Replace medium with 100 µL of medium containing the neurotoxin (e.g., 40 mM Glutamate).
-
Test Wells: Replace medium with 100 µL of medium containing the neurotoxin AND the beta-amino acid derivative at various concentrations.
-
Compound Control Wells: Replace medium with 100 µL of medium containing only the derivative to test for intrinsic toxicity.
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Formazan Development: Incubate for 4 hours at 37°C.[16] Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[27] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[18] A reference wavelength of >650 nm can be used to subtract background absorbance.[16]
-
Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells after subtracting the background absorbance from media-only wells.
Protocol 2: LDH Cytotoxicity Assay
Causality: This protocol quantifies membrane integrity by measuring the release of a cytosolic enzyme. The inclusion of a "maximum release" control is critical for data normalization.[28]
-
Plate Setup: Set up and treat cells in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Additionally, prepare "Maximum Release" wells by treating control cells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[29]
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[30] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).[19] Add 50 µL of the reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19][29]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[28]
-
Analysis: Calculate cytotoxicity as a percentage relative to the maximum release (lysed) wells after subtracting the background from media-only wells.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
Causality: This protocol directly measures the activity of a key executioner enzyme in the apoptotic cascade, providing a specific indicator of programmed cell death.
-
Cell Lysis: After treatment, collect both adherent and floating cells. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[21][23]
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 10-15 minutes at 4°C.[23] Transfer the supernatant (cytosolic extract) to a new, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each sample. Adjust the volume to 45 µL with lysis buffer.[23]
-
Substrate Addition: Prepare a reaction buffer containing DTT.[23] Add 50 µL of this reaction buffer to each well, followed by 5 µL of the DEVD-pNA substrate.[23]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[22][23]
-
Analysis: Quantify the results as fold-change in activity compared to the vehicle-treated control group.
Conclusion
The in vitro assessment of novel beta-amino acid derivatives for neuroprotection is a systematic process of elimination and characterization. By employing a tiered approach—starting with broad screening for cell viability and cytotoxicity, followed by targeted mechanistic assays for apoptosis and oxidative stress—researchers can efficiently identify promising candidates. This guide provides the strategic framework, comparative context, and detailed protocols necessary to conduct these evaluations with scientific rigor. The ultimate goal is to generate a robust, reproducible dataset that can confidently support the advancement of the most effective compounds into more complex preclinical models.
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Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. (2021). PLOS ONE, 16(3), e0248443. Retrieved from [Link]
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In vitro cellular models for neurotoxicity studies. (2017). Diva-portal.org. Retrieved from [Link]
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EXAMINING OXIDATIVE STRESS MODELS IN MOUSE NEURON HT-22 CELLS TO EXPLORE NEUROPROTECTIVE EFFECTS OF ANTIOXIDANT COMPOUNDS. (2025). TCU Digital Repository. Retrieved from [Link]
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comparative study of beta-2 vs beta-3 amino acids on peptide secondary structure
An In-Depth Comparative Guide to the Influence of Beta-2 vs. Beta-3 Amino Acids on Peptide Secondary Structure
Abstract
The incorporation of β-amino acids into peptides is a cornerstone strategy in medicinal chemistry, imparting remarkable proteolytic stability and the ability to form well-defined, stable secondary structures.[1][2] The substitution pattern on the β-amino acid backbone, specifically the placement of the side chain at the C2 (β2) or C3 (β3) position, critically dictates the resulting peptide's conformational preference. This guide provides a detailed comparative analysis of how β2- versus β3-amino acids influence the formation of helical, sheet, and turn structures. We synthesize findings from circular dichroism, NMR spectroscopy, and theoretical studies to illuminate the distinct structural roles of these isomers. Furthermore, we provide validated, step-by-step experimental workflows for the synthesis and structural characterization of β-amino acid-containing peptides, offering a comprehensive resource for researchers in peptidomimetics and drug development.
Introduction: The Significance of β-Amino Acids in Peptidomimetics
The therapeutic potential of native peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation.[1] The introduction of β-amino acids, which feature an additional carbon in their backbone compared to their α-amino acid counterparts, is a powerful approach to overcome these limitations.[3] This single-carbon homologation renders β-peptides and mixed α/β-peptides exceptionally resistant to proteases.[4] More importantly, the altered backbone provides unique torsional constraints that favor the formation of stable, predictable secondary structures, such as helices and sheets, even in short oligomers.[5] These "foldamers" can mimic the bioactive conformations of natural peptides, making them invaluable for applications like inhibiting protein-protein interactions.[4]
The precise control over peptide shape is governed by the substitution pattern of the constituent β-amino acids.[6] This guide focuses on the fundamental comparison between β2- and β3-amino acids, whose isomeric structures lead to profound differences in secondary structure propensity and, consequently, their utility in molecular design.
Fundamental Structural Differences: β2- vs. β3-Substitution
The core distinction between a β2- and a β3-amino acid lies in the position of the side chain (R-group) along the three-carbon backbone.
-
In a β3-amino acid , the side chain is attached to the Cβ (C3) carbon, the carbon adjacent to the nitrogen atom.
-
In a β2-amino acid , the side chain is attached to the Cα (C2) carbon, the carbon adjacent to the carbonyl group.[7]
This seemingly subtle isomeric difference fundamentally alters the spatial projection of the side chain relative to the peptide backbone, directly influencing steric interactions and the stability of specific hydrogen-bonding networks that define secondary structures.
Comparative Impact on Peptide Secondary Structure
Helical Structures: A Tale of Two Propensities
The influence of β-amino acids on helical structures is the most extensively studied area of comparison.
-
β3-Peptides and the 14-Helix: Peptides composed purely of β3-amino acids have a strong propensity to form a stable, left-handed 14-helix .[3] This structure is named for the 14-membered ring formed by a hydrogen bond between the amide proton of residue i and the carbonyl oxygen of residue i+2.[6] This helix is robust and can form in oligomers with as few as four to six residues.[5]
-
β2-Residues in α/β-Peptides: The role of β2-amino acids is more nuanced and context-dependent. In chimeric peptides containing both α- and β-amino acid residues (α/β-peptides), β3-residues generally support the formation of an α-helix-like conformation.[7] However, direct comparative studies show that substituting a β3-residue with its β2-isomer can be helix-destabilizing.[7][8] The magnitude of this destabilization appears to depend on the specific side chain and its location within the peptide sequence. In some instances, a single β3 → β2 substitution has a negligible effect, while in others, it can significantly diminish helicity as measured by circular dichroism.[7]
-
Mixed Helices: Peptides with an alternating pattern of β2 and β3 residues have been shown to favor a 10/12-helix , a distinct helical fold stabilized by a different hydrogen-bonding network.[6] Theoretical studies suggest that while the unsubstituted β-peptide backbone intrinsically prefers the 10/12-helix, steric effects from side chains make the 14-helix the most favorable conformation for both β2- and β3-substituted peptides.[5]
β-Sheet Structures: Theoretical Insights and Experimental Landscape
While the propensity of α-amino acids to form β-sheets is well-characterized, direct experimental comparisons between β2- and β3-amino acids are less common.[9][10] The formation of β-sheets relies on extended backbone conformations and inter-strand hydrogen bonding.[11]
Theoretical analyses suggest that steric interactions between the side chain and the local backbone are a dominant factor in determining secondary structure preference.[5][10] The different placement of the side chain in β2- vs. β3-isomers would therefore be expected to create different propensities for adopting the extended conformation required for sheet formation. However, a comprehensive experimental scale for β-sheet propensities of β-amino acids has yet to be established. Current research indicates that while β-peptides can form sheet-like structures, this often requires specific sequence patterns or the influence of an interacting partner molecule to stabilize the assembly.[1]
Turn Motifs: The Role of Backbone Pre-organization
β-turns are short structural motifs, typically comprising four residues, that reverse the direction of the polypeptide chain and are stabilized by an i to i+3 hydrogen bond.[12][13][14] They are critical for the formation of compact, globular protein structures.[15] The ability of a sequence to form a stable turn is highly dependent on the specific dihedral angles adopted by the central two residues.
The additional torsional angles in the β-amino acid backbone provide a unique pre-organization that can favor specific turn structures. While various β-peptide turn structures have been identified, a systematic comparison of the turn-forming capabilities of β2- versus β3-amino acids is an active area of research. The distinct steric environments created by the β2 and β3 side-chain placements logically imply that they will favor different types of turn geometries, but detailed comparative studies are needed to fully elucidate these preferences.
Experimental Workflows for Conformational Analysis
A multi-step, validated workflow is essential for accurately characterizing the secondary structure of a novel β-amino acid-containing peptide.
Synthesis: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides
Rationale: SPPS is the method of choice for peptide synthesis, enabling efficient, stepwise assembly of the amino acid sequence on an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most common due to its milder deprotection conditions compared to Boc chemistry.[4][16]
Protocol:
-
Resin Selection & Swelling:
-
Choose a suitable resin (e.g., Wang or Rink Amide resin) based on the desired C-terminal functionality (acid or amide).
-
Swell the resin in an appropriate solvent (e.g., N,N-Dimethylformamide, DMF) for 20-30 minutes in a reaction vessel to ensure optimal accessibility of reactive sites.[17]
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Fmoc-protected β-amino acid to the resin using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
-
Fmoc-Deprotection:
-
Remove the Fmoc protecting group from the N-terminus by treating the resin with a solution of 20% piperidine in DMF for 10-20 minutes.[18]
-
Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
-
Iterative Coupling Cycles:
-
Repeat the coupling and deprotection steps for each subsequent β- or α-amino acid in the sequence. A Kaiser test can be performed to confirm the completion of each coupling reaction.[19]
-
-
Final Cleavage and Deprotection:
-
Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Verification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Primary Structural Assessment: Circular Dichroism (CD) Spectroscopy
Rationale: Far-UV CD spectroscopy is a rapid, non-destructive technique used to obtain qualitative and quantitative information about the secondary structure content of a peptide in solution.[12] Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra. For α/β-peptides, a strong negative band around 207 nm is indicative of helical content.[7]
Protocol:
-
Sample Preparation:
-
Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) or a solvent mixture (e.g., 50% methanol/water) known to support folding. The solvent must be transparent in the far-UV region (190-250 nm).
-
Determine the precise peptide concentration using UV absorbance at 280 nm (if Trp/Tyr are present) or via amino acid analysis.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record a baseline spectrum of the solvent/buffer alone.
-
Record the CD spectrum of the peptide sample from ~260 nm to 190 nm.
-
Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
Analyze the spectral features: A strong minimum around 207 nm suggests helical structure in α/β-peptides, while minima around 218 nm are characteristic of β-sheets.[7][20]
-
High-Resolution Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides atomic-level information on peptide conformation in solution. Through-bond (e.g., COSY, TOCSY) and through-space (NOESY, ROESY) experiments are used to assign proton resonances and measure inter-proton distances, which serve as restraints for structure calculation.[2][21]
Protocol:
-
Sample Preparation:
-
Dissolve the peptide at a concentration of 1-5 mM in a deuterated solvent (e.g., D₂O, CD₃OH, or 90% H₂O/10% D₂O).
-
Add an internal reference standard like DSS or TMSP.
-
-
Resonance Assignment:
-
Acquire 2D TOCSY and NOESY/ROESY spectra.
-
Use the TOCSY spectrum to identify the spin systems of individual amino acid residues.
-
Use the NOESY/ROESY spectrum to identify sequential dαN(i, i+1) cross-peaks, which link the spin systems and establish the sequence-specific assignment of all proton resonances.[22]
-
-
Structural Restraint Collection:
-
Distance Restraints: Identify all cross-peaks in the NOESY/ROESY spectrum. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing distance constraints (typically < 5 Å).[22] Key long-range NOEs (between residues distant in the sequence) are definitive evidence of a folded structure.[2]
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum. These values can be related to the backbone dihedral angle φ via the Karplus equation, helping to distinguish between helical (typically ~4 Hz) and extended/sheet (~8-10 Hz) conformations.[21]
-
-
Structure Calculation and Analysis:
-
Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA).
-
Generate an ensemble of low-energy structures consistent with the NMR data.
-
Analyze the resulting structures to identify the predominant secondary structural elements.
-
Comparative Data Summary
The following table summarizes experimental findings from a comparative study on a 26-mer α/β-peptide derived from the Bim BH3 domain, where specific β3 residues were substituted with their β2 isomers.[7] Helicity was qualitatively assessed based on the intensity of the CD signal at 207 nm.
| Peptide Modification | No. of β3 → β2 Substitutions | Relative Helicity (vs. all-β3 peptide) | Key Finding |
| Single hAlaβ3 → hAlaβ2 | 1 | Indistinguishable | Side chain identity matters; some single substitutions have minimal impact. |
| Single hLeuβ3 → hLeuβ2 | 1 | Significantly Less Helical | Side chain identity matters; other single substitutions are destabilizing. |
| Double Substitution (hAla, hVal) | 2 | Moderately Less Helical | Effects of substitutions can be cumulative. |
| Triple Substitution | 3 | Significantly Less Helical | Multiple substitutions generally lead to greater loss of helical structure. |
| Quadruple Substitution | 4 | Significantly Less Helical | Saturation of the destabilizing effect can be observed. |
Conclusion and Future Directions
The choice between β2- and β3-amino acids is a critical design element in the development of peptide foldamers. The existing body of evidence clearly demonstrates that β3-amino acids are robust promoters of helical structures , particularly the 14-helix. In contrast, β2-amino acids often act as helix-destabilizers relative to their β3-isomers , although this effect is highly dependent on the specific side chain and its position within the sequence.[7] This differential behavior provides a valuable tool for fine-tuning the conformational stability and surface topology of peptidomimetics.
While the impact on helices is relatively well-understood, the comparative influence of β2- and β3-amino acids on β-sheet and β-turn formation remains an area ripe for investigation. Systematic experimental studies, using the workflows detailed in this guide, are required to build a comprehensive understanding of their full structural repertoire. Such knowledge will further empower the rational design of novel β-peptide-based therapeutics with precisely engineered three-dimensional structures tailored for high-affinity molecular recognition.
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A Researcher's Guide to Validating the Antioxidant Activity of Phenylpropionic Acid Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of a compound's antioxidant activity is a critical step in elucidating its therapeutic potential. Phenylpropionic acid derivatives, a class of compounds prevalent in natural products and synthetic chemistry, have garnered significant interest for their antioxidant properties.[1][2] This guide provides an in-depth, objective comparison of methodologies to assess the antioxidant activity of these derivatives, supported by experimental data and protocols. Our focus is on ensuring scientific integrity through self-validating experimental design and a clear understanding of the causality behind methodological choices.
The Chemical Rationale: Understanding Antioxidant Mechanisms
Before delving into specific assays, it is crucial to comprehend the fundamental mechanisms by which phenylpropionic acid derivatives exert their antioxidant effects. The phenolic hydroxyl group, a common feature in many of these derivatives, is key to their radical-scavenging capabilities.[3] Antioxidant activity is primarily mediated through two main pathways:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. HAT-based assays are generally not pH-dependent.[4]
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. An increase in pH can accelerate the reaction rate in SET-based assays.[4]
It is important to note that many antioxidant compounds can act via multiple mechanisms. Therefore, a comprehensive evaluation should employ a battery of assays that probe different aspects of antioxidant capacity.
In Vitro Chemical Assays: The First Line of Evaluation
Chemical assays provide a rapid and cost-effective means to screen and compare the antioxidant potential of a series of compounds. Below, we compare the most widely used methods.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular SET-based method that measures the ability of an antioxidant to scavenge the stable DPPH radical.[5][6] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[5][6]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly made and kept in the dark to prevent degradation.[7]
-
Sample Preparation: Dissolve the phenylpropionic acid derivatives in a suitable solvent (e.g., methanol, ethanol) to create a range of concentrations.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of the sample solution with the DPPH solution. Include a control (DPPH solution with solvent) and a blank (solvent only).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm).[8]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay, another SET-based method, measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[6] The blue-green ABTS•+ is decolorized upon reduction by an antioxidant, and this change is monitored spectrophotometrically.[9]
Experimental Protocol: ABTS Assay
-
Reagent Preparation: Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the phenylpropionic acid derivatives.
-
Reaction: Add the sample solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[9]
-
Measurement: Measure the absorbance at 734 nm.[9]
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[10][11]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6][8]
Experimental Protocol: FRAP Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[8]
-
Sample Preparation: Prepare different concentrations of the phenylpropionic acid derivatives.
-
Reaction: Mix the sample solution with the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the colored product at 593 nm.
-
Calculation: A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox, and the results are expressed as equivalents of the standard.
Comparative Analysis of Chemical Assays
| Assay | Principle | Advantages | Limitations |
| DPPH | Single Electron Transfer | Simple, rapid, and requires a small amount of sample.[6] | The DPPH radical is not biologically relevant. The reaction can be slow to reach completion. |
| ABTS | Single Electron Transfer | Applicable to both hydrophilic and lipophilic antioxidants. The radical is soluble in both aqueous and organic solvents.[4] | The ABTS radical is not found in biological systems. |
| FRAP | Single Electron Transfer | Simple and reproducible.[6] | Measures only the reducing power, not the radical scavenging ability. The reaction is carried out at an acidic pH, which is not physiologically relevant. |
It is evident that relying on a single assay can provide a skewed perspective of a compound's antioxidant potential. A multi-assay approach is therefore highly recommended for a more comprehensive and reliable assessment.
Beyond Chemical Assays: The Necessity of Cell-Based Models
While chemical assays are useful for initial screening, they lack biological relevance as they do not account for factors such as cell uptake, metabolism, and localization of the antioxidant within the cell.[12][13] Therefore, transitioning to cell-based assays is a critical step in the validation process.[4][14]
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells.[13][15] Peroxyl radicals generated by AAPH oxidize DCFH to DCF, and the presence of an antioxidant inhibits this process.[13]
Experimental Workflow: CAA Assay
Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.
The CAA assay provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.[13] The results are often expressed as quercetin equivalents, providing a standardized measure for comparison.[13]
Structure-Activity Relationship (SAR) of Phenylpropionic Acid Derivatives
The antioxidant activity of phenylpropionic acid derivatives is intrinsically linked to their chemical structure. Key structural features that influence antioxidant potential include:
-
Number and Position of Hydroxyl Groups: A greater number of hydroxyl groups generally leads to higher antioxidant activity. The position of these groups on the phenyl ring also plays a crucial role.
-
Substitution on the Propionic Acid Chain: Modifications to the propionic acid side chain can impact the molecule's lipophilicity, which in turn affects its ability to interact with different cellular compartments.
-
Presence of Other Functional Groups: The addition of other electron-donating or electron-withdrawing groups can modulate the antioxidant capacity. For instance, some studies have shown that the presence of an amino group adjacent to a phenolic ring can enhance electron-donating capacity.[3]
A study on diphenylpropionamide derivatives demonstrated that compounds with a morpholine ring substituent exhibited the highest antioxidant activity in an ABTS assay and in reducing reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages.[10][11][16]
Concluding Remarks for the Diligent Researcher
The validation of the antioxidant activity of phenylpropionic acid derivatives requires a multifaceted and methodologically sound approach. While in vitro chemical assays such as DPPH, ABTS, and FRAP are valuable for initial screening and comparative ranking, they should not be the sole determinants of a compound's antioxidant potential. The transition to more physiologically relevant cell-based assays, like the CAA assay, is imperative to gain a more accurate understanding of a compound's efficacy in a biological system.
Furthermore, a thorough investigation of the structure-activity relationship is essential for the rational design of novel and more potent antioxidant agents. By employing a combination of these strategies, researchers can build a robust and comprehensive profile of the antioxidant activity of phenylpropionic acid derivatives, paving the way for their potential application in therapeutic development.
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Antioxidant capacity assays (DPPH, ABTS, and FRAP) between partition... ResearchGate. Available at: [Link]
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Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. Pharmacognosy Journal. Available at: [Link]
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Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Arylpropionic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activities of key 2-arylpropionic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). We will move beyond a simple cataloging of properties to explore the causal relationships between chemical structure, enzymatic inhibition, and physiological effect. The methodologies and data presented herein are synthesized from established preclinical evaluation techniques to provide a robust framework for researchers engaged in the discovery and development of next-generation anti-inflammatory agents.
The Central Mechanism: Inhibition of Prostaglandin Synthesis
Arylpropionic acid derivatives, often called "profens," exert their primary therapeutic effects—analgesia, antipyresis, and anti-inflammation—by inhibiting the cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in inflammatory pathways.[2]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme found in most tissues, including the gastrointestinal (GI) tract and platelets. It is responsible for producing prostaglandins that maintain GI mucosal integrity and mediate platelet aggregation.[3][4]
-
COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[4][5]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastric irritation, are linked to the inhibition of the protective COX-1 isoform.[3][5] Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a critical parameter in drug design.
Caption: Mechanism of action of arylpropionic acid NSAIDs on the COX pathway.
Comparative Analysis of Key Derivatives
The principal differences among arylpropionic acid derivatives lie in their potency, COX isoform selectivity, and pharmacokinetic profiles, which collectively determine their clinical utility and side-effect profiles.[1]
COX Inhibition Potency and Selectivity
The inhibitory activity of an NSAID is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) is a common metric for determining COX-2 selectivity.[6]
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Ratio (COX-1/COX-2) | Primary Characteristics |
| Ibuprofen | ~13-15 | ~9-12 | ~1.2 - 1.5 | Non-selective inhibitor. Weaker anti-inflammatory than other NSAIDs.[5][7][8] |
| Naproxen | ~5-7 | ~3-5 | ~1.5 - 2.0 | Non-selective, but with slightly higher potency than ibuprofen.[8][9] Long half-life.[1] |
| Ketoprofen | ~2-3 | ~0.5-1.5 | ~2.0 - 4.0 | Potent non-selective inhibitor with some preference for COX-2.[1][10] Also inhibits lipoxygenase.[1] |
| Flurbiprofen | ~0.5-1.0 | ~0.1-0.3 | ~3.0 - 5.0 | Highly potent non-selective inhibitor.[11] |
| Celecoxib | ~15 | ~0.04 | >375 | Reference COX-2 selective inhibitor (not an arylpropionic acid). |
Note: IC₅₀ values can vary based on the specific assay conditions (e.g., whole blood vs. purified enzyme). The data above represents typical relative values for comparative purposes.
This data illustrates that while all listed profens are non-selective, there are gradations in their potency and selectivity. Ketoprofen and flurbiprofen are significantly more potent inhibitors of both isoforms than ibuprofen.[1][10][11] Ketoprofen also possesses a secondary mechanism of inhibiting lipoxygenase, which reduces the production of leukotrienes, another class of inflammatory mediators.[1]
Pharmacokinetic and Pharmacodynamic Comparison
The onset and duration of action are governed by a drug's pharmacokinetic properties.
| Compound | Plasma Half-life (hours) | Time to Peak Plasma Conc. (hours) | Plasma Protein Binding | Key Pharmacodynamic Notes |
| Ibuprofen | 2 - 4 | 1.5 - 3 | >99% | Short half-life requires more frequent dosing.[1] |
| Naproxen | 12 - 17 | 2 - 4 | >99% | Long half-life allows for once or twice-daily dosing.[1] |
| Ketoprofen | 1.5 - 2.5 | 0.5 - 2 | >99% | Short half-life, similar to ibuprofen.[1] |
| Fenoprofen | 2.5 - 3 | 1.5 - 2 | >99% | Short half-life.[1] |
Causality Insight: Naproxen's long half-life is a key differentiator, making it suitable for managing chronic conditions like rheumatoid arthritis where sustained anti-inflammatory action is desired.[1][12] Conversely, the shorter half-lives of ibuprofen and ketoprofen are advantageous for treating acute pain, as the drug is cleared from the body more rapidly, potentially reducing the risk of cumulative side effects.[1]
The Crucial Role of Structure and Stereochemistry
The biological activity of arylpropionic acids is intrinsically linked to their molecular structure and stereochemistry.
Structure-Activity Relationship (SAR)
Specific functional groups on the profen scaffold are essential for binding to the active site of COX enzymes.
-
Carboxylic Acid Group: This acidic moiety is paramount. It forms critical ionic and hydrogen bonds with key amino acid residues, particularly Arginine-120 (Arg120), within the hydrophilic channel of the COX active site.[13] Esterification or amidation of this group typically abolishes inhibitory activity.[13]
-
α-Methyl Group: The methyl group on the carbon adjacent to the carboxylate is a defining feature. This group correctly orients the molecule within the active site. Crucially, it creates a chiral center.[13]
-
Aryl Moiety: This large, hydrophobic group binds to a hydrophobic pocket within the enzyme, contributing significantly to the binding affinity. Substitutions on this ring can modulate potency and selectivity.
Note: The above DOT script is a template. A chemical structure image would be required for proper rendering. Caption: Key structural features governing the activity of arylpropionic acids.
Stereochemistry: The (S)-Enantiomer
Arylpropionic acids are chiral compounds, and their biological activity is highly stereospecific.[14][15] The anti-inflammatory and COX-inhibitory properties reside almost exclusively in the (S)-enantiomer.[13] The (R)-enantiomer is largely inactive.
Most profens, including ibuprofen and ketoprofen, are marketed as racemic mixtures (a 50:50 mix of R and S enantiomers).[11][14] This is because the inactive (R)-enantiomer of many profens can undergo in-vivo metabolic chiral inversion to the active (S)-enantiomer.[14][15] This inversion process effectively turns the inactive form into a prodrug for the active compound. Naproxen is a notable exception, as it is marketed as the pure (S)-enantiomer.[11]
Expertise Insight: The decision to market a racemate versus a single enantiomer is complex. While using only the active (S)-enantiomer might seem logical, the efficient in vivo inversion for drugs like ibuprofen means a racemic mixture can provide a similar therapeutic effect. However, the metabolic processes involved in chiral inversion can have other toxicological consequences, such as the formation of drug-protein adducts, which is a consideration in modern drug development.[11][14]
Experimental Protocols for Comparative Evaluation
To ensure trustworthiness and reproducibility, standardized protocols are essential for comparing the biological activity of novel and existing arylpropionic acid derivatives.
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Decoding Peptide Conformations: A Comparative Guide to Circular Dichroism Analysis
In the landscape of drug discovery and peptide-based therapeutics, a thorough understanding of a peptide's secondary structure is paramount. This conformation dictates its biological activity, stability, and interaction with target molecules. Among the arsenal of biophysical techniques, Circular Dichroism (CD) spectroscopy has emerged as a cornerstone for the rapid and sensitive analysis of peptide secondary structure in solution.[1][2] This guide provides an in-depth comparison of CD analysis with other structural biology techniques, offering researchers, scientists, and drug development professionals a comprehensive framework for making informed experimental choices.
The Principle of Chirality: How Circular Dichroism Unveils Peptide Structure
At its core, Circular Dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Peptides, composed of chiral L-amino acids, are inherently chiral.[3] The regular, repeating arrangements of the peptide backbone in secondary structures like α-helices and β-sheets create a chiral environment that interacts uniquely with circularly polarized light, giving rise to distinct CD spectra in the far-UV region (typically 190-250 nm).[1][4]
The resulting CD spectrum, a plot of molar ellipticity ([θ]) against wavelength, serves as a fingerprint of the peptide's secondary structure.[1] Each canonical secondary structure element produces a characteristic spectral signature:
-
α-Helix: Exhibits two distinct negative bands of similar magnitude at approximately 222 nm and 208 nm, and a strong positive band around 192 nm.[5]
-
β-Sheet: Characterized by a broad negative band between 210-220 nm and a positive band between 195-200 nm.[5]
-
Random Coil: Displays a strong negative band around 198 nm and very low ellipticity at longer wavelengths, indicative of a disordered state.[5]
By analyzing the shape, position, and intensity of these spectral features, researchers can qualitatively and quantitatively assess the secondary structure composition of a peptide.[6]
Experimental Workflow: From Sample Preparation to Data Interpretation
A successful CD experiment hinges on meticulous planning and execution. The following workflow outlines the critical steps involved in obtaining high-quality, interpretable data.
Caption: Experimental workflow for peptide secondary structure determination using circular dichroism.
Detailed Experimental Protocol
1. Peptide Sample Preparation: The quality of your CD data is intrinsically linked to the quality of your sample preparation.[7][8]
-
Solvent Selection: Choose a buffer system that is transparent in the far-UV region (below 200 nm).[1] Phosphate buffers (e.g., 10 mM sodium phosphate, pH 7.4) are a common choice. Avoid high concentrations of chloride salts, which exhibit strong absorbance in the far-UV.[9]
-
Peptide Dissolution and Concentration: Dissolve the peptide (purity >95%) in the chosen buffer to a final concentration typically between 0.1 and 1.0 mg/mL. A starting concentration of 0.2 mg/mL is often recommended.[1][10]
-
Accurate Concentration Determination: This is a critical step for the accurate calculation of molar ellipticity.[10] For peptides containing aromatic residues (Trp, Tyr), UV absorbance at 280 nm can be used. For other peptides, quantitative amino acid analysis is the gold standard.
-
Sample Clarity: Ensure the sample is free of aggregates and particulate matter by centrifugation or filtration (0.22 µm filter).[1]
2. Circular Dichroism Spectrometer Setup and Data Acquisition:
-
Instrumentation: A calibrated circular dichroism spectrometer is required.
-
Cuvette Selection: Use a quartz cuvette with an appropriate path length. For far-UV measurements, a 1 mm path length is common to minimize solvent absorbance.[4]
-
Instrument Parameters:
-
Wavelength Range: 190-260 nm for secondary structure analysis.[10]
-
Scan Speed: 50 nm/min is a typical starting point.
-
Number of Accumulations: Averaging multiple scans (e.g., 3-5) improves the signal-to-noise ratio.
-
Temperature Control: Maintain a constant temperature using a Peltier device, as temperature can influence peptide conformation.[7]
-
-
Data Collection:
-
Collect a baseline spectrum of the buffer alone.
-
Collect the spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
3. Data Processing and Analysis:
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]), which is a normalized value that accounts for concentration, path length, and the number of residues.[11]
-
Secondary Structure Deconvolution: Utilize deconvolution software to estimate the percentage of α-helix, β-sheet, random coil, and other secondary structures.[1][12] These programs employ algorithms that fit the experimental CD spectrum to a linear combination of reference spectra from proteins with known structures.[13][14] Popular and highly cited online servers like DichroWeb provide access to a range of deconvolution algorithms and reference datasets.[15][16][17][18]
Comparative Analysis: CD Spectroscopy vs. Other Structural Techniques
While CD spectroscopy is a powerful tool, it provides a global, averaged view of the secondary structure.[4] For high-resolution structural information, it is often used in conjunction with other techniques.
| Feature | Circular Dichroism (CD) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography | Fourier-Transform Infrared (FTIR) |
| Principle | Differential absorption of circularly polarized light by chiral molecules. | Nuclear spin resonance in a magnetic field. | Diffraction of X-rays by a crystal lattice. | Absorption of infrared radiation by molecular vibrations.[19] |
| Resolution | Low (provides an average of the entire molecular population).[20][21] | High (atomic-level resolution for small to medium-sized proteins).[22] | High (atomic-level resolution).[22] | Low to medium (provides information on secondary structure composition).[23] |
| Sample State | Solution.[20] | Solution.[22] | Crystal. | Solution, solid, or film.[23][24] |
| Sample Amount | Low (microgram quantities).[22] | High (milligram quantities). | High (milligram quantities). | Low to medium. |
| Experimental Time | Rapid (minutes to hours).[20][22] | Slower (days to weeks). | Slower (days to months). | Rapid (minutes). |
| Key Strengths | Rapid, sensitive to conformational changes, suitable for kinetic studies.[20][25] | Provides detailed 3D structure and dynamics in solution.[22] | Provides a static, high-resolution 3D structure.[22] | Versatile, can be used for various sample types, provides information on hydrogen bonding.[24][26] |
| Key Limitations | Does not provide residue-specific information.[3][4] | Limited to smaller, soluble proteins; complex data analysis.[27] | Requires protein crystallization, which can be challenging and may introduce artifacts.[28] | Spectra can be complex and difficult to interpret, especially for small peptides.[26] |
Causality Behind Experimental Choices
-
For rapid screening of peptide folding and stability: CD is the ideal choice due to its speed and sensitivity to conformational changes.[20][29] It is widely used to assess the impact of mutations, ligand binding, or changes in environmental conditions (e.g., temperature, pH) on peptide structure.[6][25][29]
-
For determining the high-resolution 3D structure of a small, soluble peptide: NMR is the preferred method as it provides atomic-level detail in a solution state that mimics the physiological environment.[22]
-
For obtaining the atomic-level structure of a peptide that can be crystallized: X-ray crystallography remains the gold standard for high-resolution structural determination.[22]
-
For analyzing peptide structure in different environments, including membranes: FTIR is a versatile technique that can be applied to a wide range of sample types.[24] It is particularly useful for studying membrane-active peptides.[24]
Trustworthiness: A Self-Validating System
The robustness of CD analysis lies in its self-validating nature. The consistency of the data across multiple scans, the quality of the baseline, and the goodness-of-fit parameters from deconvolution algorithms all serve as internal checks.[17] Furthermore, comparing the obtained secondary structure percentages with predictions from primary sequence analysis can provide an additional layer of confidence.
Conclusion: An Indispensable Tool in the Peptide Researcher's Toolkit
Circular Dichroism spectroscopy is a powerful, non-destructive, and rapid technique for the analysis of peptide secondary structure.[1][29] While it does not provide the atomic-level detail of NMR or X-ray crystallography, its ease of use, low sample requirement, and sensitivity to conformational changes make it an indispensable tool for a wide range of applications in peptide research and drug development.[20][21][25] By understanding its principles, experimental nuances, and its place within the broader landscape of structural biology techniques, researchers can effectively leverage CD spectroscopy to gain critical insights into the conformational properties of peptides.
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Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
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Goormaghtigh, E., Raussens, V., & Ruysschaert, J. M. (1999). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1422(2), 105-185. [Link]
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Micsonai, A., Wien, F., Kerns, J., & Bulyáki, É. (2015). The DichroWeb server for protein secondary structure analysis from circular dichroism spectroscopic data. Nucleic Acids Research, 43(W1), W386-W392. [Link]
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Miles, A. J., Wallace, B. A. (2016). Synchrotron Radiation Circular Dichroism (SRCD) Spectroscopy: A Powerful Tool for the Analysis of Protein Structure and Dynamics. Accounts of Chemical Research, 49(9), 1959-1966. [Link]
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Perez-Gracia, L., Martin-Garcia, J. M., & Ibarra-Molero, B. (2013). DichroWeb, a website for calculating protein secondary structure from circular dichroism spectroscopic data. Protein Engineering, Design and Selection, 26(10), 659-664. [Link]
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Sreerama, N., & Woody, R. W. (2000). Estimation of protein secondary structure from circular dichroism spectra: comparison of CONTIN, SELCON, and CDSSTR methods with an expanded reference set. Analytical Biochemistry, 287(2), 252-260. [Link]
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MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Protein Circular Dichroism. MtoZ Biolabs. [Link]
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Revue Roumaine de Chimie. (n.d.). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie. [Link]
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MtoZ Biolabs. (n.d.). What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy?. MtoZ Biolabs. [Link]
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ResearchGate. (n.d.). The CD spectra of representative α-helix, β-sheet, and random coil structures. ResearchGate. [Link]
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MtoZ Biolabs. (n.d.). The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis. MtoZ Biolabs. [Link]
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MtoZ Biolabs. (n.d.). IR Spectroscopy for Protein Secondary Structure. MtoZ Biolabs. [Link]
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Unknown. (n.d.). sample preparation for far-uv cd spectra. Unknown Source. [Link]
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Virtual Labs. (n.d.). To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements. Virtual Labs. [Link]
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Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. In A. E. Nixon (Ed.), Therapeutic Peptides: Methods and Protocols (pp. 247-254). Humana Press. [Link]
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MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?. MtoZ Biolabs. [Link]
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Applied Photophysics. (n.d.). Understanding Secondary Structure. Applied Photophysics. [Link]
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Zhang, Y., et al. (2018). Molecular Dynamics Ensemble Refinement of Intrinsically Disordered Peptides According to Deconvoluted Spectra from Circular Dichroism. Biophysical Journal, 114(5), 1046-1057. [Link]
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Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]
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Vazquez-Figueroa, E., et al. (2010). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. Journal of the American Chemical Society, 132(45), 15996-15999. [Link]
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Wishart, D. S., et al. (1995). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Protein Science, 4(8), 1579-1584. [Link]
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CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. CD Formulation. [Link]
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Springer Nature Experiments. (n.d.). Circular Dichroism of Peptides. Springer Nature Experiments. [Link]
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Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7135-7147. [Link]
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The Journal of Physical Chemistry A. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. ACS Publications. [Link]
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bio.tools. (n.d.). DICHROWEB. bio.tools. [Link]
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REF Impact Case Studies. (n.d.). The DichroWeb Analysis Server and Protein Circular Dichroism Data Bank. REF Impact Case Studies. [Link]
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Semantic Scholar. (n.d.). DICHROWEB, an online server for protein secondary structure analyses from circular dichroism spectroscopic data. Semantic Scholar. [Link]
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University of Pittsburgh. (n.d.). Comparison between UV Raman and Circular Dichroism Detection of Short R Helices in Bombolitin III. University of Pittsburgh. [Link]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]
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A Senior Application Scientist's Guide to Determining the Binding Affinity of Modified Peptides to Target Receptors
In the landscape of modern drug discovery, modified peptides represent a burgeoning class of therapeutics, offering a unique combination of specificity and potency. The engineering of these peptides, through modifications such as cyclization, stapling, or the incorporation of non-natural amino acids, is a critical step in enhancing their stability and cell permeability. However, the ultimate success of these molecules hinges on a fundamental parameter: their binding affinity to the intended biological target. A precise understanding of this interaction is paramount for establishing structure-activity relationships (SAR) and guiding lead optimization.
This guide provides a comparative analysis of the predominant biophysical techniques employed to quantify the binding affinity of modified peptides to their cognate receptors. We will delve into the core principles, practical considerations, and data interpretation for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), MicroScale Thermophoresis (MST), and Radioligand Binding Assays. The focus will be on not just the "how" but the "why," empowering researchers to make informed decisions in their experimental design.
The Foundational Metrics of Molecular Recognition: KD, kon, and koff
At the heart of any binding affinity measurement is the equilibrium dissociation constant (KD). This value represents the concentration of a ligand (in this case, a modified peptide) at which half of the receptor population is occupied at equilibrium. A lower KD value signifies a higher binding affinity. The KD is a composite of the association rate constant (kon), which describes the rate at which the peptide-receptor complex forms, and the dissociation rate constant (koff), which delineates the rate at which the complex breaks apart.
Understanding both the kinetic (kon, koff) and equilibrium (KD) aspects of binding is crucial for modified peptides. For instance, a therapeutic intended for prolonged engagement with its target would benefit from a slow koff, ensuring a durable biological effect.
Comparative Analysis of Key Methodologies
The selection of an appropriate assay for determining binding affinity is a critical decision, influenced by factors such as the nature of the interactants, available sample quantity, and the specific questions being addressed (e.g., kinetics vs. thermodynamics).
| Technique | Principle | Key Parameters Measured | Strengths | Limitations | Typical Sample Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass accumulation on a sensor surface. | KD, kon, koff | Real-time, label-free, provides kinetic data. | Immobilization of receptor may affect activity; mass transport can be a limiting factor. | Low (µg of ligand) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | KD, ΔH (enthalpy), ΔS (entropy), stoichiometry (n) | Label-free, in-solution, provides a complete thermodynamic profile. | High sample consumption; low throughput; sensitive to buffer mismatches. | High (mg of both interactants) |
| MicroScale Thermophoresis (MST) | Measures the directed movement of molecules in a microscopic temperature gradient. | KD | Low sample consumption; in-solution; tolerant of complex buffers and lysates. | Requires labeling of one interactant; sensitive to aggregation and buffer composition. | Very low (ng to µg of labeled molecule) |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand by a test compound. | Ki (inhibition constant), IC50 | High sensitivity and throughput; well-established for membrane receptors. | Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials; endpoint assay. | Low (pmol to nmol) |
In-Depth Methodological Workflows and Experimental Considerations
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for elucidating the kinetics of peptide-receptor interactions in real-time. The underlying principle involves the immobilization of one binding partner (the "ligand," which in this context is typically the receptor) onto a sensor chip. The other binding partner (the "analyte," our modified peptide) is then flowed over this surface. The binding event causes a change in mass at the sensor surface, which in turn alters the refractive index of the local environment. This change is detected as a shift in the angle of minimum reflectance of polarized light, measured in Resonance Units (RU).
Caption: Generalized workflow for an SPR experiment.
-
Receptor Immobilization: Covalently attach the purified receptor to a suitable sensor chip (e.g., CM5 chip via amine coupling). The goal is to achieve an immobilization level that will yield a maximal analyte binding response (Rmax) of approximately 50-100 RU to avoid mass transport limitations.
-
Peptide Preparation: Prepare a dilution series of the modified peptide in the running buffer. A typical concentration range would span from 0.1 to 100 times the expected KD.
-
Binding Analysis:
-
Inject the highest concentration of the peptide to confirm binding and assess the dissociation rate. This helps in setting appropriate association and dissociation times for the subsequent runs.
-
Perform a kinetic analysis by injecting the peptide concentrations in ascending order, from lowest to highest. Each injection cycle consists of an association phase (peptide flowing over the receptor) and a dissociation phase (buffer flowing over the receptor).
-
Between cycles, inject a regeneration solution (e.g., low pH glycine) to remove all bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (an immobilized surface with no receptor or an irrelevant protein) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract kon, koff, and calculate KD (KD = koff/kon).
-
The self-validating nature of an SPR experiment lies in the consistency of the kinetic parameters across multiple peptide concentrations. The fitted model should accurately describe the experimental data, and the residuals (the difference between the fitted curve and the raw data) should be randomly distributed around zero.
Isothermal Titration Calorimetry (ITC)
ITC stands as the gold standard for thermodynamic characterization of binding events. It directly measures the heat released (exothermic) or absorbed (endothermic) when a modified peptide binds to its target receptor in solution. This technique requires no labeling or immobilization, providing a true in-solution measurement.
Caption: Generalized workflow for an ITC experiment.
-
Sample Preparation: Prepare the purified receptor and modified peptide in identical buffer solutions. This is critical, as any mismatch in buffer composition will generate heats of dilution, confounding the binding data. Dialysis of both components against the same buffer reservoir is highly recommended.
-
Loading the Calorimeter: Load the receptor solution into the sample cell and the peptide solution into the injection syringe. Typical concentrations are in the low micromolar range for the receptor and 10-20 fold higher for the peptide.
-
Titration: Set up a series of small, sequential injections of the peptide into the receptor solution. The instrument maintains a constant temperature and measures the power required to keep the sample and reference cells at the same temperature.
-
Data Analysis:
-
The raw data is a series of peaks, with each peak representing the heat change upon injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot these integrated heat values against the molar ratio of peptide to receptor.
-
Fit this binding isotherm to a suitable model to obtain the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
The reliability of ITC data is underscored by the "c-value," which is the product of the receptor concentration and the binding association constant (KA). An optimal c-value (between 10 and 1000) ensures a well-defined sigmoidal binding isotherm, leading to a confident fit and accurate determination of thermodynamic parameters.
MicroScale Thermophoresis (MST)
MST is a relatively new technique that measures binding affinity by detecting changes in the hydration shell, charge, or size of molecules, which in turn affect their movement in a temperature gradient. A fluorescently labeled molecule (e.g., the receptor) is mixed with a non-labeled binding partner (the modified peptide). The movement of the labeled molecule through a temperature gradient is monitored as the concentration of the peptide is varied.
Caption: Generalized workflow for an MST experiment.
-
Labeling: Covalently attach a fluorescent dye to the receptor. It is crucial to ensure that the label does not interfere with the binding site.
-
Sample Preparation: Prepare a serial dilution of the modified peptide. Mix each dilution with a constant concentration of the labeled receptor and allow the binding reaction to reach equilibrium.
-
Measurement: Load the samples into glass capillaries and place them in the MST instrument. An infrared laser creates a precise temperature gradient within the capillary, and the movement of the fluorescently labeled receptor is monitored.
-
Data Analysis: The change in fluorescence in the heated region is plotted against the concentration of the modified peptide. This dose-response curve is then fitted to a binding equation to determine the KD.
A key validation step in MST is to perform a "capillary scan" before the measurement to ensure that there is no adsorption of the sample to the capillary walls. Additionally, the consistency of the KD value obtained from different fluorescence tracking methods (e.g., initial fluorescence vs. thermophoretic movement) adds confidence to the result.
Conclusion and Recommendations
The choice of method for determining the binding affinity of modified peptides is not a one-size-fits-all decision.
-
For a comprehensive understanding of binding kinetics (kon and koff), SPR is the method of choice. It provides real-time data that is invaluable for understanding the dynamic nature of the peptide-receptor interaction.
-
When a complete thermodynamic profile is required and sample consumption is not a major constraint, ITC is unparalleled. It provides a label-free, in-solution measurement of KD, ΔH, and stoichiometry.
-
In situations where sample is limited or for screening purposes in complex biological matrices, MST offers a rapid and sensitive solution.
-
For high-throughput screening, particularly with G-protein coupled receptors (GPCRs), the classic radioligand binding assay remains a robust and sensitive option, provided the necessary infrastructure is in place.
Ultimately, a multi-pronged approach, where data from two orthogonal techniques are compared, provides the highest level of confidence in the determined binding affinity. This rigorous validation is essential for the successful advancement of modified peptides from promising leads to clinically effective therapeutics.
References
-
Surface Plasmon Resonance (SPR): Principles of SPR. Cytiva. [Link]
-
MicroScale Thermophoresis (MST): Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications. [Link]
-
Radioligand Binding Assays: Hulme, E. C., and Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]
-
General Biophysical Methods: A practical guide to methods for drug screening: biophysical techniques. (2021). Journal of Medicinal Chemistry. [Link]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Navigating the complexities of laboratory waste management is a critical aspect of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid (CAS No. 774178-39-1), a compound often utilized in pharmaceutical development and neurotransmitter research.[1] By adhering to these procedures, researchers can minimize risks, protect the environment, and maintain the integrity of their laboratory operations.
The fundamental principle of chemical waste disposal is that no hazardous chemical should enter the regular trash or sanitary sewer system.[2] Improper disposal can lead to environmental contamination and potential harm to human health. This guide is designed to provide clear, actionable steps that align with established environmental health and safety (EHS) protocols.
Core Principles of Chemical Waste Management
Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory waste management:
-
Segregation: Different classes of chemical waste should never be mixed.[2] This is crucial for preventing dangerous reactions and ensuring that waste can be treated and disposed of correctly.
-
Containment: Chemical waste must be stored in appropriate, sealed, and clearly labeled containers.[3][4][5]
-
Labeling: All waste containers must be accurately labeled with their contents and associated hazards.[2][4]
-
Documentation: Maintain a record of the waste generated in your laboratory.
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pick-up.[2]
Characterization of this compound Waste
This compound is a solid organic compound containing a trifluoromethyl group, which classifies it as a halogenated organic solid . This classification is the primary determinant for its proper disposal pathway.
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 774178-39-1[1][6][7] |
| Physical Form | Solid[6] |
| Waste Classification | Halogenated Organic Solid |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling the disposal of pure this compound, as well as materials contaminated with it.
Part 1: Disposal of Unused or Expired Solid Compound
-
Container Selection:
-
The original product container is the preferred vessel for disposal of the solid waste.[3]
-
If the original container is not available, use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be clearly labeled as "Hazardous Waste."
-
-
Labeling the Waste Container:
-
Affix a hazardous waste label to the container. This label must include:
-
The full chemical name: "this compound"
-
The CAS number: "774178-39-1"
-
The words "Hazardous Waste"
-
An indication of the hazards (refer to the Safety Data Sheet; typically includes irritant)
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
-
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within your laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Part 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Solid materials such as gloves, weigh boats, and paper towels that have come into contact with this compound must be disposed of as hazardous waste.[3][8]
-
Segregation:
-
Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
-
This container must be separate from regular trash and non-hazardous waste.
-
-
Container and Labeling:
-
The container should be clearly labeled as "Hazardous Waste: Solid Halogenated Organic Debris."
-
The label should also list "this compound" as the contaminant.
-
Part 3: Disposal of Solutions Containing the Compound
If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste.
-
Waste Stream Identification:
-
The presence of the trifluoromethyl group means this waste must be segregated into the halogenated organic liquid waste stream. Do not mix with non-halogenated solvents.[9]
-
-
Container and Labeling:
-
Use a designated, properly vented, and chemically resistant container for halogenated organic liquid waste.
-
The hazardous waste label must list all components of the solution with their approximate percentages. For example:
-
Methanol: 95%
-
This compound: 5%
-
-
Ensure the container is kept closed when not in use.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for proper waste segregation and the overall disposal workflow.
Caption: Decision tree for segregating waste containing the target compound.
Caption: General workflow for the disposal of the chemical waste.
Final Steps: Arranging for Disposal
Once your waste container is full or you no longer need to add to it, follow your institution's procedures for waste pickup. This typically involves submitting an online request to your EHS department.[2] Do not attempt to transport hazardous waste yourself. Trained EHS personnel will collect the waste from your laboratory's satellite accumulation area.
By implementing these procedures, you contribute to a culture of safety and environmental responsibility within your research community. Always remember that proper chemical waste disposal is not just a regulatory requirement but a cornerstone of professional scientific practice.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]
-
Cortes, S. (2020, June 11). 2.1: Chemical Waste. Chemistry LibreTexts. Retrieved from [Link]
-
Texas A&M University-Corpus Christi. Lab Chemical Waste Disposal SOP. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]
-
MIT Environmental Health & Safety. Chemical Waste. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Propionic acid. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. tamucc.edu [tamucc.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Benzenepropanoic acid, b-amino-4-(trifluoromethyl)-, (bR)- [cymitquimica.com]
- 7. echemi.com [echemi.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Hazardous Waste Manual [ehs.cornell.edu]
Personal protective equipment for handling (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
A Researcher's Guide to Safely Handling (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid
Welcome to your essential guide on the safe handling and disposal of this compound. As a Senior Application Scientist, my goal is to provide you with more than just a list of rules; I aim to instill a deep understanding of the "why" behind each safety protocol. This guide is structured to empower you with the knowledge to work safely and effectively, ensuring both your well-being and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the primary hazards associated with this chemical include skin irritation, serious eye damage, and respiratory tract irritation. Therefore, our safety protocols are designed to mitigate these specific risks.
Key Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and discomfort.
-
Serious Eye Damage: The compound can cause significant and potentially irreversible damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory system.
Understanding these hazards is the first step in creating a safe laboratory environment. The personal protective equipment (PPE) we will discuss is your primary line of defense against these potential exposures.
Your Armor in the Lab: Selecting the Right PPE
The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific task you are performing and the potential for exposure. Below is a detailed breakdown of the required PPE for handling this compound.
Eye and Face Protection: Your Non-Negotiable Shield
Given the risk of serious eye damage, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: For low-volume handling of solutions where the risk of splashing is minimal.
-
Goggles: Essential when working with the solid form of the compound, as they provide a seal around the eyes to protect against dust particles.
-
Face Shield: Should be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger volumes of solutions.
Skin Protection: Choosing the Right Gloves and Lab Coat
To prevent skin irritation, appropriate gloves and a lab coat are essential.
-
Gloves: Nitrile gloves are a suitable choice for handling this compound. It is crucial to inspect them for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance data.
-
Lab Coat: A standard, long-sleeved lab coat is required to protect your skin and clothing from accidental spills. Ensure it is fully buttoned.
Respiratory Protection: Guarding Against Inhalation Hazards
When handling the solid, powdered form of this compound, there is a risk of inhaling dust particles, which can cause respiratory irritation.
-
Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of dust.
-
Respirator: If a fume hood is not available or if there is a potential for significant dust generation, a NIOSH-approved particulate respirator (e.g., an N95 or P100) should be worn. Ensure you have been properly fit-tested for the respirator you will be using.
PPE Selection Summary
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection |
| Weighing Solid | Goggles | Nitrile Gloves | Fume Hood or Respirator |
| Preparing Solutions | Goggles | Nitrile Gloves | Fume Hood |
| Conducting Reactions | Safety Glasses/Goggles | Nitrile Gloves | Fume Hood |
| Handling Waste | Goggles and Face Shield | Nitrile Gloves | Fume Hood |
Operational and Disposal Plans: A Step-by-Step Guide
Adhering to a clear and concise operational plan is critical for minimizing risks. The following steps will guide you through the safe handling and disposal of this compound.
Workflow for Safe Handling
Caption: A streamlined workflow for the safe handling of this compound.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is as important as its safe handling.
-
Segregation: All waste contaminated with this compound, including empty containers, disposable gloves, and contaminated labware, must be segregated from general waste.
-
Labeling: Waste containers must be clearly labeled with the full chemical name and the appropriate hazard symbols.
-
Collection: Follow your institution's specific guidelines for hazardous waste collection. Do not pour chemical waste down the drain.
By adhering to these protocols, you are not only protecting yourself and your colleagues but also contributing to a safer and more sustainable research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
